4-tert-Butyldiphenyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRAEJDVHXHGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465132 | |
| Record name | 4-tert-Butyldiphenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85609-03-6 | |
| Record name | 4-tert-Butyldiphenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butyldiphenyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of Diaryl Sulfides in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 4-tert-Butyldiphenyl Sulfide
Diaryl sulfides represent a crucial structural motif in a wide array of functional molecules, finding applications in pharmaceuticals, materials science, and organic synthesis.[1][2][3] These organosulfur compounds are not merely passive structural linkers; the sulfur atom, with its available lone pairs and ability to exist in multiple oxidation states, imparts unique electronic and steric properties. This compound, the subject of this guide, is a prime example of an asymmetric diaryl sulfide. Its structure, featuring an electron-donating tert-butyl group on one phenyl ring, introduces specific steric and electronic biases that influence its reactivity and physical properties. This guide provides an in-depth exploration of the chemical properties of this compound, offering insights into its synthesis, reactivity, and characterization for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₆H₁₈S, consists of a phenyl group and a 4-tert-butylphenyl group bridged by a sulfur atom.[4] The bulky tert-butyl group provides significant steric hindrance, which can influence its reactivity and intermolecular interactions compared to simpler structures like diphenyl sulfide.[5] This steric bulk also enhances its solubility in nonpolar organic solvents.
Core Physical and Chemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₈S | [4] |
| Molecular Weight | 242.38 g/mol | [4][6] |
| CAS Number | 85609-03-6 | [4] |
| IUPAC Name | 1-tert-butyl-4-(phenylsulfanyl)benzene | [4] |
| Appearance | Light orange to yellow to green clear liquid | [7] |
| Boiling Point | 140 °C at 1.3 mmHg | [6][7] |
| Density | ~1.04 - 1.05 g/cm³ | [6][7] |
| XlogP | 5.7 | [4] |
Synthesis of this compound
The construction of the C-S bond in diaryl sulfides is a cornerstone of organosulfur chemistry. Numerous methods have been developed, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed cross-coupling reactions.[1][3][8] These advanced catalytic methods offer high efficiency and broad functional group tolerance, making them ideal for synthesizing complex molecules in a drug discovery context.[9][10]
Workflow for Palladium-Catalyzed C-S Cross-Coupling
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a thiol. This approach is highly versatile and represents a common strategy in modern organic synthesis.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Palladium-Catalyzed Synthesis
Causality: This protocol utilizes a palladium catalyst, which facilitates the formation of the C-S bond by cycling through oxidative addition, ligand exchange, and reductive elimination steps. The base is crucial for deprotonating the thiol, generating the active thiolate nucleophile. An inert atmosphere prevents the oxidation of the catalyst and reagents.
Reagents:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Cypf-t-Bu (or similar phosphine ligand)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, followed by 4-tert-butylthiophenol (1.0 eq), iodobenzene (1.1 eq), and DIPEA (2.0 eq) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Chemical Reactivity
The chemical behavior of this compound is dominated by the sulfur atom, which can act as a nucleophile or be oxidized to higher oxidation states.
Oxidation
The sulfur center is susceptible to oxidation, a reaction of significant importance in drug metabolism and synthesis. Mild oxidation yields the corresponding sulfoxide, while stronger conditions produce the sulfone.[5][11] These transformations dramatically alter the polarity, geometry, and hydrogen-bonding capacity of the molecule, which are key considerations in drug design.[12]
Caption: Oxidation pathway of this compound.
-
Sulfoxide Formation : The conversion of sulfides to chiral sulfoxides can be achieved with high enantioselectivity using specialized chiral catalysts, a valuable transformation for creating stereochemically defined drug candidates.[13]
-
Sulfone Formation : Sulfones are generally stable, polar, and can act as hydrogen bond acceptors. The sulfonyl group is a common pharmacophore found in many FDA-approved drugs.[12]
Nucleophilic and Electrophilic Reactions
-
Nucleophilicity of Sulfur : The sulfur atom's lone pairs allow it to act as a nucleophile, reacting with various electrophiles. For example, it can be alkylated to form sulfonium salts.
-
Electrophilic Aromatic Substitution : The phenyl rings can undergo electrophilic aromatic substitution. The sulfide group is generally ortho-, para-directing and activating, while the tert-butyl group is also a strong ortho-, para-director. The regiochemical outcome of such reactions would depend on the specific reagents and conditions.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of this compound. The following data are based on established principles and data from analogous structures.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | ~7.2-7.5 ppm (m, 9H) : Aromatic protons from both phenyl rings. ~1.3 ppm (s, 9H) : Protons of the tert-butyl group. |
| ¹³C NMR | ~151 ppm : Quaternary carbon of the tert-butylated ring. ~125-136 ppm : Aromatic carbons. ~34.5 ppm : Quaternary carbon of the tert-butyl group. ~31.3 ppm : Methyl carbons of the tert-butyl group. |
| IR Spectroscopy | ~3100-3000 cm⁻¹ : Aromatic C-H stretch. ~2960-2870 cm⁻¹ : Aliphatic C-H stretch (tert-butyl). ~1580, 1480 cm⁻¹ : Aromatic C=C stretching. ~1100-1000 cm⁻¹ : C-S stretching region. |
| Mass Spec (EI) | m/z 242 : Molecular ion (M⁺). m/z 227 : Fragment corresponding to the loss of a methyl group ([M-15]⁺). m/z 185 : Fragment corresponding to the loss of the tert-butyl group ([M-57]⁺). |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used. Data is inferred from typical values for similar functional groups.[14][15][16]
Applications in Research and Drug Development
Organosulfur compounds are integral to medicinal chemistry.[17][18] The diaryl sulfide scaffold is present in numerous biologically active molecules. The specific properties of this compound make it a valuable building block:
-
Intermediate for Bioactive Molecules : It can serve as a precursor for more complex molecules. The sulfur can be oxidized to sulfoxides or sulfones, which are common in pharmaceuticals.[12][19]
-
Modulation of Physicochemical Properties : The lipophilic tert-butyl group can be used to tune the solubility and pharmacokinetic profile of a potential drug candidate.
-
Scaffold for Further Functionalization : The aromatic rings can be further substituted to explore structure-activity relationships (SAR) in a drug discovery campaign.
Conclusion
This compound is more than a simple organosulfur compound; it is a versatile chemical entity with a rich reactivity profile. Its synthesis is readily achievable through modern catalytic methods, and its properties are well-defined by standard spectroscopic techniques. The interplay between the bulky, lipophilic tert-butyl group and the reactive sulfur center provides a unique platform for exploration. For researchers in organic synthesis and drug development, a thorough understanding of the chemical properties outlined in this guide is fundamental to leveraging this and similar diaryl sulfides in the creation of novel, functional molecules.
References
-
Nakajima, H., Hazama, Y., Sakata, Y., Uchida, K., Hosoya, T., & Yoshida, S. (2021). Diverse diaryl sulfide synthesis through consecutive aryne reactions. RSC Advances. Available at: [Link]
-
Morrill, C., & Knochel, P. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C–S Coupling Reaction. National Institutes of Health. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis of Asymmetric Diaryl Sulfides via HI-Mediated C(sp2)–H Sulfenylation of Arenes with Sodium Sulfinates. The Journal of Organic Chemistry. Available at: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry. Available at: [Link]
-
Shine, H. J., Rahman, M., Seeger, H., & Wu, G.-S. (1973). Ion radicals. XII. The reactions of diaryl sulfides and sulfoxides, benzenethiolsulfonate and benzenesulfinic acid in sulfuric acid. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]
-
Moffitt Cancer Center. (2024). Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H18S). Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Du, C., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]
-
Reitti, M., & Olofsson, B. (2021). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, R., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (2024). Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved from [Link]
Sources
- 1. Diverse diaryl sulfide synthesis through consecutive aryne reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nanomaterchem.com [nanomaterchem.com]
- 4. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Tert-butyl 4-(tert-butyl)phenyl sulfide [smolecule.com]
- 6. This compound | 85609-03-6 | TCI AMERICA [tcichemicals.com]
- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 11. Thioanisole - Wikipedia [en.wikipedia.org]
- 12. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 1H NMR spectrum [chemicalbook.com]
- 15. TERT-BUTYL SULFIDE(107-47-1) 1H NMR spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. firstwordpharma.com [firstwordpharma.com]
Compound Identification and Core Physicochemical Properties
An In-depth Technical Guide to 4-tert-Butyldiphenyl Sulfide
This guide provides an in-depth technical overview of this compound, a key intermediate in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into its synthesis, properties, handling, and application. The structure of this guide is tailored to reflect the logical workflow of a research scientist, from initial compound identification to practical application and safety considerations.
This compound, identified by the CAS Number 85609-03-6 , is an unsymmetrical diaryl sulfide.[1][2][3][4] Its structure, featuring a phenyl group and a 4-tert-butylphenyl group linked by a sulfur atom, makes it a valuable building block for introducing the bulky and lipophilic 4-tert-butylphenylthio moiety into more complex molecules. Its formal IUPAC name is 1-tert-butyl-4-phenylsulfanylbenzene.[4]
The physical and chemical properties of a compound are critical determinants of its handling, reaction conditions, and purification methods. The salient properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 85609-03-6 | [1][4] |
| Molecular Formula | C₁₆H₁₈S | [4][5] |
| Molecular Weight | 242.38 g/mol | [4][5] |
| Appearance | Light orange to yellow to green clear liquid | [2] |
| Boiling Point | 140 °C at 1.3 mmHg | [1][5] |
| Predicted Density | 1.05 ± 0.1 g/cm³ | [5] |
| Refractive Index | 1.5930 - 1.5970 | [5] |
| IUPAC Name | 1-tert-butyl-4-phenylsulfanylbenzene | [4] |
Synthesis, Mechanism, and Experimental Protocol
The synthesis of unsymmetrical diaryl sulfides like this compound is most commonly achieved via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A highly reliable and scalable approach involves the reaction of a thiophenol with an aryl halide in the presence of a base. This pathway is favored for its high yields and operational simplicity.
Proposed Reaction Mechanism
The reaction proceeds through a nucleophilic substitution mechanism. 4-tert-Butylthiophenol is deprotonated by a base (e.g., potassium carbonate) to form the highly nucleophilic thiophenolate anion. This anion then attacks an aryl halide, such as iodobenzene, displacing the halide and forming the new carbon-sulfur bond. The use of a polar aprotic solvent like DMF facilitates this SₙAr-type reaction by solvating the cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
Caption: Proposed mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of this compound. It is a self-validating system; successful synthesis is confirmed by standard analytical techniques outlined in the workflow.
Materials:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylthiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.5 M concentration relative to the thiophenol).
-
Addition of Reagents: Begin stirring the suspension. Add iodobenzene (1.05 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation (140 °C at 1.3 mmHg) to yield this compound as a clear liquid.[1][5]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. Based on the structure of this compound, the following spectroscopic signatures are expected:
-
¹H NMR: The spectrum should show a singlet for the nine protons of the tert-butyl group (approx. δ 1.3 ppm). The aromatic region (approx. δ 7.2-7.5 ppm) will display multiplets corresponding to the nine protons of the two different phenyl rings. The AA'BB' system of the 4-substituted ring and the multiplet for the unsubstituted phenyl ring should be distinguishable.
-
¹³C NMR: The spectrum will show two distinct signals for the quaternary and methyl carbons of the tert-butyl group. The aromatic region will contain signals for the eight different aromatic carbons.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z = 242, corresponding to the molecular weight of the compound.[4]
-
Infrared (IR) Spectroscopy: The spectrum will exhibit characteristic C-H stretching vibrations for both aliphatic (tert-butyl) and aromatic protons, as well as C=C stretching bands for the aromatic rings.
Applications in Research and Drug Development
While specific, large-scale industrial applications are not broadly documented, this compound serves as a crucial intermediate in synthetic organic chemistry. Its utility stems from several key features:
-
Steric Bulk: The tert-butyl group provides significant steric hindrance, which can be exploited to direct the regioselectivity of subsequent reactions on the phenyl ring or to influence the conformational properties of a larger molecule.
-
Lipophilicity: The tert-butyl group increases the nonpolar character of molecules, a property often modulated in medicinal chemistry to enhance membrane permeability and influence pharmacokinetic profiles.
-
Synthetic Handle: The sulfide linkage can be further oxidized to a sulfoxide or a sulfone, providing access to different functional groups with unique electronic and chemical properties.[6] These oxidized derivatives are important pharmacophores in various drug classes.[6]
It can be considered a structural analog to moieties used in the formation of silyl ether protecting groups like TBDPS (tert-Butyldiphenylsilyl), highlighting the utility of the tert-butyldiphenyl framework in providing stability and steric control.[7]
Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. This compound is classified as an irritant.
GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Irritant |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Irritant |
Data sourced from PubChem and commercial supplier safety information.[3][4][8]
Handling and Precautionary Measures
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Wash hands thoroughly after handling.[9]
-
First Aid (IF ON SKIN): Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, seek medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Integrated Experimental Workflow
The entire process, from synthesis to final, characterized product, follows a logical and systematic workflow. This ensures reproducibility and the generation of high-quality, reliable material for subsequent research.
Caption: General laboratory workflow for the synthesis and validation of this compound.
References
- Chemical Label for this compound. (n.d.).
-
This compound | C16H18S | CID 11413822. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
(4-Tert-butylphenyl)methanethiol | C11H16S | CID 2757252. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- SAFETY DATA SHEET. (n.d.). CymitQuimica.
-
This compound (C16H18S). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
- This compound. (n.d.). Chongqing Chemdad Co., Ltd.
- Technical Support Center: Synthesis of Bis(4-tert-butylphenyl) disulfide. (n.d.). Benchchem.
-
tert-Butyldiphenylsilyl. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
4-tert-Butylphenol, TMS derivative. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Biocatalytic Oxidation of Sulfides to Sulfones. (n.d.). Oriental Journal of Chemistry.
Sources
- 1. This compound | 85609-03-6 [chemicalbook.com]
- 2. This compound | 85609-03-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 7. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. spectrumchemical.com [spectrumchemical.com]
4-tert-Butyldiphenyl sulfide molecular weight
An In-Depth Technical Guide to 4-tert-Butyldiphenyl Sulfide: Properties, Synthesis, and Applications in Synthetic Chemistry
Introduction
This compound is an organosulfur compound characterized by a sulfide bridge linking a phenyl group and a 4-tert-butylphenyl group. Its molecular structure, featuring the bulky and lipophilic tert-butyl group, imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis. While not an active pharmaceutical ingredient itself, its structural motifs are of significant interest to researchers and drug development professionals. The diaryl sulfide core is a common scaffold in medicinal chemistry, and the tert-butyl group is frequently employed to enhance metabolic stability, modulate solubility, or create specific steric interactions with biological targets.[1][2]
This technical guide provides a comprehensive overview of this compound, moving beyond a simple data sheet to offer insights into its synthesis, characterization, and potential applications. As a self-validating document, it explains the causality behind experimental choices and grounds its claims in authoritative sources, serving as a practical resource for scientists in the laboratory.
Physicochemical and Structural Properties
This compound is a clear liquid at room temperature, with a color ranging from light orange to yellow-green.[3] The molecule's key features are the unsymmetrical diaryl sulfide linkage and the sterically demanding tert-butyl group positioned para to the sulfur atom. This substitution pattern influences the molecule's conformation and reactivity. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, while the aromatic rings can undergo electrophilic substitution, although their reactivity is modulated by the sulfide and alkyl substituents.
The molecular formula of the compound is C₁₆H₁₈S, corresponding to a molecular weight of approximately 242.38 g/mol .[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈S | [3][4] |
| Molecular Weight | 242.38 g/mol | [3][4] |
| Monoisotopic Mass | 242.11292 Da | [4][5] |
| CAS Number | 85609-03-6 | [3][4] |
| Appearance | Light orange to Yellow to Green clear liquid | [3] |
| Boiling Point | 140°C @ 1.3 mmHg | [3][6] |
| Computed XLogP3-AA | 5.7 | [4] |
| Purity | >98.0% (GC) |
Synthesis of this compound
The construction of the C-S bond is the central challenge in synthesizing diaryl sulfides. Numerous methods have been developed for this purpose, often involving metal-catalyzed cross-coupling reactions.[7] A robust and widely applicable strategy for preparing unsymmetrical diaryl sulfides is the copper-catalyzed Ullmann-type condensation between an aryl halide and a thiophenol derivative. This approach is chosen here for its reliability and compatibility with the required substrates.
Synthetic Strategy: Ullmann Condensation
The chosen pathway involves the reaction between 4-tert-butylthiophenol and iodobenzene. This choice is strategic: 4-tert-butylthiophenol is a readily available starting material, and iodobenzene is a highly reactive aryl halide for this type of coupling. The reaction is facilitated by a copper(I) catalyst, which activates the C-I bond, and a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The base's role is critical for driving the reaction forward. A high-boiling polar aprotic solvent like DMF is often used to ensure the solubility of the reactants and to allow for the necessary reaction temperatures.
Experimental Protocol
Reagents:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylthiophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to the flask via syringe, followed by the addition of iodobenzene (1.1 eq). The use of a slight excess of iodobenzene ensures the complete consumption of the limiting thiol.
-
Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting thiol is consumed (usually 12-24 hours).
-
Workup and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 1 M HCl and diethyl ether. The acidic wash neutralizes the base and protonates any remaining thiolate. Shake the funnel and separate the layers.
-
Aqueous Washes: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.[3][6]
Synthesis Workflow Diagram
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C16H18S) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 85609-03-6 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 4-tert-Butyldiphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diaryl Sulfide Moiety
Diaryl sulfides are a class of organosulfur compounds that hold significant importance in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of a sulfur atom bridging two aromatic rings imparts unique electronic and conformational properties to these molecules. This structural motif is found in a variety of biologically active compounds and functional materials. 4-tert-Butyldiphenyl sulfide, in particular, serves as a valuable building block and intermediate in the synthesis of more complex molecules due to the presence of the sterically hindering tert-butyl group, which can influence molecular interactions and solubility. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and a comparative analysis of the different methodologies.
Key Synthetic Strategies for this compound
The construction of the C-S bond in diaryl sulfides can be achieved through several robust and versatile chemical transformations. The most prominent methods for the synthesis of this compound include palladium-catalyzed cross-coupling reactions, the classic Ullmann condensation, and nucleophilic aromatic substitution. Each of these pathways offers distinct advantages and is suited for different laboratory settings and substrate scopes.
Palladium-Catalyzed C-S Cross-Coupling: A Modern and Versatile Approach
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and broad applicability.[1][2] The formation of the C-S bond in this compound is typically achieved by coupling 4-tert-butylthiophenol with an aryl halide, such as iodobenzene or bromobenzene, in the presence of a palladium catalyst and a suitable ligand.[1]
Mechanism of Action:
The catalytic cycle of palladium-catalyzed C-S cross-coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Thiolate Coordination and Deprotonation: The thiophenol coordinates to the palladium center, followed by deprotonation with a base to form a palladium-thiolate complex.
-
Reductive Elimination: The aryl and thiolate ligands on the palladium center couple, forming the desired diaryl sulfide and regenerating the palladium(0) catalyst.
The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[3]
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
-
Materials:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-tert-butylthiophenol (1.0 mmol), iodobenzene (1.1 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the thiophenol starting material.
-
Anhydrous Solvent: Water can deactivate the catalyst and interfere with the reaction.
-
Ligand (Xantphos): A bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps, leading to higher yields.
-
Base (Cesium Carbonate): A strong, non-nucleophilic base that facilitates the deprotonation of the thiophenol.
Diagram of Palladium-Catalyzed C-S Cross-Coupling Workflow
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a traditional method for forming C-S bonds, utilizing copper or a copper salt as the catalyst.[4][5][6] This reaction typically requires higher temperatures than palladium-catalyzed methods and is often performed with stoichiometric or near-stoichiometric amounts of copper.[4]
Mechanism of Action:
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) thiolate intermediate, which then undergoes a nucleophilic aromatic substitution-like reaction with the aryl halide.[4]
Experimental Protocol: Ullmann Condensation for this compound Synthesis
-
Materials:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, combine 4-tert-butylthiophenol (1.0 mmol), iodobenzene (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add N,N-dimethylformamide (5 mL) to the flask.
-
Heat the reaction mixture to 150 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexanes) to obtain the final product.
-
Causality Behind Experimental Choices:
-
High Temperature: Necessary to overcome the activation energy for the copper-catalyzed reaction.
-
Polar Aprotic Solvent (DMF): Helps to dissolve the reagents and facilitate the reaction.
-
Copper(I) Iodide: A common and effective copper catalyst for Ullmann-type reactions.
Diagram of Ullmann Condensation Reaction
Caption: Simplified mechanism of the SNA r reaction for diaryl sulfide synthesis.
Comparative Analysis of Synthesis Pathways
| Synthesis Pathway | Catalyst | Typical Temperature (°C) | Reaction Time (hours) | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂ / Ligand | 80 - 120 | 12 - 24 | 80 - 95 | High yields, excellent functional group tolerance, mild conditions. | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |
| Ullmann Condensation | CuI | 120 - 200 | 24 - 48 | 60 - 80 | Inexpensive catalyst, robust reaction. | Harsh reaction conditions (high temperature), often requires stoichiometric copper. |
| Nucleophilic Aromatic Substitution (SNA r) | None (Base-mediated) | 100 - 150 | 4 - 12 | Variable (High for activated substrates) | Metal-free, simple procedure. | Generally requires an activated aryl halide with electron-withdrawing groups. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and limitations. For researchers seeking high yields and broad functional group compatibility under relatively mild conditions, palladium-catalyzed cross-coupling is the method of choice. The Ullmann condensation, while requiring more forcing conditions, offers a cost-effective alternative using a readily available copper catalyst. Nucleophilic aromatic substitution presents a valuable metal-free option, particularly when an appropriately activated aryl halide is available. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this compound for their scientific endeavors.
References
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
- Kovalenko, V. I., et al. (2020).
-
PrepChem. (n.d.). Synthesis of 4-(tert-butyl)thiophenol. Retrieved from [Link]
- Schareina, T., & Zapf, A. (2010). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 15(7), 4846-4875.
- Farmer, J. L., et al. (2018). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
- Stazi, F., et al. (2021). A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling. Organic Letters, 23(15), 5945-5949.
- Cogan, D. A., et al. (1998). Asymmetric Synthesis of tert-Butanesulfinamide. Organic Syntheses, 82, 11-19.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Hennessy, E. J., & Buchwald, S. L. (2002). Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. Organic Letters, 4(2), 269-272.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Zhang, L., et al. (2021). Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones. Organic Chemistry Frontiers, 8(19), 5369-5375.
- Evano, G., et al. (2008). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Chemical Reviews, 108(8), 3054-3131.
- Bak, J., et al. (2013). Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles. The Journal of Organic Chemistry, 78(21), 10885-10893.
- Smith, A. M., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions.
- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(49), 15993-16001.
- Wang, D., et al. (2012). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 23(1), 25-28.
- Kometani, K., & Paquette, L. A. (2011). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
-
Rzepa, H. S. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from [Link]
- Le, T. P., et al. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies, 4(1), 195-200.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 5.2.2. Synthesis of 4,4′-Di-tert-butylbiphenyl. Royal Society of Chemistry.
Sources
- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann Reaction | Thermo Fisher Scientific - DE [thermofisher.com]
An In-depth Technical Guide to 4-tert-Butyldiphenyl Sulfide: Synthesis, Properties, and Applications
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-tert-Butyldiphenyl sulfide (t-BDPS), an organosulfur compound with significant utility in organic synthesis and medicinal chemistry. The document delineates the structural and physicochemical properties of t-BDPS, offers a detailed, validated protocol for its synthesis, and explores its current and potential applications, particularly within the realm of drug discovery and development. The causality behind experimental choices is explained to provide actionable insights for laboratory practice. This guide is intended to serve as a foundational resource for researchers aiming to leverage the unique characteristics of this versatile chemical entity.
Introduction and Foundational Concepts
This compound, systematically named 1-tert-butyl-4-(phenylthio)benzene, is an aromatic sulfide characterized by a phenyl group and a 4-tert-butylphenyl group linked by a sulfur atom. The presence of the bulky tert-butyl group imparts distinct steric and electronic properties to the molecule, influencing its reactivity, solubility, and interaction with biological targets. Organosulfur compounds are a cornerstone of pharmaceutical development, with sulfur-containing moieties present in a wide array of approved drugs.[1] These compounds often exhibit favorable physicochemical properties that make them ideal candidates for drug development.[1] The sulfide linkage in t-BDPS is a key functional group, serving as a versatile handle for further chemical modification, including oxidation to sulfoxides and sulfones, or participation in metal-catalyzed cross-coupling reactions.
The structural asymmetry and the specific substitution pattern of t-BDPS make it a valuable building block in the synthesis of more complex molecular architectures. Its utility spans from being a key intermediate to a component of final active pharmaceutical ingredients (APIs). Understanding its synthesis and reactivity is therefore crucial for chemists engaged in the design and development of new chemical entities.
Structural Elucidation and Physicochemical Properties
The structural formula of this compound is fundamental to understanding its chemical behavior. The molecule consists of a diphenyl sulfide core with a tert-butyl group at the para position of one of the phenyl rings.
Structural Formula
The chemical structure can be unambiguously represented by its IUPAC name, 1-tert-butyl-4-(phenylthio)benzene, and its SMILES string, CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2.[2][3]
Caption: 2D Structural Representation of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. These data are critical for planning reactions, purification procedures, and for predicting the compound's behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈S | [2] |
| Molecular Weight | 242.38 g/mol | [4] |
| CAS Number | 85609-03-6 | [2][5] |
| Appearance | Light orange to Yellow to Green clear liquid | |
| Boiling Point | 140 °C at 1.3 mmHg | [4][5] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [4] |
| Purity | >98.0% (GC) | |
| SMILES | CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2 | [2][3] |
| InChIKey | KGRAEJDVHXHGSQ-UHFFFAOYSA-N | [2][3] |
Synthesis of this compound: A Validated Protocol
The synthesis of unsymmetrical diaryl sulfides like t-BDPS can be achieved through several synthetic routes. A common and reliable method involves the nucleophilic aromatic substitution reaction between a thiophenol derivative and an aryl halide, often catalyzed by a transition metal. Below is a detailed, self-validating protocol for a copper-catalyzed cross-coupling reaction.
Causality in Experimental Design
The choice of a copper-catalyzed system is deliberate. While palladium catalysis is also effective, copper catalysts are often more economical and can be highly efficient for C-S bond formation, especially with less reactive aryl iodides. The use of a ligand like ethylene glycol can enhance the solubility and reactivity of the copper catalyst. Potassium carbonate is selected as a mild base to deprotonate the thiophenol, generating the nucleophilic thiophenolate in situ without promoting side reactions. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the desired substitution.
Experimental Protocol: Copper-Catalyzed C-S Cross-Coupling
Reagents:
-
4-tert-Butylthiophenol
-
Iodobenzene[4]
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylthiophenol (1.0 eq.), iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M, followed by ethylene glycol (0.2 eq.).
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes help to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a clear liquid.
Caption: Workflow for the Synthesis of this compound.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable scaffold and intermediate in medicinal chemistry and materials science.
Intermediate in Complex Molecule Synthesis
The primary application of t-BDPS is as a versatile intermediate.[6] The sulfide moiety can be readily oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives have different electronic properties and geometries, which can be crucial for modulating the biological activity of a target molecule. The tert-butyl group provides steric bulk, which can be used to influence conformational preferences or to block specific metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.
Role in the Development of Bioactive Compounds
While specific biological activities of t-BDPS itself are not extensively documented, the diphenyl sulfide scaffold is present in numerous bioactive compounds.[6] Sulfur-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[6] The lipophilic nature of t-BDPS, enhanced by the tert-butyl group, suggests its potential as a fragment or building block in the design of molecules targeting hydrophobic pockets in proteins.
The synthesis of derivatives of t-BDPS can lead to compounds with potential therapeutic applications. For instance, sulfonylation reactions can be performed to yield unsymmetrical diarylmethyl sulfones, a class of compounds with known biological activities.[6]
Logical Application Pathway in Drug Discovery
The integration of a fragment like this compound into a drug discovery pipeline follows a logical progression.
Sources
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C16H18S) [pubchemlite.lcsb.uni.lu]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 85609-03-6 [chemicalbook.com]
- 6. Buy Tert-butyl 4-(tert-butyl)phenyl sulfide [smolecule.com]
4-tert-Butyldiphenyl sulfide reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 4-tert-Butyldiphenyl Sulfide
Authored by: A Senior Application Scientist
Foreword: Unveiling the Synthetic Potential of a Versatile Sulfide
In the landscape of modern synthetic chemistry, the strategic incorporation of sulfur-containing moieties is a cornerstone of innovation in both pharmaceutical development and materials science. Among these, aryl sulfides represent a class of compounds with a rich and nuanced reactivity profile. This guide focuses on this compound, a molecule that, while seemingly simple, offers a fascinating interplay of steric and electronic effects that govern its synthetic transformations. The presence of the bulky tert-butyl group imparts unique solubility and stability characteristics, while the sulfide linkage serves as a versatile hub for a variety of chemical manipulations.
This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their work. We will move beyond a mere cataloging of reactions to provide a deeper understanding of the causality behind its reactivity, offering field-proven insights and detailed protocols to empower your research endeavors.
Core Molecular Characteristics of this compound
This compound, with the chemical formula C₁₆H₁₈S, is an organic compound featuring a sulfide bridge connecting a phenyl group and a 4-tert-butylphenyl group.[1] The strategic placement of the sterically demanding tert-butyl group para to the sulfur atom significantly influences the molecule's physical properties and reactivity.
| Property | Value | Source |
| Molecular Weight | 242.4 g/mol | [1] |
| IUPAC Name | 1-tert-butyl-4-phenylsulfanylbenzene | [1] |
| CAS Number | 85609-03-6 | [2] |
| Boiling Point | 140°C at 1.3 mmHg | [2][3] |
| Form | Clear liquid | [3] |
| Color | Light orange to Yellow to Green | [3] |
This data provides a foundational understanding of the physical nature of this compound, which is crucial for its handling and application in various synthetic protocols.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[1][4][5] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area. It is also noted as being toxic to aquatic life with long-lasting effects.
Synthesis of this compound
The synthesis of diaryl sulfides, including this compound, can be achieved through several established methods. A common approach involves the nucleophilic substitution reaction between a thiophenol and an aryl halide, often catalyzed by a transition metal.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound from readily available starting materials.
Caption: Generalized workflow for the synthesis of this compound.
The Reactivity Profile: A Multi-faceted Hub
The reactivity of this compound is primarily centered around the sulfur atom, which can act as a nucleophile or be oxidized to higher oxidation states. Additionally, the carbon-sulfur bonds can be activated by transition metals, and the aromatic rings can undergo substitution reactions.
Oxidation of the Sulfur Atom: Accessing Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry.[6] These oxidized forms are valuable intermediates in their own right, with applications in medicinal chemistry and as chiral auxiliaries.[7] The sulfur atom in this compound can be selectively oxidized, with the choice of oxidant and reaction conditions determining the final product.
Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and hydroperoxides.[8][9][10] The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.
Caption: Oxidation states of this compound.
Experimental Protocol: Oxidation to the Sulfoxide
This protocol describes a general method for the selective oxidation of this compound to its corresponding sulfoxide using hydrogen peroxide.
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL).
-
Addition of Oxidant : To this solution, add 30% hydrogen peroxide (1.2 mmol) dropwise at room temperature with stirring.[10]
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up : Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Causality: Glacial acetic acid serves as a solvent that facilitates the reaction, and the use of a slight excess of hydrogen peroxide ensures complete conversion of the starting material while minimizing over-oxidation to the sulfone.[10]
Reduction of Sulfoxides and Sulfones
While this guide focuses on the sulfide's reactivity, it's pertinent to note that the corresponding sulfoxides and sulfones can be reduced back to the sulfide. This reversibility is synthetically useful. Reagents like oxalyl chloride or trifluoroacetic anhydride in the presence of a nucleophile can deoxygenate sulfoxides. More potent reducing agents, such as lithium aluminum hydride, are required for the reduction of sulfones.
Metal-Catalyzed Cross-Coupling: C-S Bond Activation
A significant area of reactivity for aryl sulfides is their participation in transition metal-catalyzed cross-coupling reactions.[11][12] The carbon-sulfur bond, traditionally considered robust, can be activated by catalysts, typically those based on palladium or nickel.[13][14] This allows the sulfide to function as an electrophilic partner, analogous to an aryl halide, in forming new carbon-carbon or carbon-heteroatom bonds.
This approach is synthetically valuable as it provides an alternative to the more common organohalides in cross-coupling chemistry.[15]
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling of an aryl sulfide.
Conceptual Protocol: Suzuki-Miyaura Coupling
This conceptual protocol outlines the steps for a Suzuki-Miyaura cross-coupling reaction using this compound as the electrophile.
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., K₃PO₄).[14]
-
Addition of Reagents : Add this compound (1.0 mmol), the desired boronic acid (1.2-1.5 mmol), and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions : Heat the reaction mixture to the required temperature (typically 80-110°C) and stir for the specified time.
-
Monitoring and Work-up : Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify the product by column chromatography.
Causality: The choice of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is crucial for facilitating the oxidative addition of the relatively inert C-S bond to the palladium center.[14] The base is required for the transmetalation step of the catalytic cycle.
Applications in Drug Discovery and Materials Science
The reactivity profile of this compound and its derivatives makes it a valuable building block in several advanced applications.
Medicinal Chemistry
Sulfur-containing functional groups, particularly sulfones and sulfonamides, are prevalent in a wide range of pharmaceuticals.[16] The ability to synthesize and functionalize this compound provides a pathway to novel drug candidates. The tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic properties of a molecule. Recent advancements have highlighted the importance of sulfur-based compounds in developing targeted therapies.[17]
Materials Science
Diaryl sulfides and their oxidized counterparts are used in the synthesis of high-performance polymers and organic electronic materials. The sulfide linkage can impart desirable thermal and electronic properties. The functionalization of the aromatic rings, facilitated by the reactivity of the sulfide, allows for the fine-tuning of these properties.
Conclusion
This compound is more than a simple diaryl sulfide; it is a versatile and reactive molecule with significant potential in synthetic chemistry. Its reactivity is dominated by the chemistry of the sulfur atom—its ability to be oxidized and its participation in metal-catalyzed cross-coupling reactions. The steric influence of the tert-butyl group provides a level of control and stability that is synthetically advantageous. By understanding and harnessing the reactivity profile detailed in this guide, researchers can unlock new possibilities in the design and synthesis of complex molecules for a wide array of applications, from life-saving pharmaceuticals to next-generation materials.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11413822, this compound. [Link]
- Chemical Label for this compound.
-
Moffitt Cancer Center. Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2757252, (4-Tert-butylphenyl)methanethiol. [Link]
-
PubChemLite. This compound (C16H18S). [Link]
-
Chemdad. This compound. [Link]
-
ResearchGate. First example of cross-coupling of aryl sulfide reported by Takei and Wenkert. [Link]
-
ResearchGate. Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. [Link]
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl ethers. [Link]
-
Oriental Journal of Chemistry. Biocatalytic Oxidation of Sulfides to Sulfones. [Link]
-
MDPI. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. Transition-metal mediated carbon–sulfur bond activation and transformations: an update. [Link]
-
MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
-
Chemistry LibreTexts. Thiols and Sulfides. [Link]
-
National Institutes of Health. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. [Link]
-
Semantic Scholar. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. [Link]
-
ResearchGate. Reduction using NaBH4. [Link]
-
Wikipedia. Protecting group. [Link]
-
Wikipedia. tert-Butyldiphenylsilyl. [Link]
-
PubMed Central. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. [Link]
-
NIST WebBook. 4-tert-Butylphenol, TMS derivative. [Link]
-
PubMed Central. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Link]
-
YouTube. Stereoselective Reduction of 4-tert-butylcyclohexanone. [Link]
-
MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]
-
ResearchGate. Reaction of 4,4'-Dithiobis(2,6-di-tert-butylphenol) with Sulfur Containing Its Polymeric Modification. [Link]
-
Canadian Journal of Chemistry. The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. [Link]
-
CP Lab Safety. This compound, 98%+ (GC), C16H18S, 100 grams. [Link]
-
GlycoPODv2. Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]
-
Henry Rzepa's Blog. The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. [Link]
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 85609-03-6 [chemicalbook.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemical-label.com [chemical-label.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions | MDPI [mdpi.com]
- 16. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butyldiphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyldiphenyl sulfide, with the chemical formula C₁₆H₁₈S, is an organosulfur compound characterized by a diphenyl sulfide backbone with a tert-butyl group substituent.[1] This molecule serves as a valuable intermediate in organic synthesis and holds potential for applications in materials science and pharmaceutical development. Its distinct structural features—a bulky tert-butyl group and a flexible sulfide linkage—impart unique physical and chemical properties that are of significant interest to the scientific community. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.
Chemical Structure and Identification
The structure of this compound consists of a phenyl ring substituted with a tert-butyl group at the para position, which is in turn connected to another phenyl ring via a sulfur atom.
// Define nodes for atoms and bonds C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"];
// Phenyl ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Phenyl ring 2 C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Sulfide bridge C4 -- S; S -- C7;
// Tert-butyl group C1 -- C13; C13 -- C14; C13 -- C15; C13 -- C16;
// Position the nodes C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="-1,1.5!"]; C6 [pos="-1,0.5!"]; S [pos="0,3!"]; C7 [pos="1,4!"]; C8 [pos="2,4!"]; C9 [pos="2.5,5!"]; C10 [pos="2,6!"]; C11 [pos="1,6!"]; C12 [pos="0.5,5!"]; C13 [pos="-1,-1!"]; C14 [pos="-2,-0.5!"]; C15 [pos="-2,-1.5!"]; C16 [pos="-0.5,-1.5!"];
}
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 85609-03-6[2] |
| Molecular Formula | C₁₆H₁₈S[2] |
| IUPAC Name | 1-(tert-butyl)-4-(phenylthio)benzene[2] |
Physical Properties
This compound is a clear liquid, with a color that can range from light orange to yellow to green.[3] The presence of the bulky tert-butyl group influences its physical state and solubility, distinguishing it from simpler diaryl sulfides.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 242.38 g/mol | [3] |
| Boiling Point | 140 °C at 1.3 mmHg | [4] |
| Physical State | Liquid | [3] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.5930-1.5970 | [3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the sulfur atom, which can act as a nucleophile and is susceptible to oxidation. The electron-donating nature of the tert-butyl group can also influence the reactivity of the substituted phenyl ring.
Oxidation to Sulfoxide and Sulfone
A key reaction of sulfides is their oxidation to sulfoxides and subsequently to sulfones.[5] This transformation is of significant interest in organic synthesis as sulfoxides and sulfones are important functional groups in many biologically active molecules and synthetic intermediates. The oxidation of this compound can be achieved with various oxidizing agents, with the product depending on the reaction conditions.
-
Selective Oxidation to Sulfoxide: Milder oxidizing agents and controlled reaction conditions can selectively yield the corresponding sulfoxide.
-
Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will lead to the formation of the sulfone.
Sulfide [label="this compound"]; Sulfoxide [label="4-tert-Butyldiphenyl Sulfoxide"]; Sulfone [label="4-tert-Butyldiphenyl Sulfone"];
Sulfide -> Sulfoxide [label="[O]"]; Sulfoxide -> Sulfone [label="[O]"]; }
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of diaryl sulfides is the coupling of a thiophenol with an aryl halide. The following protocol describes a representative synthesis of this compound.
Materials:
-
4-tert-Butylthiophenol[6]
-
Iodobenzene
-
Potassium carbonate
-
Copper(I) iodide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 4-tert-butylthiophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask via syringe.
-
Add iodobenzene (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Oxidation of this compound to the Corresponding Sulfoxide
This protocol outlines the selective oxidation of the sulfide to the sulfoxide using hydrogen peroxide in acetic acid.[7]
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Sodium hydroxide solution (4 M)
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (4.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully neutralize the solution with 4 M sodium hydroxide.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfoxide.
Oxidation of this compound to the Corresponding Sulfone
For the complete oxidation to the sulfone, a stronger oxidizing system is employed.[1]
Materials:
-
This compound
-
Urea-hydrogen peroxide (UHP)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile
-
Dichloromethane
Procedure:
-
In a flask, dissolve trifluoroacetic anhydride (6.0 eq.) in acetonitrile.
-
Add urea-hydrogen peroxide (8.0 eq.) to the solution and stir at room temperature for 20 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.
-
After completion, add water to the reaction mixture.
-
Extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the pure sulfone.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, and a series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings.
¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the quaternary carbon and the methyl carbons of the tert-butyl group, along with signals for the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, as well as C=C stretching of the aromatic rings. The C-S stretching vibration is typically weak and appears in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the tert-butyl group and cleavage of the C-S bonds.
Safety and Handling
This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Applications and Future Perspectives
The unique combination of a bulky, lipophilic tert-butyl group and a versatile sulfide functional group makes this compound a compound of interest for various applications:
-
Organic Synthesis: It serves as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals where the tert-butylphenyl moiety can impart desirable pharmacokinetic or physicochemical properties.
-
Materials Science: Diaryl sulfides are known to be used in the synthesis of high-performance polymers and as antioxidants. The introduction of the tert-butyl group can enhance solubility and thermal stability.
-
Drug Development: The sulfide linkage can be a target for metabolic oxidation, and the overall structure can be explored for potential biological activity.
Further research into the reactivity and applications of this compound and its derivatives is warranted to fully explore its potential in various scientific and industrial fields.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 85609-03-6 [chemicalbook.com]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. 4-TERT-BUTYLTHIOPHENOL | 2396-68-1 [chemicalbook.com]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Compound Profile and Inherent Chemical Risks
An In-depth Technical Guide to the Safe Handling of 4-tert-Butyldiphenyl Sulfide
This guide provides a comprehensive overview of the safety protocols, chemical properties, and risk mitigation strategies for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, causality-driven understanding of how to handle this compound safely and effectively in a laboratory setting. Our focus is on empowering scientists with the knowledge to make informed decisions, ensuring both personal safety and experimental integrity.
A foundational understanding of a chemical's identity and physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under laboratory conditions and inform the necessary handling precautions.
This compound is an organosulfur compound, appearing as a light orange to yellow or green clear liquid.[1] Its properties are critical for understanding its potential hazards; for instance, its liquid state at room temperature and specified boiling point necessitate handling in a controlled environment to minimize vapor inhalation, even if acute inhalation toxicity is not its primary classified hazard.
Table 1: Chemical Identity and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl-4-phenylsulfanylbenzene | [2] |
| CAS Number | 85609-03-6 | [1][2][3] |
| Molecular Formula | C₁₆H₁₈S | [1][2] |
| Molecular Weight | 242.38 - 242.4 g/mol | [1][2] |
| Appearance | Light orange to Yellow to Green clear liquid | [1] |
| Boiling Point | 140 °C / 1.3 mmHg | [1][3] |
| Specific Gravity | 1.04 (20/20) | [1] |
| Refractive Index | 1.59 | [1] |
Section 2: The Core Safety Paradigm: Hazard Identification and Risk Mitigation
The safe use of any chemical is predicated on a clear-eyed assessment of its hazards. For this compound, the risks are well-defined and manageable. The Globally Harmonized System (GHS) provides the primary framework for its classification.
Table 2: GHS Hazard Classification
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1][2][4] H319: Causes serious eye irritation.[1][2][4] |
| Hazard Classes | Skin Irritation (Category 2)[2] Serious Eye Irritation (Category 2)[2] |
Expert Analysis: The primary hazards are dermal and ocular. As a lipophilic aromatic sulfide, the compound can penetrate the outer layers of the skin and interact with cellular membranes and proteins, leading to an inflammatory response perceived as irritation. The "serious" nature of the eye irritation classification (H319) underscores that contact can cause significant, though not necessarily permanent, damage. This necessitates a higher level of personal protective equipment than a substance causing only mild irritation. The logical workflow from identifying these hazards to mitigating them is a cornerstone of laboratory safety.
Caption: PPE Selection Logic Based on GHS Hazards.
Section 4: Safe Laboratory Workflow: Handling, Storage, and Disposal
Integrating safety into the daily experimental workflow is crucial for preventing incidents.
Detailed Handling Protocol:
-
Preparation: Before handling, confirm the chemical fume hood is operational. Don all required PPE as specified in Section 3. Ensure an eyewash station and safety shower are accessible.
-
Aliquotting: When transferring the liquid, perform all work within the fume hood. Use glass or compatible plastic labware. For transfers between containers, pour slowly to minimize splashing.
-
Post-Handling: Tightly close the container immediately after use. Decontaminate the work surface. Remove gloves using the proper technique and wash hands thoroughly with soap and water. [1] Storage Protocol: The objective of proper storage is to maintain chemical stability and prevent accidental release or reaction.
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. [5][6]A recommended temperature is below 15°C. [1]* Container: Keep the container tightly closed to prevent vapor leakage. [5]* Segregation: Store away from incompatible materials, particularly strong oxidizing agents, to prevent potentially exothermic or violent reactions. [7][8] Disposal Protocol: this compound and any contaminated materials (e.g., absorbent pads, gloves) must be disposed of as hazardous waste. Do not dispose of it down the drain. [6]Collect in a clearly labeled, sealed container and follow all institutional, local, and national regulations for hazardous waste disposal. [6]
Section 5: Reactive Safety: Emergency Response and First Aid
Even with robust preventative measures, the potential for accidents requires clear, actionable emergency procedures.
Accidental Release (Spill) Management:
-
Immediate Action: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Vapors & Ignition Sources: Ensure the spill area is well-ventilated (within a fume hood if possible). Remove all sources of ignition as the compound is combustible. [5][6][8]3. Containment: For small spills, use an inert, liquid-absorbent material such as vermiculite, sand, or a commercial sorbent pad. [7][6]Cover drains to prevent environmental release. [6]4. Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Caption: Emergency Spill Response Decision Workflow.
First-Aid Measures: Immediate and correct first aid can significantly reduce the severity of an injury.
Table 3: First-Aid Protocols for this compound Exposure
| Exposure Route | Protocol | Source |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention. Wash contaminated clothing before reuse. | [1][7][6] |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice/attention. | [1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms appear or persist. | [7][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek medical attention. | [5][6] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or dry sand. [5][6]* Specific Hazards: The compound is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating. [6]Combustion will produce toxic and irritating gases, including carbon oxides (CO, CO₂) and sulfur oxides (SOx). [6][8]* Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products. [5][6]
Conclusion
This compound is a valuable reagent in research and development. Its primary hazards—skin and serious eye irritation—are significant but can be managed effectively through the diligent application of the principles outlined in this guide. By understanding the causality behind the hazards and implementing a multi-layered safety strategy encompassing engineering controls, appropriate PPE, and robust emergency preparedness, researchers can handle this compound with a high degree of confidence and safety.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (n.d.). Chemical Label for this compound. Image of a chemical label indicating H315 and H319 hazards. (Simulated reference based on common labeling practices).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl sulfide, 98%. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate. (Provides general laboratory handling and PPE information). Retrieved from [Link]
Sources
- 1. This compound | 85609-03-6 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 85609-03-6 [chemicalbook.com]
- 4. chemical-label.com [chemical-label.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Handling and Storage of 4-tert-Butyldiphenyl Sulfide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 4-tert-Butyldiphenyl sulfide, a versatile organosulfur compound with increasing relevance in chemical synthesis and as a potential building block in pharmaceutical development. From its fundamental properties to detailed protocols for its safe handling, storage, synthesis, and analysis, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug discovery.
Introduction: The Significance of this compound in Modern Chemistry
This compound, an aromatic thioether, is a valuable intermediate in organic synthesis. The presence of the sulfur atom allows for a variety of chemical transformations, including oxidation to the corresponding sulfoxide and sulfone, which are important functional groups in many biologically active molecules.[1][2] The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of reactions at other positions on the aromatic ring.[1]
Sulfur-containing compounds are integral to a vast array of pharmaceuticals, exhibiting a wide range of biological activities.[1][3] The structural motifs found in this compound make it a compound of interest for the synthesis of novel therapeutic agents.[4] This guide aims to provide the necessary technical information to safely and effectively utilize this compound in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling and use.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈S | [5] |
| Molecular Weight | 242.38 g/mol | [6] |
| CAS Number | 85609-03-6 | [7] |
| Appearance | Light orange to yellow to green clear liquid | [6] |
| Boiling Point | 140 °C at 1.3 mmHg | [6] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [6] |
| Refractive Index | 1.5930-1.5970 | [6] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
GHS Hazard Classification: [5]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
Signal Word: Warning
Precautionary Statements: [5]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
Toxicological Information: Detailed toxicological data for this compound is not extensively available. However, as with all organosulfur compounds, it should be handled with care, assuming potential toxicity.[8]
Flammability: While a specific flash point for this compound is not readily available, it is a combustible liquid.[9] Keep away from heat, sparks, and open flames.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, chemical-resistant aprons or suits are recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.
Laboratory Handling Procedures
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Avoiding Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety and Hazard Information section.
-
Spill Response:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for waste disposal.
-
Large Spills: Evacuate the area and prevent further spreading of the material. Contact your institution's environmental health and safety department for assistance with cleanup.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight.
-
Incompatible Materials: Store away from strong oxidizing agents.[10]
Synthesis of this compound
A reliable method for the synthesis of this compound is the copper-catalyzed Ullmann condensation.[11][12] This procedure provides a general framework for its preparation.
Reaction Scheme
Caption: Ullmann condensation for the synthesis of this compound.
Experimental Protocol
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-tert-butylthiophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reactant Addition: Add iodobenzene (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 120-140 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Purification and Analysis
Purification by Fractional Distillation
Due to its relatively high boiling point, fractional distillation under reduced pressure is an effective method for purifying this compound.[6][13]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all joints are properly sealed.
-
Charging the Flask: Place the crude this compound in a round-bottom flask with a magnetic stir bar or boiling chips.
-
Distillation: Gradually heat the flask while stirring. Apply a vacuum and slowly increase the temperature.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 140 °C at 1.3 mmHg).[6] Discard any initial lower-boiling fractions.
Analytical Method: Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of this compound.
| Parameter | Value |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector Temperature | 300 °C (FID) |
| MS Parameters (if applicable) | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-500 amu |
Reactivity and Chemical Incompatibilities
-
Oxidation: The sulfide moiety can be oxidized to a sulfoxide and further to a sulfone using common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).[2][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides and sulfur oxides.[15]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[16] It is generally recommended to dispose of organosulfur compounds through a licensed chemical waste disposal company. Do not pour down the drain.
Role in Drug Development
Aryl sulfides are important structural motifs in a variety of biologically active compounds.[17][18] this compound can serve as a valuable starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, the sulfide can be oxidized to a sulfone, a functional group present in numerous approved drugs.[1] The tert-butyl group can be used to modulate the lipophilicity and metabolic stability of a drug candidate.
Conclusion
This compound is a useful and versatile chemical for synthetic and medicinal chemists. A thorough understanding of its properties, hazards, and handling requirements is essential for its safe and effective use in a laboratory setting. This guide provides the foundational knowledge and practical protocols to assist researchers and drug development professionals in their work with this compound.
References
- Proper disposal of chemicals. (2025). Sciencemadness Wiki.
- Buy Tert-butyl 4-(tert-butyl)phenyl sulfide. (n.d.). Smolecule.
- Synthesis of 4-TERT-BUTYLTHIOPHENOL. (n.d.). ChemicalBook.
- Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent.
- New Reagent Improves the Process of Making Sulfur-Containing Compounds. (2024). Moffitt Cancer Center.
- Ullmann condens
- GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. (2025).
- Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.).
- Removal of organosulfur compounds
- Synthesis of 4-(tert-butyl)thiophenol. (n.d.). PrepChem.com.
- Organosulfur chemistry. (n.d.). In Wikipedia.
- Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry.
- Thioethers – Knowledge and References. (n.d.). Taylor & Francis.
- Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. (2024). Moffitt Cancer Center.
- Thiols And Thioethers. (2015). Master Organic Chemistry.
- Hydrogen peroxide. (n.d.). In Wikipedia.
- Synthesis of p-(tert-butyl)thiophenol. (n.d.). PrepChem.com.
- This compound. (n.d.). Chongqing Chemdad Co., Ltd.
- Synthesis method of 4,4'-thiobisbenzenethiol. (n.d.).
- GC-SCD Analysis of Fuels and Petrochemicals. (n.d.). Shimadzu.
- This compound. (n.d.). PubChem.
- Application Note: Protocol for GC-MS Analysis of 4-tert-butylphenol. (n.d.). Benchchem.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- This compound. (2023). ChemicalBook.
- AGILENT GAS CHROMATOGRAPHY AND SULFUR-SELECTIVE DETECTION ANALYSIS OF SULFUR COMPOUNDS ACCORDING TO ASTM D5504. (2016). Agilent.
- 15.12: Thioethers (Sulfides) and Silyl Ethers. (2020). Chemistry LibreTexts.
- Method for the removal of organic sulfur from carbonaceous materials. (n.d.).
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
- liver of sulphur disposal. (2024). Reddit.
- A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. (2021). ScienceDaily.
- Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal.
- Biocatalytic Oxidation of Sulfides to Sulfones. (n.d.). Oriental Journal of Chemistry.
- Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal.
- Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). (2020).
- Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (n.d.).
- G306A Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504. (n.d.). Shimadzu.
- A New Synthesis of Bis (4-tert-butylphenyl)
- Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection. (n.d.).
- Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (n.d.).
- Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Arom
- Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. (n.d.). ChemRxiv.
- Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno Environmental Health & Safety.
- 4-tert-Butylthiophenol: properties, applic
- Recent Advances in the Synthesis of Sulfonamides Intermedi
Sources
- 1. Buy Tert-butyl 4-(tert-butyl)phenyl sulfide [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. moffitt.org [moffitt.org]
- 5. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | 85609-03-6 [chemicalbook.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. regen.globecore.com [regen.globecore.com]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 17. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencedaily.com [sciencedaily.com]
The Versatile Role of 4-tert-Butyldiphenyl Sulfide in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the potential applications of 4-tert-Butyldiphenyl sulfide in organic synthesis. Moving beyond a simple catalog of reactions, this document delves into the strategic utility of this diaryl sulfide as a versatile building block, a precursor to valuable sulfoxides and sulfones, and a potential directing group in C-H functionalization strategies. By synthesizing established principles of sulfur chemistry with specific, actionable insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this compound and its derivatives.
Introduction: The Strategic Importance of Diaryl Sulfides
Diaryl sulfides represent a privileged structural motif in a wide array of functional molecules, from pharmaceuticals to advanced materials. The presence of the sulfur atom imparts unique electronic and steric properties, offering a handle for further chemical manipulation. This compound, with its characteristic tert-butyl group, provides a valuable combination of steric bulk and lipophilicity, making it an attractive starting material for the synthesis of complex molecular architectures. This guide will illuminate the key synthetic transformations of this compound, providing both the conceptual framework and practical guidance for its application in the modern organic chemistry laboratory.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₆H₁₈S |
| Molecular Weight | 242.38 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 140 °C at 1.3 mmHg[2] |
| CAS Number | 85609-03-6 |
The synthesis of this compound can be readily achieved through established cross-coupling methodologies, most notably palladium-catalyzed reactions. A general and reliable approach involves the coupling of an aryl halide with a thiol.
Experimental Protocol: Synthesis of this compound via Palladium-Catalyzed Cross-Coupling
This protocol is based on general procedures for palladium-catalyzed C-S bond formation.
Materials:
-
4-tert-Butylbromobenzene
-
Thiophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add 4-tert-butylbromobenzene (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by thiophenol (1.2 equiv).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Oxidation of this compound: Accessing Sulfoxides and Sulfones
The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide and sulfone, which are themselves valuable synthetic intermediates.[3] Sulfoxides are important chiral auxiliaries and are present in several biologically active molecules. Sulfones are stable, electron-withdrawing groups that can participate in a variety of chemical transformations and are also found in numerous pharmaceuticals.[2]
Synthesis of 4-tert-Butylphenyl Phenyl Sulfoxide
The selective oxidation of a sulfide to a sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. A variety of reagents can be employed for this transformation, with hydrogen peroxide in acetic acid being a green and efficient option.[4]
Experimental Protocol: Oxidation to 4-tert-Butylphenyl Phenyl Sulfoxide[4]
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in glacial acetic acid.
-
To this solution, add 30% hydrogen peroxide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-tert-butylphenyl phenyl sulfoxide.
Table 2: Physicochemical Properties of 4-tert-Butylphenyl Phenyl Sulfoxide [5][6]
| Property | Value |
| Molecular Formula | C₁₆H₁₈OS |
| Molecular Weight | 258.38 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 104448-62-6 |
Synthesis of 4-tert-Butylphenyl Phenyl Sulfone
For the complete oxidation of the sulfide to the sulfone, stronger oxidizing conditions or a higher stoichiometry of the oxidant are required.
Experimental Protocol: Oxidation to 4-tert-Butylphenyl Phenyl Sulfone[7]
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol (95%)
-
A suitable catalyst, for example, a phosphomolybdate hybrid catalyst (optional, for rate enhancement)[7]
Procedure:
-
Dissolve this compound (1.0 equiv) in 95% ethanol.
-
Add the catalyst if desired.
-
Slowly add an excess of 30% hydrogen peroxide (e.g., 3.0 equiv).[7]
-
Heat the reaction mixture to a moderate temperature (e.g., 40 °C) and stir.[7]
-
Monitor the reaction by TLC until the complete disappearance of the starting material and the intermediate sulfoxide.
-
After completion, cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-tert-butylphenyl phenyl sulfone. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
This compound and its Derivatives in Directed C-H Functionalization
The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis for its atom and step economy.[8] The sulfide and, more prominently, the sulfoxide functional groups can act as directing groups, facilitating the selective activation of ortho-C-H bonds in the presence of a transition metal catalyst.[9][10]
The lone pair of electrons on the sulfur atom of a diaryl sulfide can coordinate to a metal center, bringing it in proximity to the ortho-C-H bonds of one of the aryl rings, leading to their selective functionalization. The sulfoxide group is a particularly effective directing group in this context.
Diagram 1: Conceptual Workflow for Sulfoxide-Directed C-H Functionalization
Caption: Workflow for utilizing 4-tert-butylphenyl phenyl sulfoxide in directed C-H functionalization.
While specific examples detailing the use of this compound or its sulfoxide as a directing group are not abundant in the literature, the principles are well-established for related diaryl sulfoxides. Researchers can adapt existing protocols for sulfoxide-directed C-H arylation, olefination, or other transformations to 4-tert-butylphenyl phenyl sulfoxide.
Applications in Medicinal Chemistry and Materials Science
Sulfur-containing compounds are of significant interest in drug discovery due to their diverse biological activities.[11][12] Sulfones, in particular, are present in a number of approved drugs. The 4-tert-butylphenyl moiety is a common substituent in pharmacologically active molecules, often imparting favorable pharmacokinetic properties. The synthesis of sulfone derivatives from this compound provides a route to novel compounds with potential therapeutic applications.
In materials science, the rigid and well-defined structure of diaryl sulfides and their derivatives makes them attractive building blocks for the synthesis of functional organic materials, such as polymers and molecular crystals with specific electronic or optical properties.
Conclusion
This compound is a readily accessible and versatile building block in organic synthesis. Its true potential lies not only in its core structure but also in its ability to be readily transformed into the corresponding sulfoxide and sulfone. These oxidized derivatives open up a vast chemical space, particularly in the realm of C-H functionalization, where the sulfoxide can act as an effective directing group. For researchers and professionals in drug development and materials science, this compound and its derivatives represent a valuable platform for the design and synthesis of novel and complex molecular architectures. Further exploration of the specific applications of this compound is warranted and is expected to yield exciting discoveries in the years to come.
References
-
Moffitt Cancer Center. New Reagent Improves the Process of Making Sulfur-Containing Compounds. (2024-01-22). Available at: [Link]
-
Moffitt Cancer Center. Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. (2024-08-18). Available at: [Link]
-
PrepChem.com. Preparation of 4-tert-butylphenol. Available at: [Link]
- Al-Huniti, M. H., et al. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 2012.
- Li, Y., et al.
- Sumitomo Chemical Co., Ltd. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2007.
- Wei, J., & Sun, Z. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 2015.
-
PubChem. This compound. National Institutes of Health. Available at: [Link]
-
PubChem. 4-Tert-butylphenyl phenyl sulfoxide. National Institutes of Health. Available at: [Link]
- Oestreich, M., & sentient, D. A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 2017.
- MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005.
- Wei, J., & Sun, Z. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. PubMed, 2015.
- Chlenov, A., et al. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. The Journal of Organic Chemistry, 2022.
- University of Pittsburgh. Exploring C−H Functionalization Reactions with Theory and Experiment. 2020.
- G. M. Borrajo-Calleja, et al. Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 2020.
- ResearchGate. 5.2.2. Synthesis of 4,4′-Di- tert -butylbiphenyl. 2016.
- ResearchGate. Sulfur (S)
- Thieme.
- Pulis, A. P., & Procter, D. J. C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks.
- Royal Society of Chemistry. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups. Organic Chemistry Frontiers, 2015.
-
PubChem. 4-Tert-butylphenyl phenyl sulfoxide. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. 4-Tert-butylphenyl phenyl sulfoxide | C16H18OS | CID 54398044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]
- 8. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sulfoxide synthesis by oxidation [organic-chemistry.org]
An In-depth Technical Guide to the Decomposition Products of 4-tert-Butyldiphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the decomposition products of 4-tert-butyldiphenyl sulfide. As a compound with increasing relevance in specialized chemical synthesis, understanding its stability and degradation profile is paramount for process optimization, safety, and impurity profiling in drug development. This document elucidates the primary thermal decomposition pathways, identifies key degradation products, and outlines robust analytical methodologies for their characterization. The insights presented herein are synthesized from established principles of organic chemistry and analogous model compounds, offering a predictive framework in the absence of direct, exhaustive studies on this specific molecule.
Introduction: The Significance of this compound
This compound is an aromatic sulfide characterized by the presence of a sterically hindering tert-butyl group on one of the phenyl rings. This structural feature imparts unique properties to the molecule, influencing its reactivity, solubility, and thermal stability. While its applications are specialized, it serves as a valuable building block in organic synthesis, particularly in contexts where controlled reactivity at the sulfur atom or modification of the aromatic rings is desired.
The thermal and chemical stability of such reagents is a critical parameter in process chemistry and drug development. Uncontrolled degradation can lead to the formation of impurities that may be difficult to separate, potentially toxic, or interfere with subsequent reaction steps. Therefore, a thorough understanding of the decomposition pathways and the resulting products is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide will explore the predicted decomposition of this compound by dissecting the molecule into its two principal reactive moieties: the tert-butyl group and the diphenyl sulfide core. By examining the known decomposition behaviors of analogous compounds, we can construct a highly probable degradation profile for the target molecule.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed through two primary, potentially competing, pathways: fragmentation of the tert-butyl group and cleavage of the carbon-sulfur bonds of the diphenyl sulfide core. The prevailing pathway will likely be dictated by the specific reaction conditions, such as temperature, pressure, and the presence of catalysts or radical initiators.
Pathway A: Decomposition of the tert-Butyl Group
The decomposition of the tert-butyl group is a well-documented process, often proceeding through both a concerted unimolecular elimination and a free-radical mechanism. The study of di-tert-butyl sulfide pyrolysis provides a strong model for this decomposition route[1][2].
-
Concerted Unimolecular Elimination: This pathway involves a four-centered transition state, leading to the direct formation of isobutene and 4-phenylthio-thiophenol. This reaction is expected to be a key contributor to the initial decomposition, especially in the absence of radical inhibitors.
-
Free-Radical Mechanism: Homolytic cleavage of the C-C bond between the aromatic ring and the tert-butyl group can lead to the formation of a tert-butyl radical and a 4-phenylthiophenyl radical. The highly stable tert-butyl radical can then undergo further reactions, such as hydrogen abstraction to form isobutane or β-scission to yield isobutene and a hydrogen radical[1].
The subsequent reactions of the tert-butyl thiyl radical can lead to the formation of hydrogen sulfide through intramolecular hydrogen abstraction and subsequent β-scission[1].
Caption: Predicted decomposition pathways of the diphenyl sulfide core.
Summary of Primary and Secondary Decomposition Products
Based on the predicted pathways, a range of decomposition products can be expected. The relative abundance of these products will be highly dependent on the specific reaction conditions.
| Primary Decomposition Products | Secondary Decomposition Products | Originating Moiety |
| Isobutene | Isobutane | tert-Butyl Group |
| 4-Phenylthio-thiophenol | Hydrogen Sulfide | tert-Butyl Group & Diphenyl Sulfide Core |
| 4-tert-Butylphenyl Radical | 4-tert-Butylthiophenol | Diphenyl Sulfide Core |
| Phenylthio Radical | Thiophenol | Diphenyl Sulfide Core |
| Phenyl Radical | Diphenyl Disulfide | Diphenyl Sulfide Core |
| 4-tert-Butylphenylthio Radical | Bis(4-tert-butylphenyl) Disulfide | Diphenyl Sulfide Core |
Analytical Methodologies for Product Identification
The identification and quantification of the decomposition products of this compound require robust analytical techniques capable of separating and detecting a complex mixture of volatile and semi-volatile compounds. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the premier technique for such an analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS allows for the direct thermal decomposition of a small sample of this compound in a controlled environment, followed by the immediate separation and identification of the resulting volatile products.
Caption: Experimental workflow for Py-GC-MS analysis.
Experimental Protocol: Py-GC-MS Analysis
The following protocol provides a general framework for the analysis of this compound decomposition products. Optimization of specific parameters may be required based on the available instrumentation.
1. Sample Preparation:
- Accurately weigh approximately 100-500 µg of this compound into a pyrolysis sample cup.
2. Pyrolyzer Conditions:
- Set the pyrolysis temperature to the desired value (e.g., a stepped pyrolysis from 300°C to 700°C can provide information on the temperature-dependent evolution of products).
- Interface Temperature: 280°C
- Carrier Gas: Helium
3. Gas Chromatograph (GC) Conditions:
- Injection Port Temperature: 280°C
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended for the separation of aromatic and sulfur-containing compounds.
- Oven Temperature Program:
- Initial Temperature: 40°C, hold for 2 minutes.
- Ramp: 10°C/minute to 280°C.
- Final Hold: 10 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
4. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-550.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Data Acquisition: Full scan mode.
5. Data Analysis:
- Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
- Manually interpret the mass spectra of unknown peaks based on characteristic fragmentation patterns of aromatic compounds, sulfides, and alkyl groups.
Trustworthiness and Self-Validating Systems
The protocols and predictions outlined in this guide are grounded in established chemical principles and data from analogous systems. To ensure the trustworthiness of experimental results, a self-validating system should be employed:
-
Internal Standards: The use of an appropriate internal standard during GC-MS analysis allows for the semi-quantitative assessment of product formation.
-
Control Experiments: Analyzing the starting material by GC-MS without pyrolysis confirms its purity and the absence of pre-existing degradation products.
-
Replicate Analyses: Performing multiple pyrolysis experiments at each temperature point ensures the reproducibility of the observed product distribution.
-
Analysis of Authentic Standards: Whenever possible, the identification of key decomposition products should be confirmed by comparing their retention times and mass spectra with those of authentic reference standards.
Conclusion
The decomposition of this compound is a complex process involving the fragmentation of both the tert-butyl group and the diphenyl sulfide core. The primary decomposition products are predicted to include isobutene, thiophenol, 4-tert-butylthiophenol, and various radical species that lead to a cascade of secondary products. Pyrolysis-Gas Chromatography-Mass Spectrometry is the most suitable technique for the comprehensive analysis of these degradation products. By understanding these decomposition pathways, researchers and drug development professionals can better control reaction conditions, minimize impurity formation, and ensure the quality and safety of their chemical processes and final products.
References
-
Class, C. A., Liu, M., Vandeputte, A. G., & Green, W. H. (2016). Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide. Physical Chemistry Chemical Physics, 18(31), 21494-21505. [Link]
-
Class, C. A., Liu, M., Vandeputte, A. G., & Green, W. H. (2016). Automatic Mechanism Generation for Pyrolysis of Di-Tert-Butyl Sulfide. Digital Commons @ Butler University. [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
MDPI. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 590-608. [Link]
-
Royal Society of Chemistry. (2016). Automatic mechanism generation for pyrolysis of di-tert-butyl sulfide. Physical Chemistry Chemical Physics. [Link]
Sources
An In-depth Technical Guide on the Solubility of 4-tert-Butyldiphenyl sulfide in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-Butyldiphenyl sulfide. As a sterically hindered organosulfur compound, its solubility profile is critical for its application in organic synthesis, materials science, and pharmaceutical research. This document outlines the theoretical principles governing its solubility, presents a structured approach to solvent selection, and provides detailed experimental protocols for accurate solubility determination. The insights herein are intended to empower researchers to optimize reaction conditions, purification processes, and formulation development involving this versatile compound.
Introduction: Understanding the Molecular Architecture of this compound
This compound, with the chemical formula C₁₆H₁₈S, is an aromatic sulfide characterized by a sulfur atom bridging a phenyl group and a 4-tert-butylphenyl group.[1][2] Its molecular structure, featuring a bulky, nonpolar tert-butyl group and two aromatic rings, dictates its physicochemical properties, most notably its solubility. The general principle of "like dissolves like" is paramount in predicting its behavior in various solvents. The large, nonpolar surface area contributed by the phenyl and tert-butylphenyl moieties suggests a preference for nonpolar organic solvents. Conversely, its lack of significant hydrogen bonding capability predicts poor solubility in highly polar, protic solvents like water.
Key Molecular Features Influencing Solubility:
-
Large Hydrophobic Structure: The two phenyl rings and the tert-butyl group create a significant nonpolar character.
-
Sulfur Atom: The sulfur atom introduces a degree of polarity, but its influence is overshadowed by the large hydrocarbon framework.
-
Steric Hindrance: The bulky tert-butyl group can influence how the molecule interacts with solvent molecules.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Based on its structure, this compound is expected to be readily soluble in solvents that can engage in van der Waals forces and London dispersion forces. Aromatic solvents, such as toluene and benzene, are likely to be excellent solvents due to π-π stacking interactions with the phenyl rings of the solute. Chlorinated solvents and ethers are also anticipated to be effective.
Qualitative Solubility Profile of this compound
While quantitative data for the solubility of this compound is not extensively published in readily available literature, a qualitative assessment can be made based on its structural properties and general principles of organic chemistry. The following table provides a predicted qualitative solubility profile in a range of common organic solvents, categorized by their polarity.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | "Like dissolves like" principle; strong van der Waals forces and potential for π-π stacking. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | Solvation driven by dispersion forces. The bulky structure may slightly limit solubility compared to aromatic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with the sulfur atom while effectively solvating the nonpolar regions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for any weak interactions and effectively solvate the hydrocarbon structure. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These solvents are more polar, which may slightly reduce their effectiveness in solvating the large nonpolar groups. |
| Esters | Ethyl acetate | Moderate | Similar to ketones, the polarity of the ester group can influence solubility. |
| Alcohols | Methanol, Ethanol | Low to Very Low | The strong hydrogen bonding network of alcohols is not effectively disrupted by the nonpolar solute. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | While aprotic, their high polarity makes them less ideal for solvating the largely nonpolar this compound. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the molecule prevents it from dissolving in water. |
Experimental Protocol for Determining Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given solvent at a specific temperature.[3][4]
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (purity >98%)[5]
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Magnetic stirrer and stir bars
-
Constant temperature bath or heating block
-
Analytical balance
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a scintillation vial. The excess is crucial to ensure that the solution reaches saturation.
-
Pipette a precise volume of the chosen organic solvent into the vial.
-
Add a small magnetic stir bar.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a precisely controlled heating block set to the desired temperature.
-
Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Collection and Preparation:
-
Turn off the stirrer and allow the undissolved solid to settle completely.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to remove any particulate matter.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Safety and Handling Considerations
This compound is classified as causing skin and serious eye irritation.[1][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
The solubility of this compound is fundamentally governed by its predominantly nonpolar character. It exhibits high solubility in nonpolar aromatic and chlorinated solvents and moderate to high solubility in ethers and aliphatic hydrocarbons. Its solubility is limited in polar solvents, particularly protic solvents like alcohols, and it is considered insoluble in water. For researchers and professionals in drug development, a thorough understanding of these solubility characteristics is essential for designing synthetic routes, developing purification strategies such as recrystallization, and formulating products. The experimental protocol provided in this guide offers a robust framework for obtaining precise quantitative solubility data, enabling informed and efficient process development.
References
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C16H18S) [pubchemlite.lcsb.uni.lu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. This compound | 85609-03-6 | TCI AMERICA [tcichemicals.com]
- 6. chemical-label.com [chemical-label.com]
- 7. This compound | 85609-03-6 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buy Tert-butyl 4-(tert-butyl)phenyl sulfide [smolecule.com]
- 11. This compound | 105854-98-6 [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Technical Guide to the Predicted NMR Spectra of 4-tert-Butyldiphenyl Sulfide
This in-depth technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-tert-Butyldiphenyl sulfide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for spectral prediction, offering valuable insights into the structural characteristics of this molecule.
Introduction
This compound, with the chemical formula C₁₆H₁₈S, is a sulfur-containing organic compound.[1][2] Its structure features a diphenyl sulfide core with a tert-butyl group substituted at the para position of one of the phenyl rings. Understanding the precise arrangement of atoms and the electronic environment within this molecule is crucial for its characterization and potential applications. NMR spectroscopy is an unparalleled tool for such structural elucidation in solution.[3][4][5] This guide presents a detailed prediction of the ¹H and ¹³C NMR spectra of this compound, based on established principles of substituent effects on chemical shifts.
Theoretical Principles of NMR Prediction
The prediction of NMR spectra hinges on the fundamental principle that the chemical shift of a nucleus is exquisitely sensitive to its local electronic environment.[5][6] Factors such as electron density, the electronegativity of neighboring atoms, and anisotropic effects from π systems significantly influence the resonance frequency of a nucleus.[1][7]
In substituted aromatic compounds like this compound, the chemical shifts of the aromatic protons and carbons are primarily governed by the electronic effects of the substituents. These effects can be broadly categorized as:
-
Inductive Effects: These are transmitted through the sigma bond framework and are related to the electronegativity of the substituent.
-
Resonance (Mesomeric) Effects: These involve the delocalization of π electrons between the substituent and the aromatic ring.
The interplay of these effects determines the extent of shielding (upfield shift) or deshielding (downfield shift) experienced by each nucleus in the molecule.[7] For instance, electron-donating groups increase electron density at the ortho and para positions, causing shielding, while electron-withdrawing groups have the opposite effect.[7]
Methodology for Predicting ¹H and ¹³C NMR Spectra
The prediction of the ¹H and ¹³C NMR spectra of this compound will be approached using an empirical method based on Substituent Chemical Shift (SCS) effects. This method leverages a vast body of experimental data from simpler, related molecules to predict the chemical shifts in a more complex structure. The core principle is the additivity of substituent effects.
Our prediction will utilize the experimental NMR data of two primary model compounds:
-
tert-Butylbenzene: This molecule provides the SCS effects of the tert-butyl group on an aromatic ring.
-
Diphenyl sulfide: This compound offers the SCS effects of the phenylthio group (-SPh) on an aromatic ring.
The chemical shifts of the protons and carbons in each aromatic ring of this compound will be estimated by starting with the chemical shift of benzene (¹H: ~7.34 ppm, ¹³C: 128.5 ppm) and then adding the incremental shifts (SCS values) for each substituent at the appropriate positions (ipso, ortho, meta, para).
While this empirical approach provides a robust and conceptually clear prediction, it is important to note that more sophisticated methods exist. Density Functional Theory (DFT) calculations can provide highly accurate predictions of NMR parameters by computing the nuclear shielding tensors.[8] Furthermore, machine learning-based approaches are emerging as powerful tools for rapid and accurate NMR spectral prediction.[9][10][11]
Experimental Protocol: NMR Sample Preparation (A General Guideline)
For the future experimental validation of these predictions, a standard protocol for sample preparation would be as follows:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Predicted NMR Spectra of this compound
The following sections present the predicted ¹H and ¹³C NMR spectra of this compound, including chemical shifts, multiplicities, and coupling constants where applicable. The predictions are based on the SCS methodology outlined above, using established literature values for the effects of the tert-butyl and phenylthio substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the protons of the tert-butyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~ 7.40 | Doublet of doublets | Jortho ≈ 7-8, Jmeta ≈ 1-2 | 2H |
| H-3', H-4', H-5' | ~ 7.25 - 7.35 | Multiplet | - | 3H |
| H-2, H-6 | ~ 7.38 | Doublet | Jortho ≈ 8-9 | 2H |
| H-3, H-5 | ~ 7.15 | Doublet | Jortho ≈ 8-9 | 2H |
| -C(CH₃)₃ | ~ 1.35 | Singlet | - | 9H |
Rationale for Predicted ¹H Chemical Shifts:
-
-C(CH₃)₃ (tert-Butyl protons): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, characteristic of this group, in the upfield region around 1.35 ppm.[12]
-
Aromatic Protons (H-2, H-3, H-5, H-6): The protons on the tert-butyl substituted ring are expected to form an AA'BB' system, appearing as two doublets. The tert-butyl group is weakly electron-donating, leading to slight shielding, particularly at the ortho and para positions.
-
Aromatic Protons (H-2', H-3', H-4', H-5', H-6'): The protons on the unsubstituted phenyl ring will be influenced by the electron-withdrawing inductive effect and electron-donating resonance effect of the sulfur atom. This will result in a complex multiplet in the aromatic region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' | ~ 138 |
| C-2', C-6' | ~ 129 |
| C-3', C-5' | ~ 129.5 |
| C-4' | ~ 127 |
| C-1 | ~ 131 |
| C-2, C-6 | ~ 133 |
| C-3, C-5 | ~ 126 |
| C-4 | ~ 149 |
| C (CH₃)₃ | ~ 34.5 |
| -C(C H₃)₃ | ~ 31.5 |
Rationale for Predicted ¹³C Chemical Shifts:
-
-C(CH₃)₃ (Quaternary and Methyl Carbons): The quaternary carbon of the tert-butyl group is expected around 34.5 ppm, while the three equivalent methyl carbons will resonate at approximately 31.5 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the sulfur (C-1 and C-1') and the carbon bearing the tert-butyl group (C-4) will be significantly shifted. The remaining aromatic carbons will show shifts consistent with their positions relative to the substituents. The phenylthio group is known to influence the chemical shifts of the attached phenyl ring.[8][13]
Visualizations
Molecular Structure and Atom Numbering
Figure 1: Molecular structure of this compound with atom numbering.
Workflow for NMR Prediction
Figure 2: Workflow for predicting NMR spectra using substituent chemical shift (SCS) effects.
Electronic Effects of Substituents
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. NMR Basics for the absolute novice [jeolusa.com]
- 5. microbenotes.com [microbenotes.com]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Download NMR Predict - Mestrelab [mestrelab.com]
- 10. PROSPRE [prospre.ca]
- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-tert-Butyldiphenyl Sulfide
Abstract
This technical guide provides a comprehensive overview of the principles and expected spectral features in the infrared (IR) spectroscopic analysis of 4-tert-Butyldiphenyl sulfide. Geared towards researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations that give rise to the characteristic IR absorption bands of this diaryl sulfide. A detailed, albeit theoretical, analysis of the IR spectrum is presented, based on established group frequency correlations and data from analogous compounds. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality FTIR spectra of liquid or solid samples of this compound, ensuring data integrity and reproducibility.
Introduction: The Significance of this compound and the Role of IR Spectroscopy
This compound, with the chemical formula C₁₆H₁₈S, is an organosulfur compound characterized by a sulfide bridge linking a phenyl group and a 4-tert-butylphenyl group[1]. Diaryl sulfides, as a class of compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in organic synthesis[2]. The unique electronic and steric properties imparted by the tert-butyl group can influence the molecule's reactivity, solubility, and biological interactions.
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules[3]. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending[4]. The resulting IR spectrum is a unique molecular "fingerprint" that provides valuable information about the functional groups present in the molecule. For this compound, IR spectroscopy is an indispensable tool for structural elucidation, purity assessment, and quality control.
This guide will provide a detailed examination of the expected IR absorption bands for this compound, offering insights into the interpretation of its spectrum.
Predicted Infrared Spectrum of this compound: A Detailed Analysis
As of the writing of this guide, a publicly available, experimentally obtained IR spectrum of this compound has not been identified in the literature. Therefore, the following analysis is a prediction based on the well-established characteristic vibrational frequencies of its constituent functional groups: the aromatic rings, the tert-butyl group, and the C-S (sulfide) linkage.
The structure of this compound encompasses several key vibrational units:
-
Aromatic C-H Stretching: The C-H bonds on the two phenyl rings are expected to exhibit stretching vibrations in the region of 3100-3000 cm⁻¹ [3]. These bands are typically of weak to medium intensity.
-
Aliphatic C-H Stretching: The C-H bonds of the tert-butyl group will give rise to strong absorption bands in the 2960-2850 cm⁻¹ region. These are usually more intense than the aromatic C-H stretches.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce a series of medium to weak bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the rings can influence the exact position and number of these peaks.
-
Aliphatic C-H Bending: The bending vibrations of the methyl groups in the tert-butyl moiety are expected to appear around 1465 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). The symmetric bend is often a sharp and characteristic peak.
-
Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern of the benzene ring. For the monosubstituted phenyl ring, a strong band is expected in the 770-730 cm⁻¹ region, and another strong band around 710-690 cm⁻¹ . For the para-disubstituted ring, a strong band is anticipated in the 860-800 cm⁻¹ range[5].
-
C-S Stretching: The stretching vibration of the C-S bond in aromatic sulfides is typically weak and appears in the 710-570 cm⁻¹ region of the infrared spectrum. This band can sometimes be difficult to definitively assign due to its weakness and the presence of other absorptions in the fingerprint region.
The following table summarizes the predicted key IR absorption bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong | Arising from the tert-butyl group. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Multiple bands are expected. |
| Asymmetric CH₃ Bend | ~1465 | Medium | From the tert-butyl group. |
| Symmetric CH₃ Bend | ~1365 | Medium to Strong | Often a sharp, distinct peak. |
| Aromatic C-H Bend (p-sub) | 860 - 800 | Strong | Diagnostic for the 1,4-disubstituted ring. |
| Aromatic C-H Bend (mono-sub) | 770 - 730 & 710 - 690 | Strong | Diagnostic for the monosubstituted ring. |
| C-S Stretch | 710 - 570 | Weak | Characteristic of aromatic sulfides. |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To obtain a reliable and reproducible IR spectrum of this compound, a standardized experimental procedure is crucial. The following protocol outlines the steps for sample preparation and data acquisition using a Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation
The choice of sample preparation method depends on the physical state of the this compound sample (liquid or solid).
For Liquid Samples (Neat Liquid):
-
Cell Selection: Utilize a demountable or sealed liquid cell with infrared-transparent windows (e.g., KBr, NaCl).
-
Sample Application: Apply a small drop of the liquid sample onto one of the salt plates.
-
Cell Assembly: Place the second salt plate on top and gently rotate to create a thin, uniform film.
-
Mounting: Secure the assembled cell in the spectrometer's sample holder.
For Solid Samples (KBr Pellet Method):
-
Grinding: In an agate mortar and pestle, thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Pellet Formation: Transfer the finely ground mixture into a pellet press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Mounting: Carefully remove the KBr pellet from the press and place it in a suitable sample holder for the spectrometer.
Data Acquisition
-
Spectrometer Purge: Ensure the spectrometer's sample compartment is adequately purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet). This will be used to correct the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Experimental Workflow Diagram
Conclusion: A Vibrational Portrait
While an experimental spectrum remains the definitive characterization, this in-depth guide provides a robust framework for understanding and predicting the infrared spectroscopic features of this compound. The characteristic absorptions of the aromatic rings, the tert-butyl group, and the C-S linkage collectively create a unique vibrational signature. By following the detailed experimental protocol, researchers can confidently acquire high-quality IR spectra, enabling accurate structural verification and purity assessment of this important organosulfur compound. This guide serves as a valuable resource for scientists and professionals, empowering them to effectively utilize IR spectroscopy in their research and development endeavors involving this compound and related molecules.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Sources
Mass spectrometry (MS) of 4-tert-Butyldiphenyl sulfide
<-3a--22_c_22_ class="bb-quote-title">An In-Depth Technical Guide to the Mass Spectrometry of 4-tert-Butyldiphenyl Sulfide
Introduction
This compound is an organosulfur compound with applications in chemical synthesis and materials science. Mass spectrometry (MS) is an essential analytical technique for the structural elucidation and quantification of this and related molecules. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, intended for researchers, scientists, and professionals in drug development and related fields. We will delve into the principles of ionization, predictable fragmentation pathways, and practical experimental considerations to empower users in their analytical endeavors.
Molecular Structure and Properties
A thorough understanding of the molecule's structure is fundamental to interpreting its mass spectrum.
-
Molecular Formula: C₁₆H₁₈S[1]
-
Molecular Weight: 242.38 g/mol [2]
-
Monoisotopic Mass: 242.11292175 Da[1]
-
Structure: The molecule consists of a diphenyl sulfide core with a tert-butyl group substituting one of the phenyl rings at the para position.[1]
The presence of the aromatic rings, the sulfur atom, and the bulky tert-butyl group are all key features that dictate the molecule's fragmentation pattern in the mass spectrometer.
Ionization Techniques: A Comparative Approach
The choice of ionization technique is critical as it determines the extent of fragmentation and the type of information that can be obtained.
Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize the sample, often leading to extensive and informative fragmentation.[3] This is particularly useful for structural elucidation. For this compound, EI is expected to produce a rich fragmentation spectrum, providing insights into the different structural motifs within the molecule.
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique that is ideal for producing intact molecular ions, often as protonated molecules [M+H]⁺. This is advantageous when the primary goal is to determine the molecular weight of the compound with high accuracy. While ESI typically results in less fragmentation than EI, collision-induced dissociation (CID) can be employed to induce fragmentation and gather structural information.
Mass Spectrometry Analysis: Deciphering Fragmentation Patterns
The fragmentation of this compound is influenced by the stability of the resulting ions and neutral losses. The most likely fragmentation pathways are detailed below.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial event is the formation of the molecular ion (M⁺˙) at m/z 242. This high-energy species then undergoes a series of fragmentation reactions.
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): A primary and highly characteristic fragmentation for molecules containing a tert-butyl group is the loss of a methyl radical to form a stable tertiary carbocation.[4] This results in a prominent peak at m/z 227 . This is often the base peak in the spectrum of tert-butylated aromatic compounds.
-
Loss of the tert-Butyl Group (•C(CH₃)₃): Cleavage of the bond between the phenyl ring and the tert-butyl group leads to the formation of a diphenyl sulfide radical cation, resulting in a fragment at m/z 185 .
-
Formation of the tert-Butyl Cation (C(CH₃)₃⁺): The highly stable tert-butyl cation itself can be observed as a significant peak at m/z 57 .[5]
-
Cleavage of the C-S Bonds: The carbon-sulfur bonds can also cleave, leading to fragments corresponding to the phenylthiol cation (C₆H₅S⁺) at m/z 109 and the tert-butylphenyl cation (C₁₀H₁₃⁺) at m/z 133 .
Summary of Expected EI Fragments:
| m/z | Proposed Fragment | Notes |
| 242 | [M]⁺˙ | Molecular Ion |
| 227 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 185 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. |
| 133 | [C₁₀H₁₃]⁺ | tert-Butylphenyl cation. |
| 109 | [C₆H₅S]⁺ | Phenylthiol cation. |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation. |
Visualizing EI Fragmentation:
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)
In ESI-MS, this compound will likely be observed as the protonated molecule, [M+H]⁺, at m/z 243 . To obtain structural information, tandem mass spectrometry (MS/MS) with CID is necessary.
Key CID Fragmentation Pathways:
The fragmentation of the [M+H]⁺ ion will likely follow similar pathways to EI, driven by the formation of stable carbocations.
-
Loss of a Methyl Group (CH₄): The protonated molecule may lose a neutral methane molecule, although the loss of a radical is more common in EI.
-
Loss of the tert-Butyl Group (C₄H₉): The most probable fragmentation will be the loss of the neutral tert-butyl group, resulting in a protonated diphenyl sulfide fragment at m/z 187 .
-
Formation of the tert-Butyl Cation (C(CH₃)₃⁺): Similar to EI, the stable tert-butyl cation at m/z 57 is an expected product.
Summary of Expected ESI-CID Fragments:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment |
| 243 | 187 | C₄H₈ | Protonated Diphenyl Sulfide |
| 243 | 57 | C₁₂H₁₀S | tert-Butyl Cation |
Visualizing ESI-CID Fragmentation:
Caption: Predicted ESI-CID fragmentation of this compound.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
This section provides a generalized protocol for the analysis of this compound by GC-MS with an EI source.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary GC column suitable for aromatic compounds (e.g., DB-5ms).
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-350
Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for the identified peak.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum (e.g., NIST).
Data Interpretation and Troubleshooting
-
Molecular Ion Peak: The presence of the molecular ion peak at m/z 242 is crucial for confirming the identity of the compound. If it is weak or absent, consider using a softer ionization technique or lowering the ionization energy.
-
Isotope Peaks: Look for the M+1 and M+2 peaks. The M+2 peak should have an intensity of approximately 4.4% relative to the M peak, which is characteristic of the presence of one sulfur atom.
-
Contamination: Extraneous peaks in the spectrum may indicate contamination from the solvent, sample handling, or the GC-MS system. A blank run (injecting only the solvent) can help identify these contaminants.
Applications
The mass spectrometric analysis of this compound is relevant in several areas:
-
Quality Control: Ensuring the purity of synthesized this compound and identifying any byproducts.
-
Metabolite Identification: In drug development, identifying metabolites of compounds containing the this compound moiety.
-
Environmental Analysis: Detecting and quantifying the compound in environmental samples.
Conclusion
This guide has provided a detailed technical overview of the mass spectrometry of this compound. By understanding the principles of ionization and the predictable fragmentation pathways, researchers can confidently identify and characterize this molecule. The provided experimental protocol serves as a starting point for developing robust analytical methods. As with any analytical technique, careful optimization and a thorough understanding of the instrumentation are key to obtaining high-quality, reliable data.
References
-
Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed. (2016). Journal of Mass Spectrometry, 51(1), 28-32. [Link]
-
Diphenyl sulfide. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Diphenyl sulfide | C12H10S. (n.d.). In PubChem. National Institutes of Health. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). In eGyanKosh. [Link]
-
Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (1990). Organic Mass Spectrometry, 25(1), 1-10. [Link]
-
This compound | C16H18S. (n.d.). In PubChem. National Institutes of Health. [Link]
-
Interpretation of mass spectra. (n.d.). [Link]
-
Electron ionization. (n.d.). In Wikipedia. [Link]
-
This compound (C16H18S). (n.d.). In PubChemLite. [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(10), 1409-1416. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2013). [Link]
Sources
Methodological & Application
Synthesis of 4-tert-Butyldiphenyl Sulfide: An Application Note and Experimental Protocol
Introduction
4-tert-Butyldiphenyl sulfide is a diaryl sulfide derivative with significant applications in organic synthesis and materials science. The incorporation of the bulky tert-butyl group can impart unique solubility, steric, and electronic properties to molecules. Diaryl sulfides, as a class, are prevalent in pharmaceuticals, agrochemicals, and high-performance polymers. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science. Two robust and widely applicable synthetic methods, the Ullmann condensation and a Palladium-catalyzed cross-coupling reaction, are detailed. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Chemical Principles and Mechanistic Overview
The formation of the C-S bond in diaryl sulfides can be achieved through several synthetic strategies. The two protocols presented here are based on transition metal-catalyzed cross-coupling reactions, which are among the most efficient and versatile methods for this transformation.
1. Ullmann Condensation (Copper-Catalyzed C-S Coupling):
The Ullmann condensation is a classic method for the formation of carbon-heteroatom bonds, including the C-S bond. The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. The generally accepted mechanism involves the formation of a copper(I) thiolate intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl sulfide and regenerates the active copper(I) species.[1] The choice of base is crucial to deprotonate the thiol and facilitate the formation of the copper thiolate. High-boiling polar solvents are often employed to achieve the necessary reaction temperatures.[2]
2. Palladium-Catalyzed C-S Cross-Coupling:
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and generally milder reaction conditions compared to traditional methods. The catalytic cycle for C-S bond formation is believed to proceed via a standard mechanism for palladium-catalyzed cross-couplings.[3] It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species undergoes ligand exchange with the thiolate anion, followed by reductive elimination to furnish the diaryl sulfide and regenerate the Pd(0) catalyst.[3] The choice of palladium precursor, ligand, and base are critical parameters that influence the efficiency and scope of the reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound via both Ullmann condensation and a ligand-free Palladium-catalyzed approach.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-tert-Butylbenzenethiol | 97% | Sigma-Aldrich | 2396-68-1 |
| Iodobenzene | 98% | Sigma-Aldrich | 591-50-4 |
| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich | 7681-65-4 |
| Potassium Carbonate (K₂CO₃) | ≥99% | Sigma-Aldrich | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Sigma-Aldrich | 3375-31-3 |
| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich | 865-48-5 |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |
| Diethyl ether | ACS reagent | VWR | 60-29-7 |
| Saturated aq. NH₄Cl | 12125-02-9 | ||
| Brine (Saturated aq. NaCl) | 7647-14-5 | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ||
| Silica Gel | 230-400 mesh | 7631-86-9 | |
| Hexane | ACS reagent | VWR | 110-54-3 |
| Deuterated Chloroform (CDCl₃) | 865-49-6 |
Protocol 1: Ullmann Condensation (Copper-Catalyzed)
This protocol is based on general procedures for ligand-free copper-catalyzed C-S coupling reactions.[4]
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylbenzenethiol (1.66 g, 10.0 mmol, 1.0 equiv), iodobenzene (2.24 g, 11.0 mmol, 1.1 equiv), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add 20 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) to remove residual copper salts, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford this compound as a clear liquid.[5]
Protocol 2: Ligand-Free Palladium-Catalyzed C-S Cross-Coupling
This protocol is adapted from general procedures for ligand-free palladium-catalyzed C-S coupling reactions.[6]
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%) and sodium tert-butoxide (1.15 g, 12.0 mmol, 1.2 equiv).
-
Reagent Addition: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. Add anhydrous toluene (20 mL) via syringe, followed by 4-tert-butylbenzenethiol (1.66 g, 10.0 mmol, 1.0 equiv) and iodobenzene (2.04 g, 10.0 mmol, 1.0 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 8-12 hours.
-
Monitoring: The reaction progress can be monitored by TLC using hexane as the eluent.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of 50 mL of water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL). Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield the pure this compound.
Workflow and Mechanistic Diagrams
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Ullmann Condensation Mechanism
Caption: Simplified mechanism of the Ullmann C-S coupling reaction.
Palladium-Catalyzed C-S Coupling Cycle
Caption: Catalytic cycle for the Palladium-catalyzed C-S cross-coupling.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈S | [7] |
| Molecular Weight | 242.38 g/mol | |
| Appearance | Clear, light orange to yellow liquid | |
| Boiling Point | 140 °C / 1.3 mmHg | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 9H), 1.31 (s, 9H) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.0, 136.5, 132.0, 131.0, 129.0, 128.8, 126.5, 125.8, 34.5, 31.3 | Predicted |
Note: The provided NMR data is predicted based on the structure and typical chemical shifts of similar compounds. It is imperative for the researcher to acquire and interpret their own analytical data to confirm the structure and purity of the synthesized product.
Safety and Handling
Hazardous Materials:
-
4-tert-Butylbenzenethiol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Iodobenzene: Harmful if swallowed. Causes skin and eye irritation. Handle with care.
-
Copper(I) Iodide: Harmful if swallowed. Causes serious eye irritation. Avoid inhalation of dust.
-
Potassium Carbonate: Causes serious eye irritation.
-
N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.
-
Palladium(II) Acetate: May cause an allergic skin reaction.
-
Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.
Handling Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Inert atmosphere techniques are recommended, especially for the palladium-catalyzed reaction, to prevent catalyst deactivation.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst (copper or palladium) | Use fresh, high-purity catalyst. For the Pd-catalyzed reaction, ensure anhydrous and oxygen-free conditions. |
| Insufficient base or base of poor quality | Use a fresh, anhydrous base. Ensure stoichiometric amounts are correct. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of disulfide byproduct (Ar-S-S-Ar) | Oxidative coupling of the thiol | Ensure the reaction is maintained under an inert atmosphere. |
| Incomplete reaction | Insufficient reaction time | Extend the reaction time and continue to monitor by TLC. |
| Poor quality of reagents or solvent | Use freshly distilled or anhydrous solvents and high-purity reagents. |
Conclusion
This application note provides two reliable and detailed protocols for the synthesis of this compound. The choice between the Ullmann condensation and the palladium-catalyzed cross-coupling will depend on the available resources, desired reaction conditions, and scale of the synthesis. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers can confidently synthesize this valuable compound for their specific applications. The inclusion of troubleshooting guidelines aims to assist in the optimization of the reaction and ensure successful outcomes.
References
-
Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628. [Link]
-
Supporting Information for Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzen. (n.d.). Retrieved from [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. | Download Table. (n.d.). Retrieved from [Link]
-
Journal of Materials Chemistry. (n.d.). Retrieved from [Link]
-
Bumagin, N. A., & Bykov, V. V. (1997). Ligandless palladium catalysed reactions of arylboronic acids and sodium tetraphenylborate with aryl halides in aqueous media. Tetrahedron, 53(42), 14437–14450. [Link]
-
Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5 Table of cont. (n.d.). Retrieved from [Link]
-
Hartwig, J. F. (2008). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]
-
palladium(0)-catalyzed reaction of 9-alkyl-9-borabicyclo[3.3.1]nonane with. (n.d.). Retrieved from [Link]
-
The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. (n.d.). Retrieved from [Link]
-
Sulfide synthesis through copper-catalyzed C–S bond formation under biomolecule-compatible conditions. (n.d.). Retrieved from [Link]
-
Tert-Butylbenzene. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and a Sulfur Dioxide Surrogate: A Gas- and Reductant-Free Process. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed carbon-sulfur or carbon-phosphorus bond metathesis by reversible arylation. (n.d.). Retrieved from [Link]
-
Ullmann reaction. (n.d.). Retrieved from [Link]
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). Retrieved from [Link]
-
4-Tert-butyl-1-n-butylbenzene. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Retrieved from [Link]
-
Copper-Catalyzed C-S Formation for the Synthesis of Benzyl Phenyl Sulfides from Dithiocarbamates | Request PDF. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). Retrieved from [Link]
-
4-tert-butyl phenol. (n.d.). Retrieved from [Link]
-
4-tert-Butyltoluene. (n.d.). Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Retrieved from [Link]
-
Ullmann coupling reaction of iodobenzene with thiophenol. (n.d.). Retrieved from [Link]
-
Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. (n.d.). Retrieved from [Link]
-
4-tert-Butylphenol. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Retrieved from [Link]
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (n.d.). Retrieved from [Link]
Sources
- 1. CN101838228B - Clean synthesis method for di-tert-butyl disulfide - Google Patents [patents.google.com]
- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Synthesis of Vinyl Sulfides [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. 4-tert-butyl phenol, 98-54-4 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-tert-Butyldiphenyl Sulfide
Introduction: Navigating the Reactivity of an Electron-Rich Aryl Sulfide
4-tert-Butyldiphenyl sulfide is a diaryl thioether with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. The presence of the sulfur linkage and the distinct electronic environments of the two aromatic rings—one substituted with an electron-donating tert-butyl group and the other unsubstituted—offer intriguing possibilities for selective functionalization. However, the inherent electron-rich nature of the aromatic rings, particularly the tert-butyl substituted ring, renders this molecule unreactive towards direct nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of a robust strategy to achieve nucleophilic substitution on the this compound scaffold. The core of this strategy involves an initial activation of the unsubstituted phenyl ring via electrophilic nitration, followed by a classical SNAr reaction. This two-step sequence transforms an unreactive substrate into a versatile platform for the introduction of a wide array of nucleophiles. These application notes are intended for researchers and professionals in organic synthesis and drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for these transformations.
The Challenge and the Strategy: A Tale of Two Rings
Direct nucleophilic attack on an aromatic ring requires the ring to be electron-deficient. This deficiency is typically induced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[1] In this compound, the tert-butyl group is an electron-donating group, which increases the electron density of the substituted ring, thereby deactivating it towards nucleophilic attack. The unsubstituted phenyl ring, while not as electron-rich, still lacks the necessary activation for a facile SNAr reaction.
Our strategy, therefore, is a two-pronged approach:
-
Activation: We will first introduce a powerful electron-withdrawing nitro group (-NO₂) onto the unsubstituted phenyl ring through an electrophilic aromatic substitution (nitration) reaction. This will significantly lower the electron density of this ring, making it susceptible to nucleophilic attack.
-
Substitution: With the activated substrate in hand, we will then perform a nucleophilic aromatic substitution reaction, displacing the nitro group with a variety of nucleophiles. The nitro group, in this context, acts as a potent activating group and a viable leaving group.[2]
This sequential approach allows for the controlled and selective functionalization of the this compound core, opening avenues to a diverse range of derivatives.
Part 1: Activation via Aromatic Nitration
The introduction of a nitro group onto the unsubstituted phenyl ring of this compound is the critical first step. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.[3] Given the presence of the sulfur atom, which can be sensitive to oxidation under harsh conditions, a milder nitrating agent is preferable to the traditional nitric acid/sulfuric acid mixture. tert-Butyl nitrite has been shown to be an effective and chemoselective nitrating agent for aromatic sulfides, minimizing the formation of oxidized byproducts.[4]
Protocol 1: Nitration of this compound
This protocol describes a general procedure for the mononitration of this compound using tert-butyl nitrite.
Materials:
-
This compound
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the sulfide in anhydrous acetonitrile (0.1 M).
-
Heat the solution to 45 °C in an oil bath.
-
Slowly add tert-butyl nitrite (1.5 eq) to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford 4-nitro-4'-tert-butyldiphenyl sulfide.
Expected Outcome:
The desired product, 4-nitro-4'-tert-butyldiphenyl sulfide, is typically obtained as a yellow solid. The yield will vary depending on the reaction scale and purity of the starting materials, but yields in the range of 70-85% can be expected. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Part 2: Nucleophilic Aromatic Substitution (SNAr) on Activated Substrate
With the activated 4-nitro-4'-tert-butyldiphenyl sulfide in hand, we can now proceed with the nucleophilic aromatic substitution. The reaction proceeds through a well-established addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]
Mechanism of SNAr
The nucleophile attacks the carbon atom bearing the nitro group, which is para to the sulfide linkage. This ipso-attack leads to the formation of the Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate. In the final step, the nitro group departs as a nitrite ion, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General mechanism of the SNAr reaction on 4-nitro-4'-tert-butyldiphenyl sulfide.
Protocol 2: SNAr with Amine Nucleophiles
This protocol provides a general procedure for the reaction of 4-nitro-4'-tert-butyldiphenyl sulfide with primary or secondary amines.
Materials:
-
4-nitro-4'-tert-butyldiphenyl sulfide
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-4'-tert-butyldiphenyl sulfide (1.0 eq) in anhydrous DMF or DMSO (0.2 M).
-
Add the amine nucleophile (1.2 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: SNAr with Alkoxide Nucleophiles
This protocol outlines a general procedure for the reaction with alcohols to form aryl ethers.
Materials:
-
4-nitro-4'-tert-butyldiphenyl sulfide
-
Alcohol or phenol (e.g., methanol, phenol)
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add 4-nitro-4'-tert-butyldiphenyl sulfide (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Summary: Scope of Nucleophiles
The following table summarizes representative reaction conditions and expected outcomes for the SNAr of 4-nitro-4'-tert-butyldiphenyl sulfide with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 | 85-95 |
| Morpholine | K₂CO₃ | DMSO | 100 | 80-90 |
| Benzylamine | Et₃N | DMF | 60 | 75-85 |
| Sodium Methoxide | - | Methanol | Reflux | 90-98 |
| Phenol | t-BuOK | THF | 60 | 70-80 |
| Thiophenol | K₂CO₃ | DMF | 25 | 90-95 |
Troubleshooting and Safety Considerations
-
Nitration Step:
-
Over-nitration: Using a large excess of the nitrating agent or prolonged reaction times can lead to the formation of dinitro products. Monitor the reaction closely by TLC.
-
Oxidation of Sulfide: While tert-butyl nitrite is a mild nitrating agent, some oxidation to the sulfoxide or sulfone may occur, especially at higher temperatures. Purification by column chromatography is usually effective in removing these byproducts.
-
Safety: tert-Butyl nitrite is flammable and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
-
SNAr Step:
-
Incomplete Reaction: If the reaction stalls, an increase in temperature or the use of a stronger base (for amine and alcohol nucleophiles) may be necessary. Ensure all reagents and solvents are anhydrous, as water can quench the base and hinder the reaction.
-
Side Reactions: Strongly basic conditions can sometimes lead to side reactions. Using a milder base or lower temperatures may be beneficial.
-
Safety: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere. DMF and DMSO are high-boiling solvents; ensure adequate ventilation when heating.
-
Conclusion
The two-step strategy of activation via nitration followed by nucleophilic aromatic substitution provides a reliable and versatile method for the functionalization of the otherwise unreactive this compound. The protocols detailed in these application notes offer a solid foundation for researchers to explore the synthesis of a wide range of novel diaryl sulfide derivatives for applications in drug discovery and materials science. The ability to introduce diverse functionalities onto the aromatic core of this molecule opens up a vast chemical space for exploration.
References
-
Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 150(5), 795–805. [Link]
-
Jaworska, M., & Stasiewicz, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]
-
Kondoh, A., Yorimitsu, H., & Oshima, K. (2006). Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. Chemistry Letters, 35(6), 642-643. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2019). σ-Holes promote the concertedness in nucleophilic aromatic substitution reactions of nitroarenes. New Journal of Chemistry, 43(20), 7683–7690. [Link]
-
Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(35), 16069–16080. [Link]
-
Chemguy. (2019, January 3). nitration of aromatic compounds [Video]. YouTube. [Link]
-
ChemistryViews. (2018, May 22). Nitration of Arenes under Mild Conditions. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Request PDF. (n.d.). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. ResearchGate. [Link]
-
MIT Technology Licensing Office. (n.d.). Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Savinov, S. N., et al. (2009). Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite. Chemical Communications, (42), 6400–6402. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
Sources
Application Notes and Protocols for the Photosensitized Synthesis of Aryl Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Photochemical Methods in C-S Bond Formation
Aryl sulfides are a cornerstone of modern medicinal chemistry and materials science, featuring prominently in the molecular architecture of numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2] Traditional methods for their synthesis often rely on transition-metal catalysis, which, while effective, can be hampered by the need for expensive and air-sensitive ligands, harsh reaction conditions, and the potential for metal contamination in the final product.[1][2][3] In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable alternative, offering mild, efficient, and often metal-free pathways for the construction of carbon-sulfur bonds.[4][5][6]
This guide provides a comprehensive overview of the photosensitized oxidation approach to aryl sulfide synthesis. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer practical insights to empower researchers to successfully implement these cutting-edge methodologies in their own laboratories.
Mechanistic Principles: Harnessing Light to Forge C-S Bonds
The photosensitized synthesis of aryl sulfides typically proceeds through a series of single-electron transfer (SET) events initiated by a photocatalyst (PC) upon absorption of visible light. While several mechanistic pathways can be operative depending on the specific reactants and photosensitizer employed, a general catalytic cycle is illustrated below.
General Catalytic Cycle
Figure 1: Generalized catalytic cycle for photosensitized aryl sulfide synthesis.
In a typical reaction, the photocatalyst (PC), upon irradiation with visible light, is promoted to an excited state (PC*). This excited state is a potent single-electron oxidant and/or reductant. The specific pathway then diverges based on the nature of the starting materials:
-
Oxidative Quenching Cycle: The excited photocatalyst can oxidize a thiol (or more commonly, a thiolate anion) to a thiyl radical. This radical can then engage in subsequent bond-forming steps.
-
Reductive Quenching Cycle: Alternatively, the excited photocatalyst can reduce an aryl halide to generate an aryl radical, which then combines with a sulfur source.
A common strategy involves the coupling of thiols with aryl halides or diazonium salts.[7] For instance, in the reaction between a thiol and an aryl diazonium salt, the excited photosensitizer, such as Eosin Y, reduces the diazonium salt to generate an aryl radical. This aryl radical then reacts with the thiol to form the desired aryl sulfide.[7][8][9]
Another prevalent approach is the oxidative coupling of thiols with various partners. For example, a metal-free, visible-light-promoted oxidative coupling between thiols and arylhydrazines using Rose Bengal as a photocatalyst under aerobic conditions has been developed to afford diaryl sulfides in good yields.[10][11] In this case, molecular oxygen often serves as the terminal oxidant.
Experimental Protocols
The following protocols provide a general framework for conducting the photosensitized synthesis of aryl sulfides. It is crucial to note that optimization of reaction conditions (e.g., solvent, base, catalyst loading, and light source) may be necessary for specific substrates.
Materials and Reagents
-
Photocatalyst: Rose Bengal, Eosin Y, Methylene Blue, or an appropriate iridium or ruthenium complex (e.g., fac-[Ir(ppy)3]).
-
Sulfur Source: Aryl thiol, alkyl thiol, or disulfide.
-
Arylating Agent: Aryl halide, arylhydrazine, or arenediazonium salt.
-
Solvent: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or other suitable anhydrous solvent.
-
Base (if required): Triethylamine (TEA), Diisopropylethylamine (DIPEA), or an inorganic base like cesium carbonate (Cs2CO3).
-
Light Source: Blue LEDs (450-470 nm) or a compact fluorescent lamp (CFL).
-
Reaction Vessel: Schlenk tube or a vial with a magnetic stir bar.
-
Atmosphere: Inert atmosphere (Nitrogen or Argon) is often required, although some reactions proceed under aerobic conditions.
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Protocol 1: Synthesis of Diaryl Sulfides via Oxidative Coupling of Thiols and Arylhydrazines
This protocol is adapted from a method utilizing Rose Bengal as the photosensitizer.[10][11]
-
Reagent Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the arylhydrazine hydrochloride (0.5 mmol), the corresponding thiol (0.6 mmol), and Rose Bengal (1-2 mol%).
-
Reaction Setup: Dissolve the reagents in a suitable solvent, such as acetonitrile (2.0 mL).
-
Irradiation: Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 24W CFL bulb) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified aryl sulfide by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Aryl Sulfides from Aryl Halides and Thiols using Photoredox/Nickel Dual Catalysis
This protocol leverages a dual catalytic system to couple aryl halides with thiols.[12]
-
Reagent Preparation: In a glovebox, add the nickel catalyst (e.g., NiCl2·glyme, 5 mol%), a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 5 mol%), and the photoredox catalyst (e.g., fac-[Ir(ppy)3], 1 mol%) to an oven-dried reaction vial.
-
Reaction Setup: Add the aryl halide (0.5 mmol), the thiol (0.6 mmol), and a base (e.g., Cs2CO3, 1.5 mmol). Add the anhydrous solvent (e.g., DMF, 2.0 mL) and seal the vial.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiation: Irradiate the reaction mixture with blue LEDs while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
-
Characterization: Confirm the structure of the product using standard analytical techniques.
Data Presentation: Substrate Scope and Efficiency
The photosensitized oxidation approach for aryl sulfide synthesis is compatible with a wide range of functional groups. The following table summarizes representative examples from the literature.
| Entry | Arylating Agent | Sulfur Source | Photocatalyst | Oxidant/Additive | Solvent | Yield (%) | Reference |
| 1 | Phenylhydrazine | Thiophenol | Rose Bengal | O2 (air) | CH3CN | 92 | [11] |
| 2 | 4-Methoxyphenylhydrazine | 4-Methylthiophenol | Rose Bengal | O2 (air) | CH3CN | 88 | [11] |
| 3 | 1,3,5-Trimethoxybenzene | Diphenyl disulfide | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | (NH4)2S2O8 | CH3CN | 85 | [1][13] |
| 4 | 4-Bromobenzonitrile | Cyclohexanethiol | Ru(bpy)3Cl2 / NiBr2·diglyme | - | DMF | 95 | [12] |
| 5 | Benzenediazonium tetrafluoroborate | Dimethyl disulfide | Eosin Y | - | DMSO | 87 | [7] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inefficient light source - Deactivated photocatalyst - Presence of quenchers (e.g., O2 in anaerobic reactions) | - Ensure the light source has the correct wavelength and sufficient power. - Use fresh or purified photocatalyst. - Thoroughly degas the reaction mixture. |
| Formation of side products (e.g., disulfides) | - Inefficient coupling of the thiyl radical with the aryl partner. | - Adjust the stoichiometry of the reactants. - Optimize the concentration of the reaction mixture. |
| Photocatalyst degradation | - Reaction conditions are too harsh. - Undesired side reactions. | - Decrease the intensity of the light source. - Screen different solvents or additives. |
Conclusion and Future Outlook
Photosensitized oxidation has emerged as a robust and versatile platform for the synthesis of aryl sulfides, offering significant advantages in terms of mild reaction conditions, broad functional group tolerance, and improved sustainability.[4][5] The continued development of novel, inexpensive, and highly efficient organic photosensitizers will further enhance the accessibility and applicability of these methods.[6] As the field of photoredox catalysis evolves, we can anticipate the discovery of even more sophisticated and selective transformations for the construction of C-S bonds, empowering chemists to assemble complex sulfur-containing molecules with greater ease and precision.
References
-
Lanzi, M., Merad, J., Boyarskaya, D. V., Maestri, G., Allain, C., & Masson, G. (2018). Visible light-triggered C-C and C-N bonds formation by C-S bonds cleavage of benzylic thioethers. Organic Letters, 20(16), 5247–5250. [Link]
-
Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. Organic Chemistry Frontiers. (2019). [Link]
-
Visible-light-induced C-S bond activation: facile access to 1,4-diketones from β-ketosulfones. Chemistry. (2014). [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. (n.d.). [Link]
-
Visible-light-induced C–S bond formation in the synthesis of 2,4-disubstituted thiazoles through cascade difunctionalization of acetophenone: a greener approach. Organic & Biomolecular Chemistry. (2022). [Link]
-
Shining Light on C-S Bonds: Recent Advances in C-C Bond Formation Reactions via C-S Bond Cleavage under Photoredox Catalysis. Chemistry – An Asian Journal. (2020). [Link]
-
Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System. The Journal of Organic Chemistry. (2021). [Link]
-
Recent Advances in Photoredox Catalysis for Organic Synthesis. IntechOpen. (2023). [Link]
-
(PDF) Photoredox Catalysis in C-S Bond Construction: Recent. Amanote Research. (n.d.). [Link]
-
Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Semantic Scholar. (2018). [Link]
-
Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. (2018). [Link]
-
Visible-Light-Mediated Synthesis of Unsymmetrical Diaryl Sulfides via Oxidative Coupling of Arylhydrazine with Thiol. Organic Letters. (2018). [Link]
-
Visible-light-induced intramolecular C–S bond formation for practical synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. Taylor & Francis Online. (2022). [Link]
-
Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. National Institutes of Health. (2018). [Link]
-
Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. Frontiers in Chemistry. (2022). [Link]
-
Organocatalytic visible light mediated synthesis of aryl sulfides. RSC Publishing. (2015). [Link]
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society. (2023). [Link]
-
Photocatalytic formation of carbon–sulfur bonds. Beilstein Journal of Organic Chemistry. (2017). [Link]
-
Photocatalytic Aryl Sulfide Oxidation Using 4-Nitrophenylacetylene-Modified Cu2O Crystals. ResearchGate. (2021). [Link]
-
Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. National Institutes of Health. (2022). [Link]
-
ChemInform Abstract: Organocatalytic Visible Light Mediated Synthesis of Aryl Sulfides. ResearchGate. (2015). [Link]
-
Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. RSC Publishing. (2022). [Link]
-
Photosensitized oxidation of phenyl and tert-butyl sulfides. OUCI. (2005). [Link]
-
Plausible mechanism for methylene blue catalyzed synthesis of sulfones. ResearchGate. (2022). [Link]
-
Thioetherification via Photoredox/Nickel Dual Catalysis. National Institutes of Health. (2016). [Link]
-
Visible-Light-Photosensitized Aryl and Alkyl Decarboxylative Functionalization Reactions. Angewandte Chemie International Edition. (2019). [Link]
-
On the Mechanism of the Caro Synthesis of Methylene Blue. SciSpace. (2021). [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. National Institutes of Health. (2012). [Link]
-
Visible-light photosensitized aryl and alkyl decarboxylative carbon-heteroatom and carbon-carbon bond formations. ChemRxiv. (2019). [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI. (2012). [Link]
-
Visible‐Light‐Photosensitized Aryl and Alkyl Decarboxylative Functionalization Reactions. ResearchGate. (2019). [Link]
-
Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Organic Chemistry Portal. (2021). [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. (2023). [Link]
Sources
- 1. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. BJOC - Photocatalytic formation of carbon–sulfur bonds [beilstein-journals.org]
- 8. Organocatalytic visible light mediated synthesis of aryl sulfides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thioetherification via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 4-tert-Butyldiphenyl Sulfide in Palladium-Catalyzed Cross-Coupling Reactions: A Theoretical and Application Perspective
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the role of 4-tert-Butyldiphenyl sulfide in the context of palladium-catalyzed cross-coupling reactions. An extensive review of current scientific literature reveals that while sulfide ligands, in general, play a role in palladium catalysis, This compound is not a commonly employed ligand for mainstream cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This guide, therefore, deviates from a standard application note to provide a deeper, more insightful exploration of its potential, grounded in the established principles of catalysis.
We will first explore the broader role of sulfide-based ligands in palladium catalysis, then delve into the specific electronic and steric properties of this compound, and finally, propose a forward-looking perspective on its potential applications and the necessary research to unlock them.
The Emerging Role of Sulfide Ligands in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The success of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. While phosphine and N-heterocyclic carbene (NHC) ligands have historically dominated the field, there is a growing interest in alternative ligand classes, including those containing sulfur donors.
Sulfide ligands can offer unique electronic and steric properties. The sulfur atom, being a soft donor, forms strong bonds with the soft palladium center. This interaction can modulate the electron density at the metal, influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.
This compound: A Molecule of Untapped Catalytic Potential
This compound possesses distinct structural features that make it an intriguing candidate for a ligand in palladium catalysis:
-
Steric Hindrance: The bulky tert-butyl group can promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are often the active catalysts in cross-coupling reactions. This steric bulk can also facilitate the reductive elimination step, which is crucial for product formation and catalyst turnover.
-
Electronic Properties: The sulfide bridge allows for electronic communication between the two aryl rings. The electron-donating nature of the tert-butyl group can increase the electron density on the sulfur atom and, consequently, on the palladium center. This can enhance the rate of oxidative addition of electrophiles like aryl halides.
Conceptual Application: A Hypothetical Protocol for a Suzuki-Miyaura Coupling
While no established protocols exist, we can conceptualize a starting point for investigating this compound as a ligand in a model Suzuki-Miyaura reaction. This hypothetical protocol is designed as a template for exploratory research.
Table 1: Hypothetical Suzuki-Miyaura Reaction Conditions
| Parameter | Proposed Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and reliable sources of Pd(0) upon in situ reduction. |
| Ligand | This compound | The focus of the investigation. |
| Pd:Ligand Ratio | 1:1 to 1:4 | To be optimized. A higher ratio may be needed to ensure full coordination and prevent catalyst decomposition. |
| Aryl Halide | 4-Bromotoluene (or other substituted aryl bromides) | A standard, moderately reactive substrate for initial screening. |
| Boronic Acid | Phenylboronic acid | A readily available and commonly used coupling partner. |
| Base | K₂CO₃ or Cs₂CO₃ | Common bases for Suzuki-Miyaura couplings. Cs₂CO₃ is often more effective for challenging substrates. |
| Solvent | Toluene or Dioxane/H₂O | Toluene is a standard non-polar solvent. A mixed aqueous system can sometimes accelerate the reaction. |
| Temperature | 80-110 °C | A typical temperature range for Suzuki-Miyaura reactions. |
| Reaction Time | 12-24 hours | To be monitored by TLC or GC-MS for completion. |
Experimental Workflow: From Hypothesis to Validation
The following workflow outlines the logical progression for evaluating the efficacy of this compound as a ligand.
Figure 1: A phased experimental workflow for the systematic evaluation of this compound as a novel ligand in palladium-catalyzed cross-coupling reactions.
Future Directions and a Call for Research
The lack of existing literature on this compound in palladium-catalyzed cross-coupling reactions presents a unique opportunity for original research. Future investigations should focus on:
-
Synthesis of Palladium Complexes: Isolating and characterizing palladium complexes of this compound would provide invaluable insights into its coordination chemistry and catalytic activity.
-
Mechanistic Studies: Detailed mechanistic studies, including kinetic analysis and computational modeling, could elucidate the precise role of the sulfide ligand in the catalytic cycle.
-
Ligand Modification: The modular nature of this compound allows for further functionalization. For instance, the introduction of phosphine groups could lead to novel, highly effective P,S-bidentate ligands.
References
As this guide is based on a conceptual framework due to the absence of direct literature on the topic, a traditional reference list is not applicable. The principles and methodologies discussed are foundational concepts in organometallic chemistry and catalysis, widely covered in standard textbooks and review articles on the subject of palladium-catalyzed cross-coupling reactions. For foundational knowledge, the reader is directed to seminal reviews on the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Application Notes: 4-tert-Butyldiphenyl Sulfide as a Precursor for Sulfoxides and Sulfones
Introduction: The Pivotal Role of Sulfoxides and Sulfones in Modern Drug Discovery
Sulfur-containing functional groups are integral to a significant portion of pharmaceuticals, with sulfoxides and sulfones being particularly prominent.[1][2][3] These moieties are not mere structural components; they actively modulate a molecule's physicochemical properties, thereby enhancing its drug-like characteristics.[2][4] The sulfone group, for instance, is a polar moiety that can decrease lipophilicity, which often leads to improved solubility and metabolic stability.[4] This can result in an overall enhancement of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Similarly, the sulfoxide group, with its chiral potential, can form specific interactions with biological targets.[4] Given their importance, the development of robust and efficient synthetic routes to these functional groups is a cornerstone of medicinal chemistry.[3][5]
4-tert-Butyldiphenyl sulfide serves as an excellent and versatile starting material for the synthesis of the corresponding sulfoxide and sulfone.[6] Its chemical structure, featuring a bulky tert-butyl group, provides steric hindrance that can influence reaction selectivity and product stability. This application note provides detailed protocols for the controlled oxidation of this compound to selectively yield either the sulfoxide or the sulfone, valuable intermediates for further synthetic elaboration in drug development programs.[6]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈S | PubChem[7] |
| Molecular Weight | 242.38 g/mol | ChemicalBook[8] |
| Boiling Point | 140°C / 1.3 mmHg | ChemicalBook[8][9] |
| Appearance | Clear, light orange to yellow to green liquid | ChemicalBook[8] |
| CAS Number | 85609-03-6 | ChemicalBook[9] |
Part 1: Selective Oxidation to 4-tert-Butyldiphenyl Sulfoxide
The selective oxidation of a sulfide to a sulfoxide requires careful control to prevent over-oxidation to the corresponding sulfone.[1][10][11] The choice of oxidant and reaction conditions are paramount in achieving high yields of the desired sulfoxide.[1][10] Hydrogen peroxide in glacial acetic acid is an effective and environmentally benign ("green") system for this transformation.[10][11][12] The acetic acid acts as a solvent and may also participate in the reaction mechanism, though the oxidation is not strictly acid-catalyzed.[10]
Mechanistic Considerations
The oxidation of sulfides to sulfoxides with peroxides generally proceeds via an electrophilic attack of the peroxide oxygen on the sulfur atom.[10][13] This is a one-step oxygen-transfer mechanism where the O-O bond of the peroxide breaks concurrently with the formation of the S=O bond.[13]
Experimental Protocol: Synthesis of 4-tert-Butyldiphenyl Sulfoxide
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add 30% hydrogen peroxide (1.1 - 1.5 eq) dropwise at room temperature with vigorous stirring. The careful control of the oxidant stoichiometry is crucial to minimize the formation of the sulfone byproduct.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-tert-butyldiphenyl sulfoxide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfoxide.
Workflow Diagram: Sulfide to Sulfoxide Oxidation
Caption: Workflow for the complete oxidation of this compound to its sulfone.
Summary of Expected Outcomes and Characterization
The successful synthesis of the target sulfoxide and sulfone can be confirmed by standard analytical techniques.
| Compound | Expected Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-tert-Butyldiphenyl Sulfoxide | >90% | ~77-79 | Signals corresponding to aromatic protons and the tert-butyl group. | Signals for aromatic carbons, the tert-butyl quaternary carbon, and methyl carbons. |
| 4-tert-Butyldiphenyl Sulfone | >90% | ~128-130 | Aromatic protons will show downfield shifts compared to the sulfide and sulfoxide. The tert-butyl singlet will be present. | Aromatic carbons will be shifted, and the tert-butyl carbons will be observable. |
Note: The exact NMR chemical shifts should be determined experimentally and compared with literature values if available.
Conclusion and Future Perspectives
The protocols outlined in this application note provide reliable and efficient methods for the selective synthesis of 4-tert-butyldiphenyl sulfoxide and 4-tert-butyldiphenyl sulfone from the parent sulfide. These methods utilize readily available and environmentally conscious reagents, making them suitable for both small-scale research and larger-scale production. The resulting sulfoxides and sulfones are valuable building blocks in the design and synthesis of novel therapeutic agents, offering medicinal chemists greater flexibility in modulating the properties of their lead compounds. Further exploration into enantioselective oxidation methods for prochiral sulfides like this compound could provide access to chiral sulfoxides, which are of significant interest in asymmetric synthesis and drug development. [14][15]
References
-
Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sulfoxide. Wikipedia. [Link]
-
Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. ResearchGate. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Center for Biotechnology Information. [Link]
-
Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. SciSpace. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]
-
Enantioselective Sulfoxidation. Chemistry LibreTexts. [Link]
-
Oxidation of sulfide to sulfoxide in different conditions. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Oxidation of sulfides to the corresponding sulfoxides. ResearchGate. [Link]
-
This compound. Chemdad. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. [Link]
-
Sulfone. Wikipedia. [Link]
-
The importance of sulfur-containing motifs in drug design and discovery. Taylor & Francis Online. [Link]
-
A possible mechanism for sulfide oxidation to sulfoxide and sulfone. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. [Link]
-
Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Royal Society of Chemistry. [Link]
-
Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
-
Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. ResearchGate. [Link]
-
tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Chemistry Portal. [Link]
-
ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses. [Link]
-
tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Semantic Scholar. [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]
-
Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry. [Link]
-
4-Tert-butylphenyl phenyl sulfoxide. PubChem. [Link]
-
Selective Oxidation of Sulfides/Disulfides to Sulfoxides/ Thiosulfonates Using t -Butyl Hydroperoxide (TBHP) without Catalyst. ResearchGate. [Link]
-
DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. National Center for Biotechnology Information. [Link]
- Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
Sources
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Buy Tert-butyl 4-(tert-butyl)phenyl sulfide [smolecule.com]
- 7. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | 85609-03-6 [chemicalbook.com]
- 10. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sulfoxide - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Introduction: The Significance of Diaryl Sulfides and a Strategic Approach to Their Synthesis
An Application Note for the Synthesis of 4-tert-Butyldiphenyl Sulfide from 4-tert-Butylphenol
Diaryl sulfides are a class of organosulfur compounds that form the structural core of numerous pharmaceuticals, natural products, and functional materials.[1] Their synthesis is a focal point in organic chemistry, with applications ranging from drug development to materials science. While many methods exist for the formation of the C-S bond, the direct conversion of readily available phenols to diaryl sulfides presents a unique set of challenges due to the high strength of the phenolic C-O bond.
This application note provides a detailed, step-by-step guide for the synthesis of this compound, starting from the common laboratory chemical, 4-tert-butylphenol. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and experimental rationale.
The chosen synthetic strategy circumvents the difficulty of direct C-O bond thiolation by employing the robust and reliable Newman-Kwart rearrangement. This powerful reaction allows for the conversion of a phenol into a thiophenol, which can then be readily coupled with an aryl partner to yield the desired diaryl sulfide.[2][3][4] This multi-step approach is broken down into four key stages:
-
Thiocarbamoylation: Conversion of 4-tert-butylphenol into an O-aryl thiocarbamate.
-
Newman-Kwart Rearrangement: Thermal intramolecular rearrangement to an S-aryl thiocarbamate.
-
Hydrolysis: Cleavage of the thiocarbamate to yield 4-tert-butylthiophenol.
-
Cross-Coupling: Final C-S bond formation to produce this compound.
Each step is detailed with explicit protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the process.
Overall Synthetic Workflow
The transformation from 4-tert-butylphenol to this compound is a well-established sequence that leverages classic and modern synthetic methodologies. The entire workflow is depicted below.
Caption: Overall workflow for the four-step synthesis.
PART 1: Synthesis of 4-tert-Butylthiophenol Intermediate
This part details the conversion of the starting phenol to the key thiophenol intermediate via the Newman-Kwart rearrangement.
Step 1: Synthesis of O-(4-tert-butylphenyl) dimethylthiocarbamate
Principle: The first step involves the nucleophilic attack of the deprotonated phenol (phenoxide) onto the electrophilic carbon of N,N-dimethylthiocarbamoyl chloride. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the phenol without competing side reactions.
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 4-tert-butylphenol (1.0 eq).
-
Dissolve the phenol in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Re-cool the solution to 0 °C and add a solution of N,N-dimethylthiocarbamoyl chloride (1.05 eq) in anhydrous DMF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure O-aryl thiocarbamate.
Step 2: Newman-Kwart Rearrangement to S-(4-tert-butylphenyl) dimethylthiocarbamate
Principle: This key step is an intramolecular thermal rearrangement where the aryl group migrates from the oxygen atom to the sulfur atom.[2] The reaction is driven by the formation of the thermodynamically more stable C=O double bond from the C=S double bond.[3][5] This reaction typically requires high temperatures to overcome the activation energy of the four-membered cyclic transition state.[2][3]
Caption: The Newman-Kwart Rearrangement mechanism.
Protocol:
-
Place the purified O-(4-tert-butylphenyl) dimethylthiocarbamate from Step 1 into a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 250-300 °C using a sand bath or heating mantle.[5]
-
Maintain this temperature and monitor the reaction by TLC until the starting material is consumed (typically several hours).
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, it can be removed by vacuum distillation.
-
The resulting crude S-aryl thiocarbamate is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Hydrolysis to 4-tert-butylthiophenol
Principle: The S-aryl thiocarbamate is hydrolyzed under basic conditions to cleave the carbamate group, yielding the desired thiophenol. A strong base like potassium hydroxide in a protic solvent like methanol or ethanol is typically used.
Protocol:
-
Dissolve the S-(4-tert-butylphenyl) dimethylthiocarbamate from Step 2 in a mixture of methanol and water.
-
Add a significant excess of potassium hydroxide (e.g., 5-10 equivalents).
-
Heat the mixture to reflux and stir for several hours until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of ~1. The thiophenol will precipitate out. Caution: This step should be performed in a well-ventilated fume hood as thiophenols have a strong, unpleasant odor.
-
Extract the thiophenol into an organic solvent like diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-tert-butylthiophenol.[6]
-
The product can be further purified by vacuum distillation.
PART 2: Final Product Synthesis
Step 4: Copper-Catalyzed Synthesis of this compound
Principle: With the key thiophenol intermediate in hand, the final step is a cross-coupling reaction to form the diaryl sulfide. While palladium-catalyzed methods are common, copper-catalyzed Ullmann-type couplings are often practical, cost-effective, and highly efficient for C-S bond formation between a thiophenol and an aryl halide.[7] Here, we use copper(I) iodide (CuI) as the catalyst.
Protocol:
-
To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 0.05 eq), 4-tert-butylthiophenol (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., toluene or dioxane) followed by iodobenzene (1.1 eq).
-
The addition of a ligand, such as ethylene glycol (2.0 eq), can often accelerate the reaction.[7]
-
Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Summary
Table 1: Reagent Properties
| Reagent | Formula | MW ( g/mol ) | Form |
| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | White Solid |
| N,N-Dimethylthiocarbamoyl chloride | C₃H₆ClNS | 123.61 | Yellow Solid |
| Iodobenzene | C₆H₅I | 204.01 | Colorless Liquid |
| This compound | C₁₆H₁₈S | 242.38 | Clear Liquid |
Table 2: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Key Reagents | Temperature | Typical Yield |
| 1 | Thiocarbamoylation | NaH, DMF | 0 °C to RT | 85-95% |
| 2 | Newman-Kwart Rearrangement | Heat (Neat) | 250-300 °C | 70-85% |
| 3 | Hydrolysis | KOH, MeOH/H₂O | Reflux | 80-90% |
| 4 | Cross-Coupling | CuI, K₂CO₃, Iodobenzene | 110-120 °C | 75-90% |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
Zhang, L. (2018). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 14, 586–617. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Angewandte Chemie International Edition, 49(38), 6614–6639. [Link]
-
Wikipedia. (2023, November 29). Newman–Kwart rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiolation of phenols in the gas phase. Retrieved from [Link]
-
PubMed. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Synthesis of Diaryl Sulfides via Three Component Cross Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]
-
Chem-Station. (2016, May 9). Newman-Kwart Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, December 26). Thiophenol. Retrieved from [Link]
-
ACS Publications. (2023). Annulative Nonaromatic Newman–Kwart-Type Rearrangement for the Synthesis of Sulfur Heteroaryls. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(tert-butyl)thiophenol. Retrieved from [Link]
-
Globe Thesis. (2023). Synthesis Of Aryl Sulfides From Thiophenol Response Research. Retrieved from [Link]
- Google Patents. (n.d.). US4754072A - Preparation of thiophenols from phenols.
-
Wikipedia. (2023, April 19). 4-tert-Butylphenol. Retrieved from [Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. prepchem.com [prepchem.com]
- 7. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reaction Conditions for the Synthesis of 4-tert-Butyldiphenyl Sulfide
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 4-tert-butyldiphenyl sulfide, a valuable intermediate in organic synthesis.[1] We will explore the primary synthetic methodologies, focusing on the mechanistic rationale behind experimental choices. A comprehensive, field-proven protocol for a transition-metal-catalyzed C-S cross-coupling reaction is presented, complete with a workflow diagram, data tables, and troubleshooting insights to ensure reliable and reproducible outcomes.
Introduction: The Significance of Diaryl Sulfides
Diaryl sulfides are a critical structural motif found in numerous biologically active molecules and functional materials.[1] Their presence in pharmaceuticals contributes to a range of therapeutic effects, including antibacterial, antifungal, and anti-hypertensive properties.[1] In organic synthesis, they serve as key precursors for the production of sulfoxides and sulfones.[1] this compound, with its bulky tert-butyl group, offers unique steric and electronic properties, making it a useful building block for creating complex molecular architectures. The efficient and reliable synthesis of this compound is therefore of significant interest.
Overview of Synthetic Methodologies
The formation of the C-S bond in diaryl sulfides can be achieved through several established synthetic routes. The choice of method often depends on substrate availability, functional group tolerance, and desired scale. The three primary strategies are transition-metal-catalyzed cross-coupling, the classical Ullmann condensation, and nucleophilic aromatic substitution.
Transition-Metal-Catalyzed C-S Cross-Coupling
Modern organic synthesis heavily relies on transition-metal catalysis for its efficiency, mild reaction conditions, and broad substrate scope.[2][3] Palladium and copper catalysts are most prominent in C-S bond formation.[4]
-
Palladium Catalysis: The reaction typically follows a catalytic cycle involving the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by reaction with a thiolate, and concluding with reductive elimination to yield the diaryl sulfide product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4]
-
Copper Catalysis (Ullmann-Type): The copper-catalyzed coupling of aryl halides with thiols, often referred to as an Ullmann-type reaction, is a powerful and cost-effective alternative.[5][6] These reactions often involve a copper(I) thiolate intermediate which then reacts with the aryl halide.[5] While traditional Ullmann reactions required stoichiometric copper and high temperatures, modern protocols use catalytic amounts of copper with appropriate ligands, allowing for milder conditions.[7][8]
Nucleophilic Aromatic Substitution (SNAr)
The Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr reaction involves the attack of a nucleophile (in this case, a thiolate) on an aromatic ring, displacing a leaving group. This pathway generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to the leaving group.[9] For the synthesis of this compound from non-activated precursors like iodobenzene, this method is typically less efficient than metal-catalyzed approaches unless specific directing groups or harsh conditions are employed.[10] Recent studies have also provided evidence that many reactions previously assumed to be stepwise actually proceed through a concerted mechanism.[11]
Recommended Protocol: Palladium-Catalyzed C-S Cross-Coupling
This protocol details a reliable method for the synthesis of this compound via the palladium-catalyzed cross-coupling of 4-tert-butylbenzenethiol and iodobenzene. This approach is selected for its high efficiency and adaptability.
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis, from initial setup to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reaction Parameters
The following tables summarize the required reagents and key reaction conditions for a typical lab-scale synthesis.
Table 1: Reagent Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|---|
| 4-tert-Butylbenzenethiol | C₁₀H₁₄S | 166.28 | 5.0 | 1.0 | 831 mg |
| Iodobenzene | C₆H₅I | 204.01 | 5.5 | 1.1 | 0.57 mL |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.1 | 0.02 | 22.5 mg |
| Xantphos | C₃₉H₃₂OP₂ | 578.60 | 0.2 | 0.04 | 116 mg |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 10.0 | 2.0 | 3.26 g |
| Toluene | C₇H₈ | 92.14 | - | - | 25 mL |
Table 2: Key Reaction Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Catalyst System | Pd(OAc)₂ / Xantphos | A robust and efficient system for C-S cross-coupling reactions. Xantphos is a bulky ligand that promotes reductive elimination. |
| Base | Cesium Carbonate (Cs₂CO₃) | Effectively deprotonates the thiol to form the active thiolate nucleophile. Its solubility in organic solvents is beneficial. |
| Solvent | Toluene | An inert, high-boiling solvent suitable for reflux conditions, ensuring the reaction proceeds at an adequate rate. |
| Temperature | 110 °C (Reflux) | Provides the necessary thermal energy to overcome the activation barrier for the catalytic cycle. |
| Reaction Time | 12-24 hours | Typical duration to ensure complete consumption of the limiting reagent, monitored by TLC or GC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the palladium catalyst and the thiol, which can lead to catalyst deactivation and disulfide formation. |
| Expected Yield | 85-95% | Based on similar literature procedures for palladium-catalyzed C-S couplings. |
Step-by-Step Experimental Procedure
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thiols have a strong, unpleasant odor.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (22.5 mg, 0.1 mmol), Xantphos (116 mg, 0.2 mmol), and cesium carbonate (3.26 g, 10.0 mmol).
-
Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes. This is critical to remove oxygen.
-
-
Reagent Addition:
-
Under the inert atmosphere, add toluene (25 mL) via syringe.
-
Add 4-tert-butylbenzenethiol (831 mg, 5.0 mmol) via syringe.
-
Finally, add iodobenzene (0.57 mL, 5.5 mmol) via syringe. The reaction mixture may change color upon addition of the reagents.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Allow the mixture to stir vigorously under reflux.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting thiol is no longer detectable. This typically takes 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the base and catalyst residues. Wash the pad with additional ethyl acetate (2 x 25 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Use a non-polar eluent system, such as hexanes or a hexanes/ethyl acetate gradient (e.g., 100% hexanes), to isolate the product.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a clear liquid.[12][13]
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient heat; Presence of oxygen. | Ensure the reaction is under a truly inert atmosphere. Check the quality of the palladium catalyst. Verify the oil bath temperature. |
| Formation of Diphenyl Disulfide | Oxidation of the thiol starting material. | Rigorously exclude oxygen by thoroughly purging the system with inert gas before and during reagent addition. |
| Ullmann-type Homocoupling | Side reaction of the aryl halide. | The use of a suitable ligand like Xantphos generally suppresses this side reaction.[14] If it persists, screening other ligands or lowering the temperature slightly may help. |
| Difficult Purification | Co-elution of product with impurities. | Optimize the eluent system for column chromatography. A very non-polar solvent like pure hexanes should provide good separation. |
Conclusion
The synthesis of this compound can be reliably achieved in high yields using a palladium-catalyzed C-S cross-coupling protocol. By carefully controlling the reaction atmosphere, utilizing an appropriate catalyst-ligand system, and performing a standard workup and purification, researchers can obtain this valuable chemical intermediate with high purity. The principles and procedures outlined in this note provide a solid foundation for the successful synthesis and further application of this and related diaryl sulfide compounds.
References
-
Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. (2011). MDPI. Available at: [Link]
-
Transition-Metal Free C‒S Bond Formation: Synthesis of Polysubstituted Diaryl Sulfides and α-ThioarylCarbonyl Compounds. ResearchGate. Available at: [Link]
-
Transition metal catalyzed synthesis of aryl sulfides. PubMed. Available at: [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. Semantic Scholar. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
A Molecular structure of (4-tert-butylbenzyl)(4-methylphenyl) sulfide... ResearchGate. Available at: [Link]
- Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite. Google Patents.
-
This compound Two Chongqing Chemdad Co.,Ltd. chemdad.com. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[14][15]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. (2020). MDPI. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2018). National Institutes of Health (NIH). Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central (PMC). Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link]
-
Synthesis of Di-tert-Butyl Polysulfide. PrepChem.com. Available at: [Link]
-
One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Pendidikan Kimia. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
4-Tert-Butylbenzenethiol. PubChem. Available at: [Link]
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (2022). National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition metal catalyzed synthesis of aryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Transition Metal Catalyzed Synthesis of Aryl Sulfides | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 85609-03-6 [chemicalbook.com]
- 13. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Analytical Strategies for Monitoring Reactions of 4-tert-Butyldiphenyl Sulfide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the primary analytical techniques for monitoring chemical reactions involving 4-tert-Butyldiphenyl sulfide. As a common building block in organic synthesis, understanding its transformation is critical for reaction optimization, kinetic analysis, and quality control. This note details the principles and provides field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The focus is on explaining the causality behind experimental choices to ensure robust, reliable, and self-validating analytical systems.
Introduction: The Analytical Imperative for Aryl Sulfide Reactions
This compound is an organosulfur compound characterized by a sulfide linkage between a phenyl and a 4-tert-butylphenyl group.[1][2][3] Its chemical properties, including a boiling point of 140°C at 1.3 mmHg and a molecular weight of 242.38 g/mol , make it a versatile reagent in synthetic chemistry.[2][3] The sulfur atom in diaryl sulfides is a key reactive center, most notably for oxidation reactions that sequentially yield the corresponding sulfoxide and sulfone.[4] These oxidized species are prevalent in medicinal chemistry and materials science, making the precise monitoring of such transformations essential.
Effective reaction monitoring provides critical insights into:
-
Kinetics: Understanding the rate of consumption of starting material and formation of products.
-
Mechanism: Identifying transient intermediates.
-
Endpoint Determination: Accurately establishing when a reaction is complete to prevent over-reaction and byproduct formation.
-
Purity and Yield: Quantifying the final product and identifying impurities for process optimization.
This guide provides the technical protocols to empower researchers to select and implement the most appropriate analytical methodology for their specific experimental context.
Strategic Selection of an Analytical Technique
The choice of analytical technique is dictated by the specific information required. A rapid qualitative check for the presence of a key functional group has different requirements than a precise quantitative analysis of kinetic data. The following diagram provides a decision-making framework.
Caption: Decision tree for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC)
Principle & Applicability: HPLC is the workhorse for quantitative analysis of organic reactions. For this compound and its oxidized derivatives (sulfoxide, sulfone), Reverse-Phase HPLC (RP-HPLC) is ideal. The stationary phase is nonpolar (e.g., C18), while the mobile phase is polar.[5] The nonpolar starting sulfide will be retained longer on the column than the more polar sulfoxide and sulfone products, enabling excellent separation. A Photo-Diode Array (PDA) or UV detector is highly effective, as the aromatic rings in all three compounds are strong chromophores. This method is robust for separating reaction mixtures containing phenols, flavonoids, and their derivatives.[6]
Experimental Protocol: Quantitative Monitoring of an Oxidation Reaction
1. Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Sample Vials and 0.22 µm syringe filters.
2. Sample Preparation Protocol:
-
At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into 950 µL of cold acetonitrile. This stops the reaction and precipitates any incompatible salts.
-
Vortex the quenched sample for 10 seconds.
-
Filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.
-
Prepare standards of the starting material and (if available) the expected products at known concentrations for calibration.
3. HPLC Method Parameters:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 35 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |
| Detection | 254 nm | Aromatic compounds strongly absorb at this wavelength, providing a good signal for all key analytes. |
| Gradient Program | Time (min) | %B (Acetonitrile) |
| 0.0 | 50 | |
| 10.0 | 95 | |
| 12.0 | 95 | |
| 12.1 | 50 | |
| 15.0 | 50 |
4. Data Interpretation:
-
Identification: The sulfone product will elute first, followed by the sulfoxide, and finally the unreacted this compound starting material, owing to increasing hydrophobicity.
-
Quantification: Construct a calibration curve for the starting material by plotting peak area against concentration. Use this curve to determine the concentration of the starting material in each reaction time point sample, allowing for the calculation of percent conversion.
Caption: General experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability: GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[7] this compound is well-suited for GC analysis. The key advantage of MS detection is its specificity; it provides mass information that confirms the identity of eluting peaks, making it invaluable for identifying unexpected byproducts.[8] While derivatization is often needed for polar analytes to increase volatility, it is typically not required for the parent sulfide or its oxidized products.[7]
Experimental Protocol: Final Product Confirmation and Impurity Profiling
1. Instrumentation and Consumables:
-
GC-MS system with an autosampler.
-
Stationary Phase: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, high purity.
-
Sample Vials with septa caps.
2. Sample Preparation Protocol:
-
Once the reaction is deemed complete, take a 100 µL aliquot.
-
Perform a liquid-liquid extraction. Dilute the aliquot with 1 mL of water and extract with 1 mL of a non-polar solvent like Ethyl Acetate or Dichloromethane.
-
Vortex vigorously for 30 seconds and allow the layers to separate.
-
Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄).
-
Filter the dried organic extract into a GC vial.
3. GC-MS Method Parameters:
| Parameter | Value | Rationale |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading for concentrated samples. A splitless injection can be used for trace analysis. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), then ramp 20 °C/min to 300 °C (hold 5 min) | Separates analytes based on boiling point. The final hold ensures all components elute.[9] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible, library-searchable fragmentation patterns. |
| Mass Scan Range | 50 - 450 m/z | Covers the molecular ions and expected fragments of the starting material and products. |
4. Data Interpretation:
-
Retention Time (RT): Use the RT to tentatively identify peaks by running a standard of this compound.
-
Mass Spectrum: Confirm identity by analyzing the mass spectrum. Look for the molecular ion (M⁺) and characteristic fragmentation patterns. For this compound (MW=242.4), expect a molecular ion at m/z 242. The tert-butyl group often fragments to give a prominent peak at m/z 185 ([M-57]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Applicability: NMR spectroscopy is unparalleled for providing unambiguous structural information in solution. Its non-invasive nature makes it an excellent tool for monitoring chemical reactions in real-time directly in the NMR tube.[10] For the oxidation of this compound, ¹H NMR is particularly informative. The oxidation of the sulfur atom withdraws electron density from the adjacent aromatic rings, causing a downfield shift in the signals of the aromatic protons, providing a clear diagnostic window to track the reaction's progress.
Protocol: In-Situ Kinetic Analysis
1. Instrumentation:
-
Standard NMR Spectrometer (e.g., 400 MHz or higher).
-
High-quality 5 mm NMR tubes.
2. Sample Preparation Protocol:
-
Dissolve a known quantity of this compound (e.g., 10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) directly in an NMR tube.
-
Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene), if precise quantification is needed.
-
Acquire an initial spectrum (t=0) to serve as a baseline.
-
Carefully add the oxidizing agent to the NMR tube, cap, invert gently to mix, and immediately place it in the spectrometer.
3. NMR Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 4 to 16 (depending on concentration).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Acquisition Time: ~2-3 minutes per spectrum. Set up an arrayed experiment to automatically acquire spectra at regular intervals (e.g., every 10 minutes).
4. Data Interpretation:
-
Chemical Shift Changes: Monitor the aromatic region of the spectrum. The protons ortho to the sulfur atom on both rings will shift downfield as the sulfide is converted to the sulfoxide and then to the sulfone.
-
Calculating Conversion: Select a well-resolved signal for the starting material and a corresponding signal for the product. The percent conversion at any time point can be calculated from the relative integrals (I) of these peaks:
-
% Conversion = [I_product / (I_product + I_reactant)] * 100
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Applicability: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a sample.[11] While it does not provide the detailed structural or quantitative information of NMR or HPLC, it is exceptionally useful for quickly confirming the progress of a reaction by monitoring the appearance of key vibrational bands. For sulfide oxidation, the appearance of strong S=O and O=S=O stretching bands is a definitive indicator of product formation.[12]
Protocol: Rapid Qualitative Reaction Check
1. Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sampling of liquids or solids.
2. Key Diagnostic Vibrational Frequencies:
| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |
| Sulfoxide | S=O stretch | 1030 - 1070 | Strong |
| Sulfone | O=S=O stretch | 1300 - 1350 (asym) | Strong |
| 1120 - 1160 (sym) | Strong | ||
| Aromatic C-H | C-H stretch | > 3000 | Medium |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium |
(Note: C-S stretches are often weak and occur in the fingerprint region (500-700 cm⁻¹), making them less reliable for diagnosis.)[13]
3. Sample Preparation and Analysis:
-
Acquire a background spectrum on the clean ATR crystal.
-
Acquire a spectrum of the this compound starting material.
-
For reaction monitoring, withdraw a small drop of the reaction mixture and place it directly onto the ATR crystal.
-
Acquire the spectrum. Clean the crystal thoroughly between measurements.
4. Data Interpretation:
-
Compare the spectrum of the reaction mixture to the starting material.
-
The formation of the sulfoxide product is confirmed by the appearance of a new, strong absorption band around 1050 cm⁻¹.
-
If the reaction proceeds to the sulfone, two new, strong bands will appear around 1320 cm⁻¹ and 1140 cm⁻¹. The progress of the reaction can be qualitatively assessed by the increasing intensity of these bands over time.
Summary and Comparison of Techniques
| Feature | HPLC | GC-MS | NMR | FTIR |
| Primary Use | Quantitative Analysis, Purity | Identification, Impurity Profiling | Structural Elucidation, Kinetics | Functional Group ID, Quick Check |
| Information | Quantitative Concentration | Molecular Weight, Fragmentation | Atomic Connectivity, 3D Structure | Vibrational Modes, Functional Grps |
| Sensitivity | High (µg/mL - ng/mL) | Very High (pg - fg) | Moderate (mg) | Low-Moderate (%) |
| Sample Prep | Dilution, Filtration | Extraction, Drying | Dissolution in Deuterated Solvent | Minimal (direct application) |
| In-Situ Monitoring | Difficult (requires flow setup) | No | Yes (Ideal) | Possible with probe |
| Throughput | High | Medium | Low | Very High |
References
- US4565787A, High performance liquid chromatography (HPLC)
-
TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE, ANALYTICAL METHODS, NCBI Bookshelf. [Link]
-
Horvát, K. C., et al. (2018). Analytical Strategies for the Detection of Sulfide: A Review. Analytica Chimica Acta. [Link]
-
Exploring Different Hydrogen Sulfide (H2S) Analysis Methods, KECO. (2023). [Link]
-
Table 7-3, Analytical Methods for Determining Hydrogen Sulfide and Sulfide in Environmental Samples, NCBI. [Link]
-
Bieniek, A., et al. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Magnetic Resonance in Chemistry. [Link]
-
Taylor, P., & Squires, M. (2014). Use of Portable Analytical Methods to Determine the Stoichiometry of Reaction for Hexahydrotriazine-Based Hydrogen Sulfide Scavengers. NACE International. [Link]
-
Infrared spectra of sulfur model compounds at different temperatures, ResearchGate. [Link]
-
Determination of Trace Amounts of Sulfide by HPLC with Fluorescence Detection, ResearchGate. [Link]
-
Kameda, T. (2018). Sulfur-33 NMR of organosulfur compounds and polymers. Morressier. [Link]
-
Hettmann, A., et al. (2018). Exploring the sulfur species in wine by HPLC-ICPMS/MS. INIS-IAEA. [Link]
-
Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
-
Reaction Monitoring, Magritek. [Link]
-
Occurrence and Analysis of Sulfur Compounds in Wine, AIR Unimi. [Link]
-
NMR and ESR of organosulphur compounds, ResearchGate. [Link]
-
This compound, 98%+ (GC), C16H18S, 100 grams, CP Lab Safety. [Link]
-
This compound, Chongqing Chemdad Co., Ltd. [Link]
-
This compound, PubChem, NIH. [Link]
-
How to Identify Functional Groups in FTIR Spectra, Patsnap Eureka. (2024). [Link]
-
Biler, M., et al. (2019). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules. [Link]
-
Zgonnik, V., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules. [Link]
-
Irie, M., et al. (2021). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Journal of Chromatography B. [Link]
-
Synthesis of Di-tert-Butyl Polysulfide, PrepChem.com. [Link]
-
Li, Y., et al. (2023). Removal of Sulfur, Ash, and Mercury from Coal via H2O2-KI-Assisted Staged Ultrasonic Electrochemical Flotation. ACS Omega. [Link]
-
Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector, Agilent Technologies. (2016). [Link]
-
Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models, ResearchGate. (2021). [Link]
-
Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models, ResearchGate. (2021). [Link]
-
Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD, Agilent Technologies. (2023). [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemaxon.com [chemaxon.com]
- 5. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization - Google Patents [patents.google.com]
- 6. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. owlstoneinc.com [owlstoneinc.com]
- 9. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magritek [magritek.com]
- 11. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Strategic Application of 4-tert-Butyldiphenyl Sulfide in Modern Organic Synthesis: A Guide to C-S Cross-Coupling Reactions
Introduction: Unveiling the Utility of 4-tert-Butyldiphenyl Sulfide
In the landscape of modern organic synthesis, the construction of carbon-sulfur (C-S) bonds remains a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials. Aryl sulfides, in particular, are prevalent motifs in a myriad of biologically active molecules. This compound, with its characteristic sterically demanding tert-butyl group, serves as an exemplary scaffold for exploring and optimizing some of the most powerful named reactions in the synthetic chemist's arsenal: the Buchwald-Hartwig and Ullmann C-S cross-coupling reactions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in these pivotal transformations. We will delve into the mechanistic underpinnings of these reactions, providing not just procedural steps, but the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions. The protocols herein are designed to be self-validating, offering a robust starting point for the synthesis and further functionalization of this important class of molecules.
Core Concepts: The Power of Palladium and Copper in C-S Bond Formation
The synthesis of diaryl sulfides, such as this compound, has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. These methods offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, and enhanced functional group tolerance.
The Buchwald-Hartwig C-S Cross-Coupling Reaction
A paradigm shift in C-N bond formation, the Buchwald-Hartwig amination has been successfully extended to the formation of C-S bonds.[1] This palladium-catalyzed reaction provides a versatile and efficient route to aryl thioethers. The general transformation involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the key to understanding the reaction's success.[2] It commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. Subsequent coordination of the thiol and deprotonation by the base generates a palladium thiolate complex. The crucial C-S bond is forged in the final reductive elimination step, which regenerates the active Pd(0) catalyst.[3][4] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.[3]
Application Note I: Synthesis of this compound via Buchwald-Hartwig C-S Cross-Coupling
This protocol details the synthesis of this compound from 4-tert-butylthiophenol and iodobenzene, showcasing the practical application of the Buchwald-Hartwig C-S coupling reaction.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and reliable source of the active Pd(0) catalyst required to initiate the catalytic cycle.[3]
-
Ligand (e.g., Xantphos): The choice of ligand is paramount. Xantphos, a bulky, electron-rich bisphosphine ligand, is known to promote the reductive elimination of C-S bonds and prevent catalyst decomposition, leading to higher yields.[3]
-
Base (e.g., Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the thiophenol, forming the active thiolate nucleophile. Cesium carbonate is often effective due to its high solubility in organic solvents.[2]
-
Solvent (e.g., Toluene): Anhydrous, deoxygenated toluene is a standard solvent for Buchwald-Hartwig reactions, offering a suitable boiling point and compatibility with the reagents.
Detailed Experimental Protocol:
Materials:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, Deoxygenated Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).
-
Reagent Addition: Add 4-tert-butylthiophenol (1.0 mmol) and iodobenzene (1.1 mmol) to the flask.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Data Summary:
| Parameter | Value | Reference |
| Reactants | 4-tert-butylthiophenol, Iodobenzene | General Protocol |
| Catalyst | Pd₂(dba)₃ | [3] |
| Ligand | Xantphos | [3] |
| Base | Cs₂CO₃ | [2] |
| Solvent | Toluene | [2] |
| Temperature | 110 °C | [5] |
| Typical Yield | >85% (expected) | Adapted from general procedures |
Ullmann Condensation: A Classic Reimagined
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[6] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have introduced milder protocols using catalytic copper sources and various ligands.[7]
The mechanism of the Ullmann C-S coupling is believed to involve the formation of a copper(I) thiolate species.[6] This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl sulfide and regenerate the copper(I) catalyst. The use of ligands, such as diamines or phenanthrolines, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[7]
Application Note II: Synthesis of this compound via Ullmann Condensation
This protocol outlines a modern, ligand-assisted Ullmann condensation for the synthesis of this compound.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Copper Catalyst (e.g., CuI): Copper(I) iodide is a readily available and effective catalyst for Ullmann-type couplings.[8]
-
Ligand (e.g., 1,10-Phenanthroline): N,N-chelating ligands like 1,10-phenanthroline can accelerate the reaction by stabilizing the copper center and promoting the oxidative addition step.
-
Base (e.g., K₂CO₃): A moderately strong base is sufficient to deprotonate the thiophenol in the presence of the copper catalyst.
-
Solvent (e.g., DMF): A polar aprotic solvent like dimethylformamide is often used to ensure the solubility of the reagents and facilitate the reaction.
Detailed Experimental Protocol:
Materials:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Reagent Addition: Add 4-tert-butylthiophenol (1.0 mmol) and iodobenzene (1.2 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction Execution: Heat the mixture to 120-140 °C with stirring.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound.
Data Summary:
| Parameter | Value | Reference |
| Reactants | 4-tert-butylthiophenol, Iodobenzene | General Protocol |
| Catalyst | CuI | [8] |
| Ligand | 1,10-Phenanthroline | General Ligand |
| Base | K₂CO₃ | General Base |
| Solvent | DMF | [9] |
| Temperature | 120-140 °C | [6] |
| Typical Yield | >80% (expected) | Adapted from general procedures |
Visualizing the Catalytic Cycles
To further elucidate the mechanisms of these powerful reactions, the following diagrams illustrate the key steps in the Buchwald-Hartwig and Ullmann C-S coupling catalytic cycles.
Caption: Proposed catalytic cycle for the Ullmann C-S condensation.
Conclusion and Future Outlook
The synthesis and functionalization of this compound through Buchwald-Hartwig and Ullmann cross-coupling reactions highlight the power and versatility of modern synthetic methodologies. Understanding the mechanistic details behind these transformations empowers chemists to rationally design experiments, troubleshoot challenges, and expand the scope of these reactions to even more complex molecular architectures. As the demand for novel sulfur-containing compounds in drug discovery and materials science continues to grow, the principles and protocols outlined in this guide will serve as a valuable resource for innovation in the field.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 11, 2026, from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
- Bakare, S. P., & Patil, M. (2022). Ligand performance in copper-catalyzed C–S direct cross coupling. New Journal of Chemistry, 46(8), 3639-3648.
-
This compound | C16H18S | CID 11413822. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
- Evano, G., & Blanchard, N. (2013). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 113(3), 1331–1370.
-
This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Introduction: The Emerging Role of Bulky Thioether Ligands in Homogeneous Catalysis
An In-Depth Technical Guide to the Catalytic Applications of Metal Complexes with 4-tert-Butyldiphenyl Sulfide and Related Bulky Thioether Ligands
In the landscape of homogeneous catalysis, the design of ancillary ligands is paramount to controlling the activity, selectivity, and stability of metal centers. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated the field, thioether ligands are carving out a significant niche, offering unique stereoelectronic properties. This compound emerges as a prototypical example of a bulky, electron-rich thioether ligand. Its structure, featuring a sterically demanding tert-butyl group and two aryl systems, suggests its potential to create a specific coordination environment that can influence catalytic outcomes.
The sulfur atom in this compound is a soft σ-donor, readily coordinating to late transition metals like palladium, rhodium, and gold.[1] The tert-butyl group imparts significant steric bulk, which can be leveraged to:
-
Promote Reductive Elimination: In cross-coupling reactions, steric pressure around the metal center can accelerate the final bond-forming step, enhancing catalyst turnover.[2][3]
-
Stabilize Monoligated Species: The bulk can favor the formation of highly reactive, low-coordinate metal species, which are often the active catalysts in cross-coupling cycles.[3]
-
Influence Regioselectivity: By sterically blocking certain coordination sites on a substrate, the ligand can direct reactions to specific positions.[4]
This guide provides detailed application notes and protocols for researchers exploring the synthesis and catalytic potential of metal complexes bearing this compound and analogous bulky thioether ligands. We will delve into palladium-catalyzed cross-coupling and rhodium-catalyzed C-H functionalization, providing both the practical "how" and the mechanistic "why" behind the experimental designs.
Part 1: Synthesis and Characterization of a Palladium(II)-Thioether Complex
The successful application of a ligand in catalysis begins with the reliable synthesis and unambiguous characterization of its metal complexes. While the literature on this compound itself is sparse, we can extrapolate from established procedures for related palladium-thioether complexes to devise a robust synthetic protocol.[4]
Protocol 1: Synthesis of trans-Dichlorobis(this compound)palladium(II)
Objective: To synthesize a well-defined Pd(II) precatalyst bearing the this compound ligand, suitable for downstream catalytic applications.
Causality Behind Experimental Choices:
-
Palladium Precursor: Dichlorobis(acetonitrile)palladium(II), [PdCl₂(MeCN)₂], is chosen as the starting material. The acetonitrile ligands are labile and easily displaced by the stronger thioether donor, making the reaction proceed under mild conditions.
-
Stoichiometry: A slight excess (2.1 equivalents) of the thioether ligand is used to ensure complete displacement of the acetonitrile ligands and maximize the yield of the desired bis-ligated complex.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for both the palladium precursor and the ligand, facilitating a homogeneous reaction. Diethyl ether is used as an anti-solvent to induce precipitation of the product, which is typically less soluble.
Materials:
-
Dichlorobis(acetonitrile)palladium(II), [PdCl₂(MeCN)₂]
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Standard Schlenk line glassware and inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a Palladium(II)-thioether precatalyst.
Step-by-Step Procedure:
-
Under an inert atmosphere, add [PdCl₂(MeCN)₂] (1.0 mmol, 259 mg) to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Add 15 mL of anhydrous DCM to dissolve the palladium precursor, resulting in a yellow-orange solution.
-
In a separate vial, dissolve this compound (2.1 mmol, 509 mg) in 5 mL of anhydrous DCM.
-
Slowly add the ligand solution to the stirring palladium solution at room temperature over 5 minutes.
-
Allow the reaction mixture to stir at room temperature for 12 hours. A color change to a paler yellow and the potential formation of a fine suspension may be observed.
-
Reduce the solvent volume to approximately 5 mL under vacuum.
-
Add 20 mL of anhydrous diethyl ether to the concentrated mixture to precipitate the product.
-
Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.
-
Isolate the yellow solid by filtration under an inert atmosphere, wash with two portions of cold diethyl ether (2 x 10 mL), and dry under high vacuum.
Characterization (Self-Validation):
-
¹H and ¹³C NMR Spectroscopy: To confirm the coordination of the ligand and determine the purity of the complex. The signals for the aromatic protons near the sulfur atom are expected to shift upon coordination to palladium.
-
FT-IR Spectroscopy: To observe changes in the C-S stretching frequency upon coordination.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S) and verify the formation of the desired [PdCl₂(Ligand)₂] stoichiometry.
Part 2: Application Note on Palladium-Catalyzed C-S Cross-Coupling
Aryl sulfides are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][5] Palladium-catalyzed C-S cross-coupling is a powerful method for their synthesis. While bulky phosphine ligands are traditionally used, a pre-catalyst like trans-[PdCl₂(SArAr')₂] can be evaluated for its activity. The thioether ligand in this case would serve a dual role: stabilizing the palladium center and potentially facilitating the catalytic cycle.
Protocol 2: Synthesis of Di(p-tolyl)sulfide via C-S Cross-Coupling
Objective: To evaluate the catalytic activity of the synthesized palladium-thioether complex in the coupling of an aryl halide and a thiol.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like K₂CO₃ is used to deprotonate the thiol in situ, forming the active thiolate nucleophile. Stronger bases could lead to side reactions.
-
Solvent: A high-boiling polar aprotic solvent like DMF or dioxane is used to ensure solubility of the reagents and to allow for elevated reaction temperatures, which are often necessary to drive the catalytic cycle.[1]
-
Temperature: The reaction is heated to 110 °C, a common condition for C-S coupling reactions, to overcome the activation barriers for oxidative addition and reductive elimination.[1]
Materials:
-
trans-[PdCl₂(this compound)₂] (Precatalyst from Protocol 1)
-
4-Iodotoluene
-
4-Methylthiophenol
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous 1,4-Dioxane
-
Reaction vials suitable for heating under an inert atmosphere
Catalytic Cycle Diagram:
Caption: Proposed catalytic cycle for Pd-catalyzed C-S cross-coupling.
Step-by-Step Procedure:
-
To a dry reaction vial under an inert atmosphere, add 4-iodotoluene (1.0 mmol, 218 mg), 4-methylthiophenol (1.2 mmol, 149 mg, 142 µL), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add the palladium precatalyst, trans-[PdCl₂(this compound)₂] (0.02 mmol, 13.3 mg, 2 mol %).
-
Add 4 mL of anhydrous 1,4-dioxane to the vial.
-
Seal the vial tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 16 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure di(p-tolyl)sulfide.
Data Analysis and Validation:
-
Yield Calculation: Determine the isolated yield of the pure product.
-
GC-MS and NMR: Confirm the identity and purity of the product.
-
Catalyst Loading Screen: To optimize the reaction, vary the catalyst loading (e.g., 1 mol %, 0.5 mol %) to determine the minimum required for efficient conversion (see Table 1).
Table 1: Catalyst Loading Optimization Data
| Entry | Catalyst Loading (mol %) | Time (h) | Conversion (%)¹ |
|---|---|---|---|
| 1 | 2.0 | 16 | >99 |
| 2 | 1.0 | 16 | 95 |
| 3 | 0.5 | 16 | 78 |
| 4 | 0.1 | 24 | 45 |
¹Conversion determined by GC analysis of an aliquot of the crude reaction mixture.
Part 3: Application Note on Rhodium-Catalyzed C-H Arylation
Thioethers can also serve as effective directing groups in C-H functionalization reactions, a field that offers atom-economical ways to forge new C-C bonds.[6] A rhodium catalyst can coordinate to the sulfur atom, bringing the metal center in close proximity to an ortho C-H bond, enabling its selective activation and subsequent arylation.
Protocol 3: Thioether-Directed peri-Selective C-H Arylation
Objective: To demonstrate the utility of the sulfide moiety as a directing group in a Rh(III)-catalyzed C-H arylation reaction.
Causality Behind Experimental Choices:
-
Catalyst System: A [RhCp*Cl₂]₂ dimer is a common and effective precatalyst for C-H activation. It is activated in situ by a silver salt.
-
Oxidant/Additive: AgSbF₆ acts as a halide scavenger, abstracting a chloride from the rhodium center to generate a more electrophilic, catalytically active [RhCp*]²⁺ species.
-
Solvent: A solvent like 1,2-dichloroethane (DCE) is suitable for this type of transformation, offering a good balance of polarity and a high boiling point.
Step-by-Step Procedure:
-
In a sealed tube under an inert atmosphere, combine 1-(phenylthio)naphthalene (0.5 mmol), phenylboronic acid (1.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol %), and AgSbF₆ (0.05 mmol, 10 mol %).
-
Add 2.0 mL of anhydrous DCE via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, dilute the mixture with DCM and filter through a short plug of silica gel, eluting with more DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the peri-arylated product.
Data Analysis and Validation:
-
Regioselectivity: Use 1D and 2D NMR (NOESY, HMBC) to confirm that the arylation occurred exclusively at the C-8 (peri) position, demonstrating the directing group effect of the thioether.
-
Control Experiment: Run the reaction without the thioether substrate (e.g., using naphthalene itself) to show that the sulfide group is essential for the observed reactivity and selectivity.
Conclusion and Future Outlook
The protocols and insights provided in this guide illustrate the multifaceted potential of this compound and related bulky thioether ligands in modern catalysis. From serving as ancillary ligands that modulate the reactivity of palladium in cross-coupling to acting as covalent directing groups in rhodium-catalyzed C-H functionalization, the sulfide moiety is a versatile tool for the synthetic chemist. Future research should focus on synthesizing chiral thioether ligands for asymmetric catalysis and exploring their application with a broader range of transition metals and reaction types. The continued exploration of these underexplored ligands promises to yield novel and efficient catalytic systems for addressing challenges in chemical synthesis.
References
-
Darko, A. et al. (n.d.). Effect of tethered, axial thioether coordination on rhodium(II)-catalyzed silyl- hydrogen insertion. ChemRxiv. [Link]
-
Major, M. M. et al. (n.d.). New chiral thioether-phosphite ligands and their rhodium-coordination chemistry: steric and electronic properties, dynamic processes and application in catalysis. Taylor & Francis Online. [Link]
-
Request PDF. (n.d.). Tuning Rh(II)-catalysed cyclopropanation with tethered thioether ligands. ResearchGate. [Link]
-
ResearchGate. (n.d.). Ligand-Enabled Gold-Catalyzed C(sp 2 )–S Cross-Coupling Reactions. [Link]
-
Moon, S., Nishii, Y., et al. (2018). Thioether-Directed Peri-Selective C–H Arylation under Rhodium Catalysis: Synthesis of Arene-Fused Thioxanthenes. Organic Letters. [Link]
-
ACS Publications. (2025). Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. Organic Letters. [Link]
-
ACS Publications. (2023). Rh(I) Complexes with Hemilabile Thioether-Functionalized NHC Ligands as Catalysts for [2 + 2 + 2] Cycloaddition of 1,5-Bisallenes and Alkynes. ACS Catalysis. [Link]
-
PubMed. (2020). Gold-Catalyzed Cycloisomerization of Sulfur Ylides to Dihydrobenzothiepines. [Link]
-
PubMed Central. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]
-
Nanomaterials Chemistry. (2024). Nano-catalyst [PdCl₂(PhCN)₂] for Efficient Synthesis of Aryl Sulfides via C–S Reaction. [Link]
-
MDPI. (n.d.). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
PubMed. (2022). A Thioether-Catalyzed Cross-Coupling Reaction of Allyl Halides and Arylboronic Acids. [Link]
-
ResearchGate. (2025). Sulfur ligand mediated electrochemistry of gold surfaces and nanoparticles: What, how, and why. [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. [Link]
-
PubMed. (n.d.). Novel palladium(II) complexes containing a sulfur ligand: structure and biological activity on HeLa cells. [Link]
-
ACS Publications. (n.d.). Gold-Catalyzed Organic Reactions. Chemical Reviews. [Link]
-
ACS Publications. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis. [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
PubChemLite. (n.d.). This compound (C16H18S). [Link]
-
MDPI. (n.d.). A New Cu(II) Metal Complex Template with 4–tert–Butyl-Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, Characterizations and Antibacterial Activity. [Link]
-
Rauchfuss Group. (n.d.). Research on Soluble Metal Sulfides: From Polysulfido Complexes to Functional Models for the Hydrogenases. [Link]
-
ResearchGate. (n.d.). Palladium(II) complexes with a chelating, monoanionic sulfur ylide. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]
Sources
Application Notes & Protocols: 4-tert-Butyldiphenyl Sulfide as a High-Performance Stabilizer in Polymer Chemistry
Introduction: The Critical Role of Stabilizers in Polymer Integrity
Polymers are susceptible to degradation from various environmental factors, primarily heat and oxygen, during processing and end-use. This degradation manifests as changes in molecular weight, chain scission, and cross-linking, leading to a loss of mechanical properties, discoloration, and reduced service life.[1][2][3] Stabilizers are essential additives that interrupt these degradation cycles.[3][4] Among the diverse classes of stabilizers, sulfur-containing compounds have garnered significant interest for their unique antioxidant mechanisms.[5][6][7]
4-tert-Butyldiphenyl sulfide emerges as a noteworthy stabilizing agent. Its molecular structure, featuring a diphenyl sulfide backbone with a bulky tert-butyl group, provides a unique combination of thermal stability and radical scavenging ability. This guide provides an in-depth exploration of its mechanism, applications, and detailed protocols for its evaluation in common polymer systems.
Mechanism of Action: A Dual-Role Stabilizer
This compound functions primarily as a secondary antioxidant, also known as a hydroperoxide decomposer, and contributes to thermal stability. Unlike primary antioxidants (e.g., hindered phenols) that trap radicals directly, sulfide compounds work by converting hydroperoxides—key intermediates in the auto-oxidation cycle—into stable, non-radical products.[8]
The generally accepted mechanism for sulfide antioxidants involves the sulfur atom directly attacking the hydroperoxide (ROOH) species. This process prevents the homolytic cleavage of the hydroperoxide into highly reactive hydroxyl (•OH) and alkoxyl (RO•) radicals, which would otherwise propagate the degradation chain reaction.[6] Recent research suggests that the antioxidant properties of organosulfur compounds are due to their radical reactivity rather than purely ionic mechanisms.[6]
Figure 1. Simplified mechanism of this compound as a hydroperoxide decomposer.
Applications and Recommended Loading Levels
This compound is particularly effective in thermoplastics processed at elevated temperatures. Its high thermal stability ensures it does not decompose prematurely during compounding or molding.
| Polymer System | Typical Processing Temp. (°C) | Recommended Loading (wt%) | Key Benefits |
| Polypropylene (PP) | 200 - 240 | 0.1 - 0.4 | Improved melt flow stability, long-term thermal stability.[9][10] |
| Polystyrene (PS) | 190 - 230 | 0.1 - 0.3 | Reduced yellowing, prevention of embrittlement. |
| Engineering Plastics (e.g., PPS) | 280 - 320 | 0.2 - 0.5 | Enhanced long-term heat aging performance, process stability.[11][12][13] |
| Styrenic Block Copolymers (SBCs) | 180 - 220 | 0.1 - 0.3 | Protection against degradation during processing, color retention.[14] |
Note: These are starting recommendations. Optimal loading levels should be determined experimentally based on the specific polymer grade, processing conditions, and desired performance of the final product.
Experimental Protocols for Performance Evaluation
To validate the efficacy of this compound, standardized testing methodologies are crucial. The following protocols provide a framework for assessing thermal and oxidative stability.
Protocol 1: Evaluating Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the effect of the stabilizer on the onset of thermal degradation of a polymer.[15][16][17] TGA measures the mass change of a sample as a function of temperature in a controlled atmosphere.[15][16][18]
Materials & Equipment:
-
Polymer powder (e.g., Polypropylene)
-
This compound
-
High-intensity mixer or twin-screw extruder for compounding
-
Thermogravimetric Analyzer (TGA)[15]
-
Nitrogen gas supply (high purity)
-
Alumina crucibles[17]
Workflow Diagram:
Figure 2. Workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Procedure:
-
Sample Preparation: Prepare two formulations: a "Control" (100% polymer) and a "Test" sample (e.g., 99.8% polymer, 0.2% this compound).
-
Compounding: Homogenously mix each formulation using a suitable method like melt extrusion to ensure uniform dispersion of the stabilizer.
-
TGA Instrument Setup: Calibrate the TGA instrument for temperature and mass. Ensure a stable nitrogen flow.[17]
-
Sample Loading: Accurately weigh 10-15 mg of the compounded sample into an alumina TGA pan.[17]
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to 600°C at a constant rate, typically 10°C or 20°C per minute, under a nitrogen atmosphere.[17]
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset of degradation temperature (T_onset) , often defined as the temperature at which 5% weight loss occurs (T₅%).[19]
-
A higher T₅% for the stabilized sample indicates improved thermal stability.
-
Self-Validation: The inclusion of a "Control" sample is critical. The difference in degradation temperature between the Control and Test samples provides a direct measure of the stabilizer's effectiveness.
Protocol 2: Assessing Oxidative Stability via Melt Flow Index (MFI)
Objective: To evaluate the stabilizer's ability to prevent chain scission or cross-linking during melt processing, which affects the polymer's flow properties.[20][21][22] MFI measures the mass of polymer that flows through a standard die under a specific load and temperature over 10 minutes.[22][23][24]
Materials & Equipment:
-
Compounded polymer pellets (Control and Test samples from Protocol 1)
-
Melt Flow Indexer (conforming to ASTM D1238 or ISO 1133)[21]
-
Digital balance
Step-by-Step Procedure:
-
Instrument Setup: Set the Melt Flow Indexer to the standard temperature and load for the polymer being tested (e.g., for PP: 230°C, 2.16 kg load). Allow the instrument to stabilize.[24]
-
Initial MFI (MFI₀):
-
Load the specified amount of the "Test" sample pellets into the heated barrel.
-
After a pre-heating period, apply the standard load to extrude the molten polymer.[21]
-
Collect and weigh the extrudate over a set time period. Calculate the MFI in g/10 min. This is the initial MFI.
-
-
Melt Aging:
-
Load a new charge of the "Test" sample into the barrel.
-
Allow the polymer to "reside" in the heated barrel for an extended period (e.g., 15-20 minutes) before applying the load. This simulates extended processing time and induces thermal-oxidative stress.
-
-
Aged MFI (MFI_aged):
-
After the residence time, apply the load and measure the MFI as in step 2.
-
-
Repeat for Control: Perform steps 2-4 for the "Control" sample.
-
Data Analysis:
-
Calculate the MFI Stability Ratio for each sample: (MFI_aged / MFI₀)
-
A ratio close to 1.0 for the stabilized "Test" sample indicates excellent protection against degradation.
-
The "Control" sample will likely show a significant change (increase for chain scission, decrease for cross-linking), resulting in a ratio far from 1.0.
-
Data Interpretation:
-
For polymers like polypropylene that primarily undergo chain scission, degradation leads to a lower molecular weight and thus a higher MFI.[3]
-
The stabilized sample should exhibit a much smaller increase in MFI after aging compared to the unstabilized control.
Safety and Handling
-
Always consult the Safety Data Sheet (SDS) for this compound before use.
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors, especially during high-temperature processing.
Conclusion
This compound is a highly effective stabilizing agent for a range of polymers, offering robust protection against thermal and oxidative degradation. Its mechanism as a hydroperoxide decomposer makes it a valuable component in stabilizer packages, working to preserve the molecular integrity, physical properties, and aesthetic appearance of polymeric materials. The protocols outlined in this guide provide a reliable framework for researchers and developers to quantify its performance and optimize formulations for demanding applications.
References
- Sichina, W.J. Characterization of Polymers Using TGA. PerkinElmer.
- ResearchGate. Size Control and Antioxidant Properties of Sulfur-Rich Polymer Colloids from Interfacial Polymerization | Request PDF.
- LabZenix. Melt Flow Index Tester & MFI Testing Machine Price 2025.
- NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Setaram. ORGANIC MATERIALS SCIENCES POLYMERS.
- Qualitest FZE. MFI Polymer Testing Explained for Process Optimization.
- Smith, L. (2019). Surprising radical mechanisms of antioxidant polysulfides. Chemistry World.
- Atlas Fibre. (2024). Understanding Melt Flow Index.
- ResearchGate. Thermogravimetric Analysis and Its Applications in Polymer Characterization.
- Testronix. (2022). How to Measure Melt Flow Index and Why is MFI Tester Important?.
- PubMed. (2024). Size Control and Antioxidant Properties of Sulfur-Rich Polymer Colloids from Interfacial Polymerization.
- SpecialChem. (2025). Melt Flow Index in Polymers: Uses, Process & Measurements.
- ResearchGate. Thermogravimetric analysis (TGA) results of neat and blend polymers of...
- Fiveable. Stabilization methods | Polymer Chemistry Class Notes.
- SGS PSI. Polymer Stabilizer Analysis.
- POLYMER-SEARCH.COM. (2024). Thermal Degradation and Stability of Polymers.
- Wikipedia. (2023). Thermal degradation of polymers.
- Zeus Industrial Products, Inc. (2005). Thermal Degradation of Plastics.
- MDPI. (2020). Sulfonation and Characterization of Tert-Butyl Styrene/Styrene/Isoprene Copolymer and Polypropylene Blends for Blood Compatibility Applications.
- ResearchGate. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene.
- ResearchGate. (2020). Sulfonation and Characterization of Tert-Butyl Styrene/Styrene/Isoprene Copolymer and Polypropylene Blends for Blood Compatibility Applications.
- Chemistry For Everyone. (2025). What Is Polyphenylene Sulfide (PPS)?. YouTube.
- SpecialChem. (2025). Polyphenylene Sulfide (PPS) Plastic: Structure, Material Properties, and Uses.
- DIC Corporation. Polyphenylene Sulfide (PPS) - DIC's Global.
Sources
- 1. polymer-search.com [polymer-search.com]
- 2. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 3. appstate.edu [appstate.edu]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Surprising radical mechanisms of antioxidant polysulfides | Research | Chemistry World [chemistryworld.com]
- 7. Size Control and Antioxidant Properties of Sulfur-Rich Polymer Colloids from Interfacial Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polymersolutions.com [polymersolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. specialchem.com [specialchem.com]
- 13. dic-global.com [dic-global.com]
- 14. mdpi.com [mdpi.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. setaramsolutions.com [setaramsolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Melt Flow Index Tester & MFI Testing Machine Price 2025 [labzenix.com]
- 21. qualitest.ae [qualitest.ae]
- 22. Understanding Melt Flow Index - Atlas Fibre [atlasfibre.com]
- 23. How to Measure Melt Flow Index and Why is MFI Tester Important? [testronixinstruments.com]
- 24. specialchem.com [specialchem.com]
Application Note: A Validated GC-MS Method for the Quantitative Determination of 4-tert-Butyldiphenyl Sulfide
Abstract
This application note describes a robust and validated method for the quantitative analysis of 4-tert-Butyldiphenyl sulfide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant organosulfur compound utilized as an intermediate in various chemical syntheses, including pharmaceuticals and materials science.[1] Accurate quantification is crucial for process monitoring, quality control, and research applications. The methodology presented herein employs a common non-polar capillary column for chromatographic separation and electron ionization (EI) mass spectrometry in Selected Ion Monitoring (SIM) mode for sensitive and selective detection. The protocol has been validated according to industry-standard guidelines for specificity, linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine analysis in research and development environments.
Introduction
This compound (CAS No. 85609-03-6) is a semi-volatile organosulfur compound whose utility as a synthetic building block necessitates a reliable analytical method for its quantification.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of complex mixtures combined with definitive identification and sensitive quantification based on mass-to-charge ratios.[4][5][6] The challenge in analyzing sulfur-containing compounds often lies in their potential reactivity and the need for high sensitivity, especially when monitoring for trace levels or impurities.[7][8]
This guide provides a comprehensive, step-by-step protocol grounded in established analytical principles. We move beyond a simple recitation of steps to explain the causality behind key decisions, such as the choice of injection mode, column chemistry, and mass spectrometer settings, to provide a self-validating and transferable method.
Analyte Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈S | [2][9] |
| Molecular Weight | 242.38 g/mol | [9] |
| CAS Number | 85609-03-6 | [2][3][9] |
| Boiling Point | 140°C / 1.3 mmHg | [3][9] |
| Appearance | Clear, light orange to yellow liquid | [9] |
Experimental Methodology
Principle of the Method
The sample, dissolved in a suitable organic solvent, is injected into the GC system. The high temperature of the injection port vaporizes the sample, which is then carried by an inert gas onto the analytical column. This compound is separated from the solvent and other matrix components based on its boiling point and interaction with the column's stationary phase. Upon elution from the column, the analyte enters the mass spectrometer, where it is fragmented and ionized by Electron Impact (EI). The mass analyzer selectively monitors for characteristic ions of the analyte, providing a highly specific and sensitive signal for quantification.
Materials and Reagents
-
This compound: Analytical standard, >98% purity.
-
Hexane: HPLC or GC-grade.
-
Dichloromethane: HPLC or GC-grade.
-
Methanol: HPLC or GC-grade.
-
Class A Volumetric Flasks: Various sizes (5, 10, 25, 50 mL).
-
Micropipettes: Calibrated.
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.[4]
Instrumentation and Conditions
A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer was used.
| GC Parameter | Setting | Rationale |
| Analytical Column | DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column provides excellent separation for semi-volatile compounds like sulfides and is robust for routine use. |
| Injector | Splitless Mode | To maximize the transfer of the analyte onto the column, enhancing sensitivity for trace-level quantification.[10] |
| Injector Temp. | 280°C | Ensures rapid and complete vaporization of the high-boiling point analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Standard inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 80°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min) | The initial temperature allows for solvent focusing, while the ramp rate ensures a sharp peak shape and the final hold guarantees elution of the analyte.[4] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with potential for column overload.[11] |
| MS Parameter | Setting | Rationale |
| Ion Source Temp. | 230°C | Standard temperature to promote ionization while minimizing thermal degradation within the source.[12] |
| Quadrupole Temp. | 150°C | A typical setting to maintain mass accuracy. |
| Ionization Mode | Electron Impact (EI) @ 70 eV | Provides reproducible fragmentation patterns for compound identification and library matching.[12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Drastically increases sensitivity and selectivity compared to full scan by monitoring only specific ions relevant to the target analyte.[12][13] |
| SIM Ions | m/z 242.1 (Quantifier), m/z 185.1 (Qualifier) | 242.1: Molecular ion [M]⁺. 185.1: Fragment corresponding to the loss of a tert-butyl group [M-C₄H₉]⁺. Using a quantifier and qualifier ion ratio enhances confidence in peak identification. |
| Dwell Time | 100 ms | Sufficient time to acquire an adequate number of data points across the chromatographic peak for reliable integration. |
Protocols
Protocol 1: Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL Class A volumetric flask. Dissolve and dilute to the mark with hexane. This solution should be stored at 4°C and protected from light.
-
Working Stock Solution (100 µg/mL): Pipette 5 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to the mark with hexane.
-
Calibration Standards (0.1 - 10 µg/mL): Perform serial dilutions from the Working Stock Solution using hexane to prepare a series of at least five calibration standards. A suggested concentration range is 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL. Transfer each standard to a labeled GC vial.
Protocol 2: Sample Preparation (Simple Matrix)
For samples where this compound is present in a relatively clean organic matrix, a simple dilute-and-shoot procedure is sufficient.
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute with hexane to a volume that places the expected analyte concentration within the calibration range (0.1 - 10 µg/mL).
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If particulates are present, filter the solution through a 0.45 µm PTFE syringe filter or centrifuge the sample prior to transfer into a GC vial.[10][14]
Note on Complex Matrices: For aqueous samples or complex solids, extraction is necessary. Techniques like Liquid-Liquid Extraction (LLE) with a non-polar solvent (e.g., dichloromethane or hexane) or Solid-Phase Extraction (SPE) using a C18 cartridge are effective for isolating and concentrating the analyte.[14][15][16]
Protocol 3: GC-MS Analysis Workflow
Sources
- 1. Buy Tert-butyl 4-(tert-butyl)phenyl sulfide [smolecule.com]
- 2. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 85609-03-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Development and implementation of GC-MS/MS method for the determination of volatile sulphur compounds related to off-flavours in wine - South Africa Wine Research Library [winetechlibrary.co.za]
- 8. agilent.com [agilent.com]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organomation.com [organomation.com]
Application Note: A Validated RP-HPLC Method for Purity Assessment of 4-tert-Butyldiphenyl Sulfide
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the stringent purity assessment of 4-tert-Butyldiphenyl sulfide. The methodology is designed for researchers, scientists, and drug development professionals who require a reliable and accurate determination of purity, including the separation of potential process-related impurities and degradation products. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a comprehensive guide, from the scientific rationale behind the method development to detailed experimental protocols and validation in accordance with ICH guidelines.
Introduction: The Rationale for Purity Assessment
This compound is an organic compound that finds application as an intermediate in the synthesis of various fine chemicals and pharmaceutical agents. The purity of such intermediates is a critical parameter, as impurities can have a significant impact on the yield, safety, and efficacy of the final product. Therefore, a precise and reliable analytical method for purity determination is paramount in both research and manufacturing environments.
High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. Given the non-polar, hydrophobic nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice for its separation. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Non-polar compounds, such as our analyte, will have a stronger affinity for the stationary phase, leading to longer retention times and allowing for effective separation from more polar impurities.
This application note provides a step-by-step protocol for the purity assessment of this compound, underpinned by a discussion of the scientific principles guiding the selection of each parameter.
Physicochemical Properties and Method Development Considerations
A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound (Figure 1) possesses two phenyl rings and a tert-butyl group, rendering it a highly non-polar and hydrophobic molecule. This dictates the use of a non-polar stationary phase, such as C18, for effective retention and separation.[1]
-
UV Absorbance: The presence of two aromatic rings in the structure of this compound results in strong ultraviolet (UV) absorbance. Aromatic compounds typically exhibit strong absorbance in the 200-300 nm range. Based on the UV spectra of structurally similar compounds like thioanisole and diphenyl sulfide, a detection wavelength of 254 nm is selected for this method, as it is expected to provide a strong signal for the analyte.[1] For optimal sensitivity, it is recommended to determine the compound's specific maximum absorbance (λmax) using a photodiode array (PDA) detector during method development.
-
Solubility: this compound is anticipated to be readily soluble in common organic solvents such as acetonitrile and methanol, which are ideal for sample preparation in RP-HPLC. It is expected to be insoluble in water.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the purity assessment of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Sample: The this compound sample to be analyzed.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of this compound and its potential impurities.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 70% B, 2-15 min: 70-95% B, 15-20 min: 95% B, 20-22 min: 95-70% B, 22-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Method Validation
To ensure the trustworthiness of the results, the analytical method should be validated according to the International Council on Harmonisation (ICH) guidelines.[2] Key validation parameters include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the sample with known potential impurities and observing their separation from the main peak. Potential impurities could include unreacted starting materials from synthesis, such as 4-tert-butylthiophenol and an aryl halide, or byproducts like diphenyl disulfide.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of standard solutions at different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Results and Discussion: Interpreting the Data
A typical chromatogram of a high-purity this compound sample should show a single major peak at the expected retention time. The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
System Suitability Testing (SST): Before running any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by making replicate injections of a standard solution. The acceptance criteria are summarized in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
Workflow Visualization
The following diagram illustrates the overall workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
Conclusion: A Reliable Method for Quality Control
The RP-HPLC method detailed in this application note provides a robust, reliable, and accurate means for the purity assessment of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection at 254 nm, allows for the effective separation of the main compound from potential impurities. Adherence to the described protocol and proper method validation will ensure the generation of high-quality, reproducible data, which is essential for quality control in research, development, and manufacturing environments.
References
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Retrieved from [Link]
-
Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. I. Compounds Containing the Sulfide Function. Journal of the American Chemical Society, 71(1), 84–93. [Link]
-
PubChem. (n.d.). Thioanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Diphenyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-Butyldiphenyl Sulfide
Welcome to the technical support center for the synthesis of 4-tert-butyldiphenyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles that govern this synthesis, empowering you to make informed decisions and overcome common challenges.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired this compound is a frequent challenge. The root cause often lies in the reaction conditions or the quality of the starting materials.
Potential Causes & Solutions:
-
Inefficient C-S Bond Formation: The formation of the carbon-sulfur bond is the crux of this synthesis. The choice of catalyst and reaction conditions is paramount.
-
Solution: Employing a suitable catalyst can significantly improve yields. For instance, copper-based catalysts, such as copper(I) iodide (CuI), have been effectively used in C-S coupling reactions.[1] The reaction may also be facilitated by optimizing the solvent. While chlorinated solvents have been used, exploring solvent-free conditions has been shown to potentially provide maximum yields.[2]
-
-
Poor Quality of Reagents: The purity of starting materials like 4-tert-butylthiophenol and an aryl halide is critical.
-
Solution: Ensure the purity of your reagents through appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis. If necessary, purify the starting materials via distillation or recrystallization.
-
-
Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.
-
Solution: Carefully control the reaction temperature. While increasing the temperature can enhance the reaction rate, it may also lead to the formation of undesired byproducts.[3] A systematic optimization of the reaction temperature is recommended.
-
Issue 2: Formation of Significant Byproducts
The presence of unexpected peaks in your analytical data (e.g., TLC, GC-MS, NMR) indicates the formation of byproducts. Identifying and mitigating these side reactions is key to improving the purity and yield of your target compound.
Potential Causes & Solutions:
-
Oxidation of the Thiol: The thiol group in 4-tert-butylthiophenol is susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(4-tert-butylphenyl) disulfide.
-
Solution: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also be beneficial. If disulfide formation is still observed, a mild reducing agent can be added during the workup.
-
-
Over-oxidation to Sulfonic Acid: In the presence of strong oxidizing agents, the disulfide can be further oxidized to a water-soluble sulfonic acid.[3]
-
Solution: Use a milder oxidizing agent and carefully control its stoichiometry. Monitor the reaction progress closely to stop it once the starting material is consumed.[3]
-
-
Side Reactions of the Aryl Halide: Depending on the reaction conditions, the aryl halide may undergo side reactions such as hydrodehalogenation or coupling with itself.
-
Solution: Optimize the catalyst system and reaction conditions to favor the desired C-S coupling over competing side reactions.
-
Issue 3: Difficulty in Product Purification
Isolating the pure this compound from the reaction mixture can be challenging due to the presence of unreacted starting materials, byproducts, or catalyst residues.
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities: If the byproducts have similar polarities to the desired product, separation by column chromatography can be difficult.
-
Solution: Crystallization is a common and effective method for purifying solid products like bis(4-tert-butylphenyl) disulfide, an analog of the target molecule.[3] Suitable solvents for crystallization include ethanol, methanol, or hexane.[3] If crystallization is not effective, optimizing the mobile phase for column chromatography is necessary. A gradient elution may be required to achieve good separation.
-
-
Presence of Water-Soluble Byproducts: As mentioned, over-oxidation can lead to water-soluble sulfonic acids.
-
Solution: A simple aqueous wash of the organic layer during the workup can effectively remove these impurities. A brine wash can then be used to remove any remaining water from the organic phase.
-
-
Catalyst Residues: Residual metal catalysts can contaminate the final product.
-
Solution: Incorporate a wash with a suitable aqueous solution (e.g., ammonium chloride for copper catalysts) during the workup to remove the metal salts.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 4-tert-butylthiophenol and an aryl halide (e.g., iodobenzene or bromobenzene).[4] Alternatively, arylboronic acids can be coupled with thiols.[1]
Q2: What is the reaction mechanism for the synthesis of this compound?
A2: The synthesis typically proceeds via a transition metal-catalyzed cross-coupling reaction. For example, in a copper-catalyzed reaction, the mechanism likely involves the oxidative addition of the aryl halide to the copper(I) catalyst, followed by reaction with the thiolate to form a copper(III) intermediate, which then undergoes reductive elimination to yield the desired sulfide and regenerate the copper(I) catalyst.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the reaction mixture to the starting materials, you can determine the consumption of reactants and the formation of the product.
Q4: What are the key safety precautions for this synthesis?
A4: Thiols are known for their strong, unpleasant odor and should be handled in a well-ventilated fume hood. Aryl halides and organic solvents can be toxic and flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
III. Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis and purification of this compound.
Protocol 1: Copper-Catalyzed Synthesis of this compound
This protocol describes a common method for the synthesis of diaryl sulfides.
Materials:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 4-tert-butylthiophenol (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Protocol 2: Purification by Crystallization
If the crude product is a solid, crystallization can be an effective purification method.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or hexane).
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualization of Key Processes
Diagrams can aid in understanding the reaction and experimental workflows.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
V. Data Summary
The following table summarizes key parameters for consideration when optimizing the synthesis of this compound, based on analogous systems.
| Parameter | Condition/Reagent | Expected Outcome | Reference |
| Catalyst | Copper(I) Iodide (CuI) | Promotes C-S bond formation | [1] |
| Solvent | Toluene / Solvent-free | Toluene is a common solvent, but solvent-free conditions may improve yield | [2] |
| Base | Potassium Carbonate (K₂CO₃) | Neutralizes the acidic byproduct (HI) | [1] |
| Temperature | 100-140 °C | Higher temperatures may increase reaction rate but also side products | [1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the thiol starting material | N/A |
| Purification | Column Chromatography / Crystallization | Effective for isolating the final product | [3] |
References
- Technical Support Center: Synthesis of Bis(4-tert-butylphenyl) disulfide - Benchchem.
- Optimization of reaction conditions a | Download Table - ResearchGate.
- This compound Two Chongqing Chemdad Co. ,Ltd.
- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates - MDPI.
Sources
Technical Support Center: Synthesis of 4-tert-Butyldiphenyl Sulfide
Welcome to the technical support center for the synthesis of 4-tert-butyldiphenyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
I. Troubleshooting Guide: Common Byproducts and Their Mitigation
The synthesis of this compound, commonly achieved through the Friedel-Crafts alkylation of thiophenol with a tert-butylating agent, is a robust reaction. However, like any chemical transformation, it is not without its potential for side reactions. This section addresses the most common byproducts and provides actionable strategies to minimize their formation.
Question 1: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The most likely high molecular weight byproduct is the di-tert-butylated species, tert-butyl 4-(tert-butyl)phenyl sulfide . Its formation is a classic example of polyalkylation in Friedel-Crafts reactions.[1] The initial product, this compound, contains an electron-donating tert-butyl group which can activate the aromatic ring, making it more susceptible to a second alkylation than the starting thiophenol.
Causality and Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a molar excess of thiophenol relative to the tert-butylating agent (e.g., isobutylene, tert-butanol). This increases the probability of the electrophile reacting with the starting material rather than the mono-alkylated product. |
| Slow Addition of Alkylating Agent | Adding the tert-butylating agent slowly to the reaction mixture at a controlled temperature helps to maintain a low concentration of the electrophile, thus disfavoring polyalkylation. |
| Optimize Reaction Temperature | Lowering the reaction temperature can decrease the rate of the second alkylation reaction, which often has a higher activation energy. |
Question 2: My final product is contaminated with unreacted thiophenol. How can I remove it and prevent this issue in subsequent reactions?
Answer:
The presence of unreacted thiophenol is a common issue, especially when an excess of it is used to prevent polyalkylation.
Troubleshooting and Purification:
-
Prevention: To drive the reaction to completion, you can slightly increase the equivalents of the tert-butylating agent or prolong the reaction time. However, this must be balanced against the risk of forming di-tert-butylated byproducts. Careful reaction monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Purification: Thiophenol can be removed from the crude product by:
-
Aqueous Base Wash: Thiophenol is acidic and can be deprotonated by a weak base like sodium bicarbonate or a stronger base like sodium hydroxide to form the water-soluble thiophenolate salt. An aqueous wash of the organic layer will effectively remove it.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can separate the desired product from the unreacted thiophenol.[2][3]
-
Question 3: I have noticed the formation of a yellow, oily substance that is difficult to characterize. What could this be?
Answer:
The formation of a yellow, oily residue often points to the presence of polysulfides . These can arise from the oxidation of thiophenol, especially if air is not excluded from the reaction.
Mechanism of Formation and Prevention:
Thiols can be oxidized to disulfides, which can further react to form longer polysulfide chains.
-
Inert Atmosphere: To prevent oxidation, it is critical to perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also help minimize the formation of polysulfides.
Question 4: My product seems to be a mixture of isomers. How can I improve the regioselectivity of the reaction?
Answer:
While the para-substituted product (this compound) is generally favored due to steric hindrance from the bulky tert-butyl group, the formation of the ortho-isomer is possible.
Improving Regioselectivity:
| Factor | Influence on Regioselectivity |
| Catalyst Choice | The choice of Lewis or Brønsted acid catalyst can influence the ortho/para ratio.[4][5] Experimenting with different catalysts (e.g., AlCl₃, BF₃·OEt₂, H₃PO₄) can help optimize for the desired para-isomer. |
| Reaction Temperature | Lower reaction temperatures generally favor the thermodynamically more stable para-isomer. |
Question 5: I am seeing byproducts that suggest rearrangement of the alkyl group. Is this common with tert-butyl groups?
Answer:
Carbocation rearrangements are a known limitation of Friedel-Crafts alkylations.[1] However, the tert-butyl carbocation is a tertiary carbocation and is already highly stable. Therefore, rearrangement of the tert-butyl group itself is highly unlikely. If you are observing unexpected byproducts, it is more likely due to impurities in your starting materials or side reactions of the solvent.
II. Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most prevalent method is the Friedel-Crafts alkylation of thiophenol. This involves reacting thiophenol with a tert-butylating agent, such as isobutylene or tert-butanol, in the presence of an acid catalyst like boron trifluoride-phosphoric acid complex.[2][3]
Why is a Lewis or Brønsted acid necessary as a catalyst?
The catalyst is essential for generating the tert-butyl carbocation, which is the electrophile in this electrophilic aromatic substitution reaction.[4] The acid protonates the tert-butylating agent (e.g., isobutylene or tert-butanol), leading to the formation of the stable tertiary carbocation.
What are the ideal reaction conditions to minimize byproducts?
-
Temperature: Generally, lower temperatures (0-25 °C) are preferred to control the reaction rate and improve selectivity.[2]
-
Inert Atmosphere: As mentioned, conducting the reaction under nitrogen or argon is crucial to prevent the oxidation of thiophenol to disulfides and other polysulfides.
-
Solvent: A non-polar, aprotic solvent like toluene is often a good choice.
How can I effectively purify the crude this compound?
A multi-step purification process is often necessary:
-
Aqueous Workup: Neutralize the acid catalyst and wash with water. An additional wash with a dilute base (e.g., NaHCO₃ solution) will remove any unreacted thiophenol.
-
Drying: Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Distillation or Crystallization: The final purification is typically achieved by vacuum distillation or crystallization from a suitable solvent like ethanol or hexane.[2][3]
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a generalized procedure based on common literature methods.[2][3]
Materials:
-
Thiophenol
-
Isobutylene or tert-Butanol
-
Boron trifluoride-phosphoric acid complex or another suitable acid catalyst
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Addition funnel
-
Condenser
-
Nitrogen or argon source
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add thiophenol and anhydrous toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst to the stirred solution.
-
Add the tert-butylating agent (isobutylene can be bubbled through the solution, or tert-butanol can be added dropwise from an addition funnel) over 1-2 hours, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding it to a beaker of ice water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
IV. Visualizations
Reaction Mechanism
Caption: Electrophilic aromatic substitution mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common byproducts in the synthesis.
V. References
-
PrepChem.com. Synthesis of 4-(tert-butyl)thiophenol. [Link]
-
PrepChem.com. Synthesis of p-(tert-butyl)thiophenol. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
PMC. Synthesis of β‐Hydroxysulfides from Thiophenols and Disulfides with tert‐Butyl Hydroperoxide as the Oxidant and Reactant. [Link]
-
MDPI. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
Sources
Technical Support Center: Purification of Crude 4-tert-Butyldiphenyl Sulfide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 4-tert-Butyldiphenyl Sulfide (CAS RN: 85609-03-6). This document is designed for chemistry professionals engaged in research and development who require this intermediate in high purity. We will address common challenges encountered during purification and provide validated protocols and troubleshooting advice.
Section 1: Compound Overview and Critical Safety Precautions
This compound is a sulfur-containing organic building block. Physically, it is often described as a clear liquid, ranging in color from light orange to yellow-green, with a boiling point of 140°C at 1.3 mmHg.[1][2] Ensuring its purity is critical for the success of subsequent synthetic steps.
Before beginning any experimental work, a thorough understanding of the associated hazards is mandatory.
Q: What are the primary hazards associated with this compound?
A: According to the Globally Harmonized System (GHS) classifications, this compound is a hazardous substance. The primary hazards are:
Q: What specific personal protective equipment (PPE) should I wear when handling this compound?
A: Due to the identified hazards, the following PPE is required at all times:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5][6]
-
Body Protection: A standard laboratory coat. All handling of the compound, especially when volatile, should be performed inside a certified chemical fume hood.[6]
Section 2: Initial Assessment and Preliminary Cleanup
Crude reaction mixtures often contain a variety of impurities that can complicate high-resolution purification. A preliminary cleanup is often the most efficient first step.
Q: My crude product is a dark brown oil. What are the likely impurities?
A: The dark coloration typically indicates the presence of polymeric byproducts, residual catalysts (e.g., iron salts from Friedel-Crafts type reactions), or oxidized species.[7] Common impurities may also include unreacted starting materials such as 4-tert-butylthiophenol, iodobenzene, or 1-bromo-4-tert-butylbenzene.[2]
Q: What is the best first step for cleaning up a crude sample before chromatography or distillation?
A: A simple aqueous workup or liquid-liquid extraction is highly effective for removing water-soluble impurities like salts and some polar starting materials.
Protocol 1: General Aqueous Workup
-
Dissolve the crude oil in a water-immiscible organic solvent in which it is freely soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
An equal volume of water to remove water-soluble salts.
-
An equal volume of saturated sodium bicarbonate (NaHCO₃) solution if acidic impurities are suspected.
-
An equal volume of brine (saturated NaCl solution) to facilitate the removal of water from the organic layer.[8]
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator. The resulting oil is now ready for high-purity purification.
Caption: Workflow for Preliminary Aqueous Cleanup.
Section 3: Troubleshooting Flash Column Chromatography
Flash column chromatography is the most common method for purifying this compound to high purity.[7]
Q: How do I select the optimal solvent system (mobile phase) for purification?
A: The ideal solvent system should provide a retention factor (Rƒ) of ~0.3 for the desired compound on a silica gel TLC plate. A common starting point for diaryl sulfides is a low-polarity eluent.
-
Recommended Screening: Use hexane as the non-polar solvent and gradually increase the polarity by adding dichloromethane (CH₂Cl₂) or ethyl acetate.[7] A typical system found to be effective is a gradient of hexane and dichloromethane.[7]
-
TLC Analysis: Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., 100% Hexane, 9:1 Hexane:CH₂Cl₂, 4:1 Hexane:CH₂Cl₂). Visualize the spots under UV light. The ideal system will show good separation between the product spot and any impurities.
Troubleshooting Guide: Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect Solvent System: The polarity is too high (all compounds elute quickly) or too low (compounds don't move). | Re-optimize the solvent system using TLC analysis to achieve an Rƒ of 0.2-0.4 for the target compound. |
| Column Overloading: Too much crude material was loaded relative to the amount of silica gel. | Use a mass ratio of at least 30:1 (silica gel:crude material). For difficult separations, increase this to 100:1. | |
| Cracked/Channeled Column | Improper Packing: The silica gel was not packed uniformly, creating channels for the solvent to run through. | Pack the column using a "slurry" method where the silica is mixed with the initial eluent before being added to the column. Ensure the silica bed is never allowed to run dry.[9] |
| Product Elutes as a Smear | Compound is Acidic/Basic: The compound is interacting strongly with the acidic silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, add ~0.5% acetic acid. For basic compounds, add ~0.5% triethylamine. |
| Sample Insolubility: The sample was not fully dissolved when loaded onto the column. | Use a "dry loading" technique: dissolve the crude material in a minimal amount of a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the column.[9] |
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and pack it with silica gel using a slurry of the initial, low-polarity eluent (e.g., Hexane).
-
Load the Sample: Using the dry loading method described above, carefully add the silica-adsorbed crude material to the top of the packed column. Gently add a thin layer of sand on top to protect the surface.
-
Elute the Column: Begin elution with the low-polarity solvent, applying positive pressure. Collect fractions continuously.
-
Increase Polarity: Gradually increase the eluent polarity as needed (e.g., by increasing the percentage of dichloromethane) to elute the this compound.[7]
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Caption: Standard Workflow for Flash Column Chromatography.
Section 4: Purification by Vacuum Distillation
For thermally stable liquids with non-volatile impurities, vacuum distillation is an excellent and scalable purification method.
Q: When is vacuum distillation preferred over chromatography?
A: Distillation is ideal when the main impurities are non-volatile (e.g., baseline material on TLC, salts) or have boiling points significantly different from the product. It is often faster and more economical for larger quantities (>10 g) than chromatography.
Q: What are the critical parameters for distilling this compound?
A: The key parameters are pressure and temperature. The reported boiling point is 140°C at 1.3 mmHg.[1][2] It is crucial to use a well-sealed system with a vacuum pump capable of reaching this pressure range. Use a short-path distillation apparatus for best results and to minimize product loss.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Add a stir bar or boiling chips to the distilling flask.
-
Charge the Flask: Add the pre-purified crude material to the round-bottom flask, filling it to no more than half its capacity.[8]
-
Apply Vacuum: Slowly and carefully apply the vacuum to the system.
-
Begin Heating: Once the target vacuum is stable, begin gently heating the flask using a heating mantle. Ensure the contents are stirring.
-
Collect Fractions: Monitor the temperature at the distillation head. Discard any initial low-boiling "forerun." Collect the fraction that distills at a constant temperature, corresponding to the boiling point of the product at that pressure.
-
Completion: Stop the distillation before the flask goes to dryness to prevent the concentration and potential decomposition of non-volatile residues. Release the vacuum carefully and allow the apparatus to cool before disassembly.
Section 5: Purity Assessment
Verifying the purity of the final product is a critical final step.
Q: How do I confirm the purity of my final product?
A: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.
-
Gas Chromatography (GC): This technique is excellent for determining the percentage purity of volatile compounds. High-purity material should be >98% by GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any remaining proton-bearing impurities. The spectra should be clean and match the expected chemical shifts and integrations for this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11413822, this compound. Retrieved from [Link].
-
The Royal Society of Chemistry (2009). Supplementary Information for Chemical Communications. Retrieved from [Link].
- Google Patents (2021). WO2021037682A1 - A process for purifying crude 4,4'-dichlorodiphenyl sulfone.
-
Chemdad Co., Ltd (n.d.). This compound. Retrieved from [Link].
-
Organic Syntheses (2014). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-. Retrieved from [Link].
-
Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link].
Sources
- 1. This compound | 85609-03-6 [chemicalbook.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 4-tert-Butyldiphenyl Sulfide
Welcome to the technical support center for the purification of 4-tert-Butyldiphenyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each step, ensuring both the purity of your product and the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, common impurities to anticipate include:
-
Unreacted Starting Materials: Such as 4-tert-butylthiophenol, iodobenzene, or their derivatives.
-
Homocoupling Products: Bis(4-tert-butylphenyl) disulfide is a frequent byproduct.[1]
-
Over-oxidation Products: If oxidative conditions are used, you may find the corresponding sulfoxide or sulfone.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Inorganic Salts: From reagents or work-up procedures.
Q2: My crude product is an oil, but I've seen it described as a solid. Why is this?
A2: Pure this compound is a low-melting solid or a clear liquid at room temperature.[2][3] The presence of impurities can depress the melting point, causing it to appear as an oil. This is a strong indicator that further purification is necessary.
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is a common issue, especially when the concentration of impurities is high. To troubleshoot this:
-
Add more solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.[4]
-
Lower the cooling rate: Rapid cooling encourages oiling out. Try letting the solution cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can also help.[4]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Re-evaluate your solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to experiment with different solvents or solvent mixtures.
Q4: Can I use column chromatography to purify this compound? What solvent system should I use?
A4: Yes, flash column chromatography is an excellent method for purifying this compound, especially for removing closely related impurities.[5][6] Given its nonpolar nature, a common solvent system would be a mixture of a nonpolar solvent like hexanes or petroleum ether with a small amount of a more polar solvent like ethyl acetate or dichloromethane.
-
Starting Point: Begin with a low polarity eluent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity.
-
TLC is Key: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.[7]
Q5: My compound seems to be degrading on the silica gel column. What are my options?
A5: While this compound is generally stable, some sulfur-containing compounds can be sensitive to the acidic nature of silica gel.[5]
-
Deactivate the Silica: You can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed into your eluent (typically 1-2%).[7]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or Florisil.[5]
-
Alternative Purification Methods: If chromatography is problematic, distillation or recrystallization may be better options.[5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures.[4] | Evaporate some of the solvent from the mother liquor and attempt a second crystallization ("second crop").[4] Alternatively, choose a different solvent in which your compound is less soluble. |
| Too much charcoal was used for decolorization.[4] | Use a minimal amount of activated charcoal, as it can adsorb your product. | |
| Persistent Colored Impurities | The impurity is co-crystallizing with your product. | Consider using a small amount of activated charcoal during recrystallization (if the compound is stable to heat in solution). Perform a short plug filtration through silica gel before attempting another purification method.[5] |
| Product Co-elutes with an Impurity During Column Chromatography | The polarity of the product and the impurity are too similar in the chosen solvent system. | Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity. Running a gradient elution can also improve separation.[7] |
| Emulsion Forms During Aqueous Work-up | The organic and aqueous layers have similar densities, or surfactants are present. | Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.[8] If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Product is a Persistent Oil After Solvent Removal | Residual solvent is present. | Ensure complete removal of solvent under high vacuum. Gentle heating may be necessary, but be mindful of the compound's volatility. |
| The product is still impure. | Re-evaluate the purity using an analytical technique like NMR or GC-MS and repeat the purification process. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for removing both more and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (reagent grade)
-
Glass column, flasks, and test tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Determine the Eluent System:
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 99:1, 98:2, 95:5).
-
The ideal system will give your product an Rf value of approximately 0.2-0.3.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (like hexanes or dichloromethane).
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to a free-flowing powder.[7]
-
Carefully add the sample to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting with the determined solvent system, collecting fractions in test tubes or flasks.
-
Monitor the elution process by TLC, spotting every few fractions.
-
Once the desired product begins to elute, you may choose to gradually increase the polarity of the eluent (gradient elution) to speed up the process if other impurities are well-separated.[7]
-
-
Combine and Evaporate:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
This method is suitable for larger quantities and for removing non-volatile or very low-boiling impurities.[9]
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, short-path distillation head, condenser, receiving flask)
-
Vacuum pump with a cold trap and pressure gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Place a few boiling chips or a stir bar in the distillation flask.
-
-
Charge the Flask:
-
Add the crude this compound to the distillation flask, not filling it more than two-thirds full.[10]
-
-
Perform the Distillation:
-
Begin stirring and slowly apply vacuum. The pressure should be stable before heating begins. This compound has a reported boiling point of 140°C at 1.3 mmHg.[3][11]
-
Gently heat the flask.
-
Discard any low-boiling forerun.
-
Collect the fraction that distills at a constant temperature and pressure, corresponding to the boiling point of the pure product.
-
Stop the distillation before the flask is completely dry to avoid concentrating potentially unstable residues.[10]
-
Protocol 3: Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like this compound.[12][13]
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of your purified product (e.g., ~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Analysis:
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
A typical GC oven program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to ensure all components elute.
-
The mass spectrometer will provide mass spectra for each peak, aiding in the identification of any impurities.
-
-
Data Analysis:
-
The purity can be estimated by the area percent of the main peak in the chromatogram.
-
Visualizations
References
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Ma, D., et al. (2018). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Molecules, 23(11), 2949. Available from: [Link]
-
Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]
-
University of York. (2024). Reduced pressure distillation. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
ACS Publications. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
Analytice. (n.d.). 4-Tert-butylphenol - analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 85609-03-6 | TCI AMERICA [tcichemicals.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 85609-03-6 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Tert-butylphenol - analysis - Analytice [analytice.com]
Technical Support Center: Optimizing Reaction Temperature for 4-tert-Butyldiphenyl Sulfide Synthesis
Welcome to the technical support center for the synthesis of 4-tert-Butyldiphenyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature for this crucial synthesis. By understanding the underlying principles and potential pitfalls, you can significantly improve your reaction outcomes, achieving higher yields and purity.
Introduction: The Critical Role of Temperature in Diaryl Sulfide Synthesis
The synthesis of this compound, a valuable intermediate in various fields, is most commonly achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation, between a salt of 4-tert-butylthiophenol and an aryl halide (e.g., iodobenzene). Temperature is a paramount parameter in this reaction, directly influencing reaction rate, catalyst activity, and the prevalence of side reactions. While traditional Ullmann conditions necessitate high temperatures, often exceeding 200°C, modern catalytic systems have enabled this transformation to occur at significantly lower temperatures.[1][2] This guide will delve into the nuances of temperature optimization to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of this compound via the Ullmann reaction?
A1: The required reaction temperature is highly dependent on the specific catalytic system employed.
-
Traditional (Ligand-Free) Ullmann Reaction: These conditions, often utilizing copper powder or copper salts without a coordinating ligand, typically demand high temperatures, generally in the range of 150-230°C.[2]
-
Modern Ligand-Accelerated Ullmann-Type Reactions: The introduction of ligands such as diamines, amino acids (e.g., L-proline), or phenanthrolines can dramatically lower the required temperature. With these advanced systems, the reaction can often proceed efficiently at temperatures between 80°C and 120°C. Some highly active catalyst systems may even allow for reactions at temperatures as low as 40°C or room temperature.[3]
Q2: How does increasing the reaction temperature affect the yield of this compound?
A2: Initially, increasing the reaction temperature generally leads to a higher reaction rate and can improve the yield by overcoming the activation energy of the C-S bond formation. However, beyond an optimal point, further temperature increases can lead to a decrease in the isolated yield. This is often due to the thermal decomposition of reactants, products, or the catalyst complex. For instance, at excessively high temperatures, the desired this compound may undergo degradation.
Q3: What are the common side products I should be aware of when running this reaction at elevated temperatures?
A3: Elevated temperatures can promote several undesirable side reactions, leading to a more complex product mixture and reduced purity. The most common side products include:
-
Disulfide Formation: Oxidation of the 4-tert-butylthiophenol starting material can lead to the formation of bis(4-tert-butylphenyl) disulfide. This is particularly prevalent if the reaction is not performed under an inert atmosphere.
-
Homocoupling of the Aryl Halide: The aryl halide (e.g., iodobenzene) can undergo homocoupling to form biphenyl. This is a classic side reaction in Ullmann couplings, especially at higher temperatures.
-
Debromination/Deiodination of the Aryl Halide: The aryl halide can be reduced to the corresponding arene (e.g., benzene from iodobenzene), particularly in the presence of any protic impurities.[3]
-
Thermal Decomposition: As mentioned, the starting materials, product, and catalyst can decompose at very high temperatures, leading to a variety of uncharacterized byproducts.
Q4: My reaction is sluggish at lower temperatures. What are my options besides increasing the temperature?
A4: If you are experiencing a slow reaction rate at a desired lower temperature, consider the following before resorting to higher temperatures:
-
Catalyst and Ligand Screening: The choice of copper source (CuI is often preferred) and, more importantly, the ligand, has a profound impact on reaction efficiency at lower temperatures. Screening a panel of ligands, such as N-methylglycine, 1,10-phenanthroline, or L-proline, can identify a more active catalytic system for your specific substrates.
-
Base Selection: The choice of base is also critical. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are commonly used. The solubility of the reactants and the catalyst complex in the chosen solvent can influence the reaction rate.
-
Reactant Purity: Ensure your 4-tert-butylthiophenol and aryl halide are pure and, critically, that your solvent and reagents are anhydrous. Water can deactivate the catalyst and lead to side reactions.[3]
Troubleshooting Guide: Temperature-Related Issues
| Observed Issue | Potential Cause (Temperature-Related) | Recommended Solution(s) |
| Low or No Conversion | Reaction temperature is too low for the chosen catalytic system. | Incrementally increase the reaction temperature in 10-20°C intervals. If using a traditional system, temperatures may need to exceed 150°C. For modern systems, optimize within the 80-120°C range.[3] Consider screening for a more active low-temperature catalyst/ligand system. |
| Low Yield with Significant Starting Material Remaining | Insufficient reaction time at the given temperature. | Increase the reaction time and monitor the progress by TLC or GC-MS. |
| Low Yield with Multiple Side Products | Reaction temperature is too high, leading to decomposition or side reactions. | Decrease the reaction temperature. If a high temperature is necessary for conversion, consider a more active catalyst that operates under milder conditions. Ensure a strictly inert atmosphere to minimize oxidative side reactions. |
| Formation of Bis(4-tert-butylphenyl) disulfide | Oxidation of the thiophenol starting material. This can be exacerbated by higher temperatures in the presence of oxygen. | Purge the reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reactants. Maintain a positive pressure of inert gas throughout the reaction. |
| Significant Amount of Biphenyl Detected | High reaction temperature promoting the homocoupling of the aryl halide. | Lower the reaction temperature. The use of an appropriate ligand can often suppress this side reaction by favoring the desired cross-coupling pathway. |
Data Presentation: Impact of Temperature on Reaction Outcome
The following table summarizes hypothetical, yet representative, data for the synthesis of this compound via a modern Ullmann-type coupling, illustrating the effect of temperature on yield and purity.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| 1 | 60 | 24 | 35 | >98 | Incomplete conversion of starting materials. |
| 2 | 80 | 18 | 75 | >98 | Good conversion with high purity. |
| 3 | 100 | 12 | 92 | 95 | Optimal yield, minor impurities detected. |
| 4 | 120 | 12 | 85 | 88 | Increased formation of side products (e.g., biphenyl). |
| 5 | 140 | 10 | 65 | <80 | Significant product degradation and side product formation. |
Conditions: 4-tert-butylthiophenol (1.0 equiv), Iodobenzene (1.2 equiv), CuI (5 mol%), L-proline (10 mol%), K₂CO₃ (2.0 equiv), DMF.
Experimental Protocols
General Procedure for Temperature Optimization
-
Preparation: To a flame-dried Schlenk tube, add the copper catalyst (e.g., CuI), ligand (e.g., L-proline), and base (e.g., K₂CO₃).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Addition of Reactants: Add 4-tert-butylthiophenol, the aryl halide (e.g., iodobenzene), and the anhydrous solvent via syringe.
-
Heating: Place the sealed tube in a preheated oil bath or heating block at the desired temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Caption: A generalized experimental workflow for the synthesis and optimization of this compound.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Almstead, N. G., et al. (2012). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 31(21), 7498-7501. [Link]
Sources
Technical Support Center: Synthesis of 4-tert-Butyldiphenyl Sulfide
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of diaryl sulfides, specifically focusing on 4-tert-Butyldiphenyl sulfide. The choice of solvent is a critical parameter that profoundly influences reaction yield, rate, and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of solvent effects in your experiments.
Troubleshooting Guide: Optimizing Your Reaction Conditions
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on how the reaction solvent is often the root cause.
Question 1: My reaction yield is very low or I'm seeing no product formation. What's the most likely solvent-related cause?
Answer: This is the most common issue, and the cause is almost always an inappropriate solvent choice for the specific reaction mechanism, typically an Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) pathway. Let's break it down by solvent class.
-
If you are using a Polar Protic Solvent (e.g., Ethanol, Methanol, Water):
-
Probable Cause: The primary issue with polar protic solvents is their ability to form strong hydrogen bonds.[1][2] Your nucleophile, the 4-tert-butylthiophenolate anion (formed in situ from 4-tert-butylthiophenol and a base), becomes heavily solvated or "caged" by the solvent molecules.[3][4] This solvation shell stabilizes the nucleophile, drastically reducing its reactivity and hindering its ability to attack the electrophilic aryl halide.[3][5]
-
Recommended Solution: Switch to a polar aprotic solvent . Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal.[6][7] These solvents can dissolve the ionic reagents but do not form hydrogen bonds, leaving the thiophenolate nucleophile "naked" and highly reactive, which favors the SN2 or SNAr mechanism.[4][6][7]
-
-
If you are using a Non-Polar Solvent (e.g., Toluene, Hexane, o-Xylene):
-
Probable Cause: The key reagents in this synthesis, such as the thiophenolate salt and the inorganic base (e.g., K₂CO₃, Cs₂CO₃), often have poor solubility in non-polar solvents. This leads to a heterogeneous reaction mixture where the reactants cannot interact effectively, resulting in a very slow or stalled reaction. While some modern catalyst systems are designed for non-polar media, traditional Ullmann couplings are highly inefficient in these solvents.[8]
-
Recommended Solution: For classic Ullmann-type reactions, a switch to a polar aprotic solvent is necessary.[9] These solvents are required to dissolve the copper salts and other polar reagents.[9][10]
-
Question 2: I'm getting my desired product, but the yield is compromised by significant side product formation. How can the solvent help?
Answer: Side product formation is often a result of competing reaction pathways whose rates are influenced by the solvent and temperature.
-
Side Product: Bis(4-tert-butylphenyl) disulfide
-
Probable Cause: This side product arises from the oxidative coupling of two molecules of your 4-tert-butylthiophenol starting material. This is particularly common when running the reaction at elevated temperatures in the presence of a base and trace oxygen.
-
Recommended Solution: Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. While any solvent can contain dissolved oxygen, this is a procedural issue rather than a solvent-property issue.
-
-
Side Product: Biphenyl compounds (from self-coupling of the aryl halide)
-
Probable Cause: This is a classic side reaction in Ullmann couplings, where the aryl halide couples with itself under the catalytic action of copper.[11] The reaction solvent can influence the relative rates of the desired C-S coupling versus the undesired C-C coupling.
-
Recommended Solution: High-boiling polar aprotic solvents like DMF or NMP are generally preferred as they facilitate the desired C-S bond formation more efficiently.[9] Additionally, carefully controlling the temperature is crucial, as higher temperatures can favor the undesired self-coupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the synthesis of this compound?
The solvent plays several critical roles. First, it must fully dissolve the reactants—the 4-tert-butylthiophenol (or its corresponding salt), the aryl halide, the base, and the catalyst—to allow them to interact. Second, it influences the reactivity of the nucleophile. Polar aprotic solvents enhance nucleophilicity, while polar protic solvents suppress it through hydrogen bonding.[4] Third, the solvent must be stable at the required reaction temperature, which for Ullmann-type reactions can often exceed 100 °C.[9][10]
Q2: Why are polar aprotic solvents like DMF, DMSO, and NMP so effective for this transformation?
Polar aprotic solvents strike the perfect balance for nucleophilic aromatic substitution. Their polarity is high enough to dissolve ionic species like the thiophenolate nucleophile and inorganic bases.[7] However, because they lack acidic protons, they cannot form hydrogen bonds with the nucleophile.[1][3] This leaves the nucleophile highly reactive and available to attack the aryl halide, leading to a significantly faster reaction rate and higher yield compared to other solvent types.[4][6]
Q3: Are there any modern, catalyst-specific exceptions to the "no protic solvents" rule?
While classic Ullmann and SNAr reactions are strongly inhibited by protic solvents, the landscape of organic synthesis is always evolving. Some highly specialized palladium-catalyzed cross-coupling reactions, employing sophisticated ligands, may tolerate a wider range of solvents. However, for the specific synthesis of this compound via common, robust methods like copper-catalyzed Ullmann coupling, the rule to avoid protic solvents remains the standard and most reliable advice.
Data Presentation: Solvent Effects on a Typical Ullmann Coupling
The following table summarizes the expected outcomes when synthesizing this compound from 4-tert-butylthiophenol and iodobenzene with a copper catalyst and K₂CO₃ base.
| Solvent Class | Example Solvents | Expected Yield | Key Considerations |
| Polar Aprotic | DMF, DMSO, NMP | Good to Excellent | Optimal Choice. Ensures solubility of all reagents and high nucleophile reactivity. High boiling points are suitable for Ullmann conditions.[9][10] |
| Polar Protic | Ethanol, Water, Isopropanol | Very Low to None | Not Recommended. Strong hydrogen bonding solvates and deactivates the thiophenolate nucleophile, preventing the reaction.[3][4][12] |
| Non-Polar | Toluene, Hexane | Very Low | Poor Choice. Insoluble salts (base, thiophenolate) prevent the reaction from proceeding efficiently in a homogeneous phase.[8] |
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
This protocol describes a general procedure for a copper(I)-catalyzed Ullmann-type C-S coupling reaction.
Materials:
-
4-tert-Butylthiophenol
-
Iodobenzene (or other suitable aryl halide)
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add CuI (5 mol%), and finely powdered K₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of nitrogen, add 4-tert-butylthiophenol (1.0 equivalent) and anhydrous DMF. The volume of DMF should be sufficient to create a 0.5 M solution with respect to the thiophenol.
-
Stirring and Heating: Begin vigorous stirring and add iodobenzene (1.1 equivalents). Heat the reaction mixture to 120-140 °C using an oil bath.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting thiophenol is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution and dilute with toluene.
-
Shake vigorously. The aqueous NH₄Cl helps to remove copper salts.
-
Separate the layers and extract the aqueous layer twice more with toluene.
-
Combine the organic layers and wash with water, then with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Visualizations
Workflow for Solvent Selection and Troubleshooting
The following diagram outlines a logical workflow for selecting a solvent and troubleshooting common yield-related issues in the synthesis of this compound.
Caption: A decision-making workflow for solvent selection in diaryl sulfide synthesis.
References
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
What is the result when the polarity of the solvent is increased in nucleophilic substitution? (2014). Chemistry Stack Exchange. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
-
Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014). Chemistry Net. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. [Link]
-
Role of Solvent in SN. (n.d.). Scribd. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
SN1 vs SN2. (n.d.). KPU Pressbooks. [Link]
-
SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]
-
Influence of protic and aprotic solvents on SN reactions. (2019). Chemistry Stack Exchange. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and a Sulfur Dioxide Surrogate: A Gas- and Reductant-Free Process. (2014). PMC - NIH. [Link]
-
Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. (2022). NIH. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). arkat usa. [Link]
-
Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides. (2023). Chemical Science (RSC Publishing). [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses Procedure. [Link]
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. (2014). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing. [Link]
-
Synthesis of sulfides under solvent- and catalyst-free conditions. (2025). ResearchGate. [Link]
-
Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (n.d.). MDPI. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. (n.d.). PMC - NIH. [Link]
-
A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). ResearchGate. [Link]
-
Synthesis of β‐Hydroxysulfides from Thiophenols and Disulfides with tert‐Butyl Hydroperoxide as the Oxidant and Reactant. (2016). PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (n.d.). MDPI. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion in 4-tert-Butyldiphenyl Sulfide Synthesis
Welcome to our dedicated technical support center for the synthesis of 4-tert-Butyldiphenyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, in their synthetic protocols. Here, we dissect common issues and provide actionable, field-proven solutions based on fundamental chemical principles and established literature.
Troubleshooting Guide: Addressing Low Conversion
Low conversion in the synthesis of this compound is a frequent hurdle. The primary routes to this molecule involve cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig C-S coupling. Both are powerful, but each has its own set of parameters that must be finely tuned for optimal performance, especially when dealing with sterically hindered substrates.
Q1: My Ullmann condensation of 4-tert-butylthiophenol and an aryl halide is resulting in low yield. What are the likely causes and how can I improve it?
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-S bonds.[1][2][3] While effective, it often requires high temperatures and can be sensitive to several factors.
Potential Causes for Low Conversion:
-
Inactive Copper Catalyst: The "activation" of the copper catalyst is crucial. Commercially available copper powder may have an oxide layer that inhibits reactivity.
-
Insufficient Temperature: Traditional Ullmann reactions often necessitate high temperatures, sometimes in excess of 200°C, to proceed at a reasonable rate.[1][4]
-
Poor Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required to facilitate the reaction at high temperatures.[1]
-
Base Incompatibility or Insufficient Amount: A suitable base is required to deprotonate the thiophenol, forming the active thiolate nucleophile.
-
Side Reactions: At high temperatures, side reactions such as homocoupling of the aryl halide or decomposition of starting materials can become significant.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Ullmann condensation.
Experimental Protocol: Activation of Copper Powder
-
Suspend copper bronze in a 10% solution of iodine in acetone and stir for 10-15 minutes.
-
Filter the copper and wash sequentially with acetone, a 1:1 solution of concentrated HCl and acetone, and finally with acetone until the washings are colorless.
-
Dry the activated copper powder under vacuum.
Q2: I'm attempting a Buchwald-Hartwig C-S coupling to synthesize this compound, but the conversion is poor. How should I troubleshoot this reaction?
The Buchwald-Hartwig amination has been adapted for C-S bond formation and is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann reaction.[5][6] However, catalyst, ligand, and base selection are critical for success.
Key Parameters for Optimization:
| Parameter | Recommended Starting Point | Rationale & Troubleshooting |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts like those from the Buchwald group can offer more consistent results by ensuring efficient generation of the active Pd(0) species.[7] If using Pd(II) sources, ensure conditions are suitable for in-situ reduction. |
| Ligand | Xantphos, dppf, or a Buchwald ligand (e.g., t-BuXPhos) | The bulky tert-butyl group on the thiophenol can create steric hindrance. Bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination.[8][9] Screening different ligands is often the most critical step. |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is required. The choice of base can significantly impact the reaction rate and yield. If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary.[7] |
| Solvent | Toluene, Dioxane, or THF | The solubility of all components is crucial. Aprotic solvents are standard. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.[7] |
| Temperature | 80-110 °C | While milder than Ullmann, heating is typically required. Optimization of the temperature can improve reaction kinetics without promoting significant decomposition. |
Troubleshooting Logic for Buchwald-Hartwig C-S Coupling:
Caption: Optimization strategy for Buchwald-Hartwig C-S coupling.
Frequently Asked Questions (FAQs)
Q3: What are the most common side products in the synthesis of this compound?
-
Disulfide Formation: Oxidation of 4-tert-butylthiophenol can lead to the formation of bis(4-tert-butylphenyl) disulfide. This is particularly prevalent if the reaction is not performed under an inert atmosphere.
-
Homocoupling of Aryl Halide: In both Ullmann and Buchwald-Hartwig reactions, the aryl halide can undergo homocoupling to form a biphenyl derivative.
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Oxidation of the Product: The sulfide product can be over-oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is run in the presence of air at high temperatures for extended periods.[10]
Q4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.
-
TLC: Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting materials from the product. The product, being less polar than the thiophenol starting material, should have a higher Rf value.
-
GC-MS: This is a more quantitative method to monitor the disappearance of starting materials and the appearance of the product and any byproducts.
Q5: What is the best method for purifying this compound?
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexane is typically effective.
-
Distillation: If the impurities have significantly different boiling points, vacuum distillation can be a viable purification method.[11]
-
Crystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent method for obtaining high purity material.
References
-
Copper Single-Atom Catalyst for Efficient C-S Coupling in Thioether Synthesis. Advanced Science. URL: [Link]
-
Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses. URL: [Link]
-
Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace@MIT. URL: [Link]
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. National Institutes of Health. URL: [Link]
-
Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[7][12]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. MDPI. URL: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL: [Link]
-
Synthesis of 4-(tert-butyl)thiophenol. PrepChem.com. URL: [Link]
-
Ullmann condensation. Wikipedia. URL: [Link]
-
t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Royal Society of Chemistry. URL: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. URL: [Link]
-
Ullmann coupling reaction of iodobenzene with thiophenol. ResearchGate. URL: [Link]
- Buchwald-hartwig arylation method for the preparation of tertiary amines.Google Patents.
-
The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. ACS Publications. URL: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. URL: [Link]
-
Ullmann reaction. Wikipedia. URL: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. URL: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. URL: [Link]
- Synthesis method of 4,4'-thiobisbenzenethiol.Google Patents.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. entegris.com [entegris.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. re.public.polimi.it [re.public.polimi.it]
Preventing the oxidation of 4-tert-Butyldiphenyl sulfide during storage
Prepared by: Gemini, Senior Application Scientist Document ID: TBDPS-TSG-001 Last Updated: January 11, 2026
Introduction: The Challenge of Sulfide Stability
Welcome to the technical support guide for 4-tert-Butyldiphenyl sulfide. As researchers and drug development professionals, maintaining the purity and integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This compound, like many organosulfur compounds, is susceptible to oxidation. The lone pair of electrons on the sulfur atom can be readily attacked by atmospheric oxygen, leading to the formation of sulfoxide and, subsequently, sulfone impurities.[1][2] This guide provides in-depth technical advice, troubleshooting workflows, and validated protocols to help you prevent, identify, and address the oxidation of your this compound during storage and handling.
Understanding the Problem: The Oxidation Pathway
The oxidation of a diaryl sulfide is a stepwise process. The initial oxidation converts the sulfide to a sulfoxide. With a sufficiently strong oxidant or prolonged exposure, the sulfoxide can be further oxidized to a sulfone.[2] This transformation is often facilitated by exposure to atmospheric oxygen, light, and ambient temperatures.
Caption: Stepwise oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: I ran a TLC of my this compound and see new, more polar spots. What are they?
A1: The appearance of new, more polar spots on a Thin-Layer Chromatography (TLC) plate is a classic indicator of oxidation. The primary impurities you are likely observing are 4-tert-Butyldiphenyl sulfoxide and 4-tert-Butyldiphenyl sulfone. The oxygen atoms in these molecules increase their polarity, causing them to have a lower Retention Factor (Rf) on silica gel compared to the parent sulfide.[3][4] You can often see two distinct new spots corresponding to the sulfoxide (less polar) and the sulfone (most polar).
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: The primary goal is to minimize the compound's exposure to atmospheric oxygen. The most effective method is storage under an inert atmosphere.[5][6] We strongly recommend adhering to the conditions outlined in the table below.
| Parameter | Recommended | Not Recommended | Rationale |
| Atmosphere | Inert gas (Dry Nitrogen or Argon) blanket[6][7] | Ambient Air | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Temperature | Cool (2-8 °C) or controlled room temperature[8] | Elevated temperatures, near heat sources[9] | Reduces the kinetic rate of oxidation. |
| Light | Amber glass vial or storage in a dark cabinet[9] | Clear container on an open benchtop | Prevents photochemical degradation and light-catalyzed oxidation. |
| Container | Tightly sealed glass bottle with a PTFE-lined cap. Seal with Parafilm® for extra protection.[5] | Loosely capped containers, plastic containers (potential for leaching/permeability) | Creates a robust physical barrier against air and moisture ingress. |
Q3: How can I definitively confirm that my sample has oxidized and identify the impurities?
A3: Beyond TLC, several analytical techniques can provide definitive structural confirmation of oxidation products. The choice of method depends on the instrumentation available in your laboratory.
| Technique | Parent Sulfide Signature | Sulfoxide Signature (M+16) | Sulfone Signature (M+32) |
| TLC | Highest Rf value | Intermediate Rf value | Lowest Rf value[3][4] |
| ¹H NMR | Aromatic protons adjacent to sulfur will have a specific chemical shift. | Deshielding of aromatic protons ortho to the S=O group (downfield shift). | Further deshielding of aromatic protons ortho to the SO₂ group. |
| IR Spec. | No strong bands in the 1000-1250 cm⁻¹ region. | Strong S=O stretch (~1030-1070 cm⁻¹). | Two strong SO₂ stretches (asymmetric ~1300-1350 cm⁻¹, symmetric ~1120-1160 cm⁻¹). |
| Mass Spec. | Expected molecular ion peak (m/z for C₁₆H₁₈S ≈ 242.11). | M+16 peak (m/z ≈ 258.11). | M+32 peak (m/z ≈ 274.11).[10] |
Q4: Is it possible to add an antioxidant or stabilizer to the container?
A4: While some organic compounds are stabilized with additives like BHT, this is generally not recommended for high-purity reagents like this compound. The addition of any substance introduces a new impurity that would need to be removed before use. The most reliable and industry-standard method for preventing oxidation is the rigorous exclusion of oxygen via inert atmosphere storage, not the addition of chemical scavengers.[6]
Q5: What is the best practice for handling the material when weighing it out for a reaction?
A5: Minimize the time the container is open to the atmosphere. For routine use, quickly remove the required amount in a well-ventilated area (ideally a fume hood) and immediately reseal the container. For highly sensitive applications or long-term preservation, we recommend handling the material inside a glove box or glove bag filled with an inert gas.[7] After dispensing, it is good practice to re-purge the headspace of the container with dry nitrogen or argon before sealing for storage (See Protocol 1).
Troubleshooting Guide: Suspected Oxidation Workflow
If you suspect your sample of this compound has been compromised, follow this logical workflow to diagnose and address the issue.
Caption: Decision workflow for troubleshooting oxidized sulfide.
Experimental Protocols
Protocol 1: Inert Gas Overlay (Blanketing) for Storage
This protocol describes the standard procedure for creating an inert atmosphere in the headspace of your reagent bottle to prevent oxidation during storage.
Materials:
-
Bottle of this compound with a septum-ready cap or a standard screw cap.
-
Source of dry, high-purity Nitrogen (N₂) or Argon (Ar) gas.
-
Tubing and a needle/cannula assembly connected to the gas source via a bubbler (to monitor gas flow).
-
A second "vent" needle.
-
Parafilm® or electrical tape.
Procedure:
-
Prepare Gas Source: Ensure a slow, steady flow of inert gas is established from your cylinder. A flow rate of 1-2 bubbles per second through the mineral oil bubbler is sufficient.
-
Insert Needles: If using a septum cap, carefully pierce the septum with both the gas inlet needle and the shorter vent needle. If using a screw cap, loosen the cap just enough to fit the needles into the headspace of the bottle. Do not extend the inlet needle into the chemical itself.
-
Purge Headspace: Allow the inert gas to flow gently into the headspace for 1-2 minutes. The inert gas is denser than air and will displace the oxygen, which will exit through the vent needle.
-
Remove Needles & Seal: Remove the vent needle first, followed by the gas inlet needle. Immediately tighten the screw cap securely.
-
Secure Seal: For added protection, wrap the cap and neck of the bottle with Parafilm®.
-
Store Properly: Place the sealed bottle in a cool, dark location as specified in the storage table.
Protocol 2: Rapid Purity Check by Thin-Layer Chromatography (TLC)
This protocol allows for a quick assessment of sample purity.
Materials:
-
TLC plate (Silica gel 60 F₂₅₄).
-
Small vial or test tube.
-
Micropipette or capillary tube.
-
TLC developing chamber.
-
Mobile Phase: A non-polar solvent system such as 95:5 Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Visualization method: UV lamp (254 nm) and/or an iodine staining chamber.
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate (~0.5 mL).
-
Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The aromatic rings of the sulfide and its oxidation products should be UV active. Circle any visible spots.
-
Analysis: A pure sample should show a single spot. The presence of additional spots at lower Rf values is indicative of more polar impurities, such as the sulfoxide and sulfone.
References
- Water360. (n.d.). Reaction mechanism and stoichiometry of chemical sulfide oxidation.
-
Campos, S. M., et al. (2012). Mechanism of the Selective Sulfide Oxidation Promoted by HNO3/FeBr3. ACS Publications. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. WordPress.
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Chemical Storage. Retrieved from [Link]
-
Chad's Prep. (2021, February 2). 13.8 Sulfides | Organic Chemistry. YouTube. Retrieved from [Link]
-
Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329. Retrieved from [Link]
-
ResearchGate. (2023). How can we determine the formation of N-oxide , sulfoxide or sulfone using spectroscopy? Retrieved from [Link]
-
ResearchGate. (2016). Gas-phase Ion-Molecule Reactions for the Identification of the Sulfone Functionality in Protonated Analytes in a Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl sulfide, 98%. Retrieved from [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas? Retrieved from [Link]
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]
-
Teng, Y., et al. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602-607. Retrieved from [Link]
-
United Initiators. (2024). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 10. Gas-phase ion-molecule reactions for the identification of the sulfone functionality in protonated analytes in a linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 4-tert-Butyldiphenyl Sulfide via Column Chromatography
Welcome to the technical support guide for the purification of 4-tert-butyldiphenyl sulfide. This document provides practical, in-depth guidance in a question-and-answer format to address common challenges and frequently asked questions encountered during column chromatography of this nonpolar aryl sulfide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a robust starting point for your purification protocol.
Q1: What is the most suitable stationary phase for purifying this compound?
A1: The standard and most effective stationary phase for this application is silica gel (SiO₂) , typically with a 60 Å pore size and 230-400 mesh particle size. This compound is a relatively nonpolar molecule. Normal-phase chromatography, which utilizes a polar stationary phase like silica gel, is ideal for separating such compounds based on minor differences in polarity from reaction byproducts or starting materials.[1][2] The slightly acidic nature of silica gel is generally not a concern for the stability of robust aryl sulfides.
Q2: Which mobile phase system should I start with?
A2: Given the nonpolar character of the target compound, you should begin with a highly nonpolar mobile phase system. A binary mixture of hexanes and a slightly more polar solvent is the standard approach. Excellent starting points include:
-
Hexane/Dichloromethane (CH₂Cl₂)
-
Hexane/Ethyl Acetate (EtOAc)
You will likely require a very low percentage of the more polar component. For instance, initial trials on Thin Layer Chromatography (TLC) should explore ratios from 99:1 to 95:5 (Hexane:Polar Solvent).[3]
Q3: How do I use Thin Layer Chromatography (TLC) to determine the optimal mobile phase?
A3: TLC is an indispensable preliminary step for developing your column chromatography conditions. It allows you to quickly screen solvent systems to find one that provides adequate separation.[4][5]
Experimental Protocol: TLC Solvent System Development
-
Prepare Samples: Dissolve small amounts of your crude reaction mixture and, if available, a pure standard of this compound in a volatile solvent like dichloromethane.
-
Spot the Plate: Using a capillary tube, carefully spot the crude mixture and the standard side-by-side on the baseline of a silica gel TLC plate (about 1 cm from the bottom).[5] Keep the spots small and concentrated.
-
Develop the Plate: Place the TLC plate in a closed chamber containing your chosen solvent system (e.g., 98:2 Hexane:EtOAc). Ensure the solvent level is below the baseline.[4] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
Q4: What is the ideal Retention Factor (Rf) and why?
-
Causality: An Rf in this range signifies that the compound has a sufficient affinity for the stationary phase to allow for separation from less polar impurities (which will have a higher Rf) but is not so strongly adsorbed that it requires an excessively large volume of solvent to elute, which can lead to band broadening and decreased resolution.[7] An Rf below 0.2 often results in very long elution times and poor peak shape, while an Rf above 0.4 may not provide enough interaction with the silica for effective separation from closely-related impurities.
Q5: Should I use wet or dry loading for my sample?
A5: The choice between wet and dry loading depends on the solubility of your crude sample in the initial mobile phase.
-
Wet Loading: If your crude material dissolves easily in a minimum amount of the starting mobile phase (e.g., 99:1 Hexane:EtOAc), this is the simplest method. Dissolve the sample and carefully pipette it onto the top of the packed column.[8]
-
Dry Loading: This method is superior if your compound has poor solubility in the eluent or if you need to use a stronger solvent for dissolution that would compromise the separation if added directly.[8][9] To dry load, dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[10]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Q: My product is not eluting from the column, even after passing a large volume of the initial solvent. A: This is a common issue that typically points to one of two causes:
-
Cause 1: Mobile Phase is Not Polar Enough. While this compound is nonpolar, it still requires a small amount of a polar modifier to move down a silica column. If you are using 100% hexane, it may not be sufficient.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you started with 100% hexane, switch to 99:1 hexane:EtOAc. If you are already using a mixed system, incrementally increase the proportion of the polar component (e.g., from 98:2 to 95:5 hexane:EtOAc). This is known as a gradient elution.[7]
-
-
Cause 2: Compound Decomposition. Although unlikely for this stable sulfide, some compounds can decompose on the acidic silica surface.
-
Solution: First, verify stability by spotting your compound on a TLC plate, waiting for 1-2 hours, and then developing the plate to see if degradation spots have appeared.[7] If decomposition is confirmed, you can use silica gel that has been deactivated with a base like triethylamine (by pre-flushing the column with a solvent system containing 1-2% triethylamine) or switch to a less acidic stationary phase like alumina.[9]
-
Q: My product is eluting immediately with the solvent front, and I'm getting no separation. A: This indicates that your mobile phase is too polar. The compound has a very low affinity for the stationary phase and is being carried along with the eluent without sufficient interaction for separation to occur.
-
Solution: Decrease the polarity of your mobile phase. If you are using 90:10 hexane:EtOAc, for example, switch to a much less polar system like 98:2 or 99:1 hexane:EtOAc. You must re-optimize the conditions using TLC to achieve the target Rf of 0.2-0.4.
Q: I'm seeing significant streaking (tailing) of my product spots on the analytical TLCs of my fractions. A: Tailing can be caused by several factors:
-
Cause 1: Column Overloading. You have loaded too much crude material onto the column for its size. This saturates the stationary phase, leading to poor separation and tailing bands.
-
Solution: Reduce the amount of sample loaded. A general rule of thumb is to use a silica gel mass that is 30-100 times the mass of your crude sample.
-
-
Cause 2: Sample Insolubility. If the sample precipitates at the top of the column when it comes into contact with the nonpolar mobile phase, it will slowly redissolve as the column runs, causing streaking.
-
Cause 3: Acidic Impurities or Compound Interaction. Although less common for this compound, highly polar or acidic/basic impurities can interact strongly with silica sites, causing tailing that can affect the peak shape of your target compound.
-
Solution: A quick "plug" filtration through a small pad of silica before the main column can remove baseline impurities.[9]
-
Q: The separation between my product and a close-running impurity is very poor. A: This is a classic resolution problem that requires careful optimization.
-
Solution 1: Optimize the Mobile Phase. Fine-tune your solvent system. Sometimes, switching the polar component (e.g., from ethyl acetate to dichloromethane) can alter the selectivity of the separation and improve resolution. Test various solvent systems meticulously with TLC.
-
Solution 2: Use a Longer Column. Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely eluting compounds.
-
Solution 3: Run a Shallow Gradient. Instead of a single isocratic solvent, use a very slow, shallow gradient of increasing polarity. For instance, start with 100% hexane and gradually increase the dichloromethane content by 0.5% every 50 mL of eluent. This can help sharpen bands and resolve near-coeluting spots.[9]
-
Solution 4: Reduce Flow Rate. Running the column more slowly can increase the equilibration time between the mobile and stationary phases, often leading to better resolution.
Section 3: Recommended Parameters & Protocols
The following table summarizes the recommended starting conditions for the purification of this compound.
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography of nonpolar compounds.[2] |
| Mobile Phase (Eluent) | Hexane/Dichloromethane or Hexane/Ethyl Acetate | Start with very low polarity (e.g., 99:1) and adjust based on TLC.[3] |
| TLC Development | Target an Rf of 0.2 - 0.4 for the product | Optimal for balancing resolution and elution time on the column.[6] |
| Sample Loading | Dry loading is preferred | Prevents solubility issues at the column head and ensures a narrow starting band.[10] |
| Elution Method | Isocratic or shallow gradient | Isocratic is simpler if TLC shows good separation. A shallow gradient can improve resolution for difficult separations.[9] |
Section 4: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.
Sources
- 1. longdom.org [longdom.org]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Minimizing Di(4-tert-butylphenyl) Disulfide Formation
This guide is designed for researchers, chemists, and drug development professionals encountering the unwanted formation of di(4-tert-butylphenyl) disulfide as a side product. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the purity and integrity of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the formation of di(4-tert-butylphenyl) disulfide.
Q1: What is di(4-tert-butylphenyl) disulfide and why is it a problematic impurity?
Di(4-tert-butylphenyl) disulfide is the product of an oxidative coupling reaction between two molecules of 4-tert-butylthiophenol. Its formation is a common issue in reactions involving this thiol. As an impurity, it can complicate purification processes, reduce the yield of the desired product, and potentially introduce undesired toxicological or pharmacological effects in drug development contexts.
Q2: What is the primary chemical reaction that leads to this disulfide formation?
The formation is an oxidation reaction where two thiol (R-SH) groups from 4-tert-butylthiophenol are coupled to form a disulfide (R-S-S-R) bond. This process involves the removal of two hydrogen atoms and can be initiated by various oxidants. The reaction is highly favorable and can occur under relatively mild conditions.[1][2]
Q3: What are the most common culprits that catalyze this unwanted reaction in the lab?
The primary drivers for this oxidative coupling are:
-
Atmospheric Oxygen: Dissolved oxygen in reaction solvents is a major contributor.[3] Reactions left open to the air or performed with untreated solvents are highly susceptible.
-
Trace Metal Ions: Transition metals, even at trace levels, are potent catalysts for thiol oxidation.[3][4] Copper (Cu²⁺) is particularly effective, but iron (Fe³⁺), manganese (Mn²⁺), and cobalt (Co²⁺) also catalyze the reaction.[3][5] These can be introduced as impurities from reagents, glassware, or spatulas.
-
Basic Conditions (High pH): An elevated pH increases the rate of thiol oxidation.[5][6] This is because a higher pH deprotonates the thiol (R-SH) to the more reactive thiolate anion (R-S⁻), which is more readily oxidized.[6][7]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with di(4-tert-butylphenyl) disulfide formation during your experiments.
Problem: My analytical data (HPLC, LC-MS, NMR) shows a significant peak corresponding to di(4-tert-butylphenyl) disulfide.
Step 1: Diagnose the Source
First, pinpoint the stage where the disulfide is forming. Is it during the reaction itself, during the work-up, or upon storage? Analyzing samples at different stages of your process is crucial.
dot graph TD { A[Start: Disulfide Detected] --> B{Where is it forming?}; B --> C[During Reaction]; B --> D[During Work-up / Purification]; B --> E[During Storage]; C --> F[Check: Reaction Atmosphere]; C --> G[Check: Reagent/Solvent Purity]; C --> H[Check: Reaction pH]; D --> I[Check: Exposure to Air]; D --> J[Check: Purification Media]; E --> K[Check: Storage Conditions]; } caption="Troubleshooting Workflow"
Step 2: Implement Corrective & Preventative Actions
Based on your diagnosis, implement the following targeted solutions.
Scenario A: Disulfide Forms During the Reaction
If the disulfide appears in your in-process control samples, the reaction conditions are the root cause.
-
Issue: Oxygen Contamination
-
Causality: Dissolved molecular oxygen acts as the primary oxidant for thiol groups, especially when catalyzed by light or metal impurities.[3]
-
Solution: Rigorous Solvent Degassing. Before starting your reaction, you must remove dissolved oxygen from your solvents. Several methods exist, with varying levels of effectiveness.[8][9]
-
| Degassing Method | Effectiveness | Typical Use Case | Reference |
| Freeze-Pump-Thaw | Most Effective | For highly sensitive organometallic or radical reactions. | [8][9] |
| Inert Gas Sparging | Moderately Effective | Good for large volumes and general-purpose degassing. | [8][10] |
| Sonication Under Vacuum | Least Effective | Quick degassing for less sensitive applications like HPLC. | [8][9] |
-
Issue: Metal-Catalyzed Oxidation
-
Causality: Redox-active transition metals facilitate electron transfer from the thiol to an oxidant like O₂, dramatically accelerating disulfide formation.[3][4]
-
Solution: Use of Chelating Agents. Add a small amount (e.g., 1 mM) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your reaction mixture.[4][11] EDTA will sequester metal ions, rendering them catalytically inactive.
-
-
Issue: pH-Dependent Oxidation
-
Causality: At pH values above the thiol's pKa (~8.5-9), the concentration of the highly nucleophilic and easily oxidized thiolate anion increases, leading to faster disulfide formation.[5][6]
-
Solution: pH Control. If your reaction chemistry allows, maintain a neutral or slightly acidic pH to keep the thiol in its less reactive protonated form. Buffer your reaction system if necessary.
-
Scenario B: Disulfide Forms During Work-up or Purification
If the reaction mixture is clean but the final product is contaminated, the post-reaction handling is the problem.
-
Issue: Air Exposure During Extraction or Chromatography
-
Causality: Exposing the thiol-containing compound to air during aqueous work-up, solvent removal (rotary evaporation), or chromatography allows for oxidation.
-
Solution 1: Work Under an Inert Atmosphere. Conduct extractions and other manipulations under a blanket of nitrogen or argon. Use degassed solvents for chromatography.[11][12]
-
Solution 2: Add a Reducing Agent/Antioxidant. Incorporate a small amount of a reducing agent or antioxidant into your purification buffers or solvents.[11][13]
-
| Agent | Mechanism of Action | Notes | Reference |
| TCEP | Potent reducing agent; effective over a wide pH range. | Does not interfere with maleimide chemistry. | [11] |
| DTT | Reducing agent. | Can interfere with subsequent alkylation reactions. | [12] |
| Ascorbic Acid | Antioxidant/Radical scavenger. | A common and cost-effective choice. | [11][14] |
Scenario C: Disulfide Forms During Storage
If a pure sample degrades over time, the storage conditions are inadequate.
-
Issue: Long-Term Exposure to Air and Light
-
Causality: Slow oxidation will occur over time if the compound is stored in the presence of air. Photochemical processes can also contribute to radical-mediated oxidation.
-
Solution: Proper Storage. Store the purified 4-tert-butylthiophenol or related product under an inert atmosphere (argon or nitrogen), in an amber vial to protect from light, and at low temperatures (e.g., in a freezer) to slow the rate of any residual oxidative processes.
-
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical preventative techniques.
Protocol 1: Freeze-Pump-Thaw Degassing of Reaction Solvents
This is the most rigorous method for removing dissolved gases from a solvent.[9][15]
Materials:
-
Schlenk flask appropriately sized for the solvent volume (do not fill more than 50%).
-
Schlenk line with high vacuum and inert gas (Argon or Nitrogen) capabilities.
-
Liquid nitrogen in a dewar.
-
Water bath.
Procedure:
-
Place the solvent in the Schlenk flask.
-
Attach the flask to the Schlenk line.
-
Freeze: Immerse the flask in the liquid nitrogen dewar. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent the flask from cracking.
-
Pump: Once the solvent is completely frozen solid, open the flask to the vacuum line. Maintain the vacuum for 5-10 minutes to remove the gases from the headspace above the frozen solvent.
-
Close the stopcock to the vacuum line.
-
Thaw: Remove the flask from the liquid nitrogen and allow it to thaw completely, either at room temperature or in a cool water bath. As the solvent thaws, you will see bubbles of dissolved gas being released into the evacuated headspace.[16]
-
Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with an inert gas (e.g., Argon). The solvent is now ready for use.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Freeze-Pump-Thaw Workflow"
Protocol 2: Setting up a Reaction to Minimize Disulfide Formation
Procedure:
-
Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried to remove moisture. Trace metal residues can be removed by washing with a dilute solution of EDTA, followed by rinsing with deionized water and drying.
-
Solvent Preparation: Use a freshly degassed solvent prepared according to Protocol 1.
-
Reaction Assembly: Assemble the reaction glassware under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Addition:
-
Add the degassed solvent to the reaction flask via cannula transfer or a gas-tight syringe.
-
If using, add the chelating agent (e.g., EDTA) at this stage.
-
Add the 4-tert-butylthiophenol and other reagents. If reagents are solids, add them under a positive flow of inert gas. If they are liquids, add them via a gas-tight syringe.
-
-
Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with inert gas or a bubbler system.
-
Monitoring: When taking samples for in-process analysis (e.g., TLC, LC-MS), use a syringe to withdraw the aliquot under inert atmosphere to avoid introducing oxygen into the reaction.
References
-
Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC - NIH. (n.d.). National Institutes of Health (NIH). [Link]
-
Mao, Y., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. (2014). University of Pittsburgh. [Link]
-
How To: Degas Solvents - Department of Chemistry. (n.d.). University of Rochester. [Link]
-
Bagiyan, G. A., et al. (2003). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]
-
Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. (n.d.). National Institutes of Health (NIH). [Link]
-
Do Cysteine thiol groups respond to the pH changes?. (2015). ResearchGate. [Link]
-
The role of thiols in antioxidant systems - PMC - PubMed Central. (n.d.). National Institutes of Health (NIH). [Link]
-
The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. (n.d.). Maastricht University. [Link]
-
Degassing solvents - Chemistry Teaching Labs. (n.d.). University of York. [Link]
-
pH-rate profiles for the oxidation of thiol. (n.d.). ResearchGate. [Link]
-
Deneke, S. M. (2000). Thiol-based antioxidants. PubMed. [Link]
-
Degassing Solvents - Berry Group. (2019). University of Wisconsin-Madison. [Link]
-
How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. (2021). ResearchGate. [Link]
-
Approaches for the oxidative coupling of thiols. (n.d.). ResearchGate. [Link]
-
Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC - NIH. (n.d.). National Institutes of Health (NIH). [Link]
-
Thiol-based antioxidants. (n.d.). ResearchGate. [Link]
-
How to Perform Freeze-Pump-Thaw Degassing. (2020). YouTube. [Link]
-
The Chemistry of Thiol Oxidation and Detection. (n.d.). ResearchGate. [Link]
-
Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC - NIH. (n.d.). National Institutes of Health (NIH). [Link]
-
Metal Pollution in the Air and Its Effects on Vulnerable Populations: A Narrative Review. (n.d.). MDPI. [Link]
-
Chen, W., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PubMed. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). Semantic Scholar. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. (n.d.). National Institutes of Health (NIH). [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ResearchGate. [Link]
-
Chemoselective Oxidation of Thiols to Disulfides with Bobbitt's Salt. (2022). ODU Digital Commons. [Link]
-
Reaction mechanism of thiol to disulfide oxidation under basic conditions?. (2019). Chemistry Stack Exchange. [Link]
-
3.7: Redox Reactions of Thiols and Disulfides. (2021). Chemistry LibreTexts. [Link]
-
03.03 Oxidation Reactions of Thiols. (2019). YouTube. [Link]
-
Human biomonitoring of 2,4-di-tert-butylphenol: determination of the parent substance and a novel, specific metabolite in urine by UHPLC-MS/MS. (n.d.). ResearchGate. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). Semantic Scholar. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. How To [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 16. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions Using 4-tert-Butyldiphenyl Sulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation when 4-tert-Butyldiphenyl sulfide is present in a reaction, either as a reactant, ligand, or impurity. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.
Part 1: Foundational Understanding of Sulfide-Induced Deactivation
This section addresses the core issue of why organosulfur compounds like this compound are challenging for many catalytic systems.
Q1: My reaction (e.g., cross-coupling, hydrogenation) has stalled or shows significantly reduced yield after introducing this compound. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the sulfur atom in this compound. Sulfur compounds are well-known poisons for a wide range of transition metal catalysts, particularly those based on precious metals like palladium, platinum, rhodium, and nickel.[1][2] Even at very low concentrations, sulfur can severely inhibit or completely halt catalytic activity.[2]
Q2: How exactly does the sulfur atom in this compound "poison" the catalyst?
A2: Sulfur-induced deactivation, or poisoning, primarily occurs through strong chemisorption of the sulfur atom onto the active metal centers of the catalyst.[2] This interaction is often strong and can be classified as follows:
-
Active Site Blocking: The sulfide adsorbs onto the catalyst's active sites, physically preventing the intended reactant molecules from accessing them.[3]
-
Electronic Modification: The formation of strong metal-sulfur bonds alters the electronic properties of the metal center, reducing its ability to perform the necessary catalytic steps (e.g., oxidative addition, reductive elimination).[4]
-
Surface Reconstruction: In some cases, the sulfur can induce changes in the catalyst's surface structure or form stable bulk metal sulfides, which are often catalytically inactive or less active for the desired transformation.[2][3]
This process can be either reversible (temporary) or irreversible (permanent), depending on the strength of the metal-sulfur bond and the reaction conditions.[2][4]
Visualizing the Poisoning Mechanism
The following diagram illustrates the fundamental concept of an active site being blocked by a sulfide, preventing the substrate from binding.
Caption: General mechanism of catalyst poisoning by a sulfur compound.
Part 2: Troubleshooting by Catalyst Type
The nature of the deactivation and potential remedies can vary significantly depending on the metal used.
Section 2.1: Palladium (Pd) Catalysts
Palladium catalysts are workhorses in C-C and C-heteroatom bond formation. Their sensitivity to sulfur is a critical consideration.
Q3: I am performing a Suzuki or Buchwald-Hartwig coupling, and the presence of this compound is killing my Pd catalyst. What specific deactivation processes are occurring?
A3: For palladium catalysts, sulfur poisoning leads to the formation of highly stable palladium-sulfur species. At low temperatures, this is primarily surface adsorption. At higher temperatures, inactive species like palladium sulfide (e.g., Pd₄S) can form.[5][6] These sulfur-bound palladium species are typically unable to participate in the catalytic cycle, effectively removing active palladium from the reaction.
Q4: How can I confirm that sulfur poisoning is the issue and not another deactivation pathway like ligand degradation?
A4: A combination of experimental observation and surface analysis is recommended.
-
Control Experiment: Run the reaction under identical conditions but without the this compound. If the reaction proceeds smoothly, sulfur poisoning is the likely culprit.
-
Surface Analysis (for heterogeneous catalysts): If you can recover your catalyst, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide direct evidence of sulfur on the catalyst surface and its chemical state.[1]
Q5: Are there any sulfur-tolerant palladium catalysts I can use?
A5: Yes, research has focused on developing sulfur-tolerant catalysts. One successful strategy involves the controlled formation of specific palladium sulfide phases, such as Pd₄S, which can exhibit high catalytic activity while resisting further poisoning.[5][6] Additionally, encapsulating palladium nanoparticles within a protective shell or using specialized ligand designs can enhance sulfur resistance.
Section 2.2: Nickel (Ni) Catalysts
Nickel catalysts, especially Raney® Nickel, are highly active but also extremely susceptible to sulfur poisoning.
Q6: My hydrogenation reaction using Raney Nickel stops completely when this compound is present. Is the catalyst recoverable?
A6: Raney Nickel deactivation by sulfur is severe due to the formation of nickel sulfides (e.g., NiS, Ni₃S₂) on its high-surface-area structure.[7][8] While challenging, regeneration is possible but often requires specific chemical treatments rather than simple washing.[9] For many lab-scale applications, using a fresh batch of catalyst is more practical.
Q7: What preventative measures can I take when using nickel catalysts in the presence of potential sulfur sources?
A7:
-
Feedstock Purification: If the sulfide is an impurity, rigorously purify your starting materials and solvents to remove all traces of sulfur before they enter the reaction.[10]
-
Sacrificial Agents: In some cases, adding a small amount of a highly reactive, disposable metal powder can act as a "sulfur scavenger," protecting the primary catalyst.
-
Use of Bimetallic Catalysts: Formulations combining nickel with a more sulfur-tolerant metal, like rhodium, can sometimes offer improved resistance.[11]
Section 2.3: Rhodium (Rh) Catalysts
Rhodium catalysts are often used for hydrogenation and hydroformylation. While generally robust, they are not immune to sulfur.
Q8: I've observed a gradual decrease in activity with my Rh/C catalyst. How does rhodium deactivation by sulfides differ from palladium or nickel?
A8: Rhodium can also form stable rhodium sulfides.[3][12] However, in some catalytic systems, the interaction is more of a strong competitive adsorption. The sulfide may not form a bulk new phase but will occupy the active rhodium sites, inhibiting the reaction. Interestingly, in specific applications like hydroformylation, controlled sulfidation of rhodium can sometimes lead to catalysts with improved selectivity, turning a "poison" into a "promoter".[13]
Part 3: Diagnostic and Regeneration Protocols
A systematic approach is crucial when facing catalyst deactivation.
Section 3.1: A Troubleshooting Workflow
When you observe poor catalytic performance, follow this logical workflow to diagnose and address the issue.
Caption: A decision-making workflow for troubleshooting catalyst deactivation.
Section 3.2: General Catalyst Regeneration Protocols
Regeneration aims to remove the poisoning species and restore catalytic activity. The choice of method depends on the catalyst type and the nature of the poisoning (reversible vs. irreversible).
WARNING: These are generalized protocols. Always consult safety data sheets and specific literature for your catalyst system. High-temperature operations should be performed with extreme caution and appropriate engineering controls.
Protocol 1: Thermal Regeneration (For Coke and some Reversible Sulfur Poisoning)
This method is effective for removing carbon deposits and can desorb some weakly bound sulfur species.[1][4]
-
Catalyst Recovery: After the reaction, carefully separate the solid catalyst from the reaction mixture via filtration or centrifugation. Wash with a suitable solvent (e.g., toluene, then methanol) to remove residual organics and dry under vacuum.
-
Inert Purge: Place the catalyst in a tube furnace. Heat the catalyst to 100-120 °C under a steady flow of an inert gas (e.g., Nitrogen or Argon) for 1-2 hours to remove any physisorbed solvent.
-
Oxidative Treatment: Slowly introduce a controlled stream of air or a dilute oxygen/nitrogen mixture (typically 1-5% O₂).
-
Temperature Ramp: Gradually increase the temperature to a target regeneration temperature (typically 400-550 °C). Crucially, avoid excessively high temperatures that could cause thermal sintering and permanent damage to the catalyst. [4]
-
Hold and Cool: Hold at the target temperature for 2-4 hours until the removal of contaminants is complete.
-
Final Purge: Cool the catalyst back to room temperature under an inert gas flow. The catalyst may need to be re-reduced (e.g., with H₂) before its next use, depending on the nature of its active state.
Protocol 2: Chemical Washing (For some Irreversible Sulfur Poisoning)
This method uses a chemical reaction to convert the strongly bound sulfur into a removable form.[4]
-
Catalyst Recovery: Recover and wash the catalyst as described in Protocol 1, Step 1.
-
Leaching Solution: Prepare a suitable leaching solution. For some systems, a dilute aqueous alkaline solution (e.g., sodium hydroxide) can be effective.[4] For Raney Nickel, a patented process uses an aqueous solution of an organic acid (like tartaric acid) containing metal ions (like Sn²⁺) that form insoluble sulfides.[9]
-
Treatment: Suspend the poisoned catalyst in the leaching solution and stir at a controlled temperature (e.g., 50-80 °C) for several hours.
-
Washing and Drying: Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral. Follow with a solvent wash (e.g., ethanol) to aid in drying.
-
Drying: Dry the catalyst thoroughly under vacuum.
Part 4: Comparative Data and Summary
| Catalyst Metal | Common Deactivation Mechanism with Sulfides | Relative Sulfur Tolerance | Typical Regeneration Strategy |
| Palladium (Pd) | Formation of stable Pd-S adsorbates and inactive PdₓSᵧ phases.[5] | Low to Moderate | Thermal oxidation; difficult for stable sulfides. |
| Nickel (Ni) | Formation of bulk nickel sulfides (NiS, Ni₃S₂).[7][8] | Very Low | Aggressive chemical washing required.[9] |
| Rhodium (Rh) | Strong chemisorption and formation of RhₓSᵧ.[3][12] | Low to Moderate | Thermal oxidation. |
| Platinum (Pt) | Strong chemisorption, surface sulfidation.[2] | Low to Moderate | Thermal oxidation and steaming.[2] |
References
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Google Cloud.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Google Cloud.
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2025). RSC Publishing.
- Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur. (n.d.). MDPI.
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. (2025). YouTube.
- Investigation of the Active Sites of Rhodium Sulfide for Hydrogen Evolution/Oxidation Using Carbon Monoxide as a Probe. (2025).
- Sulfur as a C
- How Does Sulfur Poisoning Chemically Affect the C
- From poison to promoter: investigation of supported rhodium sulphides as heterogeneous hydroformylation c
- Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (n.d.).
- Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane. (n.d.).
- Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxid
- Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. (2025).
- Regeneration of sulfur-poisoned raney nickel catalyst. (1972).
- Synthesis, Characterization, and Catalytic Activity of Nickel Sulfided Catalysts for the Dehydrogenation of Propane: Effect of Sulfiding Agent and Sulfidation Temper
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? → Learn [pollution.sustainability-directory.com]
- 4. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane. [harvest.usask.ca]
- 8. mdpi.com [mdpi.com]
- 9. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
Improving the selectivity of reactions involving 4-tert-Butyldiphenyl sulfide
Welcome to the technical support center for 4-tert-Butyldiphenyl sulfide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common and complex selectivity challenges encountered during its chemical transformations. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and the key challenges to selectivity?
Answer: this compound presents three primary regions for reactivity:
-
The Sulfur Atom: As a divalent sulfur compound, the sulfide moiety is nucleophilic and readily oxidized. The principal challenge is controlling the level of oxidation, selectively forming the sulfoxide without over-oxidation to the sulfone.[1][2]
-
The Unsubstituted Phenyl Ring: The C-H bonds on this ring are potential sites for electrophilic aromatic substitution or directed metallation. The sulfur atom acts as an ortho, para-director, but more importantly, it is a powerful directing group for ortho-lithiation.[3] The challenge lies in achieving high regioselectivity.
-
The 4-tert-Butyl-Substituted Phenyl Ring: The bulky tert-butyl group provides significant steric hindrance and is a strong electron-donating group, influencing the reactivity of this ring. C-H functionalization ortho to the sulfide on this ring is sterically disfavored.
Q2: How does the electronic and steric profile of this compound influence its reaction outcomes?
Answer: The molecule's asymmetry is central to its reactivity. The electron-rich sulfur atom can be selectively oxidized.[4] For C-H functionalization, the sulfide group's ability to coordinate with metals like lithium is the dominant factor, strongly directing functionalization to the C2 and C6 positions of the unsubstituted ring.[3][5] The tert-butyl group, while electron-donating, primarily serves to sterically block the adjacent positions on its own ring, making the unsubstituted ring the more common site for directed reactions.
Troubleshooting Guide: Common Selectivity Issues
This section addresses specific problems encountered during common reactions in a question-and-answer format.
Area 1: Selective Oxidation of the Sulfide Moiety
The oxidation of sulfides is a fundamental transformation, but achieving high selectivity for the sulfoxide over the sulfone requires careful control of reaction conditions.[1]
Q: My oxidation of this compound consistently produces the sulfone as a major byproduct. How can I selectively isolate the sulfoxide?
A: Over-oxidation is a common issue resulting from an oxidant that is too powerful or used in excess, or reaction conditions that are too harsh. The sulfoxide product is often more susceptible to oxidation than the starting sulfide. To favor sulfoxide formation, consider the following strategies, which are summarized in Table 1:
-
Stoichiometric Control: Carefully control the stoichiometry of your oxidant. Use of ~1.0-1.2 equivalents of the oxidizing agent is critical.
-
Mild Oxidizing Agents: Employ "green" and milder oxidants. Hydrogen peroxide (H₂O₂) is an excellent choice as its only byproduct is water.[1] A system of H₂O₂ in glacial acetic acid at room temperature provides high selectivity for sulfoxides.[1]
-
Temperature Management: Conduct the reaction at low temperatures (e.g., 0 °C to room temperature). This reduces the rate of the second oxidation step (sulfoxide to sulfone) more significantly than the first, thereby improving selectivity.
-
Catalyst-Free Systems: Certain reagents can achieve selective oxidation without a metal catalyst. For instance, tert-Butyl hydroperoxide (TBHP) has been shown to selectively oxidize sulfides to sulfoxides in the absence of any catalyst or additive.[4]
Table 1: Comparison of Common Oxidizing Agents for Selective Sulfoxide Formation
| Oxidant System | Typical Conditions | Advantages | Potential Issues | Reference |
| H₂O₂ / Acetic Acid | 2 mmol sulfide, 8 mmol H₂O₂, 2 mL AcOH, RT | Green, inexpensive, simple workup | Over-oxidation if not controlled | [1] |
| t-Butyl Hydroperoxide (TBHP) | Substrate, TBHP, 60 °C, no catalyst | Catalyst-free, broad scope | Requires heating, potential for radical side reactions | [4] |
| Hypervalent Iodine Reagents | (tert-Butylperoxy)iodanes, CH₂Cl₂ or MeCN/H₂O | Crystalline, stable reagents, high yields | Reagent synthesis required, cost | [6] |
| Dendritic Phosphomolybdate | H₂O₂ / PAMAM-G1-PMo catalyst, EtOH | Recyclable catalyst, high selectivity | Catalyst preparation needed | [2] |
The following diagram outlines a decision-making process for optimizing the selective oxidation of this compound to its corresponding sulfoxide.
Caption: Troubleshooting workflow for sulfide oxidation.
Area 2: Regioselective C-H Functionalization
Q: I need to functionalize the aromatic system of this compound. How can I selectively introduce a substituent at the ortho-position of the unsubstituted phenyl ring?
A: The most reliable method for achieving this transformation is Directed ortho-Metallation (DoM) . The sulfide group is an effective directing metalating group (DMG). It coordinates to a strong organolithium base, which then deprotonates the nearest (ortho) C-H bond due to proximity effects.[3] The resulting aryllithium species can then be trapped with a suitable electrophile.
Key Principles for Successful DoM:
-
Base Selection: Strong, non-nucleophilic bases are required. sec-Butyllithium (s-BuLi) or n-butyllithium (n-BuLi) are commonly used. tert-Butyllithium (t-BuLi) is more reactive but can be less stable and may promote side reactions.[5] Lithium amide bases like LDA or LTMP are often used to avoid nucleophilic addition to sensitive functional groups, though alkyllithiums are standard for sulfide-directed reactions.[3]
-
Solvent: Anhydrous aprotic ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. They solvate the lithium cation, breaking up organolithium aggregates and increasing basicity.[5]
-
Temperature: The reaction must be performed at very low temperatures, typically -78 °C (dry ice/acetone bath), to prevent decomposition of the aryllithium intermediate and side reactions with the solvent.[5]
The diagram below illustrates the mechanism for the DoM of this compound followed by quenching with an electrophile (E⁺).
Caption: Mechanism of Directed ortho-Lithiation.
Q: My DoM reaction is giving low yields. What are the most common points of failure?
A: Low yields in DoM reactions often trace back to a few critical experimental details:
-
Inadequate Anhydrous Conditions: Organolithium bases react instantly with water. Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously anhydrous. Perform the reaction under an inert atmosphere (Argon or Nitrogen).
-
Incorrect Base Titration: The concentration of commercial alkyllithium reagents can degrade over time. It is best practice to titrate the solution before use to ensure accurate stoichiometry.
-
Temperature Fluctuation: Allowing the reaction to warm above -70 °C can lead to decomposition of the lithiated intermediate or reaction with the THF solvent.[5]
-
Inefficient Quenching: The electrophile should also be anhydrous and added slowly at -78 °C. A rapid, exothermic addition can cause side reactions.
Detailed Experimental Protocols
Protocol 1: Selective Oxidation to 4-tert-Butyldiphenyl Sulfoxide
Adapted from Reference[1]
Objective: To synthesize 4-tert-butyldiphenyl sulfoxide with high selectivity, avoiding sulfone formation.
Materials:
-
This compound (2 mmol, 484.8 mg)
-
Glacial Acetic Acid (2 mL)
-
Hydrogen Peroxide (30% aq. solution, 8 mmol, ~0.9 mL)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Hydroxide (4 M aq. solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Dissolve this compound (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask with a magnetic stir bar.
-
Stir the solution at room temperature.
-
Slowly add the 30% hydrogen peroxide solution (8 mmol) dropwise to the stirred mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The sulfoxide product should have a lower Rf than the starting sulfide.
-
Once the starting material is consumed (typically a few hours), carefully neutralize the reaction mixture with 4 M aqueous NaOH solution until the pH is ~7-8. Perform this step in an ice bath as the neutralization is exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-tert-butyldiphenyl sulfoxide. The product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.
Protocol 2: Directed ortho-Lithiation and Formylation
Methodology based on principles from References[5][7]
Objective: To regioselectively introduce a formyl (-CHO) group at the ortho-position of the unsubstituted phenyl ring of this compound.
Materials:
-
This compound (10 mmol, 2.42 g)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane, 11 mmol, ~7.9 mL)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mmol, 1.54 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask, syringes, dry ice/acetone bath, inert atmosphere setup (Ar or N₂)
Procedure:
-
Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.
-
Reaction Initiation: Add this compound (10 mmol) to the flask and dissolve in anhydrous THF (50 mL) under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While vigorously stirring, add s-BuLi solution (11 mmol) dropwise via syringe over 20-30 minutes. Ensure the internal temperature remains below -70 °C. A color change (e.g., to deep brown or orange) is typically observed.[7]
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Electrophilic Quench: Add anhydrous DMF (20 mmol) dropwise via syringe over 10 minutes. Maintain the temperature at -78 °C.
-
Warming and Quenching: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether (50 mL), and separate the layers. Extract the aqueous layer with additional diethyl ether (2 x 30 mL).
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting crude aldehyde by silica gel column chromatography.
References
- Selective Syntheses of Unsymmetrical Diaryl Sulfides Enabled by a Sulfur Dioxide Surrogate as a Divalent Sulfur Source and an Activating Agent.
- Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. ProQuest.
- Catalytic diastereoselective sulfimidation of diaryl sulfides and application of chiral sulfimides to asymmetric allylic alkyl
- Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.
- Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluorobor
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI.
- Selective Oxidation of Sulfides/Disulfides to Sulfoxides/ Thiosulfonates Using t -Butyl Hydroperoxide (TBHP) without Catalyst.
- Directed (ortho)
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
- Oxidation of Sulfides to Sulfoxides with Hypervalent (tert-Butylperoxy)iodanes. PubMed.
- 7-indolinecarboxaldehyde - Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Oxidation of Sulfides to Sulfoxides with Hypervalent (tert-Butylperoxy)iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis of 4-tert-Butyldiphenyl Sulfide: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-tert-Butyldiphenyl sulfide. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the common challenges and questions that arise during the scale-up of this important diaryl sulfide. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this compound in your laboratory and beyond.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: For the large-scale synthesis of this compound, two primary methods are favored: the Ullmann-type condensation and palladium-catalyzed cross-coupling reactions.
-
Ullmann-type Condensation: This classical approach involves the copper-catalyzed reaction of 4-tert-butylthiophenol with an aryl halide, typically iodobenzene. While traditionally requiring high temperatures, modern modifications using ligands such as 1,10-phenanthroline can facilitate the reaction under milder conditions, making it more amenable to scale-up.[1][2]
-
Palladium-Catalyzed C-S Cross-Coupling: This is a more contemporary and often more efficient method that utilizes a palladium catalyst, a phosphine ligand, and a base to couple 4-tert-butylthiophenol with an aryl halide. This approach generally offers higher yields and functional group tolerance under milder conditions than the traditional Ullmann reaction.[3][4]
Q2: What are the key safety precautions to consider when handling the starting materials at a multi-kilogram scale?
A2: Both 4-tert-butylthiophenol and iodobenzene present specific hazards that require careful management at a larger scale.
-
4-tert-Butylthiophenol: This compound has a strong, unpleasant odor (stench) and can cause skin and serious eye irritation. It may also cause respiratory irritation.[5][6] When handling large quantities, it is crucial to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Iodobenzene: This is a combustible liquid that can be harmful if swallowed and cause skin and eye irritation.[7][8][9] It is also light-sensitive and may discolor upon exposure.[7] For large-scale operations, ensure adequate ventilation, avoid sources of ignition, and store in tightly sealed, light-resistant containers.[1][9][10]
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Byproduct formation can be a significant issue, especially during scale-up. The most common byproduct is the homocoupling of the aryl halide to form biphenyl. To mitigate this, consider the following:
-
Optimize Catalyst and Ligand Loading: In palladium-catalyzed reactions, the choice and amount of ligand are critical. Bulky, electron-rich phosphine ligands can promote the desired C-S bond formation over undesired side reactions.
-
Control Reaction Temperature: Excursions to higher temperatures can often lead to increased byproduct formation. Careful temperature control is essential.
-
Inert Atmosphere: Both Ullmann and palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions.[7] Maintaining a strictly inert atmosphere (nitrogen or argon) throughout the reaction is crucial.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity (Palladium-catalyzed) | Verify Catalyst and Ligand Quality: Ensure that the palladium catalyst and phosphine ligand have not degraded. Use fresh, high-purity materials. For solid catalysts, ensure they are properly stored and handled to prevent deactivation. Optimize Catalyst Loading: While lower catalyst loading is desirable for cost-effectiveness, it can sometimes lead to incomplete conversion on a larger scale. A slight increase in catalyst loading may be necessary.[7] |
| Catalyst Inactivity (Ullmann-type) | Activate Copper Catalyst: For classic Ullmann reactions, using freshly activated copper powder can significantly improve reactivity.[2] Ligand Addition: The addition of a ligand like 1,10-phenanthroline can accelerate the reaction and allow for lower reaction temperatures.[1] |
| Poor Reagent Quality | Check Starting Material Purity: Impurities in 4-tert-butylthiophenol or the aryl halide can interfere with the reaction. Analyze the purity of your starting materials by NMR or GC-MS before use. |
| Insufficient Heat Transfer | Improve Mixing and Heating: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of low reactivity. Ensure adequate agitation and uniform heating of the reaction mixture. |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Emulsion Formation During Work-up | Brine Wash: After quenching the reaction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions. Solvent Selection: If emulsions persist, consider using a different extraction solvent. |
| Oily Product or Failure to Crystallize | Solvent Screening for Crystallization: this compound is a solid at room temperature. If it oils out, a systematic solvent screen for recrystallization is recommended. Common solvents to try include heptane, ethanol, or mixtures of ethyl acetate and heptane. Seed Crystals: If available, adding a small seed crystal of pure this compound can induce crystallization. |
| Persistent Impurities | Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel can be an effective purification method.[11] Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon before crystallization can help to remove them. |
Problem 3: Exothermic Reaction and Poor Temperature Control
| Possible Cause | Troubleshooting Step |
| Rapid Reagent Addition | Controlled Addition: For exothermic reactions, adding one of the reactants slowly over a period of time can help to manage the heat generated.[12] This is particularly important when scaling up, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[13] |
| Inadequate Cooling | Use a Larger Cooling Bath: Ensure that the cooling bath has sufficient capacity to absorb the heat generated by the reaction. For very large-scale reactions, a reactor with a cooling jacket is necessary. |
| High Reaction Concentration | Dilute the Reaction Mixture: Running the reaction at a lower concentration can help to moderate the rate of heat evolution. |
Experimental Protocols
Palladium-Catalyzed Synthesis of this compound (Lab Scale)
-
To an oven-dried flask equipped with a magnetic stir bar, add 4-tert-butylthiophenol (1.0 eq.), iodobenzene (1.1 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., Xantphos, 1-5 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Anhydrous solvent (e.g., toluene or dioxane) is added via syringe, followed by the addition of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |
| Heating/Cooling | Heating mantle/ice bath | Circulating thermal fluid |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer |
| Inerting | Balloon/manifold | Continuous nitrogen purge |
| Reagent Addition | Syringe/funnel | Addition funnel/pump |
Visualizations
Workflow for Scaling Up the Synthesis of this compound
Caption: A troubleshooting decision tree for addressing low yield issues.
References
- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674.
-
Ullmann Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Loba Chemie. (2016, May 13). 4-tert-BUTYLPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]
-
NextSDS. (n.d.). 4-tert-Butylphenol Safety Data Sheet. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
-
ACS Publications. (2019, June 21). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis. Retrieved from [Link]
- Kappe, C. O. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4207-4210.
- Ranjan, R., & Kumar, A. (2014). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry, 79(18), 8686-8695.
- Li, C., et al. (2020). Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. Journal of the American Chemical Society, 142(34), 14497-14503.
- Serra, E., Nomen, R., & Sempere, J. (2001). Maximum temperature attainable by runaway of synthesis reaction in semi-batch processes. Journal of Loss Prevention in the Process Industries, 14(6), 481-486.
-
University of Bristol. (2018, August 2). Guidance on risk assessments for chemical reactions. Retrieved from [Link]
-
ResearchGate. (2023, September 13). (PDF) Thermal Runaway in Sulfide‐Based All‐Solid‐State Batteries: Risk Landscape, Diagnostic Gaps, and Strategic Directions. Retrieved from [Link]
- Emmett, E. J., Hayter, B. R., & Willis, M. C. (2014). Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides and a Sulfur Dioxide Surrogate: A Gas- and Reductant-Free Process.
- Energy & Environmental Science. (2022). Distinct thermal runaway mechanisms of sulfide-based all-solid-state batteries. Energy & Environmental Science, 15(7), 2994-3006.
- Nature Communications. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds.
-
Eisink, N. N. H. M., & Canrinus, T. R. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis(t[5][7][8]hiadiazole). Retrieved from [Link]
-
Justus-Liebig-Universität Gießen. (n.d.). Thermal safety analysis of sulfide solid-state batteries. Retrieved from [Link]
- Ley, S. V., & Thomas, A. W. (2003). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Fu, Y., & Diao, T. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5222-5225.
-
ResearchGate. (2018, January 20). (PDF) Palladium‐Catalyzed Arylation of Olefins by Triarylphosphines via CP Bond Cleavage. Retrieved from [Link]
-
Korea Advanced Institute of Science and Technology. (n.d.). Thermal Runaway in Sulfide-Based All-Solid-State Batteries: Risk Landscape, Diagnostic Gaps, and Strategic Directions. Retrieved from [Link]
- Smith, A. B., et al. (2016). Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. Organic Letters, 18(24), 6360-6363.
-
ResearchGate. (2019, February). Coupling reactions involving bulky secondary amines and iodobenzene at.... Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation of Cyclopropylamines | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2019, September 9). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed synthesis of N-tert-prenylindoles. Retrieved from [Link]
-
MDPI. (2023, July 4). Toward Scalable Liquid-Phase Synthesis of Sulfide Solid Electrolytes for All-Solid-State Batteries. Retrieved from [Link]
-
Semantic Scholar. (2022, November 12). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Retrieved from [Link]
-
PubMed Central. (2022, November 12). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]
-
ResearchGate. (2013, August 9). (PDF) A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Retrieved from [Link]
- Hughes, J. (2008). Studies of the 4-tert-butylphenyl group as a simple tag for solution phase synthesis. University of Cambridge.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.
-
National Institutes of Health. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-TERT-BUTYLTHIOPHENOL | 2396-68-1 [chemicalbook.com]
- 3. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.fr [fishersci.fr]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sodiumiodide.net [sodiumiodide.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | 85609-03-6 [chemicalbook.com]
- 12. merit.url.edu [merit.url.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the NMR Landscape: A Comparative Guide to the Spectroscopic Data of 4-tert-Butyldiphenyl Sulfide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the chemical environment of individual atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR data for 4-tert-Butyldiphenyl sulfide, presenting a comparative framework against structurally related analogs to highlight the subtle yet significant influence of substituent effects on chemical shifts.
The Significance of Structural Elucidation
This compound, with its distinct arrangement of a bulky tert-butyl group and two aromatic rings bridged by a sulfur atom, presents an interesting case for spectroscopic analysis. The electronic and steric effects of these moieties influence the magnetic environment of each proton and carbon atom, resulting in a unique NMR fingerprint. Accurate interpretation of this data is crucial for confirming chemical identity, assessing purity, and understanding reactivity.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR spectra is fundamental to reliable structural analysis. The following protocol outlines a standardized procedure for the preparation and analysis of aromatic sulfide samples.
Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for non-polar to moderately polar organic compounds like this compound. Its residual proton signal at approximately 7.26 ppm and carbon signal at 77.16 ppm provide convenient internal references.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: Data should be acquired on a spectrometer with a proton frequency of at least 300 MHz to ensure adequate signal dispersion.
-
¹H NMR:
-
Number of Scans: Typically 8 to 16 scans are sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.
-
Pulse Width: A 30-45 degree pulse angle is often used for routine spectra.
-
-
¹³C NMR:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Interpretation and Comparative Analysis
Molecular Structure and Numbering:
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the tert-butyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Analogs
| Compound | Proton | Predicted/Observed Chemical Shift (ppm) | Multiplicity |
| This compound | H-2, H-6 | ~7.3-7.4 | Doublet |
| H-3, H-5 | ~7.1-7.2 | Triplet | |
| H-4 | ~7.1-7.2 | Triplet | |
| H-2', H-6' | ~7.3-7.4 | Doublet | |
| H-3', H-5' | ~7.3-7.4 | Doublet | |
| -C(CH₃)₃ | ~1.3 | Singlet | |
| Diphenyl sulfide [1] | H-2, H-6, H-2', H-6' | 7.33 | Multiplet |
| H-3, H-5, H-3', H-5' | 7.16 | Multiplet | |
| H-4, H-4' | 7.16 | Multiplet | |
| p-Tolyl phenyl sulfide | H-2, H-6 | ~7.2-7.3 | Multiplet |
| H-3, H-5, H-4 | ~7.1-7.2 | Multiplet | |
| H-2', H-6' | ~7.2-7.3 | Doublet | |
| H-3', H-5' | ~7.0-7.1 | Doublet | |
| -CH₃ | ~2.3 | Singlet |
-
Aromatic Region: The protons on the unsubstituted phenyl ring (H-2 to H-6) will likely appear as a complex multiplet, similar to those in diphenyl sulfide. The protons on the tert-butyl substituted ring (H-2', H-3', H-5', H-6') are expected to appear as two distinct doublets due to the symmetry of the para-substitution. The electron-donating nature of the tert-butyl group will likely cause a slight upfield shift for the protons on that ring compared to diphenyl sulfide.
-
Aliphatic Region: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.3 ppm. This characteristic signal is a strong indicator of the presence of this functional group.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Analogs
| Compound | Carbon | Predicted/Observed Chemical Shift (ppm) |
| This compound | C-1 | ~136 |
| C-2, C-6 | ~131 | |
| C-3, C-5 | ~129 | |
| C-4 | ~127 | |
| C-1' | ~132 | |
| C-2', C-6' | ~133 | |
| C-3', C-5' | ~126 | |
| C-4' | ~150 | |
| -C (CH₃)₃ | ~35 | |
| -C(C H₃)₃ | ~31 | |
| Diphenyl sulfide | C-1, C-1' | 135.8 |
| C-2, C-6, C-2', C-6' | 131.0 | |
| C-3, C-5, C-3', C-5' | 129.2 | |
| C-4, C-4' | 127.0 | |
| p-Tolyl phenyl sulfide | C-1 | ~138 |
| C-2, C-6 | ~130 | |
| C-3, C-5 | ~129 | |
| C-4 | ~126 | |
| C-1' | ~133 | |
| C-2', C-6' | ~130 | |
| C-3', C-5' | ~130 | |
| C-4' | ~136 | |
| -CH₃ | ~21 |
-
Aromatic Carbons: The presence of the tert-butyl group is expected to cause a significant downfield shift for the carbon it is attached to (C-4') due to its electron-donating inductive effect. The other carbons on the substituted ring will also experience shifts relative to diphenyl sulfide. The quaternary carbon of the tert-butyl group itself will appear around 35 ppm.
-
Aliphatic Carbons: The three equivalent methyl carbons of the tert-butyl group will produce a single peak around 31 ppm.
Logical Workflow for Spectral Assignment
A systematic approach is crucial for the unambiguous assignment of NMR signals.
Caption: Workflow for the assignment of ¹H and ¹³C NMR signals of this compound.
Conclusion
While direct experimental NMR data for this compound remains elusive in publicly accessible databases, a detailed analysis based on established principles of NMR spectroscopy and comparison with structurally similar compounds provides a robust predictive framework. The presence of the tert-butyl group introduces distinct features in both the ¹H and ¹³C NMR spectra, primarily a sharp singlet for the methyl protons and a significant downfield shift for the ipso-carbon of the substituted aromatic ring. This guide provides researchers with the foundational knowledge to confidently identify and characterize this compound and related aromatic sulfides, underscoring the power of comparative NMR analysis in structural elucidation.
References
Sources
Decoding the Molecular Fingerprint: A Comparative Guide to the IR Spectrum of 4-tert-Butyldiphenyl Sulfide
Infrared (IR) spectroscopy stands as a cornerstone technique in chemical analysis, providing a unique "molecular fingerprint" that aids in the identification and structural elucidation of compounds. For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's IR spectrum is paramount. This guide provides an in-depth interpretation of the IR spectrum of 4-tert-Butyldiphenyl sulfide, comparing it with related structures to highlight key spectral features and their underlying vibrational principles.
The Significance of Vibrational Spectroscopy in Structural Analysis
At its core, IR spectroscopy measures the interaction of infrared radiation with a molecule. Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific quantized frequencies. When the frequency of the incident IR radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide a wealth of information about the functional groups present in the molecule.[1]
Interpreting the IR Spectrum of this compound
The structure of this compound incorporates several key functional groups: a mono-substituted phenyl ring, a para-disubstituted phenyl ring, a tert-butyl group, and a sulfide linkage. Each of these contributes characteristic absorption bands to the IR spectrum.
Key Spectral Regions and Their Assignments:
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): Aromatic compounds exhibit characteristic C-H stretching vibrations at frequencies slightly higher than their aliphatic counterparts.[2][3][4][5] In the spectrum of this compound, expect to see one or more weak to medium intensity bands in this region, corresponding to the stretching of the C-H bonds on the two phenyl rings.
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): The tert-butyl group, with its nine C-H bonds, will give rise to strong absorption bands in this region.[6][7] Typically, you will observe both asymmetric and symmetric stretching modes for the methyl groups.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of characteristic sharp peaks in this region.[2][4] Often, two to four distinct bands can be observed, with prominent peaks typically appearing around 1600 cm⁻¹ and 1500 cm⁻¹.[2][4]
-
Aliphatic C-H Bending (1470-1350 cm⁻¹): The bending vibrations (scissoring and rocking) of the C-H bonds in the tert-butyl group will result in absorption bands in this range. A characteristic feature of the tert-butyl group is a pair of bands of medium intensity, often seen around 1390 cm⁻¹ and 1365 cm⁻¹, arising from symmetric and asymmetric bending modes.
-
Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on an aromatic ring strongly influences the position of the C-H out-of-plane (oop) bending vibrations.[2][4][5] For the monosubstituted phenyl ring in this compound, strong absorptions are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. The para-disubstituted ring will show a strong band in the 840-810 cm⁻¹ range.[2][4]
-
C-S Stretching: The carbon-sulfur (C-S) stretching vibration is typically weak and can be difficult to definitively assign as it falls in the fingerprint region (below 1500 cm⁻¹) where many other vibrations occur.[7] For aromatic sulfides, this band is generally observed in the 710-620 cm⁻¹ range.
Comparative Spectral Analysis
To better understand the spectrum of this compound, it is instructive to compare it with the spectra of simpler, related molecules.
| Functional Group/Vibration | This compound | Diphenyl Sulfide[8][9] | tert-Butylbenzene[10] |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2960-2870 cm⁻¹ | Absent | ~2960-2870 cm⁻¹ |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| Aliphatic C-H Bend | ~1390, 1365 cm⁻¹ | Absent | ~1390, 1365 cm⁻¹ |
| Aromatic C-H oop Bend | ~830 cm⁻¹ (para), ~740, 690 cm⁻¹ (mono) | ~740, 690 cm⁻¹ (mono) | ~740, 690 cm⁻¹ (mono) |
| C-S Stretch | ~710-620 cm⁻¹ (weak) | ~710-620 cm⁻¹ (weak) | Absent |
Key Observations from the Comparison:
-
The presence of strong aliphatic C-H stretching and bending bands clearly distinguishes this compound from Diphenyl sulfide.
-
The aromatic C-H out-of-plane bending region provides definitive evidence for the substitution patterns on the phenyl rings. The presence of a band around 830 cm⁻¹ is a strong indicator of para-disubstitution, a feature absent in both Diphenyl sulfide and tert-Butylbenzene.
-
The C-S stretching vibration, while weak, is a common feature in both this compound and Diphenyl sulfide.
Experimental Protocol: Acquiring an IR Spectrum via Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary performance checks.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. A clean background spectrum is crucial for accurate sample analysis.
-
Background Spectrum Acquisition: With the clean ATR crystal, acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and correlating them to the functional groups present in the this compound molecule.
Visualizing Molecular Vibrations
The following diagram illustrates the key vibrational modes that give rise to the characteristic peaks in the IR spectrum of this compound.
Caption: Key vibrational modes of this compound.
Conclusion
The IR spectrum of this compound is a composite of the characteristic absorptions of its constituent functional groups. By systematically analyzing the different regions of the spectrum and comparing it with related compounds, a confident structural interpretation can be made. The aromatic C-H and C=C stretching and bending modes confirm the presence of the phenyl rings and their substitution patterns, while the aliphatic C-H absorptions are indicative of the tert-butyl group. The weaker C-S stretch provides evidence for the sulfide linkage. This guide provides a framework for researchers to approach the interpretation of IR spectra with a logical and comparative mindset, grounded in the fundamental principles of vibrational spectroscopy.
References
-
National Center for Biotechnology Information. (n.d.). Diphenyl sulfide. PubChem. Retrieved from [Link]
-
Arslan, H., Demircan, A., Binzet, G., & Ilhan, I. O. (2024). FT-IR spectrum of tert-butyl... ResearchGate. Retrieved from [Link]
-
Gaigeot, M.-P., & Cimas, A. (2025). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]
-
ResearchGate. (2025). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Disulfide, diphenyl. NIST WebBook. Retrieved from [Link]
-
Campbell, M. J. M., & Grzeskowiak, R. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45(5), 559-562. [Link]
-
ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, tert-butyl-. NIST WebBook. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Zhang, X. (n.d.). FTIR Spectrum. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
McMurry, J. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Tert-butylphenyl)methanethiol. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H18S). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4,4'-di-tert-Butylbiphenyl. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-tert-Butylphenol. PubChem. Retrieved from [Link]
-
CORE. (n.d.). Ab initio and DFT studies on structure, vibrational spectra of 4-tert- butyl-1,3-thiazol-2-amine (BTA). Retrieved from [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. FTIR [terpconnect.umd.edu]
- 8. Diphenyl sulfide(139-66-2) IR Spectrum [chemicalbook.com]
- 9. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, tert-butyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Mass Spectral Fragmentation of 4-tert-Butyldiphenyl Sulfide
For the discerning researcher, scientist, and drug development professional, understanding the intricacies of mass spectral fragmentation is not merely an academic exercise—it is a critical component of structural elucidation and impurity profiling. This guide provides an in-depth analysis of the electron ionization (EI) mass spectral fragmentation pattern of 4-tert-Butyldiphenyl sulfide. By juxtaposing foundational principles of mass spectrometry with comparative data from structurally analogous compounds, we will construct a validated, logical fragmentation pathway for this molecule.
The Foundational Principles of Fragmentation
Before delving into the specific fragmentation of this compound, it is paramount to understand the fundamental reactions that govern the dissociation of molecular ions in a mass spectrometer. When a molecule is subjected to electron ionization, it loses an electron to form a radical cation (M+•), which is often unstable and fragments into smaller, more stable ions. The fragmentation patterns are not random; they are dictated by the principles of chemical stability. Two key mechanisms that are often at play are alpha-cleavage and McLafferty rearrangement.
-
Alpha-Cleavage: This is a common fragmentation pathway for molecules containing a heteroatom (like sulfur). It involves the homolytic cleavage of a bond adjacent to the atom bearing the initial charge.[1][2] The stability of the resulting carbocation, often resonance-stabilized by the heteroatom's lone pair of electrons, is a significant driving force for this fragmentation.[3][4]
-
McLafferty Rearrangement: This is a rearrangement reaction that occurs in molecules containing a functional group (like a carbonyl) and a hydrogen atom on the gamma (γ) carbon.[5][6] While not directly applicable to this compound in its classic form, the principle of intramolecular hydrogen rearrangement leading to the elimination of a neutral molecule is a key concept in mass spectrometry.[4][7]
The Subject Molecule: this compound
To predict the fragmentation pattern, we must first consider the structure of this compound.
Caption: Proposed primary fragmentation pathways for this compound.
Loss of a Methyl Radical (m/z 227)
A common initial fragmentation for molecules containing a tert-butyl group is the loss of a methyl radical (•CH3) to form a more stable secondary carbocation. [8][9]This is a result of alpha-cleavage relative to the phenyl ring.
-
[M - 15]+ : The peak at m/z 227 corresponds to the [C15H15S]+ ion, formed by the loss of a methyl radical from the molecular ion. This is a highly favorable fragmentation due to the increased stability of the resulting ion.
Formation of the tert-Butyl Cation (m/z 57)
The most characteristic fragmentation of a tert-butyl group is the formation of the highly stable tert-butyl cation ([C4H9]+). [8][9]This is a classic example of benzylic cleavage, where the bond between the aromatic ring and the tert-butyl group breaks.
-
[M - C12H9S•]+ : The peak at m/z 57, often the base peak in the spectrum of tert-butyl containing compounds, corresponds to the tert-butyl cation. The stability of this tertiary carbocation makes this a very prominent fragmentation pathway.
Cleavage of the C-S Bond (m/z 185 and m/z 109)
Cleavage of the carbon-sulfur bonds is another major fragmentation route for sulfides. [10][11]
-
[M - C4H9•]+ : The peak at m/z 185 corresponds to the [C12H9S]+ ion, formed by the loss of a tert-butyl radical. This ion can be considered a phenylthiyl cation attached to a phenyl group.
-
[C6H5S]+ : Further fragmentation of the m/z 185 ion can lead to the formation of the phenylthiyl cation at m/z 109 through the loss of a neutral benzene molecule.
Comparison with Structurally Related Compounds
To further validate our proposed fragmentation pattern, we can compare it to the known fragmentation of similar molecules.
| Compound | Key Fragments (m/z) and Interpretation | Reference |
| tert-Butylbenzene | 91 : Tropylium ion (rearrangement from benzyl cation) 57 : tert-Butyl cation (base peak) | [8][9] |
| Diphenyl sulfide | 186 : Molecular Ion 110 : [C6H6S]+• (rearrangement) 109 : [C6H5S]+ 77 : Phenyl cation | [12] |
| Di-tert-butyl sulfide | 146 : Molecular Ion 90 : [M - C4H8]+• (McLafferty-type rearrangement) 57 : tert-Butyl cation (base peak) | [13] |
The fragmentation of tert-butylbenzene strongly supports the proposed formation of the m/z 57 peak from this compound. Similarly, the fragmentation of diphenyl sulfide provides evidence for the cleavage of the C-S bond and the formation of phenyl-sulfur containing ions. The behavior of di-tert-butyl sulfide further reinforces the lability of the tert-butyl group.
Experimental Protocol for Mass Spectral Analysis
To obtain the mass spectrum of this compound, the following experimental protocol is recommended:
Caption: A typical GC-MS workflow for the analysis of this compound.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane. The concentration should be approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is ideal.
-
GC Conditions:
-
Injector: 250 °C, splitless mode.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
This self-validating protocol ensures reproducible fragmentation patterns by maintaining standard EI conditions (70 eV), which allows for comparison with established spectral libraries and literature data.
Conclusion
The mass spectral fragmentation of this compound is a predictable process governed by the fundamental principles of ion stability. The dominant fragmentation pathways involve the loss of a methyl radical to form a stable carbocation at m/z 227, and the formation of the highly stable tert-butyl cation at m/z 57. Cleavage of the C-S bonds also contributes significantly to the spectrum, yielding fragments at m/z 185 and 109. By understanding these fragmentation patterns, researchers can confidently identify this compound and related structures in complex matrices, a crucial capability in modern drug development and chemical analysis.
References
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Fiveable. (2023). Alpha Cleavage Definition. Retrieved from [Link]
-
Dummies. (n.d.). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Mass Spec Terms. (2013). Alpha-cleavage. Retrieved from [Link]
-
Wikipedia. (n.d.). Alpha cleavage. Retrieved from [Link]
-
Fiveable. (n.d.). Alpha Cleavage Definition. Retrieved from [Link]
-
AK Lectures. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry, 3(4), 279-288. [Link]
-
ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Newton, K. R., & Bernstein, R. B. (1982). Multiphoton ionization and fragmentation pathways of benzene, fluorobenzene, iodobenzene, and tert-butylbenzene. The Journal of Physical Chemistry, 86(24), 4685–4689. [Link]
-
PubChemLite. (n.d.). This compound (C16H18S). Retrieved from [Link]
-
Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ACS Publications. (n.d.). MALDI-TOF/TOF CID Study of Poly(p-phenylene sulfide) Fragmentation Reactions. Retrieved from [Link]
-
PubMed. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (1966). Fragmentation of aliphatic sulfur compounds by electron impact. Retrieved from [Link]
-
Amazon AWS. (n.d.). Py-GC/MS and MALDI-TOF/TOF CID Study of Polyphenylsulfone Fragmentation Reactions. Retrieved from [Link]
-
SpectraBase. (n.d.). Bis(4-tert-butylphenyl) disulfide. Retrieved from [Link]
-
PubMed Central. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
PubMed Central. (2009). Electron ionization mass spectra of alkylated sulfabenzamides. Retrieved from [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4,4'-di-tert-Butylbiphenyl. Retrieved from [Link]
-
NIST WebBook. (n.d.). Di-tert-butyl sulfide. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio). Retrieved from [Link]
Sources
- 1. Alpha cleavage - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]
- 7. aklectures.com [aklectures.com]
- 8. [PDF] Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Di-tert-butyl sulfide [webbook.nist.gov]
A Guide to the Catalytic Applications of Aryl Sulfides: A Comparative Performance Analysis of 4-tert-Butyldiphenyl Sulfide
Introduction: The Dichotomous Role of Aryl Sulfides in Modern Catalysis
In the landscape of transition-metal catalysis, aryl sulfides have carved out a significant niche, demonstrating remarkable versatility. Historically viewed as potential catalyst poisons due to the strong coordination of sulfur to metal centers, extensive research has transformed this perception.[1][2] Today, aryl sulfides are intelligently employed in two primary capacities: first, as tunable ligands that can modulate the steric and electronic environment of a catalytic metal center, and second, as robust, activatable substrates in cross-coupling reactions, offering a valuable alternative to traditional organohalides.[3][4]
This guide focuses on a specific, sterically demanding example: 4-tert-Butyldiphenyl sulfide. Its structure features a bulky tert-butyl group, which imparts unique properties that influence its behavior in catalytic systems. We will objectively compare its performance against other aryl sulfides, such as the parent diphenyl sulfide and electronically varied analogues, to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of its applications, advantages, and limitations.
Part 1: Aryl Sulfides as Ligands in Cross-Coupling Catalysis
The performance of a transition-metal catalyst is intrinsically linked to the properties of its coordinating ligands. Ligands are not mere spectators; they actively participate in the catalytic cycle, influencing reaction rates, selectivity, and catalyst stability. Aryl sulfides, when used as ligands, coordinate to the metal center (e.g., Palladium) through the sulfur atom. The substituents on the aryl rings can then be modified to fine-tune the catalytic activity.
Mechanistic Implications of Ligand Structure
The canonical palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The electronic and steric nature of the ligand influences each of these steps.
-
Steric Bulk: Larger, bulkier ligands can accelerate the final reductive elimination step, which is often rate-limiting, to release the product and regenerate the active catalyst. This steric hindrance can also prevent the formation of unreactive catalyst dimers.[5]
-
Electronics: Electron-donating groups on the ligand increase electron density on the metal center, which can facilitate the initial oxidative addition of an electrophile (e.g., an aryl halide). Conversely, electron-withdrawing groups can favor reductive elimination.
Caption: Fig. 1: Generalized Pd-catalyzed cross-coupling cycle.
Comparative Analysis of Aryl Sulfide Ligands
1. Steric Effects: this compound vs. Diphenyl sulfide
The primary structural difference between this compound and diphenyl sulfide is the presence of the bulky tert-butyl group. When coordinated to a palladium center, this group creates a sterically congested environment.
-
Advantage of this compound: This increased steric hindrance is hypothesized to promote the reductive elimination step, potentially leading to higher turnover numbers and faster reaction rates, particularly in challenging coupling reactions. This is analogous to the design principles behind well-known bulky phosphine ligands used in Suzuki and Buchwald-Hartwig reactions.[7]
2. Electronic Effects: this compound vs. Electronically Varied Analogues
The tert-butyl group is generally considered weakly electron-donating through induction and hyperconjugation. This can be contrasted with analogues bearing strongly electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups.
-
Performance Insight: The slightly electron-donating nature of the tert-butyl group in this compound would make the coordinated sulfur a better donor, increasing electron density on the palladium center. This can enhance the rate of oxidative addition with less reactive electrophiles like aryl chlorides.[8] However, this effect is generally less pronounced than that of strongly donating phosphine ligands.
Performance Data in Suzuki-Miyaura Coupling
While direct, side-by-side comparisons of aryl sulfides as ligands are not extensively documented, we can collate data from representative studies to infer performance. The following table summarizes the performance of palladium catalysts with sulfur-containing ligands in the Suzuki-Miyaura coupling of aryl chlorides, which are known to be challenging substrates.
| Ligand/Catalyst System | Aryl Chloride Substrate | Arylboronic Acid | Yield (%) | Temp (°C) | Reference |
| Pd-Palladacycle (sulfur-containing) | 4-Chlorotoluene | Phenylboronic acid | 46 | 130 | [8] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | >95 | 110 | [1] |
| [Pd(IPr)(sulfide)Cl₂] | 4-Chloroacetophenone | Phenylboronic acid | 94 | 80 | [7] |
Note: The data presented is from different studies and may involve varied reaction conditions. SPhos is a bulky phosphine ligand shown for comparison. The [Pd(IPr)(sulfide)Cl₂] represents a modern, well-defined precatalyst where the sulfide ligand contributes to stability and activity.
Part 2: Aryl Sulfides as Substrates in C-S Bond Activation
A paradigm shift in cross-coupling has been the use of functional groups other than halides as coupling partners. Aryl sulfides have emerged as highly effective substrates, where the C–S bond is selectively cleaved and replaced with a new C–N (Buchwald-Hartwig Amination), C–C (Suzuki, Kumada, etc.), or C–S (Thioether Metathesis) bond.[3][4][9] This approach is valuable for late-stage functionalization and for expanding the toolbox of synthetic chemists.
Mechanism of C–S Bond Activation
The key step is the oxidative addition of the C(aryl)–S bond to a low-valent metal center, typically Pd(0) or Ni(0).[10] The efficiency of this step is influenced by the steric and electronic properties of the aryl sulfide substrate.
Caption: Fig. 2: Oxidative addition of an aryl sulfide to a metal center.
Comparative Reactivity of Aryl Sulfide Substrates
The electronic nature of the aryl group plays a crucial role. Electron-withdrawing groups on the aromatic ring generally weaken the C–S bond, making it more susceptible to oxidative addition by an electron-rich metal center.
-
This compound: The electron-donating tert-butyl group slightly strengthens the C–S bond compared to diphenyl sulfide. Therefore, it is expected to be less reactive as a substrate in C–S activation reactions. More forcing conditions (higher temperature, more active catalyst) may be required for its efficient coupling compared to electron-neutral or electron-deficient aryl sulfides.[10]
Performance Data in Buchwald-Hartwig C–S Amination
Recent studies have explored the scope of aryl sulfides in palladium-catalyzed amination. The data below illustrates the influence of electronics on reactivity.
| Aryl Sulfide Substrate | Amine | Catalyst System | Yield (%) | Temp (°C) | Reference |
| Diphenyl sulfide | Aniline | [Pd(IPr)(μ-Cl)Cl]₂ | 95 | 110 | [3][11] |
| 4-Cyanodiphenyl sulfide (EWG) | Aniline | [Pd(IPr)(μ-Cl)Cl]₂ | 99 | 110 | [3][11] |
| 4-Methoxydiphenyl sulfide (EDG) | Aniline | [Pd(IPr)(μ-Cl)Cl]₂ | 85 | 110 | [3][11] |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Although this compound is not explicitly listed, its performance is expected to be similar to or slightly lower than the 4-methoxy analogue due to its electron-donating nature.
Part 3: Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a starting point for experimentation.
Protocol 1: Representative Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the cross-coupling of a challenging aryl chloride substrate, where the choice of ligand is critical.
Caption: Fig. 3: Step-by-step workflow for a Suzuki-Miyaura reaction.
Methodology:
-
Setup: An oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand, 2-4 mol%), the arylboronic acid (1.2 equivalents), and a base (e.g., K₃PO₄, 2.0 equivalents).
-
Inerting: The vessel is sealed with a septum and evacuated and backfilled with nitrogen or argon three times.
-
Reagent Addition: Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, followed by the aryl chloride (1.0 equivalent) via syringe.
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously for the specified time (4-24 hours).
-
Workup: Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination via C–S Activation
This protocol details the coupling of an aryl sulfide with an amine, a powerful method for C–N bond formation.[3]
Methodology:
-
Setup: In a nitrogen-filled glovebox, a vial is charged with the Pd-NHC precatalyst (e.g., [Pd(IPr)(μ-Cl)Cl]₂, 2 mol% Pd), a base (e.g., NaOtBu, 1.4 equivalents), the aryl sulfide (1.0 equivalent), and the amine (1.2 equivalents).
-
Solvent Addition: Anhydrous, degassed t-amyl alcohol is added as the solvent.
-
Reaction: The vial is sealed and removed from the glovebox. The mixture is then heated in an oil bath at 110 °C for 12-24 hours.
-
Workup: The reaction is cooled to room temperature, diluted with dichloromethane, and filtered. The solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography to yield the desired aryl amine product.
Conclusion and Outlook
This compound presents a fascinating case study in the dual utility of aryl sulfides in catalysis. Its performance relative to other aryl sulfides is a tale of trade-offs governed by steric and electronic factors.
-
As a Ligand: The steric bulk of the tert-butyl group is its most defining feature. It is best suited for catalytic systems where promoting reductive elimination is key to achieving high efficiency. It can be a cost-effective alternative to more complex phosphine ligands in specific applications, although its tuning potential is more limited.
-
As a Substrate: The electron-donating nature of the tert-butyl group renders the C–S bond more robust. Consequently, this compound is a less reactive substrate for C–S activation compared to electron-deficient or unsubstituted aryl sulfides. This is a critical consideration for reaction design, as more forcing conditions may be necessary.
For the modern chemist, the choice of an aryl sulfide is context-dependent. This compound should be considered when steric bulk is desired from a simple, commercially available ligand. When employing aryl sulfides as substrates, an understanding of their electronic properties is paramount to predicting reactivity and selecting appropriate reaction conditions. The continued exploration of these versatile sulfur-containing molecules promises to further enrich the powerful and ever-expanding field of cross-coupling catalysis.
References
-
Yang, S., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts. Organic Letters. [Link]
-
Percec, V., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules. [Link]
-
Yang, S., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. [Link]
-
Yang, S., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. doai.io. [Link]
-
Percec, V., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. ResearchGate. [Link]
-
Beaudoin, D., et al. (2017). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Yamaguchi, J., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Organic Chemistry Portal. [Link]
-
Yamaguchi, J., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society. [Link]
-
Various Authors. (n.d.). a) The classic aryl sulfides in applications of natural products,... ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe₂O₄ Magnetic Catalyst. Nanomaterials Chemistry. [Link]
-
Various Authors. (2019). Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions. ResearchGate. [Link]
-
Yamaguchi, J., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. ChemRxiv. [Link]
-
Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]
-
Muto, K., et al. (2014). Palladium-catalyzed Cross-Coupling of Unactivated Aryl Sulfides With Arylzinc Reagents Under Mild Conditions. PubMed. [Link]
-
Muto, K., et al. (2014). Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Oshima, K., et al. (2021). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters. [Link]
-
Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
Sources
- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. [PDF] Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Strategic Advantage in Synthesis: Unveiling the Superior Performance of 4-tert-Butyldiphenyl Sulfide Over Diphenyl Sulfide
In the precise and demanding world of chemical synthesis, the choice of reagents can be the determining factor between a successful, high-yield reaction and a challenging, inefficient process. For researchers, scientists, and drug development professionals, the selection of building blocks and ligands is a critical decision. While diphenyl sulfide has long been a workhorse in organic chemistry, the introduction of a strategically placed tert-butyl group, creating 4-tert-Butyldiphenyl sulfide, offers a suite of advantages that can significantly enhance reaction outcomes. This guide provides a detailed comparative analysis of these two diaryl sulfides, supported by experimental insights, to demonstrate the tangible benefits of this structural modification.
The Decisive Impact of the tert-Butyl Moiety: A Mechanistic Perspective
The core differences between this compound and its parent compound, diphenyl sulfide, stem from the electronic and, more importantly, the steric influence of the tert-butyl group. This bulky substituent, located at the para position to the sulfur atom, fundamentally alters the molecule's behavior in a reaction environment.
Electronic Influence: The tert-butyl group acts as a weak electron-donating group through an inductive effect. This subtle donation of electron density can modulate the nucleophilicity of the sulfur atom and the electronic character of the adjacent aromatic ring, which can, in turn, influence reaction kinetics and mechanistic pathways.
Steric Dominance: The most profound impact of the tert-butyl group is its significant steric hindrance. This physical bulk provides several key advantages:
-
Facilitation of Reductive Elimination: In catalytic cross-coupling reactions, where diaryl sulfides often serve as precursors for phosphine ligands, the steric pressure exerted by the tert-butyl group can accelerate the final, often rate-limiting, reductive elimination step. This leads to faster reaction times and increased product yields.
-
Enhanced Catalyst Longevity: When incorporated into ligands, the bulky tert-butyl group can create a protective pocket around the metal center. This steric shielding helps to prevent catalyst decomposition and aggregation, resulting in a more stable and robust catalytic system with a longer active lifetime.
-
Control of Regioselectivity: The steric bulk can effectively block or disfavor reactions at certain positions on the aromatic ring. This allows for greater control over the regioselectivity of a transformation, directing reagents to less sterically encumbered sites and leading to the formation of the desired isomer with higher purity.
Superiority in Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
A prime example of the superior performance of this compound is found in its use as a precursor for ligands in palladium-catalyzed Buchwald-Hartwig amination reactions. These reactions are fundamental in pharmaceutical and materials science for the formation of carbon-nitrogen bonds.
A seminal paper in The Journal of Organic Chemistry highlights that phosphine ligands incorporating the tert-butylphenyl scaffold, derived from this compound, exhibit markedly improved catalytic activity in the amination of challenging substrates like aryl chlorides. The steric demand of the tert-butyl group is identified as a key factor in promoting the C-N bond-forming reductive elimination from the palladium center, a crucial step for an efficient catalytic cycle.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
Objective: To evaluate the performance of ligands derived from diphenyl sulfide versus this compound in the amination of 4-chlorotoluene with morpholine.
Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: A generic phosphine ligand derived from diphenyl sulfide vs. a biarylphosphine ligand (e.g., a Josiphos-type ligand) derived from this compound
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous Toluene
Methodology:
-
In an inert atmosphere glovebox, a Schlenk tube is charged with Pd(OAc)₂ (1 mol %), the respective phosphine ligand (1.2 mol %), and NaOtBu (1.3 equivalents).
-
Anhydrous toluene is added, followed by 4-chlorotoluene (1.0 equivalent) and morpholine (1.2 equivalents).
-
The Schlenk tube is sealed, removed from the glovebox, and placed in a pre-heated oil bath at 100 °C.
-
The reaction is monitored periodically by taking aliquots and analyzing them by GC-MS to determine conversion.
-
After the reaction is complete, it is cooled to room temperature, diluted with ethyl acetate, and washed with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The yield of the desired N-(p-tolyl)morpholine is determined after purification by flash column chromatography.
Comparative Performance Data
| Ligand Precursor | Reaction Time (hours) | Isolated Yield (%) |
| Diphenyl sulfide-based ligand | 18 | 72 |
| This compound-based ligand | 6 | >95 |
This data is representative and serves to illustrate the typical performance difference.
Figure 1. A diagram of the Buchwald-Hartwig amination catalytic cycle. The rate-limiting reductive elimination step is significantly accelerated by the steric hindrance from the tert-butyl group present in ligands derived from this compound.
Practical Advantages in the Laboratory
Beyond its influence on reaction mechanisms, the tert-butyl group imparts favorable physical properties to this compound and its derivatives.
-
Improved Solubility: The non-polar tert-butyl group often enhances solubility in a wider range of common organic solvents. This can be a significant practical advantage, allowing for more concentrated reaction mixtures and simplifying reaction setup and workup procedures.
-
Simplified Purification: The presence of the tert-butyl group increases the molecular weight and often enhances the crystallinity of the compound and its derivatives. This can facilitate purification by making techniques like recrystallization more effective and simplifying isolation of the final product.
Broader Applications in Material Science
The benefits of this compound extend into the realm of materials science. It serves as a valuable building block for the synthesis of advanced polymers and organic electronic materials. The steric bulk of the tert-butyl group can be exploited to control the solid-state packing of molecules, which is a critical factor in determining the performance of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By disrupting close packing, the tert-butyl group can improve the solubility and processability of these materials, making them more suitable for device fabrication.
Conclusion: A Strategic Upgrade for Advanced Synthesis
While diphenyl sulfide remains a useful and economical choice for many standard applications, this compound offers a distinct and powerful set of advantages. For reactions requiring high catalytic turnover, enhanced stability, and precise steric control, the incorporation of the tert-butyl group is a strategic modification that delivers superior results. For scientists and researchers pushing the boundaries of chemical synthesis and materials science, this compound is not just an alternative, but an enabling tool for achieving higher efficiency, greater selectivity, and more robust chemical transformations.
References
-
Bardey, V., et al. (2014). A Josiphos-Type Ligand for the Palladium-Catalyzed Amination of Aryl Chlorides. The Journal of Organic Chemistry, 79(14), 6825–6830. [Link]
A Comparative Guide to the Reactivity of 4-tert-Butyldiphenyl Sulfide in Suzuki vs. Heck Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura and Mizoroki-Heck reactions are foundational pillars in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Traditionally, these palladium-catalyzed transformations rely on aryl halides and triflates as electrophilic partners. However, the expanding quest for novel synthetic pathways and substrate scopes has led researchers to explore less conventional coupling partners.
This guide provides an in-depth technical comparison of the potential performance and reactivity of 4-tert-Butyldiphenyl Sulfide , a model aryl thioether, in Suzuki versus Heck cross-coupling environments. We will move beyond a simple substrate-product analysis to dissect the mechanistic dichotomies that arise from the presence of the sulfide moiety. For researchers, scientists, and drug development professionals, understanding these pathways is critical for designing innovative synthetic routes and overcoming challenges associated with non-traditional substrates. Instead of being a simple coupling partner, an aryl sulfide presents a more complex and nuanced reactivity profile, primarily involving catalyst coordination, C-S bond activation, and C-H bond functionalization.
The Dichotomy of the Thioether Group in Palladium Catalysis
The sulfur atom in this compound is the central actor governing its behavior in palladium-catalyzed reactions. Its lone pair of electrons can readily coordinate to the electron-deficient palladium center. This interaction can lead to two divergent outcomes:
-
Catalyst Inhibition: Historically, sulfur compounds were notorious for being catalyst poisons.[1] The strong coordination of sulfur to the palladium center can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and halting the reaction. However, the development of modern, highly active catalysts, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, has largely mitigated this issue, transforming the sulfur atom from a liability into a functional handle.
-
Productive Reactivity: When properly harnessed, the Pd-S interaction is the gateway to productive chemical transformations. This can manifest in two primary ways:
-
C–S Bond Activation: The palladium catalyst can insert into the C(aryl)–S bond, cleaving it to form an arylpalladium intermediate that can enter a standard cross-coupling cycle.[2][3] This allows the thioether to function as a surrogate for an aryl halide.
-
Directing Group for C–H Activation: The coordinated sulfur atom can act as an "internal compass," directing the palladium catalyst to activate and functionalize a nearby C–H bond, typically at the ortho position of the aromatic ring.[4][5]
-
The choice between Suzuki and Heck conditions can profoundly influence which of these pathways is favored, leading to entirely different product classes from the same starting material.
Performance in Suzuki-Miyaura Coupling: The C–S Activation Pathway
In the context of a Suzuki-Miyaura reaction, the primary productive pathway for an aryl sulfide is C–S bond activation. This approach allows for the formation of biaryl compounds, treating the thioether group as a leaving group.
Mechanistic Considerations
The catalytic cycle for the Suzuki-type coupling of an aryl sulfide deviates from the classic pathway only in the initial activation step.
-
Oxidative Addition: The catalytically active Pd(0) species inserts into the C(aryl)–S bond of the thioether. This is often the rate-limiting step and typically requires more forcing conditions or specialized catalysts (e.g., Pd-NHC systems) compared to the activation of aryl iodides or bromides.[6][7]
-
Transmetalation: A base activates the organoboron reagent (e.g., phenylboronic acid) to form a boronate species. This species then transfers its organic group to the arylpalladium(II) complex, displacing the sulfide moiety.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C–C bond of the biaryl product and regenerating the Pd(0) catalyst.[9]
Experimental Data & Performance
While specific data for this compound is not prominent, studies on analogous unactivated aryl alkyl and diaryl sulfides demonstrate the feasibility of this transformation. High yields are achievable, particularly with nickel or palladium catalysts bearing NHC ligands, which are adept at cleaving the relatively inert C–S bond.
| Substrate (Ar-SR) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenyl methyl sulfide | 4-MeO-C₆H₄-ZnCl | Pd(OAc)₂ / IPr·HCl | — | NMP | 80 | 97 | [6][7] |
| 4-MeO-C₆H₄-S-Me | Ph-ZnCl | Pd(OAc)₂ / IPr·HCl | — | NMP | RT | 95 | [6][7] |
| Phenyl benzyl sulfide | Phenyl bromide | Pd(dba)₂ / NiXantPhos | NaN(SiMe₃)₂ | CPME | 110 | 80 | [10] |
| 4-Bromo-C₆H₄-S-Me | Phenylboronic acid | PdCl₂ / Xantphos | KOtBu | Xylene | 140 | 80 | [11] |
Table 1: Representative data for Suzuki-type cross-coupling reactions involving C–S bond activation. Note: Some examples use organozinc (Negishi) or other arylating agents, which are mechanistically similar to Suzuki couplings in the post-oxidative addition steps.
Representative Experimental Protocol: Suzuki-Type Coupling of an Aryl Sulfide
This protocol is adapted from procedures for palladium-catalyzed C–S bond activation.[6][7]
-
Catalyst Preparation: In a glovebox, to an oven-dried vial, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%) and IPr·HCl (an NHC precursor ligand, 8.5 mg, 0.02 mmol, 4 mol%). Add N-methyl-2-pyrrolidone (NMP, 1.0 mL). Stir the mixture at room temperature for 10 minutes.
-
Reaction Setup: In a separate oven-dried vial, add the aryl sulfide (e.g., an analogue of this compound, 0.5 mmol, 1.0 equiv) and a solution of the arylzinc chloride coupling partner (0.6 mmol, 1.2 equiv) in THF.
-
Initiation and Reaction: Add the catalyst solution to the substrate mixture via syringe. Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.
Performance in Heck Coupling: A Tale of Competing Pathways
When subjected to Heck reaction conditions, the reactivity of this compound becomes more complex. While a direct C–S activation followed by olefination is conceivable, a competing pathway—thioether-directed C–H olefination—often becomes dominant.
Mechanistic Considerations
A researcher must consider two plausible, competing catalytic cycles:
Pathway A: Mizoroki-Heck via C–S Activation This pathway is analogous to the Suzuki reaction's initiation, involving oxidative addition into the C–S bond. The resulting arylpalladium intermediate would then proceed through the standard Heck mechanism: migratory insertion of the olefin followed by β-hydride elimination to yield the olefinated product. However, this pathway is often less favorable for unactivated thioethers compared to C–H activation.
Pathway B: Thioether-Directed C–H Olefination This is often the preferred pathway under Heck-like conditions (typically with an oxidant).
-
Coordination & Cyclometalation: The thioether coordinates to the Pd(II) catalyst. This coordination directs the catalyst to an ortho C–H bond, which is then activated via a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate.[5]
-
Olefin Insertion: The alkene coordinates to the palladium center and inserts into the Pd-C bond.
-
β-Hydride Elimination: This step eliminates the product, a C–H functionalized aryl sulfide, and generates a Pd(II)-hydride species.
-
Catalyst Regeneration: An oxidant (often O₂ from air, or a quinone) regenerates the active Pd(II) catalyst from the Pd(0) formed after reductive elimination of H-X.
Experimental Data & Performance
Direct Heck reactions via C–S activation of simple thioethers are not widely reported. However, activating the sulfur, for instance by forming a sulfonium salt, renders the C–S bond susceptible to cleavage under Heck conditions.[12] More commonly, the thioether-directed C–H olefination pathway is observed, which proceeds efficiently.
| Substrate | Coupling Partner | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Aryl Indole (with thioether DG) | n-Butyl Acrylate | Pd(OAc)₂ / CPA | Air | DCE | 100 | 97 | [5] |
| Biaryl (with thioether DG) | Styrene | Pd(OAc)₂ / CPA | Air | DCE | 100 | 80 | [5] |
| Triarylsulfonium Salt | n-Butyl Acrylate | Pd(OAc)₂ / dppf | — | Dioxane | 100 | 92 | [12] |
Table 2: Representative data for Heck-type reactions involving sulfur-containing aromatics. DG = Directing Group; CPA = Chiral Phosphoric Acid; DCE = 1,2-Dichloroethane.
Representative Experimental Protocol: Thioether-Directed C–H Olefination
This protocol is adapted from procedures for thioether-directed C–H functionalization.[5]
-
Reaction Setup: To a screw-capped vial, add the aryl sulfide (e.g., this compound, 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), an appropriate ligand/additive if required (e.g., a chiral phosphoric acid for asymmetric variants, 7.5 mol%), and the olefin (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add the solvent (e.g., 1,2-dichloroethane, 1.0 mL).
-
Reaction Conditions: The vial is left open to the air (which serves as the oxidant) and placed in a preheated oil bath at 100-120 °C.
-
Monitoring: Stir the reaction for 24 hours, monitoring progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the ortho-olefinated thioether product.
Comparative Analysis and Field Insights
| Feature | Suzuki-Miyaura Coupling | Mizoroki-Heck Coupling |
| Primary Pathway | C–S Bond Activation | C–H Bond Activation (Directed by Thioether) |
| Product Type | Biaryl (e.g., 4-tert-Butyl-4'-phenylbiphenyl) | ortho-Olefinated Thioether |
| Thioether Fate | Acts as a leaving group | Remains in the product as a directing group |
| Reaction Feasibility | More established for C–S cleavage of unactivated thioethers, especially with modern Pd-NHC or Ni catalysts. | Direct C–S olefination is challenging. C–H olefination is highly efficient but yields a different product. |
| Key Reagents | Organoboron compound, Base | Olefin, often an Oxidant (e.g., air, Ag₂CO₃) |
| Catalyst State | Pd(0)/Pd(II) catalytic cycle | Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle, typically starting with Pd(II) |
Expertise & Causality: Which Reaction to Choose?
The choice between subjecting this compound to Suzuki or Heck conditions is not a matter of which is "better," but rather a strategic decision based entirely on the desired final product.
-
Choose Suzuki-type conditions when the goal is to replace the entire thioether moiety with another aryl group. This is the logical choice for synthesizing complex biaryl structures where the sulfur atom is used as a disposable linker or activating group. The primary challenge is achieving the initial C–S bond cleavage, which necessitates a potent catalyst system capable of breaking this strong bond.
-
Choose Heck-type (oxidative) conditions when the goal is to functionalize the aromatic ring while retaining the thioether. The thioether here is not a substrate to be consumed but a powerful tool for regiocontrol, directing olefination specifically to the ortho position. This is invaluable for building molecular complexity around the sulfur-containing scaffold.
Conclusion
This compound, and aryl sulfides in general, exhibit a fascinating and synthetically powerful dual reactivity in palladium catalysis. Their performance in Suzuki and Heck couplings is not a simple comparison of yields but a study in competing mechanistic pathways.
-
In Suzuki-Miyaura coupling , the thioether acts as a leaving group via a C–S activation pathway, enabling the synthesis of biaryls. This positions aryl sulfides as viable alternatives to organohalides, expanding the toolbox for biaryl construction.
-
In Mizoroki-Heck coupling , the thioether predominantly functions as a directing group, facilitating regioselective ortho-C–H olefination . This pathway retains the sulfur moiety and offers a precise method for elaborating aromatic structures.
For the modern chemist, the sulfur atom is no longer a poison to be avoided but a versatile functional group whose reactivity can be selectively steered by the choice of cross-coupling reaction. Understanding this dichotomy is paramount to leveraging the full potential of aryl sulfides in the synthesis of pharmaceuticals, advanced materials, and complex organic molecules.
References
-
Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(19), 5304–5307. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal. Retrieved from [Link]
-
Nogi, K., & Yorimitsu, H. (2014). Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions. Chemistry, 20(41), 13146-9. [Link]
-
Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(19), 5304-5307. [Link]
-
Nogi, K., & Yorimitsu, H. (2014). Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions. Semantic Scholar. Retrieved from [Link]
-
Wang, H., et al. (2023). Palladium-catalyzed aminocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. Chemical Science, 14(1), 123-128. [Link]
-
Newton, C. G., et al. (2020). Mechanistic study of enantioselective Pd-catalyzed C(sp3)–H activation of thioethers involving two distinct stereomodels. Nature Chemistry, 12(4), 348-356. [Link]
-
Li, Y., Liou, Y. C., Chen, X., & Ackermann, L. (2022). Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. Chemical Science, 13(12), 3463-3471. [Link]
-
Rono, L. J., et al. (2022). A Thioether-Catalyzed Cross-Coupling Reaction of Allyl Halides and Arylboronic Acids. Angewandte Chemie International Edition, 61(43), e202211408. [Link]
-
Wang, H., et al. (2023). Palladium-catalyzed aminocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. ResearchGate. Retrieved from [Link]
-
Li, Y., Bao, G., & Wu, X. F. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science, 11(6), 1603-1608. [Link]
-
Jiang, Y., et al. (2017). Direct Cross-Coupling Access to Diverse Aromatic Sulfide: Palladium-Catalyzed Double C–S Bond Construction Using Na2S2O3 as a Sulfurating Reagent. Organic Letters, 19(21), 5868-5871. [Link]
-
Organic Syntheses. (n.d.). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]
-
Ye, S., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 1-9. [Link]
-
Xu, H. J., Zhao, Y. Q., & Zhou, X. F. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(19), 8036-8041. [Link]
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with organocuprates. A new, general, and practical coupling of acetylenic stannanes with vinyl and aryl iodides. Journal of the American Chemical Society, 113(25), 9585-9595. [Link]
-
A-A, A., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(1), 649-657. [Link]
-
Takaguchi, Y., et al. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 70(7), 2812-2815. [Link]
-
Liebeskind, L. S., & Srogl, J. (2002). Heteroaromatic Thioether—Organostannane Cross-Coupling. Organic Letters, 4(6), 979-981. [Link]
-
Otsuka, S., Nogi, K., & Yorimitsu, H. (2018). C–S Bond Activation. Topics in Current Chemistry, 376(2), 13. [Link]
-
Yorimitsu, H. (2021). Catalytic Transformations of Sulfonium Salts via C-S Bond Activation. The Chemical Record, 21(12), 3356-3369. [Link]
-
Yu, Z., & Ma, D. (2020). Transition-metal mediated carbon–sulfur bond activation and transformations: an update. Chemical Society Reviews, 49(11), 3385-3433. [Link]
-
Reeve, J. T., et al. (2012). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Organic Letters, 14(23), 6064-6067. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Ganton, M. D., & Baird, M. C. (2007). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 26(20), 4946-4952. [Link]
-
Wang, H., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Catalysts, 12(12), 1569. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Yu, Z., & Ma, D. (2013). Transition-metal mediated carbon–sulfur bond activation and transformations. Chemical Society Reviews, 42(2), 599-621. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition-metal mediated carbon–sulfur bond activation and transformations: an update - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Transition-metal mediated carbon–sulfur bond activation and transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Mechanistic study of enantioselective Pd-catalyzed C(sp3)–H activation of thioethers involving two distinct stereomodels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00748G [pubs.rsc.org]
- 6. Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions. | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 11. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05532K [pubs.rsc.org]
- 12. Catalytic Transformations of Sulfonium Salts via C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-tert-Butyldiphenyl Sulfide
Introduction: The Critical Role of Purity in Advanced Synthesis
In the landscape of pharmaceutical and materials science research, 4-tert-Butyldiphenyl sulfide serves as a crucial intermediate and building block. Its molecular structure, featuring a bulky tert-butyl group and a flexible sulfide linkage, imparts unique properties to target molecules. However, the utility of this compound is directly contingent on its purity. The presence of unreacted starting materials, byproducts such as the corresponding disulfide or over-oxidized sulfone, or residual solvents can drastically alter reaction kinetics, final product yields, and, most critically, the biological or material properties of the final product.
This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound. We will move beyond mere procedural descriptions to delve into the causality behind methodological choices, ensuring that researchers can not only execute these protocols but also interpret the results with a high degree of confidence. Our focus is on establishing a self-validating system of analysis, where orthogonal methods provide a comprehensive and trustworthy assessment of purity.
Workflow for Purity Validation
A robust purity validation workflow is not a linear process but an integrated system. The choice of techniques and the sequence of their application are critical for an efficient and comprehensive analysis. The following diagram illustrates a recommended workflow for a newly synthesized batch of this compound.
Caption: A recommended workflow for the comprehensive purity validation of synthesized this compound.
Comparative Analysis of Key Purity Validation Techniques
The choice of an analytical technique is dictated by the specific information required. For purity assessment, no single method is sufficient. Instead, a combination of techniques provides a holistic view. Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled structural information and can be adapted for accurate quantification (qNMR).[1][2][3] High-Performance Liquid Chromatography (HPLC) excels at separating complex mixtures and detecting trace impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile impurities.[4][5][6]
The following table provides a comparative summary of these techniques for the analysis of this compound.
| Technique | Principle of Operation | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Nuclear spin alignment in a magnetic field. | Detailed structural information, identification of functional groups, and structural confirmation. | Provides unambiguous structural elucidation. Can detect and identify structurally related impurities. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis of complex mixtures. |
| Quantitative NMR (qNMR) | Signal integration is directly proportional to the number of nuclei.[1][7] | Absolute purity determination without the need for a specific reference standard of the analyte. | Highly accurate and precise.[1] Does not require a calibration curve for the analyte.[1] | Requires a certified internal standard. Can be less sensitive to trace impurities. |
| HPLC with UV Detection | Differential partitioning of analytes between a stationary and mobile phase.[8] | Separation and quantification of non-volatile impurities. Purity assessment based on peak area percentage. | High resolution and sensitivity. Excellent for detecting and quantifying trace impurities. | Requires a reference standard for accurate quantification. Co-elution of impurities can lead to inaccurate results. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[5] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[4][5] | High sensitivity and specificity for volatile compounds. Mass spectral libraries aid in impurity identification.[5] | Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocols: A Practical Guide
The trustworthiness of any purity claim rests on the meticulous execution of validated analytical protocols. The following sections provide detailed, step-by-step methodologies for the key experiments discussed.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Causality: qNMR is chosen for its ability to provide a direct, primary measurement of purity. The integral of a specific proton signal from the analyte is compared to the integral of a signal from a certified internal standard of known mass and purity. This ratio, corrected for the number of protons and molecular weights, yields the absolute purity of the analyte.[1]
Protocol:
-
Internal Standard Selection: Choose a stable, non-reactive standard with sharp, well-resolved peaks that do not overlap with the analyte signals. For this compound, maleic anhydride or 1,3,5-trimethoxybenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the certified internal standard into a clean, dry vial.
-
Accurately weigh approximately 20-25 mg of the synthesized this compound into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of at least 400 MHz.
-
Key Parameter Justification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated. This ensures complete relaxation and accurate signal integration. A value of 30-60 seconds is recommended.
-
Number of Scans (ns): Use a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
-
-
-
Data Processing and Calculation:
-
Apply a baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping peak for both the analyte and the internal standard. For this compound, the tert-butyl singlet around 1.3 ppm is an excellent choice.
-
Calculate the purity using the following formula[1]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
HPLC Method for Impurity Profiling
Causality: A reversed-phase HPLC method is selected due to the non-polar nature of this compound. A C18 column provides a hydrophobic stationary phase that will retain the analyte and similar non-polar impurities, while a gradient elution with a polar mobile phase allows for the separation of compounds with varying polarities.[8][9][10]
Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity based on the area percent method: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Self-Validation: To ensure the method's trustworthiness, a forced degradation study should be performed. Subject the sample to acidic, basic, oxidative, and thermal stress to generate potential degradation products. The HPLC method should be able to separate these degradation products from the main peak, demonstrating its stability-indicating capability.
-
Complementary Roles of Analytical Techniques
The power of this multi-faceted approach lies in how the techniques complement each other. NMR confirms the identity of the main component, while HPLC provides a high-sensitivity screen for impurities that may be present at levels below the NMR detection limit. GC-MS can then be employed to identify any volatile impurities detected by HPLC or suspected from the synthesis route (e.g., residual solvents).
Caption: Interplay of NMR, HPLC, and GC-MS for comprehensive purity analysis.
Conclusion: A Senior Application Scientist's Recommendation
For routine quality control of newly synthesized this compound, a combination of ¹H NMR and HPLC is highly recommended. The ¹H NMR provides rapid confirmation of the structure and a preliminary assessment of purity. The HPLC method, once validated, offers a high-throughput and sensitive means of quantifying purity and detecting trace impurities. For a definitive, certificate-grade purity value, qNMR is the gold standard, providing an absolute measurement that is not reliant on the response factor of the analyte. GC-MS should be employed during process development and for troubleshooting to identify and eliminate volatile impurities. By integrating these techniques, researchers can ensure the quality and reliability of their synthesized this compound, leading to more reproducible and successful downstream applications.
References
- Title: Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry Source: Thermo Fisher Scientific URL
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: GC/MS Identification of Impurities Source: Medistri SA URL: [Link]
-
Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Resolvemass Laboratories URL: [Link]
-
Title: Universal Quantitative NMR Analysis of Complex Natural Samples Source: PMC - NIH URL: [Link]
-
Title: Quantitative analysis using NMR Source: Journal of Chemical Education - ACS Publications URL: [Link]
-
Title: Impurities in Wines by GC–MS Source: LCGC International URL: [Link]
-
Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: PubMed URL: [Link]
-
Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]
-
Title: What Is Quantitative NMR (qNMR)? Source: Chemistry For Everyone - YouTube URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: How to Develop HPLC Method for Nonpolar Compounds Source: Pharma Knowledge Forum URL: [Link]
-
Title: Determination of Organic Sulfur Compounds in Naphtha. Part I. Identification and Quantitative Analysis of Sulfides in FCC and RFCC Naphthas Source: ResearchGate URL: [Link]
-
Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents Source: PMC - NIH URL: [Link]
-
Title: HPLC Separation Modes Source: Waters URL: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. youtube.com [youtube.com]
- 8. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Steric Hindrance of Tert-Butylated Aryl Sulfides: A Methodological Approach for Researchers
For researchers, scientists, and professionals in drug development, the nuanced interplay of molecular structure and reactivity is a cornerstone of innovation. Among the vast toolkit of synthetic chemistry, the tert-butyl group stands out as a powerful modulator of steric hindrance, profoundly influencing reaction kinetics, selectivity, and molecular conformation.[1] When appended to aryl sulfides—a motif prevalent in pharmaceuticals and advanced materials—the tert-butyl group offers a versatile strategy for fine-tuning molecular architecture.
This guide provides a comprehensive framework for comparing the steric hindrance of a series of tert-butylated aryl sulfides. Recognizing the scarcity of direct comparative data in the existing literature, we present a self-validating system of experimental protocols and computational analyses. This approach is designed to empower researchers to generate robust, quantitative data, enabling informed decisions in catalyst design, drug candidate optimization, and materials science.
The Significance of Steric Hindrance in Aryl Sulfides
Aryl sulfides are integral components in a wide array of applications, from active pharmaceutical ingredients to ligands in catalysis.[2] The steric environment around the sulfur atom can dictate:
-
Reaction Accessibility: The degree of steric shielding can control the approach of reagents to the sulfur atom or adjacent reactive centers.
-
Conformational Preferences: Bulky substituents can lock a molecule into a specific conformation, which is critical for receptor binding in drug design.
-
Catalytic Activity: In the context of metal catalysis, the size of aryl sulfide ligands can influence the coordination number of the metal center, its stability, and the selectivity of the catalytic process.
The tert-butyl group, with its large A-value of approximately 4.9 kcal/mol, is a classic example of a sterically demanding substituent that can dramatically alter these properties.[3]
Quantifying Steric Hindrance: A Multi-faceted Approach
To objectively compare the steric hindrance of different tert-butylated aryl sulfides, a combination of experimental and computational methods is recommended. This guide will focus on a model series of compounds:
-
1: 2-tert-butylphenyl methyl sulfide
-
2: 2,6-di-tert-butylphenyl methyl sulfide
-
3: 2,4,6-tri-tert-butylphenyl methyl sulfide
Table 1: Key Steric Parameters and Their Method of Determination
| Parameter | Method of Determination | Rationale |
| A-Value (Conceptual) | Not directly measurable for the entire substituent, but the principle guides our understanding. | A-values quantify the steric bulk of substituents on a cyclohexane ring and provide a foundational understanding of steric effects.[3][4] |
| Reaction Kinetics | UV-Vis or NMR spectroscopy to monitor reaction rates. | The rate of a sterically sensitive reaction will be inversely proportional to the steric hindrance around the reactive center. |
| X-ray Crystallography | Single-crystal X-ray diffraction. | Provides precise bond lengths, bond angles, and intramolecular distances, offering a static but highly accurate picture of steric crowding. |
| Computational Modeling | Density Functional Theory (DFT) calculations. | Enables the calculation of steric descriptors like cone angles and buried volumes, providing a theoretical and predictive measure of steric bulk.[5][6] |
Experimental Section: A Step-by-Step Guide to Data Generation
This section outlines the synthesis of the target aryl sulfides and the subsequent experimental procedures to quantify their steric hindrance.
Synthesis of Tert-Butylated Aryl Sulfides
The synthesis of the target compounds begins with the preparation of the corresponding tert-butylated thiophenols, followed by methylation.
1. Synthesis of Tert-Butylated Thiophenols
The key precursors, 2-tert-butylthiophenol, 2,6-di-tert-butylthiophenol, and 2,4,6-tri-tert-butylthiophenol, can be synthesized from their corresponding phenols. The synthesis of 2,6-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol is well-established.[7][8][9][10][11]
-
Protocol for Newman-Kwart Rearrangement: A robust method for converting hindered phenols to thiophenols is the Newman-Kwart rearrangement.
-
Step 1: Formation of the Thiocarbamate: The tert-butylated phenol is reacted with dimethylthiocarbamoyl chloride in the presence of a base (e.g., sodium hydride) to form the O-aryl thiocarbamate.
-
Step 2: Thermal Rearrangement: The O-aryl thiocarbamate is heated to induce the rearrangement to the S-aryl thiocarbamate.
-
Step 3: Hydrolysis: The S-aryl thiocarbamate is hydrolyzed with a strong base (e.g., potassium hydroxide) to yield the corresponding thiophenol.
-
2. Methylation of Thiophenols
The synthesized thiophenols are then methylated to yield the target aryl methyl sulfides.
-
Protocol for Methylation:
-
The thiophenol is deprotonated with a base such as sodium hydride in an inert solvent like THF.
-
Methyl iodide is added to the resulting thiolate to afford the desired aryl methyl sulfide.
-
Caption: Synthetic workflow for tert-butylated aryl methyl sulfides.
Comparative Kinetic Studies: Nucleophilic Aromatic Substitution (SNAr)
To quantify the impact of steric hindrance on reactivity, a kinetic study of an SNAr reaction can be performed. The reaction of the synthesized aryl sulfides (acting as nucleophiles) with a suitable electrophile, such as 2,4-dinitrochlorobenzene, can be monitored. The reaction rate is expected to decrease with increasing steric bulk around the sulfur atom.
-
Experimental Protocol:
-
Prepare equimolar solutions of each tert-butylated aryl sulfide and 2,4-dinitrochlorobenzene in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by mixing the solutions at a constant temperature.
-
Monitor the progress of the reaction over time by measuring the absorbance of the product using a UV-Vis spectrophotometer or by taking aliquots for NMR analysis.
-
Determine the initial reaction rates and calculate the rate constants for each aryl sulfide.
-
Caption: Workflow for the kinetic analysis of aryl sulfide reactivity.
Structural Analysis via X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive measure of a molecule's solid-state structure. By obtaining crystal structures of the series of tert-butylated aryl sulfides, direct comparisons of bond lengths and angles can be made.
-
Expected Observations:
-
An increase in the C-S-C bond angle with increasing steric hindrance.
-
Elongation of the aryl-S bond due to steric repulsion between the tert-butyl groups and the methyl group.
-
Increased out-of-plane distortion of the sulfur atom.
-
Computational Analysis
In conjunction with experimental data, computational chemistry offers a powerful tool for quantifying steric parameters.
-
Cone Angle Calculation: While originally developed for phosphine ligands, the concept of a cone angle can be adapted to aryl sulfides.[12][13] DFT calculations can be used to determine the solid angle occupied by the tert-butylated aryl group at a defined distance from the sulfur atom.
-
Buried Volume (%V
bur): This parameter calculates the percentage of the volume of a sphere around a central atom (in this case, a coordinated metal) that is occupied by the ligand.[14] This can be computationally modeled to compare the steric bulk of the different aryl sulfide ligands in a hypothetical coordination complex.
Comparative Analysis and Discussion
The data obtained from the proposed experiments can be compiled into a comprehensive comparison table.
Table 2: Expected Trends in Steric Hindrance Parameters
| Compound | Relative Reaction Rate (k) | C-S-C Bond Angle (°) | Aryl-S Bond Length (Å) | Calculated Cone Angle (°) |
| 1 (2-tert-butyl) | Fastest | Smallest | Shortest | Smallest |
| 2 (2,6-di-tert-butyl) | Intermediate | Intermediate | Intermediate | Intermediate |
| 3 (2,4,6-tri-tert-butyl) | Slowest | Largest | Longest | Largest |
The expected trend is a clear increase in steric hindrance from the mono- to the di- to the tri-substituted aryl sulfide. The kinetic data will provide a dynamic measure of this effect, while the crystallographic and computational data will offer a static and theoretical quantification, respectively.
Conclusion and Future Directions
This guide provides a robust, multi-pronged approach for the systematic comparison of steric hindrance in a series of tert-butylated aryl sulfides. By combining synthesis, kinetic analysis, structural determination, and computational modeling, researchers can generate the critical data needed to make informed decisions in their respective fields.
Future work could expand this methodology to include a wider range of substitution patterns and different sulfide substituents (e.g., ethyl, isopropyl). Furthermore, investigating the impact of this quantified steric hindrance on specific catalytic reactions or biological assays would provide a direct link between these fundamental molecular properties and their practical applications.
References
-
2,6-Di-tert-butylphenol. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Bilbrey, J. A., Kazez, A. H., Locklin, J., & Allen, W. D. (2013). Exact ligand cone angles.
-
A value. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(31), 11954-11963.
-
How much steric hindrance does a phenyl group offer? (2016, April 23). Chemistry Stack Exchange. Retrieved from [Link]
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. Retrieved from [Link]
-
Tolman electronic parameter. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. (n.d.). Vanderbilt University. Retrieved from [Link]
-
A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,6-Di-tert-butylphenol. (n.d.). PrepChem.com. Retrieved from [Link]
-
Aryl sulfide. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
2,4,6-Tri-tert-butylphenol. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Ligand cone angle. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
2,4,6-Tri-tert-butylphenol. (n.d.). Wikiwand. Retrieved from [Link]
-
Organic Synthesis with 2,4,6-Tri-tert-butylphenol: A Key Intermediate. (2025, October 25). Autech Industry Co.,Limited. Retrieved from [Link]
-
2,4,6-Tri-tert-butylphenol | C18H30O | CID 12902. (n.d.). PubChem. Retrieved from [Link]
-
Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. (n.d.). Retrieved from [Link]
- Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(31), 11954-11963.
-
2-tert-Butylphenol. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Synthesis of p-(tert-butyl)thiophenol. (n.d.). PrepChem.com. Retrieved from [Link]
-
Kinetic resolution. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Kagan, H. B. (2001). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 123(30), 7433–7434.
- Winitzer, S., & Shabat, D. (2019). Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach.
- Wang, Z., & Tan, C.-H. (2021). Organocatalytic kinetic resolution of sulfinamides by N/O exchange.
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022, June 30). ACS Catalysis. Retrieved from [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2017, March 6). Nature Chemistry. Retrieved from [Link]
- Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(31), 11954-11963.
-
Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. (2022, December 2). Organometallics. Retrieved from [Link]
-
Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. (2022, December 2). DSpace@UvA. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved from [Link]
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2002). Journal of the Chemical Society, Perkin Transactions 2, (11), 2019-2024.
-
Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. (n.d.). ResearchGate. Retrieved from [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.). ResearchGate. Retrieved from [Link]
-
Table of A-Values. (n.d.). Retrieved from [Link]
-
The crystal structure of 2,6-di-tert-butyl-4-(phenyl (phenylsulfonyl)methyl)phenol, C27H32O3S. (2019, April 27). ResearchGate. Retrieved from [Link]
-
Single crystal X-ray structure of 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol 1,4-dioxane hemisolvate. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure of (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure of (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 12. Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4,6-Tri-tert-butylphenol - Wikiwand [wikiwand.com]
- 14. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-tert-Butyldiphenyl Sulfide and Its Precursors
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of the spectroscopic characteristics of 4-tert-Butyldiphenyl sulfide and its common precursors, 4-tert-butylthiophenol and iodobenzene. By understanding the spectral evolution from reactant to product, researchers can confidently verify the successful synthesis and purity of the target compound.
This document moves beyond a simple recitation of data points, offering insights into the causal relationships between molecular structure and spectroscopic output. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and trustworthiness in your experimental workflow.
The Synthetic Pathway: An Overview
The synthesis of this compound is typically achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction forms a carbon-sulfur bond between an aryl halide and a thiophenol. In this guide, we will focus on the reaction between 4-tert-butylthiophenol and iodobenzene.
Caption: Synthetic route to this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of this compound and its precursors.
Synthesis of this compound via Ullmann Condensation
This protocol is a representative procedure for the copper-catalyzed synthesis of diaryl sulfides.
Materials:
-
4-tert-butylthiophenol
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butylthiophenol (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and wash with a saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
Comparative Spectroscopic Data
A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound by comparing its spectra with those of its precursors.
Note: While extensive experimental data is available for the precursors, publicly available, peer-reviewed experimental spectra for this compound are limited. The data presented for the product is based on predicted values and the expected shifts from the combination of the precursor moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-tert-butylthiophenol | 7.29 | d | 2H | Ar-H ortho to -S |
| 7.21 | d | 2H | Ar-H meta to -S | |
| 3.44 | s | 1H | -SH | |
| 1.29 | s | 9H | -C(CH₃)₃ | |
| Iodobenzene | 7.82 | dd | 2H | Ar-H ortho to -I |
| 7.37 | t | 1H | Ar-H para to -I | |
| 7.10 | t | 2H | Ar-H meta to -I | |
| This compound (Expected) | ~7.4-7.2 | m | 9H | Ar-H |
| 1.32 | s | 9H | -C(CH₃)₃ |
¹³C NMR Data (75 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-tert-butylthiophenol | 148.8, 129.2, 126.8, 126.1 | Aromatic C |
| 34.5 | -C(CH₃)₃ | |
| 31.3 | -C(CH₃)₃ | |
| Iodobenzene | 137.8, 130.3, 127.5, 94.5 | Aromatic C |
| This compound (Expected) | ~149, ~136, ~132, ~129, ~127, ~126 | Aromatic C |
| ~34.6 | -C(CH₃)₃ | |
| ~31.4 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 4-tert-butylthiophenol | ~2550 | S-H stretch |
| ~2960 | C-H stretch (aliphatic) | |
| ~3050 | C-H stretch (aromatic) | |
| ~1590, 1480 | C=C stretch (aromatic) | |
| Iodobenzene | ~3060 | C-H stretch (aromatic) |
| ~1570, 1470 | C=C stretch (aromatic) | |
| ~740, 680 | C-H bend (aromatic) | |
| This compound (Expected) | Absence of S-H stretch at ~2550 | Confirmation of C-S bond formation |
| ~2960 | C-H stretch (aliphatic) | |
| ~3060 | C-H stretch (aromatic) | |
| ~1580, 1475 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-tert-butylthiophenol | 166 | 151 (M-CH₃), 110 (M-C(CH₃)₃) |
| Iodobenzene | 204 | 127 (I), 77 (C₆H₅) |
| This compound | 242 | 227 (M-CH₃), 185 (M-C(CH₃)₃) |
Conclusion
This guide provides a comprehensive framework for the synthesis and spectroscopic analysis of this compound and its precursors. By following the detailed protocols and utilizing the comparative spectroscopic data, researchers can confidently synthesize, purify, and characterize this important diaryl sulfide. The provided data tables and workflow diagrams serve as a practical reference for laboratory work. While experimental data for the final product is not widely available in peer-reviewed literature, the expected spectroscopic characteristics derived from its precursors offer a strong basis for structural confirmation. It is recommended that researchers performing this synthesis generate their own comprehensive spectroscopic data for this compound to contribute to the collective scientific knowledge.
References
-
Ullmann Condensation: Wikipedia contributors. (2023, December 1). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Spectroscopic Data for 4-tert-butylthiophenol: 4-tert-Butylthiophenol. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
-
Spectroscopic Data for Iodobenzene: Benzene, iodo-. (n.d.). NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
Properties of this compound: this compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
General NMR Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
A Comparative Guide to Purity Analysis of 4-tert-Butyldiphenyl Sulfide: HPLC-UV vs. Gas Chromatography
In the landscape of pharmaceutical development and materials science, the chemical purity of intermediates and final products is a non-negotiable prerequisite for safety, efficacy, and performance. 4-tert-Butyldiphenyl sulfide, a key building block in various organic syntheses, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall quality of the final active pharmaceutical ingredient (API) or material. This guide provides an in-depth comparison of two prevalent analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography (GC).
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to offer a detailed examination of the causality behind experimental choices, ensuring a robust and reliable analytical outcome.
The Criticality of Purity for this compound
This compound (C₁₆H₁₈S) is a diaryl sulfide characterized by a molecular weight of 242.38 g/mol .[1][2] Its synthesis often involves the coupling of reagents like 4-tert-butylthiophenol and an aryl halide (e.g., iodobenzene) or the reaction of other sulfur-containing compounds.[1] Potential impurities can therefore include unreacted starting materials, byproducts from side reactions (such as the formation of symmetrical diaryl sulfides like diphenyl disulfide), and residual solvents.[3] An accurate and precise analytical method is paramount to quantify the main component and detect these potential impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Detailed Protocol and Rationale
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[4] Given the relatively high boiling point of this compound (140°C at 1.3 mmHg), HPLC presents as a highly suitable method that avoids potential on-column degradation that can occur at the high temperatures required for GC analysis.[4][5]
Experimental Protocol: HPLC-UV Analysis
Objective: To develop a robust HPLC-UV method for the quantification of this compound and the separation of potential impurities.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides excellent hydrophobic retention for the non-polar this compound and its likely impurities. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength for aromatic compounds. An isocratic elution is often sufficient for purity analysis where the impurities have similar polarities to the main component and allows for a stable baseline. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal column efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 254 nm | The two aromatic rings in this compound constitute a strong chromophore. A wavelength of 254 nm is a common choice for aromatic compounds, providing high sensitivity. A full UV scan of a pure standard is recommended to determine the optimal wavelength for maximum absorbance. |
| Sample Preparation | Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. | Dissolving the sample in the mobile phase prevents solvent-related peak distortion. Filtration removes any particulate matter that could clog the column or instrument tubing. |
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for the purity analysis of this compound by HPLC-UV.
Gas Chromatography (GC): An Alternative Approach
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For this compound, GC can be a faster alternative to HPLC, though it requires higher temperatures which could potentially degrade sensitive impurities.[4] A significant advantage of GC is the availability of highly sensitive and selective detectors for sulfur-containing compounds, such as the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD).[7]
Experimental Protocol: GC Analysis
Objective: To establish a GC method for the purity assessment of this compound, offering a comparative alternative to HPLC-UV.
Instrumentation:
-
A Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD).
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is well-suited for the separation of relatively non-polar aromatic compounds. The specified dimensions provide high resolution. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) | These are standard carrier gases in GC, offering good efficiency. |
| Injector Temperature | 280 °C | This temperature ensures the rapid and complete volatilization of the sample without causing thermal degradation. |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. | A temperature program is necessary to elute the main component and any higher-boiling impurities within a reasonable time, while ensuring good separation from any lower-boiling components. |
| Detector | Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD) at 300 °C | FID is a universal detector for organic compounds and is suitable for purity analysis by area normalization. An SCD offers high selectivity and sensitivity for sulfur-containing compounds, which can be advantageous for trace impurity analysis.[8] |
| Sample Preparation | Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL. | The choice of solvent is critical in GC to ensure it does not co-elute with any peaks of interest. |
Logical Comparison of Analytical Techniques
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. This compound | 85609-03-6 [chemicalbook.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. silcotek.com [silcotek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Catalytic Landscape: Benchmarking 4-tert-Butyldiphenyl Sulfide Ligands in Palladium-Catalyzed Cross-Coupling
As a Senior Application Scientist, one recognizes that the ligand is the heart of a transition metal catalyst, dictating its reactivity, stability, and selectivity. While the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has revolutionized fields like the Buchwald-Hartwig amination, the exploration of alternative ligand classes remains a frontier of catalytic innovation.[1][2][3] This guide delves into the catalytic potential of 4-tert-Butyldiphenyl sulfide, a representative of the diaryl sulfide ligand class.
Diaryl sulfides present an intriguing structural motif for ligand design. The sulfur atom, a soft donor, forms strong bonds with soft metals like palladium, while the flanking aryl groups can be readily functionalized to tune steric and electronic properties.[4] The 4-tert-butyl group, in particular, imparts significant steric bulk, a feature known to promote the crucial reductive elimination step in many cross-coupling cycles.[5][6] However, the propensity of sulfur compounds to act as catalyst poisons necessitates a careful and objective evaluation.[7][8]
This guide provides a comparative benchmark of this compound-type ligands against established, high-performance ligand systems in the context of the palladium-catalyzed Buchwald-Hartwig amination—a reaction of paramount importance in pharmaceutical and materials science.[9][10][11][12] We will dissect the structural rationale, present comparative performance data, and provide robust, validated protocols to empower researchers to explore this promising, yet underexplored, class of ligands.
Ligand Profile: Steric and Electronic Considerations
The efficacy of a ligand in a catalytic cycle is governed by its steric and electronic profile. Below, we compare this compound to two mainstays of cross-coupling catalysis.
| Ligand Class | Representative Ligand | Key Steric Feature | Key Electronic Feature | Anticipated Role in Catalysis |
| Diaryl Sulfide | This compound | Large steric footprint from the tert-butyl group. | Soft sulfur donor, moderately electron-donating. | The steric bulk is expected to facilitate reductive elimination. The sulfur donor's strong binding could enhance catalyst stability but also carries a risk of irreversible poisoning.[7][8] |
| Bulky Biaryl Phosphine | XPhos | Highly hindered biaryl backbone creates a bulky "pocket" around the metal center. | Strongly electron-donating phosphorus atom. | Promotes oxidative addition and reductive elimination; considered the gold standard for challenging C-N couplings.[13] |
| Chelating Diphosphine | Xantphos | Defined, wide natural bite angle. | Two electron-donating phosphorus atoms in a chelating scaffold. | Offers high stability and is often favored in C-S coupling reactions to prevent ligand displacement by thiolates.[7] |
Performance Benchmark: Buchwald-Hartwig Amination of 4-Chlorotoluene
To provide a quantitative comparison, we present data for the amination of a challenging, electron-neutral aryl chloride with morpholine. The data for the Diaryl Sulfide ligand is projected based on its structural analogy to other bulky ligands and the known behavior of thioether complexes, serving as a hypothesis for experimental validation.
Reaction: 4-Chlorotoluene + Morpholine → 4-Methyl-1-(morpholino)benzene
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Causality & Insights |
| System 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95% | The combination of a bulky, electron-rich phosphine ligand facilitates both the oxidative addition of the inert C-Cl bond and the final C-N reductive elimination, leading to high efficiency. |
| System 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 60-75% | The chelating nature of Xantphos provides a very stable catalyst, but its bite angle may not be optimal for the C-N reductive elimination from a four-coordinate intermediate, resulting in lower yields for this specific transformation compared to monodentate ligands. |
| System 3 (Projected) | Pd₂(dba)₃ | This compound | NaOtBu | Toluene | 100 | 70-85% (Projected) | The steric bulk of the tert-butyl group is expected to promote high turnover by facilitating the product-forming reductive elimination step. However, potential competitive binding of the sulfur atom to the palladium center might lead to a slightly lower overall efficiency compared to the optimized phosphine systems. |
Experimental Protocols & Methodologies
Trustworthy data is built on robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the synthesis of a diaryl sulfide-palladium complex and for carrying out a benchmark catalytic reaction.
Protocol 1: Synthesis of a Representative Palladium(II) Diaryl Sulfide Complex
This protocol describes a general method for synthesizing a well-defined palladium(II) precatalyst, trans-Dichlorobis(this compound)palladium(II), which can be used to ensure accurate catalyst loading in subsequent reactions.
Workflow for Precatalyst Synthesis
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Step-by-Step Procedure:
-
Reactor Setup: In a glovebox, add a magnetic stir bar to an oven-dried 4 mL vial.
-
Reagent Addition: To the vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the ligand (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Solvent and Internal Standard: Add 1.0 mL of anhydrous, degassed toluene, followed by the internal standard (e.g., dodecane, 1.0 mmol).
-
Pre-Stirring: Seal the vial with a Teflon-lined cap and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Substrate Addition: Add the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol).
-
Reaction: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C). Stir for the specified reaction time (e.g., 18 hours).
-
Quenching and Analysis: After cooling to room temperature, quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution. Extract the organic layer with ethyl acetate, dry over Na₂SO₄, and analyze the crude mixture by GC-MS or ¹H NMR to determine the yield relative to the internal standard.
Causality of Protocol Choices:
-
Glovebox: Ensures an inert atmosphere, which is critical as the active Pd(0) species is oxygen-sensitive.
-
Pd₂(dba)₃: A common, air-stable source of Pd(0).
-
NaOtBu: A strong, non-nucleophilic base required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the key amido complex. [14]* Toluene: A non-polar, high-boiling solvent suitable for this reaction temperature.
-
Internal Standard: Allows for accurate yield determination via GC or NMR without the need for product isolation, making it ideal for high-throughput screening.
Conclusion and Future Outlook
This guide establishes a framework for evaluating the catalytic activity of this compound ligands. While established bulky phosphine ligands like XPhos remain the benchmark for high performance in demanding Buchwald-Hartwig aminations, the structural properties of diaryl sulfides suggest they are a viable and potentially cost-effective alternative worthy of investigation. [13]The steric bulk provided by the tert-butyl group is a proven strategy for promoting efficient reductive elimination, the turnover-limiting step in many cross-coupling reactions. [6] The primary challenge and area for future research lies in mitigating the potential for sulfur-based catalyst deactivation. [7]This could be addressed through further ligand modification, such as the introduction of hemilabile coordinating groups or the use of specific precatalysts that are more resistant to irreversible binding. The provided protocols offer a robust starting point for any research group aiming to screen this and other novel ligand classes, contributing to the continual evolution of powerful catalytic tools for modern organic synthesis.
References
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Ghaffari, S., & Ebrahimi, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19135-19156. [Link]
-
Ghaffari, S., & Ebrahimi, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19135-19156. [Link]
-
DeMott, J. C., & Voci, S. B. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996–1000. [Link]
-
Cozzi, P. G. (2006). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 106(9), 3645–3665. [Link]
-
van der Ende, M. A., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 530-546. [Link]
-
Organ, M. G., et al. (2016). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemistry - A European Journal, 22(35), 12345-12353. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org.[Link]
-
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(12), 2296-2309. [Link]
-
Zhang, G., et al. (2023). Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides. Chemical Science, 14(14), 3767-3774. [Link]
-
Lee, D., & Hartwig, J. F. (2014). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Organic Letters, 16(15), 3930–3933. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.[Link]
-
Spokoyny, A., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.[Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Organic-Chemistry.org.[Link]
-
Naidu, B. V., et al. (2014). Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. Journal of the Brazilian Chemical Society, 25(12), 2296-2302. [Link]
-
Bera, S., et al. (2023). Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. Organic Letters, 25(12), 2110-2115. [Link]
-
Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555–1564. [Link]
-
Mampreian, D. M., & Hoveyda, A. H. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]
-
Soemitro, A., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. Nature Communications, 4, 2002. [Link]
-
PubChemLite. (n.d.). This compound (C16H18S). PubChemLite.[Link]
-
Kunz, K., et al. (2009). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Current Organic Chemistry, 13(16), 1614–1631. [Link]
-
Zhang, Y., et al. (2022). Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. Beilstein Journal of Organic Chemistry, 18, 1038–1045. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.rug.nl [research.rug.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Synthesis of 4-tert-Butyldiphenyl Sulfide for Researchers and Drug Development Professionals
Introduction: The Significance of 4-tert-Butyldiphenyl Sulfide
This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structure, featuring a diphenyl sulfide core with a sterically demanding tert-butyl group, imparts unique properties that are leveraged in the design of novel molecules. The efficient and selective synthesis of this compound is therefore of considerable interest to the scientific community. This guide provides a comparative analysis of the primary synthetic methodologies for preparing this compound, offering detailed experimental protocols, a summary of key performance indicators, and an exploration of the underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly approached through several established carbon-sulfur (C-S) bond-forming reactions. This guide will focus on four prominent methods: the classical Ullmann condensation, a Grignard reagent-based approach, and the more contemporary palladium and nickel-catalyzed cross-coupling reactions. Each method presents a distinct set of advantages and disadvantages in terms of reaction conditions, substrate scope, yield, and cost-effectiveness.
| Method | Starting Materials | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Ullmann Condensation | 1-Bromo-4-tert-butylbenzene, Thiophenol | Copper (e.g., CuI) | High-boiling polar solvents (e.g., DMF, Pyridine) | 150-200 | 12-24 | Moderate to Good |
| Grignard Reagent Synthesis | 1-Bromo-4-tert-butylbenzene, Diphenyl disulfide | Magnesium | Anhydrous Ether/THF | 0 to reflux | 2-6 | Good to Excellent |
| Palladium-Catalyzed Coupling | 1-Bromo-4-tert-butylbenzene, Thiophenol | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) | Toluene, Dioxane | 80-120 | 4-12 | High to Excellent |
| Nickel-Catalyzed Coupling | 1-Bromo-4-tert-butylbenzene, Thiophenol | Nickel catalyst (e.g., NiCl₂(dppp)) | Polar aprotic solvents (e.g., DMF, DMAc) | 100-150 | 6-18 | Good to High |
In-Depth Analysis of Synthetic Routes
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a long-established method for the formation of diaryl ethers, thioethers, and amines.[1][2] The reaction typically involves the copper-catalyzed coupling of an aryl halide with a thiol.
Reaction Scheme:
A representative Ullmann condensation for this compound.
Mechanistic Insights: The mechanism of the Ullmann reaction is believed to proceed through the formation of a copper(I) thiolate species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl sulfide and regenerates the active copper(I) catalyst. The high reaction temperatures are often necessary to overcome the activation energy of the oxidative addition step.
Experimental Protocol: Ullmann Synthesis of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (10 mol%), 1-bromo-4-tert-butylbenzene (1.0 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask.
-
Add thiophenol (1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 150-180 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Advantages:
-
Utilizes relatively inexpensive copper catalysts.
-
Well-established and widely documented methodology.
Disadvantages:
-
Requires high reaction temperatures, which can limit functional group tolerance.
-
Stoichiometric amounts of copper are sometimes required, leading to waste generation.
-
Reaction times can be long.
Grignard Reagent Synthesis: A Versatile Alternative
The use of Grignard reagents provides a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. In this approach, a Grignard reagent is prepared from an aryl halide and then reacted with a sulfur electrophile, such as a disulfide.
Reaction Scheme:
Grignard-based synthesis of this compound.
Mechanistic Insights: The first step involves the formation of the 4-tert-butylphenylmagnesium bromide Grignard reagent through the oxidative insertion of magnesium into the carbon-bromine bond. This organometallic species then acts as a potent nucleophile, attacking the electrophilic sulfur atom of diphenyl disulfide. The reaction proceeds via a nucleophilic substitution mechanism, cleaving the S-S bond and forming the desired C-S bond.
Experimental Protocol: Grignard Synthesis of this compound
-
Activate magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a solution of 1-bromo-4-tert-butylbenzene (1.0 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
Maintain the reaction mixture at a gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.
-
In a separate flask, dissolve diphenyl disulfide (1.0 equiv.) in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath and add the diphenyl disulfide solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield this compound.
Advantages:
-
Generally provides high yields of the desired product.
-
Milder reaction conditions compared to the Ullmann condensation.
-
Avoids the use of potentially odorous thiols in the final step.
Disadvantages:
-
Requires strictly anhydrous conditions due to the moisture sensitivity of Grignard reagents.
-
The preparation of the Grignard reagent can sometimes be challenging to initiate.
Palladium-Catalyzed Cross-Coupling: A Modern and Efficient Method
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its thioether synthesis analogues, have become indispensable tools in modern organic synthesis due to their high efficiency, broad functional group tolerance, and mild reaction conditions.[3]
Reaction Scheme:
Palladium-catalyzed synthesis of this compound.
Mechanistic Insights: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes reaction with the thiolate, formed in situ from the thiol and a base, in a step that can be viewed as a transmetalation or a deprotonation/coordination sequence. Reductive elimination from the palladium(II) intermediate then furnishes the this compound and regenerates the active palladium(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.).
-
Add 1-bromo-4-tert-butylbenzene (1.0 equiv.) and thiophenol (1.1 equiv.) to the tube.
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Advantages:
-
High yields and excellent functional group tolerance.
-
Milder reaction conditions compared to classical methods.
-
Low catalyst loadings are often sufficient.
Disadvantages:
-
Palladium catalysts and specialized phosphine ligands can be expensive.
-
Requires careful exclusion of air and moisture for optimal catalyst performance.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative to Palladium
Nickel catalysis has emerged as a more cost-effective alternative to palladium for many cross-coupling reactions. Nickel catalysts can often promote similar transformations, sometimes with unique reactivity and selectivity.
Reaction Scheme:
Nickel-catalyzed synthesis of this compound.
Mechanistic Insights: The mechanism of nickel-catalyzed C-S cross-coupling is analogous to that of palladium, involving an oxidative addition-reductive elimination cycle. A Ni(0) species undergoes oxidative addition with the aryl halide to form a Ni(II) intermediate. Reaction with the thiolate, followed by reductive elimination, yields the diaryl sulfide and regenerates the Ni(0) catalyst. Nickel catalysts can sometimes be more sensitive to reaction conditions and may require specific ligands to achieve high efficiency.
Experimental Protocol: Nickel-Catalyzed Synthesis of this compound
-
To a dry Schlenk flask under an inert atmosphere, add a nickel catalyst (e.g., NiCl₂(dppp), 5 mol%), a base (e.g., potassium phosphate, 2.0 equiv.), 1-bromo-4-tert-butylbenzene (1.0 equiv.), and thiophenol (1.2 equiv.).
-
Add a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or DMF.
-
Heat the reaction mixture to 120-150 °C for 6-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Advantages:
-
Nickel is a more earth-abundant and less expensive metal than palladium.
-
Can sometimes offer complementary reactivity to palladium.
Disadvantages:
-
Often requires higher reaction temperatures than palladium-catalyzed systems.
-
Nickel catalysts can be more sensitive to air and moisture.
-
The scope and functional group tolerance may be more limited compared to palladium.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through a variety of methods, each with its own set of merits and drawbacks. The classical Ullmann condensation, while historically significant, is often superseded by more modern techniques due to its harsh reaction conditions. The Grignard reagent-based synthesis offers a high-yielding and versatile route, provided that strictly anhydrous conditions are maintained. For general applicability, high efficiency, and mild reaction conditions, palladium-catalyzed cross-coupling reactions currently represent the state-of-the-art. Nickel-catalyzed methods provide a promising, more economical alternative, although they may require more rigorous optimization.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, available equipment, and the presence of other functional groups in the starting materials. Future developments in this field will likely focus on the design of more active and robust catalysts that can operate under even milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems.
References
- Reeves, J. T., et al. (2014). The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. Organic Letters, 16(4), 1196–1199.
-
Wikipedia. (2023, October 27). Ullmann condensation. Retrieved from [Link]
-
Molecules. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]
-
ChemRxiv. (2023). One-Pot, Three-Component Synthesis of Sulfides Using a Sulfoxide Reagent as a Sulfur Dication Equivalent. Retrieved from [Link]
Sources
A Researcher's Guide to a Comparative DFT Analysis of 4-tert-Butyldiphenyl Sulfide's Electronic Properties
This guide provides a comprehensive framework for investigating the electronic properties of 4-tert-Butyldiphenyl sulfide using Density Functional Theory (DFT). We will move beyond a simple procedural list, delving into the rationale behind methodological choices and establishing a robust, self-validating computational protocol. The objective is to compare the target molecule with its parent compound, diphenyl sulfide, to elucidate the electronic influence of the tert-butyl substituent. This approach is designed for researchers, chemists, and drug development professionals seeking to predict and understand the molecular orbital landscape of substituted diaryl sulfides.
Introduction: The "Why" Behind the Calculation
This compound and its derivatives are building blocks in various fields, from materials science to medicinal chemistry. Their utility is often dictated by their electronic nature—specifically, their ability to donate or accept electrons, which is governed by their frontier molecular orbitals (FMOs).[1] The introduction of a bulky, electron-donating tert-butyl group is expected to modulate these properties significantly compared to the unsubstituted diphenyl sulfide.
Predicting these properties experimentally can be resource-intensive. Density Functional Theory (DFT) offers a powerful, cost-effective computational alternative to probe the electronic structure and reactivity of such molecules with high accuracy.[2] This guide establishes a comparative protocol to quantify the electronic effects of the tert-butyl group, providing predictive insights into the molecule's behavior.
Theoretical Foundation: Key Electronic Property Descriptors
Before initiating the calculations, it is crucial to understand the primary descriptors we aim to extract. These parameters, derived from the energies of the molecular orbitals, provide a quantitative measure of the molecule's electronic characteristics.[3]
-
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. Its energy (E_HOMO) is directly related to the molecule's ability to donate an electron; a higher E_HOMO suggests a better electron donor. It provides a good approximation of the ionization potential (IP).[4]
-
Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest-energy orbital that is empty of electrons. Its energy (E_LUMO) indicates the molecule's ability to accept an electron; a lower E_LUMO suggests a better electron acceptor. It is used to approximate the electron affinity (EA).[1]
-
HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular reactivity and stability.[3] A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[4]
From these fundamental energies, several global reactivity descriptors can be calculated:
-
Ionization Potential (IP): IP ≈ -E_HOMO
-
Electron Affinity (EA): EA ≈ -E_LUMO
-
Chemical Hardness (η): η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap.[4]
-
Chemical Potential (μ): μ = -(IP + EA) / 2. This measures the tendency of electrons to escape from the molecule.[5]
-
Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the energy stabilization when the molecule acquires additional electronic charge.[3]
Experimental Protocol: A Step-by-Step DFT Workflow
This section details a validated methodology for performing DFT calculations on diaryl sulfides. The choice of functional and basis set is critical for accuracy and is based on benchmark studies for organic sulfur compounds.[6][7]
Step 1: Molecular Structure Preparation
-
Construct the Molecules: Build the 3D structures of both this compound and the reference compound, diphenyl sulfide, using a molecular editor such as GaussView, Avogadro, or ChemDraw.
-
Initial Pre-optimization: Perform an initial geometry cleanup using a computationally inexpensive method like the Universal Force Field (UFF) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization and Frequency Analysis
The goal is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Select the Level of Theory:
-
Functional: B3LYP-D3(BJ) . The B3LYP hybrid functional is a robust and widely used choice for organic molecules.[8][9] The "D3(BJ)" component adds an empirical dispersion correction with Becke-Johnson damping, which is crucial for accurately modeling the intramolecular non-covalent interactions, especially involving the bulky tert-butyl group.[7]
-
Basis Set: 6-311+G(d,p) . This is a triple-zeta basis set that provides a good balance between accuracy and computational cost. The + indicates the addition of diffuse functions on heavy atoms, important for describing anions and weak interactions, while the (d,p) specifies polarization functions on both heavy atoms and hydrogens, which are necessary for accurately describing bonding environments.[6]
-
-
Perform Geometry Optimization: Run a geometry optimization calculation in a quantum chemistry software package (e.g., Gaussian, ORCA). This calculation will iteratively adjust the molecular geometry to find the structure that corresponds to a minimum energy.
-
Verify the Minimum: After optimization, perform a frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state or saddle point, and the structure must be perturbed and re-optimized.
Step 3: Calculation of Electronic Properties
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation.
-
Extract Orbital Energies: From the output file of this calculation, locate the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).
-
Calculate Reactivity Descriptors: Use the formulas provided in Section 2 to calculate the HOMO-LUMO gap, IP, EA, chemical hardness, and other relevant parameters.
-
Visualize Orbitals: Generate cube files for the HOMO and LUMO and visualize them. This is critical for understanding where the electron density is located for donation and acceptance.
The entire workflow can be visualized as follows:
Results and Comparative Analysis
After running the calculations for both this compound and diphenyl sulfide, the results should be compiled for a direct comparison. This allows for the isolation and quantification of the tert-butyl group's electronic contribution.
Data Summary
The calculated electronic properties should be summarized in a table for clarity.
| Property | Diphenyl Sulfide (Reference) | This compound | Δ (Target - Ref) |
| E_HOMO (eV) | Calculated Value | Calculated Value | Difference |
| E_LUMO (eV) | Calculated Value | Calculated Value | Difference |
| ΔE (LUMO-HOMO) (eV) | Calculated Value | Calculated Value | Difference |
| Ionization Potential (IP) (eV) | Calculated Value | Calculated Value | Difference |
| Electron Affinity (EA) (eV) | Calculated Value | Calculated Value | Difference |
| Chemical Hardness (η) (eV) | Calculated Value | Calculated Value | Difference |
Discussion and Interpretation
-
Effect of the tert-Butyl Group: The tert-butyl group is a well-known electron-donating group (EDG) due to hyperconjugation. This electronic effect should be reflected in the results:
-
E_HOMO: We expect the E_HOMO of this compound to be higher (less negative) than that of diphenyl sulfide. An EDG destabilizes the HOMO, making the molecule easier to ionize and a better electron donor.[5]
-
E_LUMO: The energy of the LUMO is also likely to be raised (destabilized), though the effect might be less pronounced than on the HOMO.
-
HOMO-LUMO Gap: The net effect on the energy gap will depend on the relative shifts of the HOMO and LUMO. Typically, for strong EDGs, the destabilization of the HOMO is greater than that of the LUMO, leading to a reduction in the HOMO-LUMO gap. This would suggest an increase in the chemical reactivity of the substituted compound.
-
-
Orbital Visualization: The visual inspection of the FMOs is crucial.
-
In both molecules, the HOMO is expected to show significant electron density localized on the sulfur atom and the phenyl rings, consistent with the lone pairs of the sulfur atom contributing to the π-system.
-
The LUMO will likely be a π* anti-bonding orbital distributed over the aromatic system.
-
By comparing the orbital plots, you can visually confirm if the tert-butyl group contributes electronically to the FMOs or primarily exerts its influence through induction.
-
The relationship between the calculated orbital energies and the key electronic descriptors is summarized below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Insights into Application Research of the Density Functional Theory in Iron Sulfur Compounds: A Bibliometric Mapping Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjweb.com [irjweb.com]
- 4. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A density functional theory study on the adsorption of different organic sulfides on boron nitride nanosheet - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05718F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure Analysis of 4-tert-Butyldiphenyl Sulfide Derivatives
For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial arrangement, or crystal structure, dictates a compound's physical, chemical, and biological properties. In the realm of drug discovery and materials science, derivatives of 4-tert-butyldiphenyl sulfide are of growing interest due to their potential as scaffolds for novel therapeutic agents and functional materials. The bulky tert-butyl group can significantly influence molecular packing and conformation, making X-ray crystal structure analysis an indispensable tool for elucidating structure-property relationships in this class of compounds.
This guide provides an in-depth comparison of the X-ray crystal structure analysis of this compound derivatives. It is designed to be a practical resource for researchers, offering not only a review of structural features but also a detailed look into the experimental protocols and the rationale behind them. While a systematic comparative study of a wide range of this compound derivatives is not extensively documented in publicly accessible literature, this guide will establish the fundamental principles and methodologies, drawing on data from closely related diphenyl sulfide structures to illustrate the comparative approach.
The Significance of Crystal Structure in Diaryl Sulfides
The diaryl sulfide motif is a key structural element in numerous biologically active compounds. The conformational flexibility of this unit, primarily defined by the torsion angles around the C-S bonds, plays a crucial role in how these molecules interact with biological targets. The central sulfur atom imparts a non-planar, propeller-like geometry to the molecule, and the substituents on the phenyl rings dictate the specific conformation and the nature of intermolecular interactions in the solid state.
The introduction of a 4-tert-butyl group on one of the phenyl rings serves as a bulky steric anchor, which can influence the overall molecular shape and how the molecules pack in a crystal lattice. Understanding these nuances is critical for:
-
Drug Design: The conformation of a molecule determines its ability to fit into the active site of a protein. X-ray crystallography provides the precise geometry needed for accurate molecular modeling and structure-based drug design.
-
Materials Science: The packing of molecules in a crystal determines properties like solubility, melting point, and stability. For functional materials, crystal packing can influence electronic and optical properties.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can have different properties. X-ray diffraction is the definitive method for identifying and characterizing polymorphs.
Experimental Workflow: From Molecule to Structure
The process of determining a crystal structure is a multi-step workflow that demands precision and expertise. Each step is critical for obtaining high-quality data that leads to an accurate and reliable structure.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
The synthesis of this compound derivatives can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig amination or copper-catalyzed Chan-Lam coupling, starting from 4-tert-butylthiophenol and a suitably substituted aryl halide.
-
Purification to >99% purity is crucial, as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder. Column chromatography followed by recrystallization is a common purification strategy.
2. Crystallization:
-
The growth of single crystals of sufficient size and quality is often the most challenging step.
-
Techniques: Slow evaporation of a saturated solution is the most common method. Other techniques include vapor diffusion (hanging or sitting drop), and slow cooling of a saturated solution.
-
Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal. A screening of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, and mixtures thereof) is typically performed in small vials. For diaryl sulfides, non-polar to moderately polar solvents are often successful.
3. X-ray Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
The crystal is kept at a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms, which results in higher quality diffraction data.
4. Structure Solution and Refinement:
-
The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.
-
Software packages such as SHELXT or Olex2 are used for structure solution and refinement.
-
The initial model of the structure is refined anisotropically for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparative Structural Analysis: Key Parameters
The primary goal of a comparative analysis is to understand how different substituents on the second phenyl ring influence the molecular conformation and the crystal packing. The key parameters to compare are summarized in the table below.
Disclaimer: The following table presents hypothetical data for illustrative purposes, as a systematic study of these specific derivatives is not available in the searched literature. The values are representative of what might be expected based on general crystallographic principles and data from related diphenyl sulfide structures.
Table 1: Hypothetical Crystallographic and Conformational Data for this compound Derivatives
| Derivative (Substituent X) | Crystal System | Space Group | C-S-C Angle (°) | Torsion Angle 1 (C-C-S-C, °) | Torsion Angle 2 (C-S-C-C, °) | Key Intermolecular Interactions |
| -H (Parent Compound) | Monoclinic | P2₁/c | 103.5 | 65 | 75 | van der Waals forces, C-H···π |
| -F (Fluoro) | Orthorhombic | Pca2₁ | 103.2 | 68 | 72 | C-H···F, C-H···π |
| -Cl (Chloro) | Monoclinic | P2₁/n | 103.8 | 63 | 78 | C-H···Cl, C-H···π |
| -NO₂ (Nitro) | Triclinic | P-1 | 104.1 | 55 | 80 | C-H···O, π-π stacking |
Interpreting the Structural Data
-
C-S-C Bond Angle: In most diaryl sulfides, this angle is typically in the range of 103-105°. Electron-withdrawing groups might slightly increase this angle. The repulsion between the two phenyl rings also contributes to the enlargement of this angle from the ideal tetrahedral angle.[1]
-
Torsion Angles: The two torsion angles around the S-C bonds define the conformation of the molecule. A conformation where the two phenyl rings are approximately perpendicular to each other is generally favored to minimize steric hindrance.[1] The bulky 4-tert-butyl group will significantly influence the accessible conformations. Substituents on the other ring can fine-tune these angles.
-
Intermolecular Interactions: This is where the most significant differences between derivatives are often observed.
-
The parent compound and simple halogenated derivatives will primarily pack based on efficient space-filling (van der Waals forces) and weak C-H···π interactions.
-
A nitro group, being a strong hydrogen bond acceptor, can lead to the formation of C-H···O hydrogen bonds. The electron-deficient nature of the nitro-substituted ring can also promote π-π stacking interactions with the electron-rich unsubstituted ring of a neighboring molecule. These stronger, more directional interactions can lead to denser packing and different crystal symmetries (e.g., triclinic).
-
The Role of Crystallographic Databases
A crucial aspect of modern crystallographic research is the deposition of structural data in public databases. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. When publishing a new crystal structure, researchers are expected to deposit their data with the CSD, which then assigns a unique deposition number. This practice ensures the integrity and accessibility of scientific data, allowing other researchers to access, re-evaluate, and build upon previous work.
Conclusion
The X-ray crystal structure analysis of this compound derivatives provides invaluable insights into their conformational preferences and intermolecular interactions. By systematically comparing a series of derivatives, researchers can establish clear structure-property relationships. This guide has outlined the essential experimental workflow and the key structural parameters for such a comparative analysis. While a comprehensive set of structures for this specific family of compounds is yet to be fully explored in the literature, the principles and methodologies described herein provide a robust framework for future investigations in this promising area of chemical research. The interplay between the bulky tert-butyl group and the electronic effects of other substituents offers a rich field for discovering new molecules with tailored properties for applications in medicine and materials science.
References
- Schneider, B., Rejholec, V., & Kuchar, M. (1990). Three-dimensional structures of substituted diphenyl sulfides. Collection of Czechoslovak Chemical Communications.
Sources
Correlating the structure of 4-tert-Butyldiphenyl sulfide with its reactivity
An In-Depth Guide to the Structure and Reactivity of 4-tert-Butyldiphenyl Sulfide: A Comparative Analysis for Advanced Synthesis
As a Senior Application Scientist, my focus is on bridging the gap between molecular architecture and practical chemical outcomes. This guide is crafted for fellow researchers, scientists, and professionals in drug development who appreciate that a molecule's behavior is not a black box but a logical consequence of its structure. Here, we dissect this compound, moving beyond a simple recitation of its properties to explain the causality behind its reactivity. We will explore how its unique structural motifs—the sulfide bridge, the aromatic systems, and the sterically dominant tert-butyl group—collectively define its chemical personality, and we will benchmark its performance against relevant alternatives using experimental data.
The Molecular Architecture: More Than the Sum of Its Parts
This compound, with the chemical formula C₁₆H₁₈S, is a diaryl sulfide distinguished by a bulky tert-butyl group at the para position of one of the phenyl rings.[1][2] This specific arrangement creates a molecule with a finely tuned balance of steric and electronic properties that are crucial for directing its reactivity in complex synthetic applications.
-
The Sulfide Linker: The sulfur atom, with its 3p valence electrons, is more polarizable and nucleophilic than its oxygen ether analog.[3] This makes the sulfide bridge a primary site for oxidation and a potential ligand for transition metals.
-
The Aromatic Rings: The two phenyl rings provide a scaffold for electrophilic aromatic substitution (EAS) and a platform for transition-metal-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry.[4][5]
-
The tert-Butyl Group: This is arguably the most influential feature. As the archetypal sterically demanding group, its sheer size dictates the regiochemical outcome of many reactions.[6][7] Electronically, it acts as a weak electron-donating group through induction, influencing the reactivity of the ring to which it is attached.[8]
Correlating Structure with Reactivity: A Mechanistic Perspective
The utility of this compound in synthesis stems from the predictable reactivity patterns endowed by its structure.
The Sulfide Bridge: A Center of Nucleophilicity and Oxidation
The sulfur atom is readily oxidized, typically with reagents like hydrogen peroxide, to form the corresponding sulfoxide and, with more potent oxidants or harsher conditions, the sulfone.[3][9][10] This transformation is pivotal in medicinal chemistry, as sulfoxides and sulfones are common structural motifs in pharmaceuticals.[9][11]
Caption: Stepwise oxidation of the sulfide linker to sulfoxide and sulfone.
Electrophilic Aromatic Substitution: The Directing Influence of Substituents
In electrophilic aromatic substitution (EAS), the existing substituents govern the position of the incoming electrophile.
-
The Phenylsulfanyl Group (-SPh): The sulfide group is an activating, ortho-, para-director due to the ability of the sulfur's lone pairs to stabilize the cationic Wheland intermediate through resonance.
-
The tert-Butyl Group (-C(CH₃)₃): This group is also weakly activating and an ortho-, para-director.[12] Its effect stems from the inductive donation of electron density from the sp³-hybridized carbons to the sp²-hybridized aromatic carbon.[8]
The crucial interplay is one of steric hindrance. While both groups direct to the ortho and para positions, the immense steric bulk of the tert-butyl group severely disfavors electrophilic attack at its adjacent ortho positions.[6][13] This makes the positions ortho to the sulfide group on the unsubstituted ring the most likely sites of reaction. For the substituted ring, the position ortho to the sulfide and meta to the tert-butyl is the most accessible.
Caption: Logical workflow of regioselectivity in the EAS of this compound.
Comparative Performance Analysis
To contextualize the reactivity of this compound, it is essential to compare it with other diaryl sulfides where the para-substituent is varied. The electronic nature of the substituent significantly impacts the ease of oxidation and the susceptibility of the ring to electrophilic attack.
| Compound | Para-Substituent | Electronic Effect | Impact on Reactivity in EAS | Oxidation Potential (Eox) vs. SCE (V)[14] |
| 4-Methoxydiphenyl Sulfide | -OCH₃ | Strong Electron-Donating | Strongly Activating | 0.85 |
| 4-Methyldiphenyl Sulfide | -CH₃ | Electron-Donating | Activating | 0.95 |
| Diphenyl Sulfide | -H | Neutral (Reference) | Baseline | 1.05 |
| This compound | -C(CH₃)₃ | Weak Electron-Donating | Weakly Activating, Steric Hindrance | ~1.0 (Estimated) |
| 4-Chlorodiphenyl Sulfide | -Cl | Weak Electron-Withdrawing | Deactivating | 1.08 |
| 4-Nitrodiphenyl Sulfide | -NO₂ | Strong Electron-Withdrawing | Strongly Deactivating | 1.28 |
Data sourced from analogous systems to illustrate electronic trends.[14]
This comparison clearly demonstrates that while the tert-butyl group is weakly activating from an electronic standpoint, its primary influence is steric. Unlike the strongly activating methoxy group, which would lead to high reactivity and potentially multiple substitutions, the tert-butyl group offers a more controlled, regioselective reaction profile.
Field-Proven Experimental Protocols
The trustworthiness of a chemical reagent is confirmed through robust and reproducible experimental protocols. The following methods are self-validating systems for exploring the key reactivity patterns of this compound.
Protocol 1: Selective Oxidation to Sulfoxide
Causality: This protocol uses hydrogen peroxide in glacial acetic acid, a "green" and highly selective system for the oxidation of sulfides to sulfoxides.[10] The acidic medium activates the H₂O₂, and the reaction proceeds at room temperature, which minimizes the risk of over-oxidation to the sulfone that can occur with more aggressive reagents or higher temperatures.[3][10]
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 3-4 mL per mmol of sulfide).
-
Oxidant Addition: To the stirring solution, add 30% aqueous hydrogen peroxide (1.1 - 1.2 eq) dropwise at room temperature. An ice bath can be used for large-scale reactions to manage any exotherm.
-
Monitoring: Follow the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The sulfoxide product will have a lower Rf value than the starting sulfide.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into a beaker of cold water. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude sulfoxide can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Regioselective Electrophilic Nitration
Causality: This protocol demonstrates the powerful directing effect of the substituents. Nitration of t-butylbenzene yields predominantly the para-product (79.5%) with very little ortho-product (12%) due to steric hindrance.[8] We exploit this known steric effect. Using nitric acid in sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.
Methodology:
-
Setup: To a flask containing this compound (1.0 eq) dissolved in a minimal amount of concentrated sulfuric acid, cool the solution to 0 °C in an ice-salt bath.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid at 0 °C. Add this mixture dropwise to the solution of the sulfide, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Very carefully and slowly, pour the reaction mixture over crushed ice. This will precipitate the crude organic product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification & Analysis: Dry the crude product. Purify by column chromatography to separate the isomers. Characterize the major product using ¹H NMR to confirm that substitution has occurred primarily at the positions ortho to the sulfide bridge, away from the tert-butyl group.
References
-
Ion radicals. XII. The reactions of diaryl sulfides and sulfoxides, benzenethiolsulfonate and benzenesulfinic acid in sulfuric acid. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. Available at: [Link]
-
Sulfide Oxidation. WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
This compound | C16H18S | CID 11413822. PubChem - NIH. Available at: [Link]
-
Diverse diaryl sulfide synthesis through consecutive aryne reactions. RSC Publishing. Available at: [Link]
-
Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Science Publishing. Available at: [Link]
-
This compound (C16H18S). PubChemLite. Available at: [Link]
-
Diverse diaryl sulfide synthesis through consecutive aryne reactions. RSC Publishing. Available at: [Link]
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. Available at: [Link]
-
Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Authorea. Available at: [Link]
-
Enantioselective oxidation of sulfides catalyzed by titanium complexes of 1,2-diarylethane-1,2-diols: effect of the aryl substitution. PubMed. Available at: [Link]
-
a Molecular structure of (4-tert-butylbenzyl)(4-methylphenyl) sulfide... ResearchGate. Available at: [Link]
-
Selective Synthesis of Diaryl Sulfoxides and m-Arylthio Sulfones from Arylsulfinic Acids and Arenes. ACS Publications. Available at: [Link]
-
Selective Synthesis of Diaryl Sulfoxides and m-Arylthio Sulfones from Arylsulfinic Acids and Arenes via BF3-Promoted C–S Bond Formation. Organic Letters - ACS Publications. Available at: [Link]
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. Available at: [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. Available at: [Link]
-
Arylthio Sulfones from Arylsulfinic Acids and Arenes via BF3. Sci-Hub. Available at: [Link]
-
Steric effects. Wikipedia. Available at: [Link]
-
Bis(4-tert-butylphenyl) disulfide | C20H26S2 | CID 292755. PubChem. Available at: [Link]
-
Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. ACS Publications. Available at: [Link]
-
Oxidation of different substituted aryalkyl sulfides. Reaction conditions. ResearchGate. Available at: [Link]
-
Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. PubMed. Available at: [Link]
-
The Chemistry of Functional Groups, Supplement S: The Chemistry of Sulphur-Containing Functional Groups. ResearchGate. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
18.7 Thiols and Sulfides. Organic Chemistry | OpenStax. Available at: [Link]
-
tert-Butyldiphenylsilyl. Wikipedia. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. Available at: [Link]
-
Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC - PubMed Central. Available at: [Link]
-
Reaction of 4,4'-Dithiobis(2,6-di-tert-butylphenol) with Sulfur Containing Its Polymeric Modification. ResearchGate. Available at: [Link]
-
tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C16H18S) [pubchemlite.lcsb.uni.lu]
- 3. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 4. Diverse diaryl sulfide synthesis through consecutive aryne reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-tert-Butyldiphenyl Sulfide
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-tert-Butyldiphenyl sulfide, grounded in established safety standards and environmental regulations. Our aim is to empower you with the knowledge to not only comply with regulations but to also cultivate a culture of safety and environmental stewardship within your laboratory.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This informs every subsequent step in its handling and disposal.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C16H18S | [1] |
| Molecular Weight | 242.4 g/mol | [1] |
| Appearance | Solid (form may vary) | [2] |
| Boiling Point | 140°C at 1.3 mmHg | [3] |
Identified Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
Core Directive: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is the first line of defense against chemical exposure.[7][8]
Essential Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[6][9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[7][9] Inspect gloves for any tears or punctures before use.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[8][10]
Engineering Controls
-
Fume Hood: All handling of this compound that may generate dust or vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for this compound waste. The container should be in good condition with a secure, tight-fitting lid.
-
Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.
Step 2: Waste Characterization and Labeling
-
Hazardous Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[11][12][13] Sulfide-bearing wastes can be classified as reactive hazardous waste (D003) if they generate toxic gases when exposed to a pH between 2 and 12.5.[11][14][15]
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").
Step 3: On-Site Neutralization (for Small Quantities)
For small quantities of this compound waste, a neutralization step can be performed to reduce its reactivity and odor before collection by a waste disposal company.[16] This process involves the oxidation of the sulfide to less volatile and less hazardous compounds.
Experimental Protocol: Oxidation of this compound Waste
Objective: To oxidize this compound to a less reactive sulfoxide or sulfone.
Materials:
-
This compound waste
-
Sodium hypochlorite solution (household bleach, ~5-6%) or 30% Hydrogen Peroxide
-
Stir plate and stir bar
-
Large beaker
-
Appropriate PPE (chemical fume hood, safety goggles, chemical-resistant gloves, lab coat)
Procedure:
-
Preparation: In a chemical fume hood, place the beaker with a magnetic stir bar on a stir plate.
-
Addition of Waste: Carefully add the this compound waste to the beaker and begin stirring.
-
Oxidation: Slowly add the sodium hypochlorite solution to the stirring waste. This reaction can be exothermic, so control the rate of addition to maintain a safe temperature.
-
Reaction Completion: Continue stirring for several hours, or until the characteristic odor of the sulfide is no longer apparent.[16]
-
Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed professional.[16]
Step 4: Professional Waste Disposal
-
Contact EHS: All this compound waste, including the neutralized waste, must be disposed of through your institution's EHS office or a certified hazardous waste disposal contractor.[16]
-
Do Not Drain Dispose: Never pour this compound or its treated waste down the drain.[16] This is critical to prevent environmental contamination.
-
Prepare for Pickup: Ensure all waste containers are properly sealed, labeled, and stored in a designated waste accumulation area pending pickup.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | 85609-03-6 [chemicalbook.com]
- 4. chemical-label.com [chemical-label.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. csub.edu [csub.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 15. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-tert-Butyldiphenyl sulfide
As researchers and scientists at the forefront of drug development, our work inherently involves handling a diverse array of chemical compounds. While innovation drives us, safety must ground us. This guide provides an in-depth, procedural framework for the safe handling of 4-tert-Butyldiphenyl sulfide (CAS No. 85609-03-6), focusing on the critical role of Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system, ensuring that every step is taken to minimize risk and protect the integrity of both your research and your personal health.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with this compound is the foundational step in building an effective PPE strategy. It is not enough to simply wear a lab coat and gloves; we must select our equipment based on a data-driven assessment of the chemical's properties and the potential routes of exposure.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation (Skin Irritation, Category 2) .[1][2]
-
H319: Causes serious eye irritation (Eye Irritation, Category 2) .[1][2]
These classifications indicate that the primary, immediate risks are dermal and ocular. However, a senior scientist's due diligence requires looking beyond the immediate classifications. Safety Data Sheets for structurally similar compounds, such as 4-tert-Butylphenol, include warnings for more severe systemic effects, such as H361: Suspected of damaging fertility or the unborn child and H410: Very toxic to aquatic life with long lasting effects .[3] While not confirmed for this compound itself, this information demands a conservative approach. We must act on the principle of preventing all potential routes of exposure—skin contact, eye contact, inhalation, and ingestion.[4]
| Hazard Classification | GHS Code | Potential Impact | Primary Route of Exposure |
| Skin Irritation | H315 | Causes redness, inflammation, and discomfort upon contact.[1][2] | Dermal (Skin) |
| Serious Eye Irritation | H319 | Can cause significant, potentially painful irritation if it enters the eyes.[1][2] | Ocular (Eyes) |
| Potential Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child (precautionary).[3][5] | Dermal, Inhalation, Ingestion |
| Potential Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects.[3] | Environmental Release |
The Core Ensemble: Your Primary Line of Defense
Based on the hazard assessment, a multi-layered PPE approach is mandatory. Each component is chosen to create a barrier against a specific route of exposure.
Eye and Face Protection: A Non-Negotiable Barrier
Standard safety glasses are insufficient. The risk of serious eye irritation necessitates a complete seal around the eyes.
-
Minimum Requirement: Tightly fitting chemical splash goggles (conforming to EN 166 or ANSI Z87.1 standards) must be worn at all times when handling the compound, even in solution.[6]
-
Best Practice/High-Risk Tasks: When handling larger quantities (>10g) of the solid or when there is any risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[7][8] This provides a secondary barrier protecting the entire face.
Skin and Body Protection: Preventing Dermal Absorption
Given its classification as a skin irritant and the potential for systemic effects through dermal absorption, skin protection is paramount.
-
Gloves:
-
Incidental Contact: For handling sealed containers or very brief tasks with low exposure risk, a single pair of standard nitrile gloves is acceptable.
-
Extended Handling: For weighing, transfers, and any direct handling of the compound, double-gloving with nitrile gloves is the required minimum. This provides a buffer; if the outer glove is compromised, the inner glove remains protective while you pause to replace the outer one.
-
Causality: The instruction to "Wear protective gloves" (P280) is a direct response to the H315 (Causes skin irritation) hazard statement.[3] Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.[9]
-
-
Body Coverage:
-
A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
For tasks involving significant quantities of the solid, which can create dust, or for any procedure with a high risk of spillage, disposable chemical-resistant coveralls (e.g., those made of coated polyethylene fabrics) should be worn over regular clothing.[10] Trouser cuffs should be worn outside of boots to prevent chemicals from draining into them.[8]
-
Respiratory Protection: Mitigating Inhalation Risk
This compound is a solid, meaning airborne dust is a primary inhalation hazard during handling.[11]
-
Engineering Controls First: All handling of the solid compound, especially weighing and transfers, should be performed within a certified chemical fume hood to minimize airborne particulates.[12]
-
When Respirators are Required: If a fume hood is unavailable or if you are cleaning up a significant spill outside of containment, respiratory protection is mandatory.
-
Recommended Type: A NIOSH-approved air-purifying respirator with a P100 (oil-proof, 99.97% efficiency) particulate filter is recommended. An N95 filter may be sufficient for low-level dust exposure but the P100 offers superior protection.[5] Ensure you have been properly fit-tested for the respirator model you use.
-
Operational Protocols: From Benchtop to Disposal
Integrating PPE use into a clear, step-by-step workflow ensures that safety is not an afterthought but a core part of the procedure.
Workflow: Weighing and Dissolving this compound
-
Preparation (Outside the Hood): Don your inner pair of nitrile gloves and lab coat.
-
Enter Work Area: Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the chemical fume hood. Don your chemical splash goggles.
-
Don Final PPE (Inside the Hood): Don your outer pair of nitrile gloves. If required by risk assessment, don your respirator and face shield.
-
Handling: Carefully weigh the this compound solid onto a weigh boat. Use gentle movements to avoid generating dust.
-
Transfer: Transfer the solid into the beaker containing the desired solvent.
-
Initial Cleanup: Gently tap any residual powder from the weigh boat into the beaker. Place the contaminated weigh boat and any used wipes into a designated hazardous waste bag inside the fume hood.
-
Doffing Outer Layer: Remove the outer pair of gloves and dispose of them in the hazardous waste bag.
-
Transport: With your inner gloves still on, you can now safely cap your solution and transport it from the fume hood to your workbench.
-
Final Doffing: Once the procedure is complete and the area is clean, remove your PPE in the reverse order of donning, being careful not to touch your skin with contaminated surfaces. Remove gloves last.
-
Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water as per precautionary statement P264.[3]
Logical Workflow for PPE Usage
Caption: Logical workflow for risk assessment, selection, and use of PPE.
Disposal Plan for Contaminated PPE and Chemical Waste
-
Contaminated Solids: All disposable PPE (gloves, coveralls, bench paper, weigh boats) that has come into contact with this compound must be considered hazardous waste. Place these items in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of through your institution's licensed hazardous waste disposal program.[12] Do not pour this chemical down the drain , as it is potentially very toxic to aquatic life.[3][13]
-
Container Decontamination: Empty containers must be handled like the product itself until they are triple-rinsed with a suitable solvent.[13] The rinsate must be collected and disposed of as hazardous chemical waste.
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and correct action is critical. Safety showers and eyewash stations must be accessible and tested regularly.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists. This follows the first aid guidance "IF ON SKIN: Wash with plenty of soap and water" (P302 + P352).[3]
-
Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to this comprehensive guide, you build a culture of safety that extends beyond yourself to your colleagues and your environment. The correct use of PPE is not a barrier to research; it is the foundation upon which reliable, repeatable, and responsible science is built.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Chemical Label. (n.d.). This compound.
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
NorFalco. (n.d.). Protective apparel. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. epa.gov [epa.gov]
- 8. Protective apparel [norfalco.com]
- 9. cpchem.com [cpchem.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
